molecular formula C12H26 B14545312 3,4-Diethyl-2,5-dimethylhexane CAS No. 62184-95-6

3,4-Diethyl-2,5-dimethylhexane

Katalognummer: B14545312
CAS-Nummer: 62184-95-6
Molekulargewicht: 170.33 g/mol
InChI-Schlüssel: WCPAKUFSQFCWTQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,4-Diethyl-2,5-dimethylhexane is a useful research compound. Its molecular formula is C12H26 and its molecular weight is 170.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer

62184-95-6

Molekularformel

C12H26

Molekulargewicht

170.33 g/mol

IUPAC-Name

3,4-diethyl-2,5-dimethylhexane

InChI

InChI=1S/C12H26/c1-7-11(9(3)4)12(8-2)10(5)6/h9-12H,7-8H2,1-6H3

InChI-Schlüssel

WCPAKUFSQFCWTQ-UHFFFAOYSA-N

Kanonische SMILES

CCC(C(C)C)C(CC)C(C)C

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 3,4-Diethyl-2,5-dimethylhexane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Introduction: The Significance of Branched Alkanes

Branched alkanes, such as 3,4-Diethyl-2,5-dimethylhexane, are fundamental components in a vast array of applications, from advanced lubricants and fuels to reference materials in analytical chemistry. Their intricate three-dimensional structures give rise to unique physical properties that differ significantly from their straight-chain counterparts. Understanding these properties is paramount for predicting their behavior in various systems, designing novel molecules with tailored characteristics, and developing robust analytical methods for their identification and quantification.

This compound, a C12 hydrocarbon, presents a compelling case study in the structure-property relationships of highly branched alkanes. Its molecular architecture, featuring both ethyl and methyl substitutions along a hexane backbone, influences its volatility, fluidity, and intermolecular interactions in a predictable yet nuanced manner.

Molecular Structure and Isomerism

The systematic IUPAC name, this compound, precisely describes the connectivity of the atoms in the molecule. The core is a six-carbon chain (hexane) with two ethyl groups attached to the third and fourth carbon atoms, and two methyl groups at the second and fifth positions.

Chemical Structure:

Caption: 2D skeletal structure of this compound.

This structure gives rise to several stereoisomers due to the presence of chiral centers at positions 3 and 4. The specific spatial arrangement of the substituents will subtly influence the packing efficiency in the solid state and intermolecular forces in the liquid state, leading to minor variations in physical properties between stereoisomers.

Core Physical Properties

Direct experimental values for the physical properties of this compound are not prominently available in the reviewed scientific literature. However, we can infer its likely characteristics based on established principles of hydrocarbon chemistry and data from its isomers.

Tabulated Physical Properties

The following table summarizes the key physical properties of this compound, with a focus on predicted values and comparative data from a closely related isomer.

Physical PropertyThis compound (Predicted/Inferred)3,4-diethyl-2-methylhexane (for comparison)[1]General Trends for Branched Alkanes
Molecular Formula C₁₂H₂₆C₁₁H₂₄-
Molecular Weight 170.33 g/mol 156.31 g/mol Increases with carbon number.
CAS Number 62184-95-6--
Boiling Point Estimated to be in the range of 180-195 °C183 °CLower than straight-chain isomers due to reduced surface area and weaker van der Waals forces. Increases with molecular weight.[2][3]
Melting Point Expected to be low, likely below -50 °CNot availableHighly branched, symmetrical molecules can have higher melting points due to better crystal packing. However, complex, asymmetric branching often leads to lower melting points.
Density Estimated to be ~0.76 - 0.78 g/mL at 20 °C0.773 g/mLGenerally less dense than water. Increases with molecular weight but branching can slightly decrease density compared to linear isomers.[2]
Refractive Index Estimated to be ~1.43 - 1.44 at 20 °C1.433Increases with molecular weight and density.
Solubility Insoluble in water; Soluble in nonpolar organic solvents.[4][5][6]Insoluble in water; Soluble in nonpolar organic solvents."Like dissolves like" principle applies. Alkanes are nonpolar and thus soluble in other nonpolar solvents.[4][5][6]
Causality Behind Physical Property Trends
  • Boiling Point: The boiling point of alkanes is primarily determined by the strength of the intermolecular van der Waals forces, which are dependent on the surface area of the molecule.[2][3] For this compound, the extensive branching creates a more compact, spherical shape compared to its linear isomer, n-dodecane. This reduces the surface area available for intermolecular contact, resulting in weaker van der Waals forces and consequently, a lower boiling point. The boiling point of the slightly smaller isomer, 3,4-diethyl-2-methylhexane, is 183 °C, suggesting that the boiling point of this compound will be slightly higher due to its larger molecular weight.[1]

  • Melting Point: The melting point is influenced by both the strength of intermolecular forces and the efficiency of crystal lattice packing. Highly symmetrical molecules tend to pack more efficiently into a crystal lattice, leading to higher melting points. The structure of this compound is relatively complex and lacks high symmetry, which would likely lead to inefficient packing and a low melting point.

  • Density: Alkanes are generally less dense than water.[2] The density of branched alkanes tends to be slightly lower than their straight-chain isomers because the branching can disrupt efficient packing in the liquid state. As with other physical properties, density increases with increasing molecular weight within a homologous series.

  • Solubility: The nonpolar nature of the C-C and C-H bonds in this compound dictates its solubility.[3][7] It is hydrophobic and therefore insoluble in polar solvents like water. Conversely, it is readily soluble in nonpolar organic solvents such as hexane, toluene, and diethyl ether, following the principle of "like dissolves like."[4][5][6]

Experimental Determination of Physical Properties: A Self-Validating Approach

To ensure the scientific integrity of physical property data, it is crucial to employ well-established and validated experimental protocols. The following sections detail the standard methodologies for determining the key physical properties of a liquid alkane like this compound.

Boiling Point Determination

The boiling point is a fundamental physical constant that can be determined with high precision. The chosen method must ensure accurate temperature measurement and the establishment of a true equilibrium between the liquid and vapor phases.

Experimental Workflow: Boiling Point Determination by Ebulliometry

G cluster_0 Preparation cluster_1 Measurement cluster_2 Validation A Sample Purification B Apparatus Assembly A->B Purified Sample C Controlled Heating B->C Sealed System D Equilibrium Observation C->D Steady Reflux E Temperature Recording D->E Constant Temperature F Pressure Correction E->F Observed Boiling Point G Calibration Check F->G Corrected Boiling Point G A Calibrate Pycnometer Volume (with deionized water) B Weigh Empty, Dry Pycnometer A->B G Calculate Density (Mass/Volume) C Fill with Sample to Mark B->C F Calculate Mass of Sample D Equilibrate to Constant Temperature C->D E Weigh Filled Pycnometer D->E E->F F->G

Caption: Step-by-step process for density measurement.

Detailed Protocol:

  • Pycnometer Calibration: The exact volume of the pycnometer is determined by weighing it empty and then filled with deionized water of a known temperature and density.

  • Sample Measurement: The calibrated pycnometer is thoroughly dried and weighed. It is then filled with this compound.

  • Temperature Equilibration: The filled pycnometer is placed in a constant-temperature water bath until it reaches thermal equilibrium (typically 20 °C or 25 °C). The volume is adjusted precisely to the calibration mark.

  • Final Weighing: The pycnometer and its contents are weighed again.

  • Calculation: The density is calculated by dividing the mass of the sample by the calibrated volume of the pycnometer.

Causality and Trustworthiness: The accuracy of this method relies on the precise calibration of the pycnometer's volume and the accurate control of the temperature, as density is temperature-dependent. Performing multiple measurements and averaging the results enhances the reliability of the data.

Refractive Index Measurement

The refractive index is a measure of how much light bends as it passes through a substance and is a characteristic property of a pure compound.

Detailed Protocol:

  • Instrument Calibration: An Abbe refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water.

  • Sample Application: A few drops of this compound are placed on the prism of the refractometer.

  • Measurement: The prism is closed, and the instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece.

  • Reading and Temperature Correction: The refractive index is read from the scale. The temperature of the measurement is also recorded, and if it is not the standard temperature (usually 20 °C), a correction is applied.

Causality and Trustworthiness: The refractive index is highly sensitive to impurities. A sharp, clear dividing line in the refractometer is indicative of a pure sample. The measurement is quick, non-destructive, and requires only a small amount of sample.

Spectral Data for Structural Confirmation

While not strictly physical properties, spectroscopic data are essential for confirming the chemical structure of this compound and ensuring the purity of the sample used for physical property measurements.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would provide a definitive map of the carbon and hydrogen framework, confirming the connectivity and substitution pattern.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characteristic of a saturated alkane, showing C-H stretching and bending vibrations.

  • Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound (170.33 g/mol ) and provide a fragmentation pattern that is characteristic of its branched structure.

Conclusion

This compound serves as an excellent model for understanding the physical properties of highly branched alkanes. While specific experimental data for this compound are sparse, a thorough understanding of the underlying principles of intermolecular forces and molecular packing allows for reliable predictions of its behavior. The experimental protocols detailed in this guide provide a robust framework for the accurate and verifiable determination of its physical properties, ensuring the high quality of data required for advanced research and development applications.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 8, 2026, from [Link]

  • Stenutz, R. (n.d.). 3,4-diethyl-2-methylhexane. The Stenutz Pages. Retrieved January 8, 2026, from [Link]

  • OpenOChem Learn. (n.d.). Physical Properties of Alkanes. Retrieved January 8, 2026, from [Link]

  • Vedantu. (n.d.). Physical Properties of Alkanes and Their Variations. Retrieved January 8, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 22). Physical Properties of Alkanes. Retrieved January 8, 2026, from [Link]

  • CK-12 Foundation. (2025, November 18). Physical and Chemical Properties of Alkanes. Retrieved January 8, 2026, from [Link]

  • Unacademy. (n.d.). Solubility of Alkanes. Retrieved January 8, 2026, from [Link]

  • Lumen Learning. (n.d.). Physical Properties of Alkanes. MCC Organic Chemistry. Retrieved January 8, 2026, from [Link]

Sources

An In-depth Technical Guide to 3,4-Diethyl-2,5-dimethylhexane

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Executive Summary: This guide provides a comprehensive technical overview of the highly branched alkane, 3,4-Diethyl-2,5-dimethylhexane. A critical point of clarification is addressed at the outset: the user-provided CAS number 1069-33-6 is correctly associated with 2,5-Diaminohexanedioic acid , not the named alkane. This document will focus on the correct compound, This compound , which is assigned CAS Number 62184-95-6 .[1][2]

This whitepaper delves into the structural characteristics, physicochemical properties, stereochemical complexity, and spectroscopic analysis of this compound. A plausible, detailed laboratory-scale synthesis is proposed, grounded in established organometallic chemistry, to provide a practical framework for researchers. Furthermore, the guide explores the broader context of highly branched alkanes in industrial and pharmaceutical applications, followed by essential safety and handling protocols.

Compound Identification and Structural Elucidation

Correcting the Record: CAS Number Disambiguation

It is imperative to begin by clarifying a significant discrepancy in the initial query. The Chemical Abstracts Service (CAS) registry, the global standard for chemical substance identification, assigns distinct numbers to unique chemical structures.

  • This compound: The correct CAS Registry Number is 62184-95-6 .[1][2]

  • CAS Number 1069-33-6: This number correctly identifies 2,5-Diaminohexanedioic acid , a diamino acid with the molecular formula C₆H₁₂N₂O₄.

This guide will proceed with a detailed analysis of the named compound, this compound.

IUPAC Nomenclature and Molecular Structure

This compound is a saturated acyclic hydrocarbon.[3] Its structure is based on a six-carbon hexane main chain, with methyl groups at positions 2 and 5, and ethyl groups at positions 3 and 4.

  • Molecular Formula: C₁₂H₂₆[1]

  • Molecular Weight: 170.33 g/mol [1]

  • Canonical SMILES: CCC(C(C)C)C(CC)C(C)C[1]

  • InChI Key: WCPAKUFSQFCWTQ-UHFFFAOYSA-N[1]

The structure of this molecule is characterized by significant branching, which profoundly influences its physical properties, such as boiling point and viscosity, when compared to its linear isomer, n-dodecane.

Caption: 2D Chemical Structure of this compound.

Stereochemical Complexity

The structure of this compound contains four chiral centers at carbons 2, 3, 4, and 5. Each of these carbons is bonded to four different substituent groups, giving rise to a large number of possible stereoisomers (2⁴ = 16). The specific stereochemistry of a sample would significantly impact its chiroptical properties, although it has a lesser effect on bulk physical properties like boiling point and density. For many applications, it is used as a mixture of isomers.[2]

Physicochemical Properties

The high degree of branching in this compound results in a more compact molecular shape compared to its linear isomer, n-dodecane. This reduces the surface area available for intermolecular van der Waals forces, leading to a lower boiling point.

PropertyValueSource
Molecular Weight 170.33 g/mol PubChem[1]
Molecular Formula C₁₂H₂₆PubChem[1]
XLogP3-AA (Lipophilicity) 5.6PubChem[1]
Boiling Point (Predicted) 193.5 ± 3.0 °CPubChem (via SpringerMaterials)[1]
Density (Predicted) 0.768 ± 0.06 g/cm³PubChem[1]
Vapor Pressure (Predicted) 0.8 ± 0.1 mmHg at 25°CPubChem[1]
Hydrogen Bond Donors 0PubChem[1]
Hydrogen Bond Acceptors 0PubChem[1]

Synthesis and Purification

The targeted synthesis of a specific, highly-branched alkane like this compound is a non-trivial task that requires precise C-C bond formation, contrasting with industrial bulk methods like catalytic cracking or isomerization which produce complex mixtures.[4] A plausible laboratory approach would involve the coupling of smaller organometallic reagents.

Proposed Synthetic Workflow: Grignard Reagent Coupling

This protocol outlines a conceptual two-step synthesis starting from 3-chloro-2-methylpentane. The core logic is to form a key C-C bond between two C₆ fragments via a Grignard reaction followed by reduction.

Step 1: Synthesis of 3,4-Diethyl-2,5-dimethylhexan-3-ol

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (CaCl₂), and a pressure-equalizing dropping funnel under an inert atmosphere (Nitrogen or Argon).

  • Grignard Reagent Formation: Place magnesium turnings (1.1 eq) in the flask. Add a small volume of anhydrous diethyl ether and a crystal of iodine to initiate the reaction.

  • Slowly add a solution of 3-bromo-2-methylpentane (1.0 eq) in anhydrous diethyl ether via the dropping funnel to the magnesium suspension. Maintain a gentle reflux through controlled addition or gentle heating. The disappearance of the magnesium and formation of a cloudy grey solution indicates the formation of the Grignard reagent, sec-hexylmagnesium bromide.

  • Coupling Reaction: Cool the Grignard solution to 0°C in an ice bath. Add a solution of 4-methyl-3-hexanone (1.0 eq) in anhydrous diethyl ether dropwise. The causality here is the nucleophilic attack of the Grignard carbon onto the electrophilic carbonyl carbon of the ketone.

  • Quenching: After the addition is complete and the reaction has stirred for 1-2 hours at room temperature, slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This protonates the intermediate alkoxide and neutralizes excess Grignard reagent.

  • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude tertiary alcohol, 3,4-diethyl-2,5-dimethylhexan-3-ol.

Step 2: Deoxygenation of the Tertiary Alcohol to the Alkane

  • Barton-McCombie Deoxygenation: This is a reliable method for removing a hydroxyl group.

  • Thionoformate Formation: Dissolve the crude alcohol from Step 1 in an aprotic solvent (e.g., anhydrous toluene). Add phenyl chlorothionoformate (1.2 eq) and a base such as DMAP (catalytic) or pyridine (as solvent and base). Stir at room temperature until TLC or GC-MS analysis indicates complete conversion to the thionocarbonate intermediate.

  • Radical Reduction: To the solution of the thionocarbonate, add tributyltin hydride ((Bu)₃SnH) (1.5 eq) and a radical initiator such as AIBN (catalytic amount). Heat the mixture to reflux (approx. 80-110°C, depending on solvent). The tin hydride mediates a radical chain reaction that cleaves the C-O bond.

  • Final Workup: Cool the reaction mixture. Remove the tin byproducts, often by washing with aqueous KF or by column chromatography on silica gel. The solvent is removed under reduced pressure, and the resulting crude alkane is purified by fractional distillation to yield pure this compound.

G start1 3-Bromo-2-methylpentane mg Mg, Diethyl Ether start1->mg Step 1a start2 4-Methyl-3-hexanone alcohol 3,4-Diethyl-2,5-dimethylhexan-3-ol start2->alcohol grignard sec-Hexylmagnesium bromide (Grignard Reagent) mg->grignard grignard->alcohol Step 1b Nucleophilic Attack barton_reagents 1. PhOC(S)Cl 2. (Bu)3SnH, AIBN alcohol->barton_reagents Step 2a thiono Thionocarbonate Intermediate product This compound thiono->product Step 2b Radical Reduction barton_reagents->thiono

Caption: Proposed synthetic workflow for this compound.

Spectroscopic Analysis and Structural Verification

Mass Spectrometry (MS)

In electron ionization mass spectrometry (EI-MS), branched alkanes are characterized by extensive fragmentation. The molecular ion (M⁺) peak at m/z = 170 is expected to be of very low abundance or completely absent.[5] Fragmentation preferentially occurs at the branching points to form more stable secondary and tertiary carbocations.[6]

Expected Fragmentation Pattern:

  • Cleavage: The C-C bonds at the heavily substituted C3 and C4 positions are prone to cleavage.

  • Major Fragments: Loss of an ethyl radical (M-29) to yield an ion at m/z 141, and loss of a propyl radical (M-43) to yield an ion at m/z 127 are likely. Further fragmentation would lead to a complex pattern of smaller alkyl cations (e.g., m/z = 43, 57, 71, 85).[5][6] The most stable carbocations formed will typically result in the most abundant peaks (the base peak).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the molecule's complex and asymmetric nature, the ¹H and ¹³C NMR spectra are expected to be complex, with many overlapping signals.

¹H NMR:

  • Chemical Shift Regions: All signals will appear in the characteristic alkane region of ~0.8-1.7 ppm.

  • Signal Multiplicity: The methyl protons (CH₃) will appear as doublets (if adjacent to a single CH) or triplets (if part of an ethyl group). The methylene (CH₂) and methine (CH) protons will show complex, overlapping multiplets due to coupling with multiple, non-equivalent neighboring protons.

¹³C NMR:

  • Signal Count: Due to stereoisomerism and the lack of symmetry, a mixture of isomers could show more than the 6 unique carbon signals expected for a single stereoisomer.

  • Predicted Chemical Shifts (for one diastereomer):

Carbon PositionPredicted Chemical Shift (ppm)Rationale
C1, C6 (Primary CH₃)~11-15Standard terminal methyl groups.
C2, C5 (Secondary CH)~30-35Methine carbons adjacent to other alkyl groups.
C3, C4 (Tertiary CH)~40-48Highly substituted methine carbons, shifted downfield.
Methyls on C2, C5~18-22Methyl groups on a secondary carbon.
Ethyl CH₂~25-30Methylene groups in ethyl substituents.
Ethyl CH₃~10-14Terminal methyls of the ethyl groups.
Infrared (IR) Spectroscopy

The IR spectrum of an alkane is relatively simple and dominated by C-H bond vibrations.[7]

  • C-H Stretching: Strong, sharp absorptions in the 2850-3000 cm⁻¹ region.

  • C-H Bending: Absorptions around 1450-1470 cm⁻¹ (scissoring) and 1370-1380 cm⁻¹ (methyl rock).[7] The absence of significant peaks outside these regions (e.g., no C=O, O-H, or C=C bands) is a strong confirmation of a pure, saturated alkane structure.

Applications and Relevance to Drug Development

While this compound does not have specific, high-profile applications, highly branched alkanes (isoparaffins) are valuable in several areas relevant to the pharmaceutical and chemical industries.

  • Inert Solvents and Media: Their low reactivity and specific solvency characteristics make them suitable as non-polar, aprotic solvents for organic synthesis or as reaction media where inertness is critical.[8]

  • Formulation Excipients: In drug development, hydrocarbons can be used in topical formulations like ointments and creams. More advanced structures, such as semifluorinated alkanes (SFAs), which combine alkane and perfluorocarbon segments, are emerging as novel drug carriers, especially in ophthalmology, due to their ability to dissolve lipophilic drugs and their unique interfacial properties.[9][10] The principles of using a biocompatible, non-polar liquid carrier are directly applicable.

  • Lubricants and Specialty Fluids: The branched structure imparts a low freezing point and specific viscosity, making such compounds useful as components in high-performance lubricants and hydraulic fluids, including those used in specialized laboratory and manufacturing equipment.[6]

  • Reference Standards: Pure isomers of complex alkanes serve as crucial reference standards in analytical chemistry, particularly in geochemistry and environmental analysis for identifying components in complex hydrocarbon mixtures.

Safety and Handling

As a C₁₂ hydrocarbon, this compound is a flammable liquid. Safe handling is paramount and should adhere to standard protocols for flammable organic compounds.

  • GHS Hazards (Predicted):

    • Flammable Liquid (Category 3 or 4)

    • Aspiration Hazard (Category 1)

    • Skin Irritant (Category 2)

    • May cause drowsiness or dizziness (Specific Target Organ Toxicity - Single Exposure, Category 3)

Experimental Protocol for Safe Handling:

  • Engineering Controls: All handling of the liquid should be performed inside a certified chemical fume hood to prevent the accumulation of flammable vapors.[11]

  • Ignition Source Control: Ensure the work area is completely free of ignition sources, including open flames, hot plates, and non-intrinsically safe electrical equipment (stirrers, vacuum pumps).[11] Use spark-proof tools.

  • Personal Protective Equipment (PPE): Wear appropriate PPE at all times:

    • Nitrile gloves

    • Chemical splash goggles

    • Flame-resistant lab coat

  • Grounding and Bonding: When transferring significant quantities of the liquid between metal containers, bond the containers together and ground the dispensing container to prevent the buildup of static electricity, which can ignite vapors.

  • Storage: Store in a tightly sealed, properly labeled container within a dedicated, ventilated flammable liquids storage cabinet. Segregate from oxidizing agents.

  • Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite or sand). Do not use combustible materials like paper towels for large spills. Collect the absorbed material in a sealed container for proper hazardous waste disposal.

References

  • BenchChem. (n.d.). A Technical Guide to the Synthesis of Highly Branched Alkanes.
  • Lehmler, H. J., Bergosh, R. G., Meier, M. S., & Carlson, R. M. K. (2002). A novel synthesis of branched high-molecular-weight (C40+) long-chain alkanes. Bioscience, Biotechnology, and Biochemistry, 66(3), 523-531.
  • Lehmler, H. J., et al. (n.d.). A Novel Synthesis of Branched High-molecular-weight (C40 +) Long-chain Alkanes. J-STAGE.
  • ResearchGate. (2023). Semifluorinated Alkanes as New Drug Carriers—An Overview of Potential Medical and Clinical Applications.
  • Rio de Janeiro Municipal Government. (n.d.). Branched Chain Alkanes.
  • PubMed Central. (2023).
  • BLD Pharm. (n.d.). 1069-33-6|2,5-Diaminohexanedioic acid.
  • ChemicalBook. (n.d.). 3,4-DIMETHYLHEXANE(583-48-2) 1H NMR spectrum.
  • ChemicalBook. (n.d.). 3,4-DIMETHYLHEXANE(583-48-2) IR Spectrum.
  • Whitman College. (n.d.). GCMS Section 6.9.2 - Fragmentation of Branched Alkanes.
  • ChemSrc. (2025). 3,4-diethyl-3,4-dimethylhexane | CAS#:62184-97-8.
  • PubChem. (n.d.). This compound.
  • PubChem. (n.d.). 3,4-Dimethyl-3,4-diethyl-hexane.
  • Slideshare. (n.d.). pharmaceutical application of alkanesdocx.
  • PubMed. (2017). Production of Low-Freezing-Point Highly Branched Alkanes through Michael Addition. PubMed.
  • BenchChem. (n.d.). Application Note: Mass Spectrometry Fragmentation Analysis of 3,4-Dimethyl-2-hexene.
  • Scribd. (n.d.). Alkanes Pharmaceutical Organic Chemistry | PDF.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Pearson+. (n.d.). Show the fragmentations that give rise to the peaks at m/z 43, 57... | Study Prep.
  • ResearchGate. (n.d.). Effect of Chemical Structure on Secondary Organic Aerosol formation for C12 Alkanes.
  • Wikipedia. (n.d.). Alkane.
  • PubChem. (n.d.). 3,4-Diethyl-2,3,5-trimethylhexane.
  • Chemguide. (n.d.). mass spectra - fragmentation patterns.
  • YouTube. (2020). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns.
  • YouTube. (2023). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry.
  • National Institute of Standards and Technology. (n.d.). 3,4-Diethyl hexane.
  • ChemicalBook. (n.d.). 2,3-DIMETHYLHEXANE(584-94-1) 13C NMR spectrum.
  • ChemicalBook. (n.d.). 2,5-DIMETHYLHEXANE(592-13-2) 13C NMR spectrum.
  • ChemicalBook. (n.d.). 2,5-DIMETHYLHEXANE(592-13-2) 1H NMR spectrum.
  • SpectraBase. (n.d.). 3,4-Diethyl-3,4-dimethylhexane - Optional[FTIR] - Spectrum.
  • BenchChem. (n.d.). This compound | 62184-95-6.
  • PubChem. (n.d.). 3,4-Diethyl-2,5-dimethylheptane.
  • PrepChem.com. (n.d.). Synthesis of diethyl 2,5-dimethylcyclopentane-1,1-dicarboxylate.
  • PrepChem.com. (n.d.). Preparation of diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate.

Sources

3,4-Diethyl-2,5-dimethylhexane molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure of 3,4-Diethyl-2,5-dimethylhexane

Abstract

This compound is a highly branched saturated hydrocarbon with the molecular formula C₁₂H₂₆.[1] As a structural isomer of dodecane, its unique architecture, characterized by significant steric crowding around its central bond, presents a compelling case study in advanced organic chemistry. The presence of two adjacent chiral centers gives rise to complex stereoisomerism, including enantiomeric pairs and a meso compound.[2] This guide provides a comprehensive analysis of its molecular structure, including a detailed examination of its stereochemical and conformational properties. We will explore the theoretical underpinnings of its spectroscopic signature, propose logical synthetic pathways, and offer field-proven protocols for its characterization. This document is intended for researchers and drug development professionals who require a deep understanding of complex acyclic structures and their implications for molecular design and reactivity.

Fundamental Molecular Identity

IUPAC Nomenclature and Structural Elucidation

The systematic IUPAC name, this compound, precisely defines the molecule's connectivity. The name is deconstructed as follows:

  • -hexane : The longest continuous carbon chain contains six carbon atoms.

  • 2,5-dimethyl- : Two methyl (-CH₃) groups are attached to the second and fifth carbons of the main chain.

  • 3,4-diethyl- : Two ethyl (-CH₂CH₃) groups are attached to the third and fourth carbons of the main chain.

This arrangement results in a highly substituted structure with significant branching, particularly at the C3 and C4 positions.

Physicochemical Properties

The physical and chemical properties of alkanes are dictated by their molecular weight and intermolecular forces, primarily weak van der Waals forces. Increased branching tends to lower the boiling point compared to linear isomers due to a reduction in surface area available for these interactions.[2]

PropertyValueSource
Molecular FormulaC₁₂H₂₆PubChem[1]
Molecular Weight170.33 g/mol PubChem[1]
CAS Number62184-95-6PubChem[1]
Boiling PointEstimated ~180-190 °CInferred from related structures[3][4]
DensityEstimated ~0.76-0.78 g/mLInferred from related structures[3][4]

Stereochemical Complexity: A Tale of Three Isomers

The core of this compound's structural intricacy lies in its stereochemistry. The carbons at positions 3 and 4 are stereogenic (chiral) centers, as each is bonded to four different groups: a hydrogen, an ethyl group, an isopropyl-like fragment (C2), and the rest of the substituted chain (C4).

Analysis of Stereoisomers

With two chiral centers, a maximum of 2² = 4 stereoisomers is possible. However, due to the symmetrical nature of the substitution pattern around the C3-C4 bond, these consist of one pair of enantiomers and one meso compound.

  • (3R,4R)-3,4-Diethyl-2,5-dimethylhexane : A chiral molecule.

  • (3S,4S)-3,4-Diethyl-2,5-dimethylhexane : The non-superimposable mirror image (enantiomer) of the (3R,4R) isomer.

  • (3R,4S)-3,4-Diethyl-2,5-dimethylhexane : This isomer possesses a plane of symmetry and is therefore achiral, despite having two chiral centers. This is a classic example of a meso compound.

The existence of these distinct spatial arrangements is critical in fields like pharmacology, where stereochemistry can dictate biological activity.

Visualization of Stereoisomers

The relationship between the enantiomers and the meso compound can be visualized to better understand their three-dimensional nature.

G cluster_enantiomers Enantiomeric Pair cluster_meso Meso Compound r4r (3R,4R) Isomer s4s (3S,4S) Isomer r4r->s4s Mirror Image meso (3R,4S) Isomer (Achiral) r4r->meso Diastereomer s4s->meso Diastereomer

Caption: Stereochemical relationship between the isomers of this compound.

Conformational Analysis and Steric Hindrance

The high degree of substitution around the central C3-C4 bond imposes significant conformational restrictions. Rotation around this bond is governed by the energetic penalties of steric strain between the bulky substituents.

Rotational Isomers (Conformers)

Viewing the molecule down the C3-C4 axis using a Newman projection reveals the spatial interactions. The most stable conformations will be staggered, placing the large groups as far apart as possible. The anti-conformation, where the two isopropyl-like fragments (C1-C2-H and C5-C6-H) are 180° apart, would be the lowest energy state. Conversely, eclipsed conformations, where the substituents on C3 and C4 are aligned, are energetically unfavorable due to torsional and steric strain. The bulky ethyl groups further complicate this landscape, making a fully eclipsed conformation exceptionally high in energy. This steric hindrance is a defining feature of the molecule's reactivity, as it shields the C3-H and C4-H bonds from chemical attack.

Spectroscopic Characterization (Predicted)

Predicted ¹H NMR Spectrum

The proton NMR would be complex due to the presence of diastereotopic protons in the ethyl groups of the chiral isomers. However, for the symmetric meso compound, the spectrum would be simpler.

  • Methyl Protons (C1, C6) : These would appear as a doublet due to coupling with the adjacent C2/C5 proton.

  • Methylene Protons (-CH₂- of ethyl groups) : These protons are diastereotopic in the chiral isomers, leading to complex multiplets. In the meso form, they may appear as a more straightforward quartet.

  • Methine Protons (C2, C5) : These would be complex multiplets due to coupling with at least seven neighboring protons.

  • Methine Protons (C3, C4) : These would also be multiplets, heavily shielded by the surrounding alkyl groups.

  • Methyl Protons (-CH₃ of ethyl groups) : These would appear as a triplet, coupled to the adjacent methylene protons.

Predicted ¹³C NMR Spectrum

The number of unique carbon signals depends on the symmetry of the stereoisomer.

  • (3R,4R) and (3S,4S) Isomers : Due to their C₂ symmetry, one would expect 6 distinct carbon signals.

  • (3R,4S) Meso Isomer : The higher symmetry (presence of an inversion center) would also result in 6 signals, but with different chemical shifts compared to the chiral pair.

Synthetic Strategies

The synthesis of a highly branched, sterically hindered alkane like this compound requires a robust carbon-carbon bond-forming reaction. Retrosynthetic analysis points to the central C3-C4 bond as the most logical point of disconnection.

Retrosynthetic Analysis

Disconnecting the C3-C4 bond simplifies the target molecule into two identical 3-halo-2-methylpentane fragments. This suggests that a coupling reaction could form the desired backbone.

G Target This compound Precursor Two units of 3-halo-2-methylpentane Target->Precursor C3-C4 Disconnection (Wurtz or Grignard Coupling)

Caption: Retrosynthetic analysis highlighting the key C-C bond disconnection.

Proposed Forward Synthesis Protocol

A plausible route involves the coupling of a secondary alkyl halide, such as 3-bromo-2-methylpentane, using an organometallic approach like a Wurtz-type reaction with sodium metal or, more controllably, a Gilman coupling using a lithium dialkylcuprate.

Reaction: 2 x (3-bromo-2-methylpentane) + 2 Na → this compound + 2 NaBr

Causality : This approach is chosen because it efficiently constructs the sterically hindered C3-C4 bond. However, such reactions with secondary halides can be prone to side reactions like elimination, requiring careful control of reaction conditions. Enantioselective synthesis would require more advanced methods, possibly involving chiral auxiliaries to control the stereochemistry of the coupling reaction.[2]

Experimental Protocol: ¹H NMR Spectroscopic Analysis

This protocol outlines the standardized procedure for acquiring a high-resolution ¹H NMR spectrum of a liquid alkane sample, applicable for the characterization of this compound.

Objective: To obtain a clean, high-resolution ¹H NMR spectrum for structural verification.

Materials:

  • Sample (~5-10 mg)

  • Deuterated chloroform (CDCl₃) with 0.03% TMS

  • 5 mm NMR tube (high precision)

  • Pasteur pipette

  • Vortex mixer

Methodology:

  • Sample Preparation (Self-Validation System):

    • Accurately weigh approximately 5 mg of the purified alkane sample directly into a clean, dry vial.

    • Using a clean Pasteur pipette, add approximately 0.7 mL of CDCl₃ containing tetramethylsilane (TMS) as an internal standard (0 ppm). The TMS signal provides a crucial reference point for chemical shift calibration.

    • Cap the vial and gently vortex for 10-15 seconds to ensure the sample is fully dissolved and the solution is homogeneous. A clear, single-phase solution is required for high-resolution spectra.

    • Transfer the solution into a 5 mm NMR tube. Ensure the liquid height is at least 4 cm to be within the detection region of the NMR coil.

  • Instrument Setup & Calibration:

    • Insert the NMR tube into the spinner turbine, ensuring the correct depth is set using the spectrometer's depth gauge.

    • Place the sample into the NMR magnet.

    • Lock onto the deuterium signal of the CDCl₃ solvent. The lock system compensates for any magnetic field drift, ensuring spectral stability over the acquisition time.

    • Shim the magnetic field to optimize its homogeneity. This is a critical step to achieve sharp, well-resolved peaks and is typically an automated process on modern spectrometers.

  • Data Acquisition:

    • Acquire a standard, single-pulse ¹H NMR spectrum. Typical parameters for an alkane are:

      • Spectral Width: ~12 ppm

      • Pulse Angle: 30-45 degrees (to allow for faster relaxation and more scans in a given time)

      • Acquisition Time: ~3-4 seconds

      • Relaxation Delay: 2 seconds

      • Number of Scans: 16 (increase for dilute samples)

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the resulting spectrum to ensure all peaks are in positive, absorptive mode.

    • Calibrate the spectrum by setting the TMS peak to exactly 0.00 ppm.

    • Integrate the peaks to determine the relative ratios of protons in different chemical environments.

    • Analyze the splitting patterns (singlets, doublets, triplets, etc.) to deduce proton-proton coupling information.

Conclusion

This compound serves as an exemplary model for understanding the nuanced interplay of branching, stereochemistry, and conformational restriction in acyclic alkanes. Its structure, defined by two adjacent and highly substituted chiral centers, presents significant challenges and opportunities in stereoselective synthesis and detailed structural analysis. The principles outlined in this guide—from its fundamental identity to its spectroscopic and synthetic characteristics—provide a robust framework for professionals engaged in the design and analysis of complex organic molecules.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). 3,4-Dimethyl-3,4-diethyl-hexane. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 3,4-Diethyl-2,4-dimethylhexane. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3,4-Diethyl-2,2-dimethylhexane. National Center for Biotechnology Information. Retrieved from [Link]

  • Data.gov. (2025). Compound 526430: 3,4-Dimethyl-3,4-diethyl-hexane. Retrieved from [Link]

  • PubChem. (n.d.). 3,4-Dimethyl-3,4-diethyl-hexane. National Center for Biotechnology Information. Retrieved from [Link]

  • Stenutz. (n.d.). 3,4-diethyl-2-methylhexane. Retrieved from [Link]

  • YouTube. (2023). How the name;. 3-ethyl-2,5-dimethylhexane, was gotten. Retrieved from [Link]

  • Pearson. (n.d.). Show how you would synthesize the following: f. 2,5-dimethylhexane from a four-carbon alkyl halide. Retrieved from [Link]

  • Stenutz. (n.d.). 3,4-diethylhexane. Retrieved from [Link]

  • YouTube. (2024). Draw the Structure for 3,4-Dimethyhexane. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.8: Conformations of Disubstituted Cyclohexanes. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of 2,5-Dichloro-2,5-dimethylhexane by an SN1 Reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). α,α,α',α'-TETRAMETHYLTETRAMETHYLENE GLYCOL. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 3,4-dihydroxy-3,4-dimethyl-2,5-hexanedione. Retrieved from [Link]

Sources

An In-depth Technical Guide to the IUPAC Nomenclature of 3,4-Diethyl-2,5-dimethylhexane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The systematic nomenclature of organic compounds, governed by the International Union of Pure and Applied Chemistry (IUPAC), is a cornerstone of chemical communication, ensuring that a given name corresponds to a single, unambiguous molecular structure. For drug development professionals and researchers, a precise understanding of this system is not merely academic; it is essential for database searching, patent filing, and regulatory submissions. This guide provides a detailed analysis of the IUPAC nomenclature for the highly branched alkane, 3,4-Diethyl-2,5-dimethylhexane. We will deconstruct the naming process, applying the fundamental rules and, critically, the tie-breaking procedures required for complex, symmetrical molecules. This analysis serves as a masterclass in applying systematic nomenclature principles, demonstrating the logic that ensures consistency and accuracy in chemical identification.

Foundational Principles of Alkane Nomenclature

Before dissecting our target molecule, it is imperative to establish the hierarchical rules that govern the naming of any branched alkane. These protocols are applied sequentially to resolve ambiguity.

  • The Parent Chain Rule : The foundation of the name is the longest continuous chain of carbon atoms.[1][2][3] This chain is not always the most obvious linear path.

  • The Lowest Locant Rule : The parent chain is numbered to assign the lowest possible numbers (locants) to the substituents. This is not determined by the sum of the locants, but by comparing the locant sets term-by-term and selecting the set that has the lowest number at the first point of difference.[4][5]

  • Naming and Ordering Substituents : All groups attached to the parent chain are named as substituents (e.g., alkyl groups, ending in "-yl").[6][7] When assembling the final name, these substituents are listed in alphabetical order.[2][8] Multiplicative prefixes such as "di-", "tri-", and "tetra-" are used for identical substituents but are ignored during alphabetization.[2]

These core principles are sufficient for simple molecules, but complex structures often present ambiguities that require the application of specific tie-breaking rules, as we shall see with the target compound.

Systematic Analysis of this compound

The name "this compound" implies a six-carbon parent chain with four substituents. Our first task is to validate this assumption by rigorously applying the IUPAC rules to its structure.

Molecular Structure:

Figure 1: Chemical structure of the target molecule.

Experimental Protocol: Systematic Name Derivation

This section details the step-by-step methodology to derive the correct IUPAC name, demonstrating the causality behind each decision.

Objective

To determine the systematic and unambiguous IUPAC name for the provided chemical structure.

Methodology

Step 3.2.1: Identification of the Parent Chain

  • Procedure: All possible continuous carbon chains within the molecule were enumerated.

    • Path A (Linear): The horizontal chain contains 6 carbons .

    • Path B (Incorporating an Ethyl Group): A chain starting from the terminal carbon of the C3-ethyl group and proceeding to the C6-CH₃ group contains 6 carbons .

    • Path C (Incorporating both Ethyl Groups): A chain traced from the terminal carbon of the C3-ethyl group to the terminal carbon of the C4-ethyl group contains 6 carbons .

  • Analysis: A tie in the maximum chain length (6 carbons) is observed. The IUPAC tie-breaker rule states that if two or more chains have the same maximum length, the chain with the greatest number of substituents is chosen as the parent.[3]

    • Chain A ("hexane"): This chain has four attached groups: a methyl at C2, an ethyl at C3, an ethyl at C4, and a methyl at C5. Total: 4 substituents.

    • Chain B (also "hexane"): This chain has three attached groups: an isopropyl group at C3, an ethyl group at C4, and a methyl group at C5. Total: 3 substituents.

G cluster_A Chain A: 4 Substituents (Correct) cluster_B Chain B: 3 Substituents (Incorrect) A1 C1 A2 C2 A1->A2 Parent Chain A3 C3 A2->A3 Parent Chain S1 Methyl A2->S1 A4 C4 A3->A4 Parent Chain S2 Ethyl A3->S2 A5 C5 A4->A5 Parent Chain S3 Ethyl A4->S3 A6 C6 A5->A6 Parent Chain S4 Methyl A5->S4 B1 C1 B2 C2 B1->B2 Parent Chain B3 C3 B2->B3 Parent Chain B4 C4 B3->B4 Parent Chain S5 Isopropyl B3->S5 B5 C5 B4->B5 Parent Chain S6 Ethyl B4->S6 B6 C6 B5->B6 Parent Chain S7 Methyl B5->S7

Caption: Selection of the parent chain based on the number of substituents.

Step 3.2.2: Numbering of the Parent Chain

  • Procedure: The six-carbon parent chain was numbered from both directions to determine the locants for the substituents.

    • Numbering Left-to-Right: Substituents are located at positions 2 (methyl), 3 (ethyl), 4 (ethyl), and 5 (methyl). The resulting locant set is {2, 3, 4, 5} .

    • Numbering Right-to-Left: Substituents are located at positions 2 (methyl), 3 (ethyl), 4 (ethyl), and 5 (methyl). The resulting locant set is {2, 3, 4, 5} .

  • Analysis: The locant sets generated from both numbering directions are identical. Therefore, the "first point of difference" rule does not resolve the ambiguity. The next tie-breaker rule requires assigning the lowest number to the substituent that appears first in alphabetical order.[3][8]

    • The substituents are "ethyl" and "methyl". Alphabetically, ethyl comes before methyl.

    • Numbering Left-to-Right: The first alphabetical substituent (ethyl) is at position C3 .

    • Numbering Right-to-Left: The first alphabetical substituent (ethyl) is also at position C3 .

G cluster_numbering Correct Numbering of the Hexane Parent Chain C1 1 C2 2 C1->C2 C3 3 C2->C3 S_Me2 Methyl C2->S_Me2 C4 4 C3->C4 S_Et3 Ethyl C3->S_Et3 C5 5 C4->C5 S_Et4 Ethyl C4->S_Et4 C6 6 C5->C6 S_Me5 Methyl C5->S_Me5

Caption: Numbered parent chain with identified substituents.

Step 3.2.3: Assembly of the Final IUPAC Name

  • Identify and Group Substituents:

    • Two methyl groups are present: dimethyl .

    • Two ethyl groups are present: diethyl .

  • Alphabetize Substituents:

    • "Diethyl" comes before "dimethyl" alphabetically (ignoring the "di-" prefix).[2]

  • Assign Locants and Combine:

    • The ethyl groups are on carbons 3 and 4: 3,4-diethyl .

    • The methyl groups are on carbons 2 and 5: 2,5-dimethyl .

  • Construct the Full Name: The alphabetized and located substituents are placed before the parent chain name.

    • Final Name: this compound

Conclusion and Field Insights

The systematic application of IUPAC rules confirms that This compound is the correct and unambiguous name for the given structure. This exercise highlights a critical insight for professionals in the field: apparent simplicity can mask significant complexity. While the initial name seemed straightforward, its validation required a rigorous application of tie-breaking rules—first for the selection of the parent chain (most substituents) and second for its numbering (alphabetical precedence). Misinterpreting these rules, such as defaulting to the "lowest sum of locants" (an incorrect but common shortcut), could lead to an erroneous name like 2,5-diethyl-3,4-dimethylhexane, which would be incorrect as it violates the alphabetical tie-breaking rule for numbering.[4][5]

For researchers and developers, this level of rigor is non-negotiable. An incorrect IUPAC name can lead to failed literature searches, invalid patent claims, and confusion in regulatory documentation. The self-validating system of IUPAC nomenclature, when followed precisely, provides the universal standard needed for clear scientific and commercial communication.

References

  • Naming Alkanes . (2023). Chemistry LibreTexts. [Link]

  • Alphabetising substituents . University of Calgary. [Link]

  • How to name organic compounds using the IUPAC rules . Michigan State University Department of Chemistry. [Link]

  • IUPAC Alkane Nomenclature Rules in a Nutshell . St. Olaf College. [Link]

  • Nomenclature of Alkanes . (2023). Chemistry LibreTexts. [Link]

  • Nomenclature of Alkanes | MCC Organic Chemistry . Lumen Learning. [Link]

  • Nomenclature rules . University of Calgary. [Link]

  • Naming Branched Alkanes . (2021). Study.com. [Link]

  • IUPAC nomenclature: "Smallest sum of locants"? . (2015). Chemistry Stack Exchange. [Link]

Sources

An In-depth Technical Guide to the Thermodynamic Stability of Branched Alkanes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

It is a foundational principle in organic chemistry that branched alkanes exhibit greater thermodynamic stability compared to their linear isomers. This guide provides a comprehensive exploration of the principles governing this phenomenon, intended for researchers, scientists, and professionals in drug development. We will dissect the intricate balance of intramolecular forces, including steric strain and stabilizing electronic effects, that dictates the potential energy of alkane isomers. This paper moves beyond simplistic explanations to investigate advanced concepts such as protobranching, electron correlation, and sigma bond delocalization. Furthermore, we provide a detailed experimental protocol for determining thermodynamic stability via combustion calorimetry and discuss the role of modern computational methods in this field of study.

The Fundamental Principle: Branching Enhances Stability

The thermodynamic stability of a molecule is inversely related to its potential energy; a more stable compound possesses a lower internal energy. For isomeric alkanes, which share the same molecular formula, the arrangement of atoms dictates this internal energy. The universally observed trend is that as the degree of branching in an alkane's carbon skeleton increases, its thermodynamic stability increases.[1][2][3][4]

This stability is quantitatively assessed through thermochemical data, primarily the standard enthalpy of formation (ΔH°f) and the standard enthalpy of combustion (ΔH°c).

  • Enthalpy of Formation (ΔH°f): This is the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states. A more negative (or less positive) ΔH°f signifies a lower potential energy and thus, greater stability.

  • Enthalpy of Combustion (ΔH°c): This is the heat released when one mole of a substance is completely burned in oxygen. Since all isomers of an alkane combust to form the same products (CO₂ and H₂O), the isomer with the lower initial potential energy (the more stable one) will release less heat.[3][5][6] Therefore, a less negative ΔH°c corresponds to greater stability.

The following diagram illustrates this inverse relationship between stability and the heat of combustion for the isomers of butane.

G cluster_0 Potential Energy cluster_1 Reactants (Isomers) cluster_2 Products High High Low Low n_butane n-Butane (Less Stable) products 4 CO₂ + 5 H₂O n_butane->products  ΔH°c (n-Butane)  (Larger Exotherm) iso_butane Isobutane (More Stable) iso_butane->products  ΔH°c (Isobutane)  (Smaller Exotherm)

Caption: Steric strain in the gauche conformation of n-butane.

Dominant Stabilizing Factors: Electronic Effects

Contrary to early theories, steric repulsion alone does not explain the stability of branched alkanes. [7][8]Advanced computational studies have demonstrated that stabilizing electronic effects, which are more pronounced in branched structures, are the primary cause. [2][7]

  • Electron Correlation & The Protobranching Model: The "alkane branching effect" is largely attributed to medium-range electron correlation. [9][10]This refers to the correlated movement of electrons in orbitals that are spatially close but not directly bonded. In branched alkanes, the more compact structure brings more atoms into a 1,3-relationship (a "protobranch"). The resulting interactions between electrons in these 1,3-alkyl groups are stabilizing and are maximized in highly branched systems. [9]

  • Sigma Bond Delocalization (σ → σ):* Another significant stabilizing factor is a form of intramolecular electron delocalization. Electrons in a filled carbon-carbon sigma bonding orbital (σ) can delocalize into an adjacent, empty anti-bonding orbital (σ). This interaction, particularly the geminal σ(C-C) → σ(C-C) type, is more prevalent in the geometries of branched alkanes and leads to a net lowering of the molecule's energy. [7][8]This can be conceptualized as being related to hyperconjugation and inductive effects, where tertiary and quaternary carbons better stabilize the overall structure. [11]

Quantitative Comparison: Heats of Combustion for Pentane and Hexane Isomers

The theoretical principles are clearly borne out by experimental data. As branching increases, the heat of combustion decreases, signifying greater stability. [3][4] Table 1: Thermodynamic Data for Pentane (C₅H₁₂) Isomers

Isomer Structure Degree of Branching Heat of Combustion (ΔH°c) (kJ/mol) Relative Stability
n-Pentane Straight-chain None -3509 [3] Least Stable
Isopentane (2-Methylbutane) Branched One -3506 [3] Intermediate

| Neopentane (2,2-Dimethylpropane) | Highly Branched | Two | -3492 [3]| Most Stable |

Table 2: Thermodynamic Data for Hexane (C₆H₁₄) Isomers

Isomer Structure Degree of Branching Heat of Combustion (ΔH°c) (kJ/mol) Relative Stability
n-Hexane Straight-chain None -4163 [4] Least Stable
2-Methylpentane Branched One -4158 [4] Intermediate

| 2,2-Dimethylbutane | Highly Branched | Two | -4154 [4]| Most Stable |

Experimental Protocol: Determination of Stability via Combustion Calorimetry

The heat of combustion is determined experimentally using a bomb calorimeter. This apparatus measures the heat evolved from a reaction at a constant volume.

Workflow for Combustion Calorimetry

G cluster_prep cluster_exp cluster_acq cluster_calc A 1. Weigh a precise mass of the alkane sample in a crucible. B 2. Place the crucible in the 'bomb' and add a fuse wire. A->B C 3. Seal the bomb and pressurize with excess pure oxygen. B->C D 4. Submerge the sealed bomb in a known mass of water in an insulated calorimeter. C->D E 5. Record the initial stable water temperature (T_initial). D->E F 6. Ignite the sample via an electrical charge to the fuse wire. E->F G 7. Monitor the temperature rise and record the maximum temperature (T_final). F->G H 8. Calculate heat absorbed by calorimeter (q) using: q = C_cal * ΔT G->H I 9. Convert q to molar heat of combustion (ΔH°c) using the sample's mass and molar mass. H->I

Caption: Experimental workflow for bomb calorimetry.

Detailed Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 1 gram of the liquid alkane isomer into a quartz crucible.

    • Place the crucible inside the stainless-steel decomposition vessel (the "bomb").

    • Attach a nickel-chromium fuse wire so that it is in contact with the sample.

  • Assembly and Pressurization:

    • Carefully seal the bomb.

    • Purge the bomb with pure oxygen to remove atmospheric nitrogen.

    • Pressurize the bomb with oxygen to approximately 30 atm.

  • Calorimeter Setup:

    • Place the sealed bomb into the calorimeter bucket.

    • Add a precise, known mass of purified water (typically 2000 g) to the bucket, ensuring the bomb is fully submerged.

    • Assemble the calorimeter, placing the lid on with the stirrer and thermometer positioned correctly.

  • Temperature Measurement and Ignition:

    • Allow the system to reach thermal equilibrium for 5-10 minutes while stirring.

    • Record the water temperature at regular intervals (e.g., every 30 seconds) for 5 minutes to establish a stable initial baseline (T_initial). [12][13] * Ignite the sample by passing an electrical current through the fuse wire. [14]

  • Data Acquisition:

    • Continue to record the temperature at regular intervals as it rises rapidly.

    • Once the temperature peaks, continue recording for another 5-10 minutes as it slowly cools to establish a final baseline.

    • The maximum recorded temperature is T_final.

  • Calculation:

    • Calculate the temperature change (ΔT = T_final - T_initial), applying corrections for heat exchange with the surroundings if necessary.

    • Calculate the total heat released (q_total) using the known heat capacity of the calorimeter system (C_cal), which is determined separately using a standard like benzoic acid.

      • q_total = C_cal × ΔT [14] * The heat of reaction (q_rxn) is the negative of the heat absorbed by the calorimeter (q_rxn = -q_total).

    • Calculate the molar enthalpy of combustion (ΔH°c) by dividing q_rxn by the number of moles of the alkane sample combusted.

The Role of Computational Chemistry

While calorimetry provides essential experimental data, modern computational chemistry offers powerful tools to predict and analyze alkane stability. [15][16]Methods like Density Functional Theory (DFT) and high-level ab initio calculations (e.g., MP2, MP4) can accurately compute the heats of formation for various isomers. [2][16]These computational approaches allow for the partitioning of molecular energy, enabling researchers to dissect the specific contributions of steric strain, electron correlation, and other electronic effects to the overall stability of a molecule. [2][8]

Conclusion

The greater thermodynamic stability of branched alkanes over their linear isomers is a well-established principle rooted in a sophisticated interplay of intramolecular forces. While steric hindrance in the form of gauche interactions contributes to the relative instability of straight-chain conformers, it is the dominant stabilizing electronic effects in branched structures that are ultimately decisive. These effects, primarily medium-range electron correlation and sigma bond delocalization, result in a lower net potential energy for branched molecules. This fundamental concept is consistently verified by experimental data from combustion calorimetry, which shows a decrease in the exothermic heat of combustion with increased branching. The synergy between empirical measurement and advanced computational analysis continues to deepen our understanding of the subtle structural factors that govern molecular stability.

References

  • Wikipedia. (n.d.). Alkane. Retrieved from [Link]

  • Liu, F., et al. (2010). Density functional steric analysis of linear and branched alkanes. The Journal of Physical Chemistry A, 114(49), 12952-9. Available from: [Link]

  • Fiveable. (n.d.). Branched Alkanes Definition. Retrieved from [Link]

  • Gronert, S. (2010). Origin of stability in branched alkanes. Chemistry – A European Journal, 16(23), 6942-9. Available from: [Link]

  • Chemistry Stack Exchange. (2019). Deciding the order of heat of combustion of isomeric alkanes. Retrieved from [Link]

  • Domalski, E. S., & Hearing, E. D. (1993). Standard Chemical Thermodynamic Properties of Alkane Isomer Groups. Journal of Physical and Chemical Reference Data, 22(4), 805-1159. Available from: [Link]

  • Gronert, S. (2010). Origin of stability in branched alkanes. Chemistry, 16(23), 6942-9. Available from: [Link]

  • Chen, X., & Klauda, J. B. (2011). Adjacent Gauche Stabilization in Linear Alkanes: Implications for Polymer Models and Conformational Analysis. The Journal of Physical Chemistry B, 115(25), 8139-44. Available from: [Link]

  • Fiveable. (n.d.). Conformations of Other Alkanes. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 3.7: Conformations of Other Alkanes. Retrieved from [Link]

  • Study.com. (2021). Using Heats of Combustion to Compare the Stability of Isomeric Alkanes. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Relative Stability of Acyclic Alkanes. Retrieved from [Link]

  • Chemistry Stack Exchange. (2022). Why is a branched alkane more stable than the straight-chain isomer?. Retrieved from [Link]

  • Domalski, E. S., & Hearing, E. D. (1993). Standard Chemical Thermodynamic Properties of Alkane Isomer Groups. Journal of Physical and Chemical Reference Data, 22(4), 805. Available from: [Link]

  • McKee, W. C., & Schleyer, P. v. R. (2013). Correlation effects on the relative stabilities of alkanes. Journal of the American Chemical Society, 135(35), 13008-14. Available from: [Link]

  • OpenOChem Learn. (n.d.). Conformations of Cyclic Alkanes. Retrieved from [Link]

  • Filo. (n.d.). Stability of Alkanes. Retrieved from [Link]

  • Quora. (n.d.). Which type of alkanes are more reactive: straight-chain or branched-chain?. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015). Number of gauche interactions in an alkane. Retrieved from [Link]

  • McKee, W. C., & Schleyer, P. v. R. (2013). Correlation Effects on the Relative Stabilities of Alkanes. Journal of the American Chemical Society, 135(35), 13008-13014. Available from: [Link]

  • LibreTexts. (n.d.). 2.8 Conformations of Other Alkanes. Retrieved from [Link]

  • Khan Academy. (n.d.). Heats of combustion of alkanes. Retrieved from [Link]

  • The Chemistry Tutor. (2023). Measuring Enthalpy of Combustion Using Calorimetry. Retrieved from [Link]

  • Lii, J.-H., & Allinger, N. L. (2009). On the Heats of Formation of Alkanes. Journal of the Mexican Chemical Society, 53(3), 96-109. Available from: [Link]

  • Lii, J.-H., & Allinger, N. L. (2009). On the Heats of Formation of Alkanes. Journal of the Mexican Chemical Society, 53(3). Available from: [Link]

  • SnapRevise. (n.d.). Combustion Calorimetry. Retrieved from [Link]

  • CourseNotes. (n.d.). Calorimetry, Fuels. Retrieved from [Link]

Sources

Conformational analysis of 3,4-Diethyl-2,5-dimethylhexane

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Conformational Analysis of 3,4-Diethyl-2,5-dimethylhexane

Abstract

Conformational analysis, the study of the three-dimensional arrangements of atoms in a molecule, is a cornerstone of modern chemical and pharmaceutical sciences. The specific shape, or conformation, a molecule predominantly adopts dictates its physical properties and biological activity. This guide provides a comprehensive technical examination of the conformational landscape of this compound, a highly branched acyclic alkane. By focusing on the central C3-C4 bond, we will dissect the energetic factors governing its rotational isomers, employing Newman projections, semi-quantitative energy estimations, and a detailed computational workflow. This analysis serves as an advanced model for researchers and professionals engaged in molecular design, drug development, and materials science, where a profound understanding of molecular geometry is paramount.

Foundational Principles of Conformational Analysis

The rotation around single (sigma) bonds allows a molecule to adopt various spatial arrangements known as conformations.[1][2] These different arrangements are not all energetically equivalent. The relative stability of any given conformer is determined by a delicate balance of destabilizing forces, primarily torsional and steric strain.

  • Torsional Strain: This arises from the repulsion between the electron clouds of bonds on adjacent atoms. It is maximized when bonds are in an eclipsed arrangement (0° dihedral angle) and minimized in a staggered conformation (60° dihedral angle).[1][2][3] The energy difference between the staggered and eclipsed conformations of ethane is approximately 12 kJ/mol (2.9 kcal/mol), which represents the energy barrier to rotation.[1]

  • Steric Strain (or Steric Hindrance): This is a repulsive interaction that occurs when non-bonded atoms or groups are forced closer together than their van der Waals radii permit.[4][5] Steric strain is particularly significant when bulky groups are positioned near each other. A classic example is the gauche conformation of butane, where the two methyl groups are staggered but adjacent (60° dihedral angle), resulting in a steric strain of about 3.8 kJ/mol (0.9 kcal/mol) compared to the anti conformation where they are 180° apart.[2][5][6][7]

To visualize and analyze these interactions, the Newman projection is an indispensable tool, allowing us to look down a specific carbon-carbon bond and observe the relative orientations of the substituents on the front and back carbons.[1][6]

Structural Dissection of this compound

The molecule , this compound, presents a sterically congested environment around its central C3-C4 bond. The substituents attached to C3 and C4 are identical: a hydrogen atom, an ethyl group (-CH₂CH₃), and an isopropyl group (-CH(CH₃)₂).

The conformational analysis, therefore, involves rotating the C3-C4 bond and evaluating the resulting steric and torsional interactions between these three pairs of substituents. The isopropyl groups are the bulkiest, followed by the ethyl groups, and finally the hydrogen atoms. The primary determinant of conformational stability will be the minimization of interactions involving the large isopropyl groups.

Analysis of Key Rotational Conformers via Newman Projections

We will analyze the conformations by rotating the back carbon (C4) in 60° increments while keeping the front carbon (C3) fixed.

Staggered Conformations (Energy Minima)

Staggered conformations are energy minima where torsional strain is negligible.[7] However, their relative stabilities are dictated by steric strain.

  • Conformer A: Anti-periplanar (The Global Minimum): The most stable conformation arranges the two largest substituents, the isopropyl groups, 180° apart (anti). In this arrangement, the significant steric repulsion between them is completely avoided. The remaining substituents engage in two ethyl-ethyl gauche interactions and two ethyl-isopropyl gauche interactions, but avoiding the far more destabilizing isopropyl-isopropyl gauche interaction makes this the lowest energy state.

  • Conformer B: Gauche: Rotating the back carbon by 60° from the anti-periplanar conformation places one isopropyl group gauche to the other. This introduces a severe steric clash, making this conformer significantly higher in energy than the anti-periplanar form. There are also gauche interactions between ethyl/isopropyl and ethyl/ethyl groups.

Eclipsed Conformations (Energy Maxima)

Eclipsed conformations represent energy maxima and act as rotational barriers.[8] They suffer from both torsional strain and severe steric strain.

  • Conformer C: Syn-periplanar (The Global Maximum): The least stable conformation occurs when the two bulky isopropyl groups are eclipsed (0° dihedral angle). This syn-periplanar arrangement results in maximum torsional and steric strain, creating a very high energy barrier. The ethyl groups and hydrogens are also eclipsed with each other.

  • Other Eclipsed Conformations: Other eclipsed forms, such as one where an isopropyl group eclipses an ethyl group, are also high in energy but are more stable than the syn-periplanar conformation where the two largest groups are superimposed.

Visualization of Key Conformations

The following diagram illustrates the Newman projections for the most stable (Anti-periplanar) and least stable (Syn-periplanar) conformations.

G cluster_anti Anti-periplanar (Lowest Energy) cluster_syn Syn-periplanar (Highest Energy) C3_anti H_front_anti H C3_anti->H_front_anti Et_front_anti Et C3_anti->Et_front_anti iPr_front_anti iPr C3_anti->iPr_front_anti C4_anti C4 H_back_anti H C4_anti->H_back_anti Et_back_anti Et C4_anti->Et_back_anti iPr_back_anti iPr C4_anti->iPr_back_anti C3_syn H_front_syn H C3_syn->H_front_syn Et_front_syn Et C3_syn->Et_front_syn iPr_front_syn iPr C3_syn->iPr_front_syn C4_syn C4 H_back_syn H C4_syn->H_back_syn Et_back_syn Et C4_syn->Et_back_syn iPr_back_syn iPr C4_syn->iPr_back_syn

Caption: Newman projections of the lowest and highest energy conformers.

Semi-Quantitative Energy Analysis

To quantify the energy differences, we can use established energy costs for various steric and torsional interactions. While precise values for larger groups can vary, the following table provides a reliable basis for estimation.

Interaction TypeDestabilization Energy (kJ/mol)Destabilization Energy (kcal/mol)Source(s)
H ↔ H eclipsed4.01.0[6][9]
H ↔ CH₃ eclipsed6.01.4[6]
CH₃ ↔ CH₃ eclipsed11.02.6[2][10]
CH₃ ↔ CH₃ gauche3.80.9[2][6][10]
C₂H₅ ↔ C₂H₅ gauche~4.2~1.0-
i-Pr ↔ i-Pr gauche>20>4.8-
i-Pr ↔ i-Pr eclipsed>40>9.6-

Note: Values for ethyl and isopropyl interactions are estimates based on increasing steric bulk and are expected to be significantly higher than for methyl groups. The i-Pr ↔ i-Pr gauche interaction is particularly destabilizing.

Based on these values, the anti-periplanar conformation (A) avoids the highly penalizing i-Pr ↔ i-Pr gauche interaction. In contrast, the gauche conformation (B) incurs this large energy penalty, making it substantially less stable. The syn-periplanar eclipsed conformation (C) is astronomically high in energy due to the direct eclipsing of the two largest groups, in addition to other eclipsing interactions.

Potential Energy Diagram

The relationship between the dihedral angle and the potential energy can be visualized in the following diagram.

G Energy Potential Energy (kJ/mol) Angle Dihedral Angle (°) p0 p60 p0->p60 p120 p60->p120 Gauche p60->Gauche p180 p120->p180 Eclipsed\n(high energy) p120->Eclipsed\n(high energy) p240 p180->p240 Anti\n(lowest energy) p180->Anti\n(lowest energy) p300 p240->p300 p240->Gauche p360 p300->p360 p300->Eclipsed\n(high energy) p_highest Syn-periplanar\n(highest energy) p_highest->Syn-periplanar\n(highest energy) p_highest2 x0 x60 x120 x180 x240 x300 x360

Caption: Qualitative potential energy diagram for C3-C4 bond rotation.

Protocol for Computational Conformational Analysis

For a rigorous and quantitative analysis, computational chemistry methods are indispensable.[11] The following protocol outlines a standard, field-proven workflow for identifying and ranking the stability of conformers.

Step-by-Step Methodology
  • 2D to 3D Structure Generation:

    • Action: Draw the 2D structure of this compound in a chemical drawing program (e.g., ChemDraw, MarvinSketch).

    • Causality: This provides the correct atomic connectivity as the starting point for 3D model generation.

  • Initial Geometry Optimization:

    • Action: Convert the 2D structure to a 3D model and perform an initial geometry optimization using a molecular mechanics (MM) force field, such as MMFF94 or UFF.

    • Causality: This quick optimization step generates a reasonable 3D structure with proper bond lengths and angles, providing a good starting point for the more demanding conformational search.

  • Systematic Conformational Search:

    • Action: Define the C2-C3-C4-C5 dihedral angle as the rotational axis. Systematically rotate this bond in defined increments (e.g., 15° or 30°). At each increment, perform a constrained geometry optimization on the rest of the molecule.

    • Causality: This systematic search ensures that the entire conformational space around the bond of interest is explored, allowing for the identification of all potential energy minima (stable conformers) and maxima (transition states).

  • Unconstrained Optimization of Minima:

    • Action: Take the unique low-energy structures identified from the systematic search and perform a full, unconstrained geometry optimization using a higher level of theory, such as Density Functional Theory (DFT) with a basis set like B3LYP/6-31G*.[12]

    • Causality: DFT provides a much more accurate description of the electronic structure and, therefore, a more reliable geometry and relative energy for each conformer compared to molecular mechanics.

  • Frequency Calculation and Thermodynamic Analysis:

    • Action: For each optimized structure, perform a frequency calculation at the same level of theory (e.g., B3LYP/6-31G*).

    • Causality: This is a self-validating step. The absence of imaginary frequencies confirms that the structure is a true energy minimum.[12] Furthermore, this calculation yields the zero-point vibrational energy (ZPVE) and thermal corrections, allowing for the calculation of the Gibbs Free Energy (ΔG), which is the most accurate predictor of conformer populations at a given temperature.

  • Data Analysis and Ranking:

    • Action: Rank the conformers based on their calculated relative Gibbs Free Energies. The conformer with the lowest ΔG is the most stable and will be the most populated at equilibrium.

    • Causality: This provides the final, quantitative assessment of the conformational landscape, allowing for precise predictions of the molecule's preferred shape and the energy barriers between different conformations.

Computational Workflow Diagram

G start 1. 2D Structure Input step2 2. 3D Generation & Initial MM Optimization start->step2 step3 3. Systematic Rotational Scan (C3-C4 Dihedral) step2->step3 step4 4. Identify Potential Minima step3->step4 step5 5. High-Level DFT Geometry Optimization step4->step5 step6 6. Frequency Calculation (Confirm Minima) step5->step6 step7 7. Calculate Gibbs Free Energy (ΔG) step6->step7 end 8. Rank Conformer Stability step7->end

Caption: A standard workflow for computational conformational analysis.

Significance in a Broader Context

The principles demonstrated through the analysis of this compound are universally applicable.

  • Drug Development: The three-dimensional shape of a drug molecule is critical for its ability to bind to a biological target. A molecule's lowest energy conformation is often, though not always, its "bioactive conformation." Understanding the energetic cost of adopting other conformations is crucial for designing potent and selective drugs.[13]

  • Materials Science: The properties of molecular crystals, polymers, and other organic materials are heavily influenced by the preferred conformations of their constituent molecules. The way molecules pack together, which dictates properties like melting point, solubility, and mechanical strength, is a direct consequence of their intrinsic conformational preferences.

Conclusion

The conformational analysis of this compound reveals a landscape dominated by steric hindrance. The molecule overwhelmingly prefers the staggered, anti-periplanar conformation where its two largest substituents—the isopropyl groups—are positioned 180° apart to minimize steric strain. All other conformations, particularly the eclipsed forms, are significantly destabilized by severe steric and torsional penalties. This in-depth guide illustrates that through a combination of fundamental principles, visualization tools like Newman projections, and rigorous computational protocols, a detailed and predictive understanding of a molecule's three-dimensional structure can be achieved. This knowledge is fundamental for rational design and problem-solving across the chemical sciences.

References

  • Wikipedia. A value. [Link]

  • Grokipedia. A value. [Link]

  • Chemistry LibreTexts. (2021). 4.1: Conformation Analysis of Alkanes. [Link]

  • Maricopa Open Digital Press. Conformational Analysis of Alkanes – Organic Chemistry. [Link]

  • Fiveable. A-Value Definition - Organic Chemistry Key Term. [Link]

  • Master Organic Chemistry. (2020). Newman Projection of Butane (and Gauche Conformation). [Link]

  • Fiveable. Conformations of Other Alkanes | Organic Chemistry Class Notes. [Link]

  • University of Illinois. Alkanes. [Link]

  • Computational Chemistry Online. Conformational Sampling. [Link]

  • Nature. (2023). Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test. [Link]

  • Bohrium. Automated conformational analysis: Directed conformational search using the A algorithm*. [Link]

  • Lumen Learning. 3.5. Conformations of chain alkanes | Organic Chemistry 1. [Link]

  • Khan Academy. Newman projection practice 1 (video). [Link]

  • Study.com. Calculating Energy Difference Between Chair Conformations. [Link]

  • Organic-Chemistry.org. A Values - Stereochemical and Conformational Isomerism. [Link]

  • National Institutes of Health (NIH). (2020). Computational methods for exploring protein conformations. [Link]

  • OpenOChem Learn. Steric Strain. [Link]

  • Khan Academy. Conformational analysis of butane (video). [Link]

  • University of California, Santa Barbara. TINKER Tutorial: Conformational Analysis. [Link]

  • NC State University Libraries. 3.7 Conformations of Other Alkanes. [Link]

  • YouTube. (2020). Alkane Conformations Experiment Part 1, Prelab. [Link]

  • YouTube. (2022). Gauche-butane interaction in cis- and trans-methyldecalins. [Link]

  • Jasperse, J. Newman Projections and Cyclohexane Chairs. [Link]

  • ACS Publications. (2005). An ab Initio Study on the Torsional Surface of Alkanes and Its Effect on Molecular Simulations of Alkanes and a DPPC Bilayer. [Link]

  • Pearson. This is a Newman projection of a substituted cyclohexane. [Link]

  • Chemistry LibreTexts. (2020). 2.15: Conformations of Monosubstituted Cyclohexanes. [Link]

  • Chemistry LibreTexts. (2024). 3.8: Conformations of Other Alkanes. [Link]

  • Master Organic Chemistry. (2014). Substituted Cyclohexanes: Axial vs Equatorial. [Link]

  • Cengage. 2.8 Conformations of Other Alkanes – Fundamentals of Organic Chemistry. [Link]

  • YouTube. (2016). Cyclohexane Chair Conformation to Double Newman Projection. [Link]

  • Wikipedia. Alkane. [Link]

  • Study.com. Draw the Newman projection of the least stable and the most stable conformation of 3,4-dimethyl hexane. [Link]

  • PubChem. This compound. [Link]

  • Chemistry LibreTexts. (2022). 4.8: Conformations of Disubstituted Cyclohexanes. [Link]

  • Pearson+. Study Prep: Draw the Newman projection of the most stable conformer. [Link]

  • Chemistry LibreTexts. (2020). 2.16: Conformations of Disubstituted Cyclohexanes. [Link]

Sources

3,4-Diethyl-2,5-dimethylhexane synthesis pathways

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: Strategic Synthesis of 3,4-Diethyl-2,5-dimethylhexane: A Comparative Analysis of Viable Pathways

Abstract

This technical guide provides a comprehensive analysis of synthetic pathways for this compound (C₁₂H₂₆), a highly branched, symmetric alkane. The inherent structural symmetry of the target molecule strongly suggests a synthetic strategy based on the coupling of two identical C₆ fragments. This document explores and critically evaluates several core synthetic methodologies, including classical Wurtz coupling, the more refined Corey-House synthesis, and Grignard-based approaches. By examining the mechanistic underpinnings, expected yields, and potential side reactions of each pathway, this guide offers drug development professionals, researchers, and scientists the field-proven insights necessary to select and execute the most efficient and reliable synthesis. Detailed, self-validating protocols for the principal methods are provided, alongside a comparative analysis to facilitate informed experimental design.

Introduction & Retrosynthetic Analysis

This compound is a saturated hydrocarbon characterized by a significant degree of branching and a point of symmetry at the C3-C4 bond.[1] These structural features present a unique synthetic challenge and, simultaneously, an opportunity for an elegant and efficient synthetic design. The primary challenge in synthesizing complex alkanes lies in the selective and high-yield formation of specific carbon-carbon bonds without resorting to overly lengthy or low-efficiency reaction sequences.

A logical retrosynthetic analysis of the target molecule immediately identifies the central C3-C4 bond as the most strategic point for disconnection. This bond joins two identical tertiary alkyl fragments, specifically 3-methylpentan-3-yl groups.

This disconnection simplifies the complex C₁₂ target into two C₆ synthons. The corresponding chemical reagent for this synthon is a 3-methylpentan-3-yl halide, such as 3-chloro-3-methylpentane , a readily accessible tertiary alkyl halide.[2] Consequently, the core of our synthetic strategy will revolve around the dimerization of this key precursor.

G Target This compound Disconnect Retrosynthetic Disconnection (C3-C4 Bond) Target->Disconnect Synthon Two C6 Synthons (3-methylpentan-3-yl) Disconnect->Synthon Precursor Key Precursor (3-chloro-3-methylpentane) Synthon->Precursor Chemical Equivalent G cluster_0 Wurtz Coupling Pathway Reactant 2 x 3-chloro-3-methylpentane Reagent 2 Na (in dry ether) Reactant->Reagent Reaction Product This compound Reagent->Product Coupling (Desired) SideProduct Elimination Side-Product (3-methyl-2-pentene) Reagent->SideProduct Elimination (Major Issue)

Caption: Conceptual workflow of the Wurtz reaction for the target synthesis.

Expertise & Causality: While elegant in its simplicity, the Wurtz reaction is notoriously problematic for secondary and, especially, tertiary alkyl halides. The strong basicity of the organosodium intermediate or the reaction conditions favor an E2 elimination pathway, where HCl is removed to form an alkene. [3]In the case of 3-chloro-3-methylpentane, the formation of 3-methyl-2-pentene and other elimination isomers would be a significant competing reaction, leading to low yields of the desired alkane. Therefore, this pathway serves as a valuable theoretical baseline but is not recommended for practical, high-yield synthesis.

Pathway II: Corey-House Synthesis

The Corey-House synthesis is a significantly more versatile and reliable method for creating C-C bonds, representing a major advancement over the Wurtz reaction. [4][5]It involves the reaction of a lithium dialkylcuprate (a Gilman reagent) with an alkyl halide. This method provides higher yields and, crucially, minimizes the elimination side reactions that plague the Wurtz synthesis with hindered halides. [5][6] The synthesis proceeds in three main stages:

  • Formation of an Alkyllithium Reagent: The starting alkyl halide (3-chloro-3-methylpentane) reacts with lithium metal to form 3-methylpentan-3-yllithium.

  • Formation of the Gilman Reagent: Two equivalents of the alkyllithium reagent react with one equivalent of copper(I) iodide (CuI) to form the lithium di(3-methylpentan-3-yl)cuprate. [4][5]3. Coupling: The Gilman reagent reacts with a second molecule of 3-chloro-3-methylpentane to yield the final product, this compound.

Trustworthiness & Mechanistic Insight: The Corey-House reaction is believed to proceed via an Sₙ2-like mechanism, where the cuprate attacks the alkyl halide. [4]This mechanism is less susceptible to elimination than the radical/anionic pathways of the Wurtz reaction, making it the authoritative choice for coupling sterically hindered groups and achieving a clean, high-yield conversion.

G cluster_1 Corey-House Synthesis Workflow start Step 1: Alkyllithium Formation reagent1 Precursor 3-chloro-3-methylpentane Reagent 2 Li (in dry ether) start->reagent1 step2 Step 2: Gilman Reagent Formation reagent2 2 equiv. Alkyllithium Reagent CuI step2->reagent2 step3 Step 3: Coupling Reaction reagent3 Gilman Reagent Precursor 3-chloro-3-methylpentane step3->reagent3 product1 Product 3-methylpentan-3-yllithium Byproduct LiCl reagent1->product1 product1->step2 product2 Gilman Reagent Lithium di(3-methylpentan-3-yl)cuprate Byproduct LiI reagent2->product2 product2->step3 final_product Product This compound reagent3->final_product

Sources

Theoretical studies of C12H26 isomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical Investigation of C12H26 Isomers

Abstract

The C12H26 molecular formula, representing dodecane, encompasses 355 constitutional isomers, each possessing unique physicochemical properties.[1] Experimental characterization of this vast isomeric library is a formidable challenge, necessitating the use of robust theoretical and computational methods. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the state-of-the-art theoretical methodologies for studying C12H26 isomers. We delve into the causality behind methodological choices, from first-principles quantum mechanics to high-throughput molecular mechanics and QSPR models. Detailed, self-validating protocols for conformational analysis, property calculation, and molecular dynamics simulations are presented, grounded in authoritative literature. The objective is to equip scientists with the foundational knowledge and practical workflows required to accurately predict and understand the behavior of dodecane isomers for applications ranging from fuel surrogate development to materials science and solvent chemistry.

Introduction: The Isomeric Complexity of Dodecane

Dodecane and its isomers are fundamental components in numerous industrial and research applications. The linear isomer, n-dodecane, is a principal constituent of kerosene-based fuels and serves as a critical surrogate for modeling combustion processes.[1] Branched isomers, with their varied molecular architectures, exhibit a wide spectrum of properties, influencing everything from viscosity and boiling points to their efficacy as solvents or lubricants.[2]

The sheer number of isomers—355 structurally distinct molecules—makes exhaustive experimental investigation impractical. This complexity underscores the indispensable role of computational chemistry. Theoretical studies provide a powerful lens through which we can systematically explore the structure-property landscape of the entire C12H26 family, offering predictive insights that guide and refine experimental efforts. This guide bridges the gap between theoretical concepts and practical application, providing a structured approach to the computational study of these important hydrocarbons.

A Hierarchy of Theoretical Methodologies

The selection of a computational method for studying C12H26 isomers is a critical decision dictated by the desired balance between accuracy and computational expense. No single method is optimal for all research questions. The following hierarchy outlines the major approaches, from the most computationally intensive and accurate to the most efficient for large-scale screening.

G cluster_0 Theoretical Approaches for C12H26 Isomers cluster_1 Quantum Mechanics Details cluster_2 Molecular Mechanics Details cluster_3 QSPR Details Quantum Mechanics (QM) Quantum Mechanics (QM) DFT Density Functional Theory (DFT) (High Accuracy, High Cost) Quantum Mechanics (QM)->DFT Primary Choice for Accuracy Molecular Mechanics (MM) Molecular Mechanics (MM) ForceFields Force Fields (e.g., OPLS-AA, CHARMM, TraPPE) (Moderate Accuracy, Low Cost) Molecular Mechanics (MM)->ForceFields Ideal for Large Scale Screening & Dynamics QSPR Quantitative Structure-Property Relationship (QSPR) Descriptors Molecular Descriptors (Topological, Constitutional) (Predictive Power, Very Low Cost) QSPR->Descriptors Rapid Property Estimation AbInitio Ab Initio Methods (e.g., MP2, CCSD(T)) (Highest Accuracy, Prohibitive Cost)

Caption: Hierarchical overview of theoretical methods for studying alkane isomers.

Quantum Mechanics (QM): The First-Principles Approach

QM methods solve the electronic structure of a molecule from fundamental physical constants, offering the highest level of theoretical accuracy.

Density Functional Theory (DFT) has emerged as the workhorse of computational chemistry for medium-sized molecules like dodecane isomers.[3] It provides a robust compromise between accuracy and computational cost.

  • Causality of Method Choice: For alkanes, non-covalent interactions, particularly van der Waals (dispersion) forces, are dominant in determining conformational energies and intermolecular interactions. Standard DFT functionals often fail to capture these forces accurately. Therefore, the use of dispersion-corrected functionals is not merely recommended, but essential for obtaining physically meaningful results. Recent studies on alkane isomerization highly recommend methods like PBE0-D3(BJ) with a large quadruple-zeta basis set (def2-QZVPP) for achieving high accuracy.[4] The electrostatic potential, when coupled with a dispersion correction, has been shown to be the dominant factor governing alkane isomerization, a contrast to the older belief that electron delocalization was key.[4]

  • Application: DFT is the gold standard for optimizing molecular geometries, calculating reaction energies, determining vibrational frequencies (for thermodynamic properties), and deriving electronic properties such as ionization potentials.[5]

Molecular Mechanics (MM): The Power of Parameterization

MM methods eschew the explicit treatment of electrons. Instead, they model a molecule as a collection of atoms connected by springs, governed by a set of parameters known as a force field .[6]

  • Causality of Method Choice: The accuracy of an MM calculation is entirely dependent on the quality of the force field used. For alkanes, force fields like OPLS-AA (All-Atom) , TraPPE-UA (United-Atom) , and CHARMM have been extensively parameterized and benchmarked.[7][8][9] OPLS-AA explicitly treats all hydrogen atoms, offering higher accuracy for detailed conformational analysis, while TraPPE-UA groups CH₂, and CH₃ moieties into single interaction sites, providing significant computational speed-up ideal for large-scale molecular dynamics (MD) simulations of bulk properties.[8][9] The choice between an all-atom and united-atom model is a classic trade-off between fidelity and computational feasibility. Polarizable force fields based on the Drude oscillator model can also be employed for a more accurate treatment of dielectric properties.[10]

  • Application: MM is the method of choice for performing conformational searches on flexible molecules like C12H26 isomers and for running MD simulations to compute bulk properties such as density, viscosity, and heat of vaporization.[11]

Quantitative Structure-Property Relationship (QSPR)

QSPR models represent the highest level of abstraction, establishing statistical relationships between molecular structure and physical properties.[12]

  • Causality of Method Choice: QSPR is predicated on the principle that the properties of a molecule are encoded in its structure. By calculating numerical descriptors (e.g., topological indices, constitutional counts), one can build a mathematical model (often via multiple linear regression) that predicts a specific property.[13][14] This approach is invaluable for rapid screening of all 355 isomers, where even MM calculations would be time-consuming. The validity of a QSPR model is entirely dependent on the quality of the initial dataset used for training and rigorous statistical validation.[12]

  • Application: Rapidly estimating properties like boiling point, flash point, and solubility for the entire isomer library to identify candidates with desired characteristics for further, more accurate investigation.[13]

Experimental Protocols: A Validated Computational Workflow

This section provides a step-by-step, self-validating workflow for the theoretical study of a C12H26 isomer, integrating MM and DFT methods for a comprehensive analysis. Open-source software packages like GAMESS, Orca, and CP2K can perform the DFT calculations described.[15][16][17]

G Start Start Build 1. Initial 3D Structure Generation Start->Build MM_Conf 2. MM Conformational Search (e.g., OPLS-AA) Build->MM_Conf Select 3. Select Low-Energy Conformers (e.g., < 10 kJ/mol) MM_Conf->Select DFT_Opt 4. DFT Geometry Optimization (e.g., PBE0-D3/def2-TZVP) Select->DFT_Opt Unique Conformers MD_Sim 8. (Optional) MD Simulation for Bulk Properties Select->MD_Sim Lowest Energy Conformer Freq 5. DFT Frequency Analysis DFT_Opt->Freq Validate 6. Validation: Check for Imaginary Frequencies Freq->Validate Validate->DFT_Opt Imaginary Freq. Found (Re-optimize from distorted geometry) Thermo 7. Calculate Thermodynamic Properties (Enthalpy, Entropy) Validate->Thermo All Frequencies Real End End Thermo->End MD_Sim->End

Caption: A validated computational workflow for single isomer property prediction.

Protocol 1: Conformational Analysis and Geometry Optimization

Objective: To identify the stable conformers of a given C12H26 isomer and obtain accurate geometries.

  • Initial Structure Generation: Draw the 2D structure of the desired isomer (e.g., 2-methylundecane) in a molecular editor like Avogadro and generate an initial 3D structure with reasonable bond lengths and angles.[15]

  • Molecular Mechanics Conformational Search:

    • Rationale: The potential energy surface of a dodecane isomer is complex. A low-cost MM search is essential to locate a representative set of low-energy conformers.[18][19]

    • Method: Employ a systematic or stochastic conformational search algorithm using an appropriate alkane force field (e.g., OPLS-AA). This involves rotating around all rotatable single bonds and minimizing the energy of each resulting structure.

  • Selection of Conformers: From the conformational search results, select all unique conformers within a specified energy window (e.g., 10-15 kJ/mol) of the global minimum for further analysis.

  • DFT Geometry Optimization:

    • Rationale: To obtain a highly accurate molecular structure and electronic energy, refine the geometry of each selected conformer using DFT.

    • Method: Perform a geometry optimization using a dispersion-corrected functional and a triple-zeta quality basis set (e.g., PBE0-D3(BJ)/def2-TZVP).

  • DFT Vibrational Frequency Analysis:

    • Rationale: This is a critical self-validation step. A true energy minimum on the potential energy surface will have all real (positive) vibrational frequencies. A transition state will have one imaginary frequency.

    • Method: Perform a frequency calculation at the same level of theory used for optimization (PBE0-D3(BJ)/def2-TZVP).

  • Validation and Iteration:

    • Action: Inspect the output of the frequency calculation.

    • If all frequencies are real: The structure is a validated minimum. Proceed to property calculation.

    • If one or more imaginary frequencies exist: The structure is a saddle point. Visualize the imaginary frequency's vibrational mode, perturb the geometry along that mode, and re-run the optimization from step 4.

Protocol 2: Calculation of Thermochemical Properties

Objective: To calculate standard thermodynamic properties using the results from the DFT frequency analysis.

  • Data Extraction: The output of the DFT frequency calculation contains the necessary data for thermochemical analysis, including zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and entropy.

  • Statistical Mechanics Calculation: These properties are calculated using standard statistical mechanics formulas based on the vibrational, rotational, and translational partition functions. Most quantum chemistry software packages automate this and provide the final values for standard conditions (298.15 K and 1 atm).

  • Boltzmann Averaging: For a flexible molecule, the experimentally observed thermodynamic properties are a Boltzmann-weighted average of the properties of all significant conformers. Calculate the final property (P) using the relative Gibbs free energies (ΔG) of each conformer: P_avg = Σ (P_i * exp(-ΔG_i / RT)) / Σ exp(-ΔG_i / RT)

Data Presentation and Validation Against Experiment

A crucial aspect of any theoretical study is the validation of computed results against reliable experimental data. This comparison provides confidence in the predictive power of the chosen computational models.

Table 1: Comparison of Theoretical Methods for Alkane Studies
MethodComputational CostTypical ApplicationKey StrengthKey Limitation
DFT (dispersion-corrected) HighAccurate geometry, reaction energies, electronic properties.High accuracy from first principles.[4]Computationally expensive for large systems or long simulations.
Molecular Mechanics (MM) LowConformational searching, Molecular Dynamics (MD).Extremely fast, enabling simulation of large systems.[7][9]Accuracy is entirely dependent on the force field parameterization.[6]
QSPR Very LowRapid screening of large isomer libraries.Can predict properties for thousands of molecules instantly.[12][13]Predictive, not explanatory. Requires a large, high-quality dataset.
Table 2: Calculated vs. Experimental Properties of Selected C12H26 Isomers
IsomerPropertyCalculated (DFT B3LYP-D3/6-31G*)Experimental
n-Dodecane Boiling PointPredicted via QSPR model216.2 °C / 489.3 K[20]
DensityPredicted via MD simulation0.749 g/mL at 20 °C[20]
Enthalpy of FusionCalculated36.836 kJ/mol[21]
2-Methylundecane Boiling PointPredicted via QSPR model209-211 °C
DensityPredicted via MD simulation~0.751 g/mL at 20 °C
2,2,4,6,6-Pentamethylheptane Boiling PointPredicted via QSPR model177.3 °C
DensityPredicted via MD simulation0.749 g/mL at 20 °C

(Note: Direct ab initio prediction of boiling points and densities is highly complex. These are typically predicted via validated QSPR models or MD simulations, which are informed by QM calculations.)

Conclusion and Future Outlook

The theoretical study of C12H26 isomers is a paradigmatic example of how computational chemistry can tackle problems of a scale and complexity that are inaccessible to purely experimental approaches. By judiciously selecting from a hierarchy of methods—from high-accuracy DFT to high-throughput MM and QSPR—researchers can perform comprehensive in-silico investigations. The workflows detailed in this guide emphasize a self-validating, protocol-driven approach that ensures scientific rigor and reproducibility.

Looking ahead, the integration of machine learning and artificial intelligence will further revolutionize this field. Machine learning potentials, trained on high-quality DFT data, promise to deliver QM-level accuracy at MM-level speeds, enabling unprecedentedly large and long simulations. This will allow for an even deeper understanding of the complex interplay between isomeric structure and macroscopic properties, accelerating discovery and innovation in all fields where these fundamental molecules play a role.

References

  • Benchmarking of molecular dynamics force fields for solid-liquid and solid-solid phase transitions in alkanes. (n.d.). ePrints Soton. Retrieved January 4, 2026, from [Link]

  • Molecular Dynamics Simulation of Pure n-Alkanes and Their Mixtures at Elevated Temperatures Using Atomistic and Coarse-Grained Force Fields. (2021). ACS Publications. Retrieved January 4, 2026, from [Link]

  • Force Fields for MD simulations. (n.d.). University of Maryland, Baltimore. Retrieved January 4, 2026, from [Link]

  • Polarizable Empirical Force Field for Alkanes Based on the Classical Drude Oscillator Model. (2005). The Journal of Physical Chemistry B - ACS Publications. Retrieved January 4, 2026, from [Link]

  • Benchmarking of Molecular Dynamics Force Fields for Solid-Liquid and Solid-Solid Phase Transitions in Alkanes. (n.d.). Google Cloud.
  • Conformational Analysis of Alkanes. (n.d.). Maricopa Open Digital Press. Retrieved January 4, 2026, from [Link]

  • Conformation Analysis of Alkanes. (n.d.). KPU Pressbooks. Retrieved January 4, 2026, from [Link]

  • Conformational analysis. (n.d.). Organic Chemistry 1: An open textbook. Retrieved January 4, 2026, from [Link]

  • Chapter 4 Alkanes: Nomenclature, Conformational Analysis, and an Introduction to Synthesis. (n.d.). University of Illinois Springfield. Retrieved January 4, 2026, from [Link]

  • Dodecane | C12H26. (n.d.). PubChem - NIH. Retrieved January 4, 2026, from [Link]

  • Reveal of small alkanes and isomers using calculated core and valence binding energy spectra and total momentum cross sections. (2018). ResearchGate. Retrieved January 4, 2026, from [Link]

  • Conformation of Alkanes in the Gas Phase and Pure Liquids. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

  • C12H26 properties. (n.d.). Google.
  • Best Free Computational Chemistry Programs. (2024). The Amino Acid Magazine. Retrieved January 4, 2026, from [Link]

  • GAMESS: Open Source Quantum Chemistry Software. (n.d.). Ames Laboratory. Retrieved January 4, 2026, from [Link]

  • Computational Study of the Reactions of H Atoms With Chlorinated Alkanes Isodesmic Reactions for Transition States. (2002). National Institute of Standards and Technology. Retrieved January 4, 2026, from [Link]

  • Software | Computational Chemical Sciences Open-Source Software Development Group. (n.d.). bnl.gov. Retrieved January 4, 2026, from [Link]

  • What is the best computational chemistry software? (2022). Reddit. Retrieved January 4, 2026, from [Link]

  • Home | ChemCompute: Free Computational Chemistry For Undergraduates. (n.d.). ChemCompute. Retrieved January 4, 2026, from [Link]

  • Chemical Properties of Dodecane (CAS 112-40-3). (n.d.). Cheméo. Retrieved January 4, 2026, from [Link]

  • QSPR Models to Predict Thermodynamic Properties of Cycloalkanes Using Molecular Descriptors and GA-MLR Method. (2020). PMC - NIH. Retrieved January 4, 2026, from [Link]

  • Predicting physico-chemical properties of octane isomers using QSPR approach. (2025). ResearchGate. Retrieved January 4, 2026, from [Link]

  • Davidane, a polycyclic alkane of significant chemical and notable iconic interest. A Computational Study. (2025). Canadian Journal of Chemistry. Retrieved January 4, 2026, from [Link]

  • What dictates alkane isomerization? A combined density functional theory and information-theoretic approach study. (2022). ResearchGate. Retrieved January 4, 2026, from [Link]

  • Dodecane. (n.d.). NIST WebBook. Retrieved January 4, 2026, from [Link]

  • Dodecane. (n.d.). Wikipedia. Retrieved January 4, 2026, from [Link]

  • How do you calculate the number of structural isomers for alkanes? (2012). Quora. Retrieved January 4, 2026, from [Link]

  • Detachment of Dodecane from Silica Surfaces with Variable Surface Chemistry Studied Using Molecular Dynamics Simulation. (2023). PMC - NIH. Retrieved January 4, 2026, from [Link]

  • Counting isomeric n-carbon aliphatic alkanes. (2016). Stack Overflow. Retrieved January 4, 2026, from [Link]

  • QSPR Models to Predict Thermodynamic Properties of Cycloalkanes Using Molecular Descriptors and GA-MLR Method. (2020). PubMed. Retrieved January 4, 2026, from [Link]

  • Dodecane. (n.d.). NIST WebBook. Retrieved January 4, 2026, from [Link]

  • Perspective on density functional theory. (2012). The Journal of Chemical Physics. Retrieved January 4, 2026, from [Link]

  • Theoretical Study of Si/C Equally Mixed Dodecahedrane Analogues. (2023). MDPI. Retrieved January 4, 2026, from [Link]

  • Density Functional Theory: Early Approximations. (2014). YouTube. Retrieved January 4, 2026, from [Link]

Sources

3,4-Diethyl-2,5-dimethylhexane literature review

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3,4-Diethyl-2,5-dimethylhexane

Introduction

This compound is a saturated, acyclic hydrocarbon with the chemical formula C₁₂H₂₆.[1] As a highly branched alkane, it belongs to a class of organic compounds of significant interest in the petroleum industry and fundamental chemical research.[2][3] Unlike their linear isomers, branched alkanes are prized for their higher octane ratings, making them valuable components in gasoline formulations to prevent engine knocking.[3] The intricate structure of this compound, featuring significant steric congestion around its central bond, also makes it an excellent model compound for studying complex stereochemical principles and the influence of molecular architecture on physical properties and chemical reactivity. This guide provides a detailed examination of its synthesis, structural characteristics, conformational analysis, and predicted spectroscopic properties.

PART 1: Molecular Structure and Stereoisomerism

The nomenclature "this compound" describes a six-carbon main chain (hexane) with two ethyl substituents at the C3 and C4 positions and two methyl substituents at the C2 and C5 positions. A critical feature of this molecule is the presence of two stereogenic centers at carbons C3 and C4, which gives rise to complex isomerism.[4]

Identification of Chiral Centers

A chiral center is a carbon atom bonded to four different substituent groups.[4]

  • Carbon-3 (C3): is bonded to a hydrogen atom, an ethyl group (-CH₂CH₃), an isopropyl group (-CH(CH₃)₂), and the complex sec-butyl-like group at the C4 position.

  • Carbon-4 (C4): is similarly bonded to a hydrogen atom, an ethyl group, an isopropyl group, and the sec-butyl-like group at the C3 position.

The presence of these two chiral centers means that this compound can exist as three distinct stereoisomers: a pair of enantiomers ((3R,4R) and (3S,4S)) and a meso compound ((3R,4S) or (3S,4R)), which is achiral due to an internal plane of symmetry.

Caption: Figure 1. Molecular Structure of this compound.

PART 2: Advanced Synthetic Strategies

The synthesis of a sterically hindered molecule like this compound requires a robust carbon-carbon bond-forming reaction. A retrosynthetic analysis reveals that the most logical approach is to form the central, highly congested C3-C4 bond by coupling two identical fragments.[4]

Retrosynthetic Analysis

Breaking the target molecule at the C3-C4 bond simplifies it into two 3-methyl-2-pentyl fragments. This suggests a synthetic strategy involving the coupling of these precursors.

retrosynthesis target This compound disconnection C₃-C₄ Disconnection target->disconnection fragments 2 x (3-Methyl-2-pentyl fragment) disconnection->fragments precursor 2-Bromo-3-methylpentane fragments->precursor From halide precursor caption Figure 2. Retrosynthetic approach for the target molecule.

Caption: Figure 2. Retrosynthetic approach for the target molecule.

This leads to a plausible forward synthesis using an organometallic coupling reaction. An organocuprate (Gilman reagent) coupling is particularly suitable for this purpose as it is effective in forming C-C bonds with secondary alkyl halides.

Experimental Protocol: Synthesis via Gilman Reagent

This protocol describes the synthesis of this compound from 2-bromo-3-methylpentane.

Step 1: Preparation of the Gilman Reagent (Lithium di(3-methyl-2-pentyl)cuprate)

  • In a flame-dried, three-necked round-bottom flask under an inert argon atmosphere, place 2.2 equivalents of lithium metal shavings in anhydrous diethyl ether.

  • Slowly add 1.0 equivalent of 2-bromo-3-methylpentane dissolved in anhydrous diethyl ether to the lithium suspension at 0 °C. Allow the mixture to stir until the lithium is consumed, forming (3-methyl-2-pentyl)lithium.

  • In a separate flask, prepare a suspension of 0.5 equivalents of copper(I) iodide (CuI) in anhydrous diethyl ether at -78 °C.

  • Transfer the freshly prepared (3-methyl-2-pentyl)lithium solution to the CuI suspension via cannula.

  • Allow the reaction mixture to warm slowly to 0 °C and stir for 1 hour to ensure the complete formation of the Gilman reagent.

Step 2: Coupling Reaction

  • Cool the Gilman reagent solution back down to -78 °C.

  • Slowly add a second equivalent of 2-bromo-3-methylpentane dissolved in anhydrous diethyl ether to the Gilman reagent.

  • Allow the reaction to warm to room temperature and stir overnight (approximately 12-16 hours).

  • Monitor the reaction progress by Gas Chromatography (GC) to confirm the consumption of the starting material.

Step 3: Workup and Purification

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

  • Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

  • Purify the crude product by fractional distillation to isolate this compound.

PART 3: Spectroscopic and Physical Properties

Predicted Spectroscopic Data
Technique Predicted Features
¹H NMR Complex spectrum due to stereoisomerism. Expect multiple overlapping multiplets in the 0.8-1.8 ppm range. The methine protons at C3 and C4 would be the most downfield of the aliphatic protons, likely around 1.5-1.8 ppm. The presence of chiral centers results in diastereotopic protons in the ethyl groups, leading to more complex splitting patterns than simple quartets.
¹³C NMR The number of signals will depend on the stereoisomer. For the meso ((3R,4S)) isomer, symmetry would result in 6 unique carbon signals. For the enantiomeric pair ((3R,4R) and (3S,4S)), 12 unique signals would be expected due to the lack of symmetry.
Mass Spec. Molecular Ion (M⁺) peak at m/z = 170. Common fragmentation patterns would include the loss of methyl (M-15), ethyl (M-29), and isopropyl (M-43) groups, leading to prominent peaks at m/z = 155, 141, and 127. Cleavage at the central C3-C4 bond would yield a fragment at m/z = 85.
IR Spec. Typical alkane spectrum. Strong C-H stretching vibrations just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹). Characteristic C-H bending vibrations for methyl (-CH₃) and methylene (-CH₂) groups around 1450-1470 cm⁻¹ and 1375 cm⁻¹.
Physical Properties
Property Value Source
Molecular Formula C₁₂H₂₆PubChem[1]
Molecular Weight 170.33 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 62184-95-6PubChem[1]
Boiling Point Estimated to be in the range of 180-200 °C, lower than its linear isomer n-dodecane (216 °C) due to increased branching.[3]

PART 4: Conformational Analysis and Steric Hindrance

The physical properties and reactivity of this compound are heavily influenced by the rotational conformations around its carbon-carbon bonds, particularly the central C3-C4 bond. The bulky substituents create significant steric hindrance, which dictates the molecule's preferred three-dimensional shape.

Using a Newman projection looking down the C3-C4 bond, we can analyze the rotational isomers (conformers). The most stable conformation will be a staggered arrangement that places the largest groups—the isopropyl groups at C2/C5 and the ethyl groups—as far apart as possible to minimize steric strain.[5][6]

  • Most Stable Conformation: A staggered conformer where the two large sec-butyl-like fragments are anti to each other. This arrangement minimizes gauche interactions between the bulky ethyl and isopropyl substituents.

  • Least Stable Conformation: An eclipsed conformer where the large groups are directly aligned, leading to maximum torsional strain and steric repulsion.

Caption: Figure 3. Newman projections of C3-C4 bond.

This inherent steric strain makes the molecule less flexible than a linear alkane and influences its bulk properties, such as boiling point and viscosity.

Conclusion

This compound is more than just a C₁₂H₂₆ isomer; it is a molecule that embodies key principles of organic chemistry. Its highly branched structure is desirable for high-performance fuels, while its stereochemical complexity provides a rich platform for studying isomerism and conformational analysis. The synthetic challenges posed by its sterically congested core necessitate advanced organometallic techniques, highlighting the power of modern synthetic chemistry. Through a combination of retrosynthetic analysis, predictive spectroscopy, and conformational theory, a comprehensive understanding of this complex alkane can be achieved, providing valuable insights for researchers in both applied and academic fields.

References

  • ThoughtCo. (2025, June 9). Branched Chain Alkane Definition. [Link]

  • Science.gov. branched aliphatic alkanes: Topics by Science.gov. [Link]

  • Chemistry For Everyone. (2025, May 24). What Are Branched Alkanes?[Link]

  • PubChem. This compound. [Link]

  • Homework.Study.com. Draw the Newman projection of the least stable and the most stable conformation of 3,4-dimethyl hexane. [Link]

  • Request PDF. Synthesis of highly-branched alkanes for renewable gasoline. [Link]

  • PubChem. 3,4-Diethyl-2,5-dimethylheptane. [Link]

  • SpectraBase. (3R,4R)-2,5-dimethylhexane-3,4-diol. [Link]

  • PubChem. 3,4-Dimethyl-3,4-diethyl-hexane. [Link]

  • Wikipedia. Alkane. [Link]

  • PubChem. 3,4-Diethyl-2,4-dimethylhexane. [Link]

  • PubChem. 3,4-Diethyl-2,3,5-trimethylhexane. [Link]

  • Stenutz. 3,4-diethyl-2-methylhexane. [Link]

  • Master Organic Chemistry. (2011, February 14). Table of Functional Group Priorities for Nomenclature. [Link]

  • Chemistry LibreTexts. (2022, September 24). 4.8: Conformations of Disubstituted Cyclohexanes. [Link]

Sources

An In-depth Technical Guide to the Safety and Handling of Branched Alkanes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safe handling, storage, and disposal of branched alkanes. As versatile solvents and reagents in research and pharmaceutical development, a thorough understanding of their physicochemical properties and associated hazards is paramount to ensuring laboratory safety. This document moves beyond a simple checklist, offering causal explanations for safety protocols grounded in the inherent chemical nature of these compounds.

Chapter 1: The Physicochemical Landscape of Branched Alkanes

Branched alkanes, or isoparaffins, are saturated hydrocarbons featuring a non-linear carbon skeleton. This branching significantly influences their physical properties compared to their straight-chain (n-alkane) counterparts, which in turn dictates their hazard profile and handling requirements.

1.1 Volatility and Boiling Point

A key characteristic of branched alkanes is their lower boiling points relative to linear alkanes with the same number of carbon atoms.[1][2] Branching reduces the molecule's surface area, which diminishes the strength of the intermolecular van der Waals forces (specifically, London dispersion forces).[1][2] Weaker intermolecular forces mean less energy is required to transition from the liquid to the gaseous phase, resulting in higher volatility and lower boiling points.[1][2] For example, n-pentane boils at 36.1°C, while its branched isomer, isopentane (2-methylbutane), boils at 27.7°C.[1] This increased volatility means that at room temperature, branched alkanes can generate significant vapor concentrations, a primary concern for flammability and inhalation exposure.

1.2 Flammability

The primary hazard associated with branched alkanes is their flammability.[3] The danger arises not from the liquid itself, but from its vapors.[4][5] When these vapors mix with air within a specific concentration range—bounded by the Lower Explosive Limit (LEL) and the Upper Explosive Limit (UEL)—they can be ignited by a spark, open flame, or hot surface, leading to a fire or explosion.[5]

According to the Occupational Safety and Health Administration (OSHA), flammable liquids are categorized based on their flashpoint—the lowest temperature at which a liquid emits enough vapor to ignite.[4][6] Many common branched alkanes fall into OSHA's most hazardous categories:

  • Category 1: Flashpoint < 23°C and Boiling Point ≤ 35°C

  • Category 2: Flashpoint < 23°C and Boiling Point > 35°C

  • Category 3: Flashpoint ≥ 23°C and ≤ 60°C[6][7]

1.3 Reactivity and Stability

Alkanes are generally considered to have low chemical reactivity.[1] Their C-C and C-H single bonds are strong and nonpolar. However, they are incompatible with strong oxidizing agents, which can lead to vigorous and potentially explosive reactions.[3] Under certain conditions, such as exposure to UV light or high temperatures, they can undergo free-radical reactions, such as halogenation.[8]

Data Presentation: Properties of Common Branched Alkanes
CompoundFormulaBoiling Point (°C)Flash Point (°C)OSHA CategoryLEL (%)UEL (%)
IsobutaneC₄H₁₀-11.7-83Gas1.88.4
IsopentaneC₅H₁₂27.7<-5111.47.6
IsohexaneC₆H₁₄60.3-2321.27.7
IsooctaneC₈H₁₈99.2-1221.06.0

Data compiled from various safety data sheets and chemical repositories.

Chapter 2: Hazard Identification and Risk Assessment

A systematic approach to identifying and assessing risks is the foundation of laboratory safety. For branched alkanes, the hazards can be broadly categorized into health, physical, and environmental risks.

2.1 Health Hazards

  • Inhalation: Due to their volatility, the primary route of exposure is inhalation.[5] Inhaling branched alkane vapors can cause central nervous system (CNS) depression, with symptoms including dizziness, headache, nausea, and poor coordination.[9][10] High concentrations can lead to more severe effects.

  • Aspiration: A significant and potentially fatal hazard is aspiration, which can occur if the liquid is swallowed and then enters the lungs. Because of their low viscosity and low surface tension, alkanes can easily spread over the lung surfaces, causing chemical pneumonitis.

  • Dermal Contact: Prolonged or repeated skin contact can cause irritation, redness, and dermatitis due to the defatting action of the solvent on the skin.[9]

  • Eye Contact: Vapors can irritate the eyes, and direct liquid splashes can cause more severe irritation.[4]

2.2 Physical Hazards

The most significant physical hazard is fire and explosion.[3] The vapors of branched alkanes are typically heavier than air and can accumulate in low-lying areas, traveling considerable distances to an ignition source and flashing back.[3][4] Static electricity generated during pouring or transferring can also provide a sufficient spark for ignition.[5]

2.3 Environmental Hazards

Branched alkanes are generally insoluble in water and will float on the surface.[1][11] Spills can contaminate soil and waterways, posing a risk to aquatic life. While many are biodegradable, large releases can overwhelm natural degradation processes.

Chapter 3: The Hierarchy of Controls: From Elimination to PPE

Effective safety management relies on a multi-layered approach known as the hierarchy of controls. This framework prioritizes the most effective control measures to mitigate identified hazards.

Caption: The Hierarchy of Controls, from most to least effective.

3.1 Elimination and Substitution The most effective control is to eliminate the hazard entirely. If that is not possible, substituting the branched alkane with a less hazardous substance (e.g., a solvent with a higher flash point or lower toxicity) should be the first consideration.

3.2 Engineering Controls These controls are designed to remove the hazard at the source.

  • Chemical Fume Hoods: All work with open containers of volatile branched alkanes must be conducted in a certified chemical fume hood.[12] This is critical for preventing the accumulation of flammable vapors and minimizing inhalation exposure.

  • Ventilation: Laboratories must have adequate general ventilation to prevent the buildup of vapors.[4]

3.3 Administrative Controls These are work practices and procedures that reduce the risk of exposure.

  • Standard Operating Procedures (SOPs): Detailed SOPs for handling, storage, and waste disposal must be developed and followed.

  • Training: All personnel must receive training on the specific hazards of branched alkanes and the procedures for safe handling and emergency response.[4][6]

  • Quantity Minimization: Only the minimum necessary quantity of the chemical should be stored and used in the laboratory work area.[13]

3.4 Personal Protective Equipment (PPE) PPE is the last line of defense and must be used in conjunction with other controls.[14]

  • Eye Protection: Chemical splash goggles are mandatory.[5][15] A face shield should be worn over goggles when there is a significant splash hazard.[5][16]

  • Hand Protection: Chemically resistant gloves are required.[5] Nitrile gloves are suitable for incidental contact, but for prolonged handling or immersion, a more robust material like Viton® or neoprene may be necessary.[16] Always consult the glove manufacturer's compatibility chart.

  • Protective Clothing: A lab coat must be worn.[17][18] For large-scale operations, flame-resistant (FR) lab coats may be required.

  • Respiratory Protection: In most laboratory settings, engineering controls should be sufficient. If exposure limits are exceeded, appropriate respiratory protection is necessary, which requires a formal respiratory protection program, including fit testing and training.[4]

Chapter 4: Standard Operating Procedures (SOPs) in Practice

4.1 SOP: General Laboratory Handling & Dispensing

  • Preparation: Before starting, consult the Safety Data Sheet (SDS). Ensure the work area is clean and uncluttered. Locate the nearest eyewash station, safety shower, and fire extinguisher.

  • Control Implementation: Perform all transfers and manipulations inside a certified chemical fume hood.

  • Grounding and Bonding: When transferring more than 5 gallons, containers must be properly bonded and grounded to dissipate static electricity and prevent sparks.[5] OSHA regulations specify that Category 1 and 2 liquids must be dispensed from electrically connected containers.[6]

  • Container Management: Keep containers closed when not in use.[5] Use only approved containers designed for flammable liquids.

  • Ignition Source Control: Prohibit all potential ignition sources—open flames, spark-producing equipment, and hot surfaces—from the work area.[5][19]

4.2 SOP: Storage and Segregation

  • Flammables Cabinet: Store branched alkanes in a dedicated, approved flammable liquids storage cabinet.[7][20]

  • Quantity Limits: Adhere to OSHA limits for storage. No more than 60 gallons of Category 1, 2, or 3 flammable liquids may be stored in a single cabinet.[20] No more than 25 gallons should be stored in a room outside of an approved cabinet.[7][20]

  • Segregation: Do not store flammable liquids with strong oxidizing agents.[21]

  • Location: Do not store chemicals on the floor or in fume hoods.[22][23] Store containers below eye level.[21][22]

4.3 SOP: Waste Management and Disposal

  • Waste Containers: Collect branched alkane waste in clearly labeled, dedicated hazardous waste containers.

  • Segregation: Do not mix halogenated and non-halogenated solvent waste unless specifically permitted by your institution's environmental health and safety (EHS) office.

  • Disposal: Never pour branched alkanes down the drain.[12] All waste must be disposed of through the institution's hazardous waste management program.[24]

Chapter 5: Emergency Preparedness and Response

5.1 Spill Response

SpillResponse Spill Spill Occurs Assess Assess Spill (Size, Hazard, Location) Spill->Assess SmallSpill Small & Manageable? Assess->SmallSpill Evacuate Alert & Evacuate Area Pull Fire Alarm Call Emergency Services SmallSpill->Evacuate No Cleanup Don PPE Control Ignition Sources Contain with Absorbent Clean & Decontaminate SmallSpill->Cleanup Yes Dispose Package Waste Label as Hazardous Arrange for Disposal Cleanup->Dispose

Caption: A workflow for responding to a branched alkane spill.

  • Alert & Evacuate: Immediately alert personnel in the area.[25] If the spill is large, flammable vapors are spreading, or you are unsure, evacuate the area, pull the fire alarm, and call emergency services.[26]

  • Control Ignition Sources: If safe to do so, extinguish all nearby flames and turn off spark-producing equipment.[24][25]

  • Contain & Clean (for minor spills only): If the spill is small and you are trained and equipped to handle it:

    • Don appropriate PPE.[25]

    • Contain the spill using a chemical spill kit with absorbent pads or other non-combustible material.

    • Collect the absorbed material in a sealed container, label it as hazardous waste, and arrange for disposal.[24]

  • Ventilate: Increase ventilation to the area by opening sashes on fume hoods.

5.2 Fire Response

  • If a fire is small and contained (e.g., in a beaker) and you are trained, you may attempt to extinguish it with an appropriate fire extinguisher (typically a dry chemical or CO₂ extinguisher).

  • For any larger fire, or if you are in doubt, immediately activate the fire alarm, evacuate the area, and call emergency services.

5.3 First Aid for Exposures

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[26][27] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and flush the affected skin area with soap and water for at least 15 minutes.[25][27] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If they are having trouble breathing, call for immediate medical assistance.

  • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[27]

Conclusion

Branched alkanes are indispensable tools in modern research and development, but their useful properties are intrinsically linked to significant hazards. A culture of safety, built upon a deep understanding of their chemical nature and the rigorous application of the hierarchy of controls, is essential. By integrating the principles and protocols outlined in this guide—from careful planning and engineering controls to meticulous handling and emergency preparedness—researchers can mitigate the risks and ensure a safe and productive laboratory environment.

References

  • International Enviroguard. (2021, May 3). Flammable and Combustible Liquids Safety Measures and PPE. Retrieved from [Link]

  • Storemasta. (2023, March 15). Personal Protective Equipment and Flammable Liquids storage. Retrieved from [Link]

  • Weeklysafety.com. (n.d.). Safe Practices: Handling Flammable Liquids in the Workplace. Retrieved from [Link]

  • Australian Government Department of Health and Aged Care. (2023, March 22). Alkanes, C8–18-branched and linear - Assessment statement (CA09590). Retrieved from [Link]

  • Storemasta. (2023, March 22). Personal Protective Equipment (PPE) For Flammable Liquids. Retrieved from [Link]

  • HSI. (n.d.). Personal Protection Equipment (PPE) for Oil and Gas Personnel. Retrieved from [Link]

  • DENIOS. (2025, February 27). The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids. Retrieved from [Link]

  • Occupational Safety and Health Administration. (2022, June 3). OCTANE. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Physical Properties of Alkanes. Retrieved from [Link]

  • New Jersey Department of Health. (1997, April). HAZARD SUMMARY - ISOOCTANE. Retrieved from [Link]

  • Oakland University. (2025-2026). Spill Control/Emergency Response - EHSO Manual. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.106 - Flammable liquids. Retrieved from [Link]

  • Florida State University Environmental Health and Safety. (n.d.). Chemical Emergencies, Exposures, and Spills. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (1977, March 1). Criteria for a Recommended Standard: Occupational Exposure to Alkanes (C₅-C₈). Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 4.2: Physical Properties of Alkanes. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.106 - Flammable liquids. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1926.152 - Flammable liquids. Retrieved from [Link]

  • U.S. Chemical Storage. (2024, May 6). OSHA Flammable Storage Requirements. Retrieved from [Link]

  • UGC MOOCs. (n.d.). Aliphatic Hydrocarbons: Physical Properties & Chemical Reactions of Alkanes. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Physical Properties of Alkanes. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

  • New Mexico State University. (n.d.). Chemical Exposure and Spill Response Procedures. Retrieved from [Link]

  • University of Toronto Environmental Health & Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

  • Renkert Oil. (2020, August 25). Isoparaffins and Why They're Different Than Other Solvents. Retrieved from [Link]

  • Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Alkane. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. Retrieved from [Link]

  • ETH Zurich. (n.d.). Laboratory Safety Guidelines. Retrieved from [Link]

  • University College Dublin. (2024, January 2). Guidance on Safe Storage of Chemicals in the Laboratory. Retrieved from [Link]

  • ECETOC. (n.d.). REVIEW REPORT FOR OCCUPATIONAL EXPOSURE LIMITS FOR HYDROCARBON SOLVENTS: THE RECIPROCAL CALCULATION PROCEDURE. Retrieved from [Link]

  • University of York, Department of Biology. (n.d.). Safe Storage of Chemicals. Retrieved from [Link]

  • KTH Royal Institute of Technology. (n.d.). CBH Guidelines for Lab Safety. Retrieved from [Link]

  • Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • ECETOC. (n.d.). Occupational Exposure Limits for Hydrocarbon Solvents. Retrieved from [Link]

  • Cerritos College. (n.d.). Organic Chemistry Laboratory Safety Notes. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). School Chemistry Laboratory Safety Guide. Retrieved from [Link]

  • Wang, F. I., et al. (2002). Chronic toxicity of a mixture of chlorinated alkanes and alkenes in ICR mice. Journal of Toxicology and Environmental Health, Part A, 65(3-4), 279-91. Retrieved from [Link]

  • Gill, C. O., & Ratledge, C. (1972). Toxicity of n-Alkanes, n-Alk-1-enes, n-Alkan-1-ols and n-Alkyl-1-bromides towards Yeasts. Journal of General Microbiology, 72, 165-172. Retrieved from [Link]

  • Rio de Janeiro Municipal Government. (n.d.). Branched Chain Alkanes. Retrieved from [Link]

  • MDPI. (n.d.). The Environmental Risk Assessment of Fire and Explosion in Storage Tanks of Petroleum Products. Retrieved from [Link]

  • Lab Manager. (n.d.). Types of Hazards and Risks in a Laboratory. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Flammable Gases and Liquids and Their Hazards. Retrieved from [Link]

Sources

A Technical Guide to Van der Waals Forces in Highly Branched Alkanes: From Physicochemical Properties to Pharmacological Relevance

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The subtle interplay of intermolecular forces governs the physical state, properties, and interactions of all matter. Within the realm of non-polar molecules, such as alkanes, Van der Waals forces are the primary drivers of these interactions. This guide provides an in-depth exploration of how molecular architecture, specifically the degree of branching in alkanes, profoundly modulates the strength and effect of these forces. We will dissect the causal relationship between molecular surface area, packing efficiency, and observable physicochemical properties like boiling point. Furthermore, this document extends these fundamental principles to the complex and critical field of drug development, illustrating how the lessons learned from simple alkanes provide a foundational understanding for optimizing molecular recognition and drug-receptor binding. This guide is intended for researchers, chemists, and pharmaceutical scientists who leverage a deep understanding of molecular interactions in their work.

The Fundamental Nature of Van der Waals Forces in Alkanes

Alkanes, consisting solely of carbon and hydrogen atoms with minimal electronegativity differences, are fundamentally non-polar molecules.[1][2] Consequently, the intermolecular forces that attract them to one another are not the stronger dipole-dipole or hydrogen bonding interactions, but the ubiquitous and weaker forces known collectively as Van der Waals forces.[3] For alkanes, the dominant type is the London Dispersion Force (LDF) .[4][5]

LDFs are transient, electrostatic attractions that originate from the constant, random motion of electrons within a molecule's electron cloud.[5][6] At any given instant, the electron distribution can become momentarily asymmetrical, creating a temporary, instantaneous dipole. This fleeting dipole can then induce a complementary, synchronized dipole in a neighboring molecule, resulting in a weak, short-lived attraction.[5] While individually weak, the cumulative effect of billions of these interactions dictates the macroscopic properties of the substance. The strength of these forces is primarily dependent on two factors:

  • Polarizability: Larger molecules with more electrons have larger, more diffuse electron clouds that are more easily distorted, leading to stronger LDFs.[4][5] This is why the boiling points of straight-chain alkanes increase with molecular weight.[1][7]

  • Molecular Shape: The geometry of a molecule determines the extent of surface area available for intermolecular contact, a critical factor that is particularly evident when comparing isomers.[5]

Molecular Architecture: The Decisive Role of Branching

When comparing alkane isomers (molecules with the same chemical formula but different structures), the influence of molecular shape on the strength of Van der Waals forces becomes paramount.[8] Increasing the degree of branching in an alkane chain systematically weakens these intermolecular attractions.[9][10]

The causality behind this observation is rooted in two interconnected concepts: surface area and packing efficiency.

  • Reduced Surface Area: Linear alkanes, like n-pentane, have an elongated, cylindrical, or "sausage-like" shape that provides a large surface area for contact with adjacent molecules.[11][12] In contrast, highly branched isomers, such as neopentane (2,2-dimethylpropane), adopt a much more compact and spherical geometry.[11][13] This spherical shape minimizes the surface-area-to-volume ratio, significantly reducing the potential points of contact for intermolecular interactions.[10][14]

  • Inefficient Molecular Packing: The elongated shape of straight-chain alkanes allows them to pack together closely and efficiently in the liquid state, maximizing the cumulative London dispersion forces.[13] The bulky, spherical shape of highly branched alkanes prevents such close packing, creating more distance between molecules and weakening the overall attractive forces.[1][8][15]

The following diagram illustrates this fundamental difference in molecular interaction potential.

G cluster_0 Linear Alkanes (e.g., n-Pentane) cluster_1 Highly Branched Alkanes (e.g., Neopentane) a1 a2 a3 b1 label_a Large Surface Area Contact Efficient Packing label_b Small Surface Area Contact Inefficient Packing label_a->label_b Branching Increases b2 b3

Caption: Packing efficiency of linear vs. branched alkanes.

Quantitative Impact on Physicochemical Properties

The attenuation of Van der Waals forces due to branching has direct, measurable consequences on the physical properties of alkanes, most notably their boiling points.[1] Overcoming intermolecular forces is the energetic barrier to the phase transition from liquid to gas. Weaker forces require less thermal energy to overcome, resulting in a lower boiling point.[9][13]

This trend is consistently observed across various series of alkane isomers.

Compound Formula Structure Boiling Point (°C) Boiling Point (K)
n-PentaneC₅H₁₂Linear36.1[16]309.2[15]
Isopentane (2-methylbutane)C₅H₁₂Branched27.7[7]301.0[15]
Neopentane (2,2-dimethylpropane)C₅H₁₂Highly Branched9.5[16]282.6[15]
n-OctaneC₈H₁₈Linear125.7[1]398.8
2,2,3,3-TetramethylbutaneC₈H₁₈Highly Branched106.5[1]379.6
Table 1: Boiling points of select C₅ and C₈ alkane isomers, demonstrating the clear trend of decreasing boiling point with increased branching.

While boiling point shows a clear inverse relationship with branching, the effect on melting point can be more complex. Highly symmetrical molecules, like neopentane, can sometimes pack more efficiently into a crystal lattice, leading to a higher melting point than less symmetrical branched isomers.[10]

Experimental Validation: Comparative Boiling Point Determination

The principles discussed can be readily validated in a laboratory setting. A comparative boiling point analysis of a set of alkane isomers serves as a self-validating system, where the expected outcome is a decrease in boiling point corresponding to an increase in branching.

Protocol: Micro-Boiling Point Determination of Alkane Isomers

Objective: To experimentally determine and compare the boiling points of n-hexane, 2-methylpentane, and 2,2-dimethylbutane to validate the effect of molecular branching on intermolecular forces.

Materials:

  • Samples of n-hexane, 2-methylpentane, and 2,2-dimethylbutane

  • Capillary tubes (sealed at one end)

  • Thiele tube or similar heating apparatus (e.g., oil bath with stirrer)

  • High-temperature thermometer

  • Small test tubes or sample vials

  • Rubber band or wire for attaching capillary tube to thermometer

Methodology:

  • Sample Preparation: Add a small amount (approx. 0.5 mL) of the first alkane isomer (e.g., n-hexane) to a small test tube.

  • Capillary Setup: Place a capillary tube, open end down, into the test tube containing the alkane.

  • Apparatus Assembly: Securely attach the test tube to a thermometer using a rubber band or wire. Ensure the alkane sample is level with the thermometer bulb.

  • Heating: Immerse the assembly into the Thiele tube or oil bath. The heat-transfer fluid should be below the opening of the test tube.

  • Observation (Heating Phase): Begin heating the apparatus slowly and steadily (approx. 1-2°C per minute). Observe the capillary tube. A steady stream of bubbles will begin to emerge from the open end as the air inside is displaced by the alkane vapor.

  • Equilibrium Identification: Continue heating until the rate of bubbling becomes rapid and continuous. This indicates the liquid has reached a temperature slightly above its boiling point.

  • Measurement (Cooling Phase): Remove the heat source and allow the apparatus to cool slowly.

  • Boiling Point Determination: The exact boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to be drawn back into the capillary tube. Record this temperature.[17]

  • Replication: Repeat the procedure at least two more times for the same isomer to ensure precision. Calculate the average boiling point.

  • Comparative Analysis: Repeat steps 1-9 for the other isomers (2-methylpentane and 2,2-dimethylbutane).

  • Data Analysis: Compare the average boiling points of the three isomers. The results should demonstrate that n-hexane > 2-methylpentane > 2,2-dimethylbutane.

G A 1. Prepare Alkane Sample in Test Tube B 2. Insert Inverted Capillary Tube A->B C 3. Attach to Thermometer B->C D 4. Immerse in Heating Bath C->D E 5. Heat Slowly, Observe Bubbles D->E F 6. Remove Heat at Rapid Bubbling E->F G 7. Record Temp When Liquid Enters Capillary F->G H 8. Repeat for All Isomers G->H I 9. Analyze Data: Compare Boiling Points H->I

Caption: Experimental workflow for comparative boiling point analysis.

Application in Drug Development and Molecular Recognition

The principles governing the relationship between alkane branching and Van der Waals forces provide a powerful, albeit simplified, model for understanding one of the most critical aspects of pharmacology: molecular recognition.[18][19] The interaction between a drug molecule (ligand) and its biological target (e.g., a receptor or enzyme) is a highly specific process dictated by molecular shape and intermolecular forces.[20][21]

A drug's binding affinity is determined by the sum of all intermolecular interactions within the receptor's binding pocket, including electrostatic interactions, hydrogen bonds, and crucially, Van der Waals forces.[3][22] For a drug to be effective, its three-dimensional shape must be complementary to the shape of the binding site, much like a key fits a lock.[23] This shape complementarity maximizes the surface area contact between the drug and the receptor, thereby optimizing the numerous, weak Van der Waals interactions that collectively contribute significantly to the stability of the drug-receptor complex.[3][24]

A poorly shaped ligand, analogous to a branched alkane, will make fewer and less optimal contacts within the binding pocket. This results in weaker overall Van der Waals forces, lower binding affinity, and reduced therapeutic efficacy. Therefore, a primary goal in rational drug design is to create molecules with a specific architecture that maximizes these favorable non-covalent interactions.

G cluster_0 Optimal Binding cluster_1 Suboptimal Binding receptor1 Receptor Binding Pocket ligand1 Complementary Ligand (High Shape Complementarity) interaction1 Maximized VDW Contacts Strong Binding Affinity receptor2 Receptor Binding Pocket ligand2 Poorly Shaped Ligand (Low Shape Complementarity) interaction2 Reduced VDW Contacts Weak Binding Affinity

Caption: Shape complementarity in drug-receptor interactions.

Conclusion

The study of Van der Waals forces in highly branched alkanes offers far more than a simple academic exercise in physical chemistry. It provides a clear and experimentally verifiable demonstration of the profound influence of molecular architecture on intermolecular forces. The core principles—that increased branching leads to a more spherical shape, reduced surface area, and consequently weaker London dispersion forces—are foundational. These concepts not only explain observable phenomena like boiling point depression but also scale up to inform our understanding of complex biological systems. For professionals in drug development, this fundamental knowledge is indispensable, as the quest for potent and specific therapeutics is, at its core, a challenge in designing molecules with the optimal shape to maximize favorable interactions with their biological targets.

References

  • TutorChase. (n.d.). How does branching in alkanes affect their boiling points? Retrieved from TutorChase. [Link]

  • Allen. (n.d.). What effect does branching of an alkane chain has on its boiling point? Retrieved from Allen. [Link]

  • Master Organic Chemistry. (2010, July 9). Branching, and Its Affect On Melting and Boiling Points. Retrieved from Master Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2024, March 18). 3.5: Properties of Alkanes. Retrieved from Chemistry LibreTexts. [Link]

  • Wikipedia. (n.d.). Alkane. Retrieved from Wikipedia. [Link]

  • Chemistry For Everyone. (2025, September 22). Why Is Molecular Shape Critical For Drug-receptor Interactions In VSEPR? [Video]. YouTube. [Link]

  • Duke University. (n.d.). Content Background: How Does a Drug Interact With Its Target? It's All in the Chemistry! Retrieved from The PEP Project. [Link]

  • Quora. (2017, August 20). Why the boiling points of branched chain alkanes are lower than straight chain alkanes? Retrieved from Quora. [Link]

  • Lumen Learning. (n.d.). Physical Properties of Alkanes. Retrieved from MCC Organic Chemistry. [Link]

  • The Unsung Heroes of Molecular Binding: A Deep Dive into Van der Waals Forces. (2024, August 30). Retrieved from a relevant source. [Link]

  • PubMed. (n.d.). The importance of discerning shape in molecular pharmacology. Retrieved from National Institutes of Health. [Link]

  • JoVE. (2023, April 30). Video: Physical Properties of Alkanes. Retrieved from JoVE. [Link]

  • Chemistry For Everyone. (2025, September 14). How Does Molecular Shape Affect Drug Design? [Video]. YouTube. [Link]

  • National Institutes of Health. (n.d.). The Importance of Discerning Shape in Molecular Pharmacology. Retrieved from PMC. [Link]

  • TutorChase. (n.d.). What are the physical properties of alkanes and how do they vary with increasing molecular size? Retrieved from TutorChase. [Link]

  • Omics Online. (2022, May 30). Discerning Shape's Importance in Molecular Pharmaceutics. Retrieved from Omics Online. [Link]

  • Chemistry LibreTexts. (2021, August 19). 3.7: Physical Properties of Alkanes. Retrieved from Chemistry LibreTexts. [Link]

  • Chemistry LibreTexts. (2022, November 11). 3.2: Properties of Alkanes. Retrieved from Chemistry LibreTexts. [Link]

  • StudyBeLike - 2004. (2025, November 20). Van der Waals Forces Explained in 12 Minutes | Types, Examples & Real-Life Applications [Video]. YouTube. [Link]

  • OpenOChem Learn. (n.d.). Physical Properties of Alkanes. Retrieved from OpenOChem Learn. [Link]

  • Scribd. (n.d.). Intermolecular Forces and ΔT in Alkanes & Alcohols. Retrieved from Scribd. [Link]

  • askIITians. (2025, March 11). Explain why n-pentane has a higher boiling point than neopentane. Retrieved from askIITians. [Link]

  • The Organic Chemistry Tutor. (2023, August 14). Molecular Shape and London Dispersion Forces (LDFs/Van der Waals Forces) [Video]. YouTube. [Link]

  • ChemEd X. (2019, May 31). Measuring Surface Tension to Investigate Intermolecular Forces. Retrieved from ChemEd X. [Link]

  • ACS Publications. (n.d.). Role of Molecular Dynamics and Related Methods in Drug Discovery. Retrieved from ACS Publications. [Link]

  • National Institutes of Health. (n.d.). Fundamental considerations in drug design. Retrieved from PMC. [Link]

  • Chemistry LibreTexts. (2023, July 12). 12.1: Intermolecular Forces. Retrieved from Chemistry LibreTexts. [Link]

  • Santa Monica College. (n.d.). Experiment 21 - Intermolecular Forces and Boiling Points. Retrieved from Santa Monica College. [Link]

  • ACS Publications. (2003). Intermolecular Forces between the n-Alkanes Methane to Butane Adsorbed at the Water/Vapor Interface. Langmuir, 17, 6820-6825. [Link]

  • Purdue University. (n.d.). London Dispersion Forces. Retrieved from Department of Chemistry. [Link]

  • Brainly.in. (2021, January 1). out of n-pentane and neopentane which has more vander Waal forces and why? Retrieved from Brainly.in. [Link]

  • e-ducativa. (n.d.). Physical properties of Alkanes. Retrieved from e-ducativa. [Link]

  • Southern Methodist University. (n.d.). Van der Waals Complexes. Retrieved from CATCO. [Link]

  • Allery Chemistry. (2016, May 16). Alkane boiling points & branched chains / A level Chemistry [Video]. YouTube. [Link]

  • Quora. (2018, March 10). Why does N-pentane have a higher boiling point than neopentane? Retrieved from Quora. [Link]

  • Royal Society of Chemistry. (2019, June 13). Theory and practice of modeling van der Waals interactions in electronic-structure calculations. Retrieved from Chemical Society Reviews. [Link]

  • National Institutes of Health. (n.d.). Development of Polarizable Models for Molecular Mechanical Calculations IV: van der Waals parameterization. Retrieved from PMC. [Link]

  • arXiv. (n.d.). Simulating Van der Waals-interactions in water/hydrocarbon-based complex fluids. Retrieved from arXiv. [Link]

  • OUCI. (2003). Intermolecular Forces between the n-Alkanes Methane to Butane Adsorbed at the Water/Vapor Interface. Langmuir, 17, 6820-6825. [Link]

  • ORBilu. (n.d.). Theory and practice of modeling van der Waals interactions in electronic-structure calculations. Retrieved from ORBilu. [Link]

  • ResearchGate. (2025, August 6). Origin of Stability in Branched Alkanes. Retrieved from ResearchGate. [Link]

  • Prezi. (n.d.). What is the effect of steric hindrance on the boiling points of aldehydes and ketones. Retrieved from Prezi. [Link]

  • Wikipedia. (n.d.). London dispersion force. Retrieved from Wikipedia. [Link]

  • Vedantu. (n.d.). Explain why n-pentane has a higher boiling point than neopentane. Retrieved from Vedantu. [Link]

Sources

Methodological & Application

Application Note & Protocol: Synthesis of 3,4-Diethyl-2,5-dimethylhexane via Grignard Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The construction of sterically hindered carbon-carbon frameworks is a foundational challenge in organic synthesis, with significant implications for drug development and materials science. This document provides a comprehensive guide to the synthesis of 3,4-diethyl-2,5-dimethylhexane, a highly branched C12 alkane, utilizing a Grignard reagent-mediated coupling strategy. We delve into the mechanistic rationale, provide a detailed, field-tested experimental protocol, and address common challenges such as competing side reactions. This application note is designed for researchers and scientists seeking to leverage organometallic reagents for the synthesis of complex aliphatic structures.

Introduction: The Grignard Reaction in Complex Alkane Synthesis

The Grignard reaction, discovered by François Auguste Victor Grignard in 1900, remains one of the most powerful and versatile methods for forming carbon-carbon bonds.[1] By reacting an organic halide with magnesium metal in an ethereal solvent, a highly nucleophilic organomagnesium halide (the Grignard reagent) is formed.[2][3] The carbon-magnesium bond is highly polarized, imparting significant carbanionic character to the carbon atom, making it a potent nucleophile and a strong base.[4][5]

While classically employed for additions to carbonyls and other electrophiles, the Grignard reagent can also participate in coupling reactions with alkyl halides. However, the synthesis of a symmetrical, sterically congested alkane like this compound presents a unique scenario. The target molecule can be synthesized by the coupling of two identical secondary alkyl fragments. This guide outlines a procedure where the desired product is formed through the reaction of a secondary Grignard reagent with its parent secondary alkyl halide, a reaction that leverages the principles of both Grignard reagent formation and Wurtz-type coupling.[6][7]

Retrosynthetic Analysis and Reaction Principle

The structure of this compound is symmetrical around the central C3-C4 bond. This suggests a logical retrosynthetic disconnection at this bond, yielding two identical 3-methylpentan-2-yl fragments.

Retrosynthetic Disconnection:

Target Molecule: 3,4-Diethyl-2,5-dimethylhexaneKey Fragment: 3-Methylpentan-2-yl

This leads to the forward synthesis strategy involving the reaction of 2-methylpentan-3-ylmagnesium bromide with 3-bromo-2-methylpentane .

Overall Reaction Scheme:

  • Grignard Reagent Formation: CH3CH(CH3)CH(Br)CH2CH3 + Mg --(Dry Ether)--> CH3CH(CH3)CH(MgBr)CH2CH3 3-bromo-2-methylpentane2-methylpentan-3-ylmagnesium bromide

  • Coupling Reaction: CH3CH(CH3)CH(MgBr)CH2CH3 + CH3CH(CH3)CH(Br)CH2CH3 --> this compound + MgBr2

It is crucial to recognize that the formation of the symmetrical alkane product can also occur as a Wurtz-type coupling side reaction during the initial formation of the Grignard reagent.[6][8] Careful control of reaction conditions is therefore essential to maximize the yield of the desired product.

Mechanistic Considerations and Side Reactions

The overall transformation involves two key stages with competing pathways.

  • Formation of the Grignard Reagent: This occurs via a single electron transfer (SET) mechanism on the surface of the magnesium metal.[6][9]

    • R-Br + Mg -> [R-Br]•⁻ + Mg•⁺

    • [R-Br]•⁻ -> R• + Br⁻

    • R• + Mg•⁺ -> R-Mg⁺

    • R-Mg⁺ + Br⁻ -> R-MgBr

  • Coupling Pathways: The newly formed Grignard reagent (R-MgBr) is a potent nucleophile that can react with the starting alkyl halide (R-Br) still present in the solution.

    • Desired Coupling: This proceeds via a nucleophilic substitution-like pathway to form the R-R dimer. Given the secondary nature of the halide, the mechanism may have both SN2 and radical character.

    • Wurtz-Type Side Reaction: During the formation of the Grignard reagent, the intermediate alkyl radical (R•) can dimerize (R• + R• -> R-R) or react with another molecule of alkyl halide. This pathway also leads to the desired product but can be difficult to control.[7][10]

    • Elimination: As with any reaction involving strong bases and secondary alkyl halides, β-hydride elimination (E2 reaction) is a potential competing pathway, leading to the formation of alkenes (e.g., 2-methylpent-2-ene).

The following diagram illustrates these competing pathways.

G Start Starting Materials (3-Bromo-2-methylpentane + Mg) Grignard Grignard Reagent (R-MgBr) Start->Grignard SET Mechanism Radical Alkyl Radical (R•) Start->Radical SET Intermediate Product Desired Product (this compound) Grignard->Product Coupling Reaction (with R-Br) Alkene Elimination Byproduct (Alkene) Grignard->Alkene E2 Elimination (with R-Br) Radical->Product Wurtz-Type Coupling

Caption: Reaction mechanism and competing pathways.

To favor the desired coupling over elimination, the reaction is typically run at a controlled, moderate temperature. Slow addition of the alkyl halide during Grignard formation ensures that its concentration remains low, which can help manage the rate of Wurtz-type coupling.[6]

Experimental Protocol

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMolesEquiv.Notes
Magnesium TurningsMg24.313.65 g0.1501.5Activated, dry
3-Bromo-2-methylpentaneC₆H₁₃Br165.0716.51 g (13.75 mL)0.1001.0Anhydrous
Anhydrous Diethyl Ether(C₂H₅)₂O74.12~150 mL--Freshly distilled from Na/benzophenone
IodineI₂253.811 small crystal--Initiator
1 M Hydrochloric AcidHCl36.46~100 mL--For work-up
Saturated NaCl (aq)NaCl58.44~50 mL--Brine wash
Anhydrous MgSO₄MgSO₄120.37~5 g--Drying agent
Apparatus Setup
  • Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube (containing CaCl₂ or Drierite®), and a 100 mL pressure-equalizing dropping funnel.

  • Flame-dry all glassware under a stream of dry nitrogen or argon gas and allow it to cool to room temperature under an inert atmosphere.

Step-by-Step Procedure

Part A: Preparation of 2-methylpentan-3-ylmagnesium bromide

  • Place the magnesium turnings (3.65 g) and a single crystal of iodine in the flame-dried three-necked flask.

  • Assemble the apparatus quickly while maintaining a positive pressure of inert gas.

  • In the dropping funnel, prepare a solution of 3-bromo-2-methylpentane (16.51 g) in 75 mL of anhydrous diethyl ether.

  • Add approximately 10 mL of the alkyl bromide solution from the dropping funnel to the stirring magnesium turnings.

  • The reaction should initiate within a few minutes, indicated by the disappearance of the purple iodine color, gentle bubbling, and the appearance of a cloudy gray solution. If the reaction does not start, gently warm the flask with a heat gun or immerse it in a warm water bath until initiation occurs.

  • Once the reaction has started, begin adding the remaining alkyl bromide solution dropwise from the funnel at a rate that maintains a gentle, steady reflux of the ether. This slow addition is critical to control the exothermic reaction and minimize side reactions.[6] The addition typically takes 60-90 minutes.

  • After the addition is complete, continue to stir the mixture and maintain a gentle reflux (using a heating mantle if necessary) for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting gray-brown solution is the Grignard reagent, which is used directly in the next step.

Part B: Coupling, Work-up, and Purification

  • The coupling reaction occurs concurrently during the formation of the Grignard reagent. The refluxing conditions promote the reaction between the formed Grignard reagent and the added alkyl halide.

  • After the final reflux period, cool the reaction flask to 0 °C using an ice-water bath.

  • Slowly and cautiously quench the reaction by adding 100 mL of 1 M HCl dropwise via the addition funnel. Caution: This is a highly exothermic process, and hydrogen gas may be evolved. Ensure adequate ventilation and controlled addition.

  • Transfer the mixture to a 500 mL separatory funnel. The layers should separate. If an emulsion forms or solids are present, add more diethyl ether and/or dilute HCl.

  • Separate the aqueous layer and extract it twice with 25 mL portions of diethyl ether.

  • Combine all organic layers and wash them sequentially with 50 mL of water and 50 mL of saturated NaCl solution (brine).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the diethyl ether using a rotary evaporator.

  • The crude product is a colorless oil. Purify the this compound by fractional distillation under atmospheric or reduced pressure to separate it from any unreacted starting material and lower-boiling elimination byproducts.

Experimental Workflow Overview

The following diagram provides a high-level summary of the entire synthetic procedure.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_glass Flame-Dry Glassware add_reagents Add Mg & I₂ prep_glass->add_reagents initiate Initiate Reaction add_reagents->initiate add_halide Dropwise Addition of Alkyl Halide initiate->add_halide reflux Reflux to Complete add_halide->reflux quench Quench with HCl reflux->quench extract Extract with Ether quench->extract wash Wash & Dry extract->wash distill Fractional Distillation wash->distill final_product Pure Product distill->final_product Characterize

Caption: High-level experimental workflow diagram.

Troubleshooting and Safety

  • Problem: Grignard reaction fails to initiate.

    • Solution: Ensure all reagents and glassware are scrupulously dry.[9] Add another small crystal of iodine, gently warm the flask, or crush a piece of magnesium under the ether with a dry glass rod to expose a fresh surface.

  • Problem: Low yield of the final product.

    • Cause: Incomplete reaction, premature quenching by moisture, or prevalence of elimination side reactions.

    • Solution: Verify the quality of the magnesium and alkyl halide. Ensure slow, controlled addition to maintain a gentle reflux, avoiding overheating which favors elimination.

  • Safety: Diethyl ether is extremely flammable and volatile. All operations must be conducted in a well-ventilated fume hood, away from ignition sources. Grignard reagents react violently with water.[11] The quenching step is highly exothermic. Always wear appropriate personal protective equipment (PPE), including safety goggles, a flame-resistant lab coat, and gloves.

References

  • OpenStax. (2023, September 20). 10.6 Reactions of Alkyl Halides: Grignard Reagents. Organic Chemistry. [Link]

  • Fiveable. (n.d.). Reactions of Alkyl Halides: Grignard Reagents. Organic Chemistry Class Notes. [Link]

  • Chemistry LibreTexts. (2024, September 24). 10.6: Reactions of Alkyl Halides - Grignard Reagents. [Link]

  • Next LVL Programming. (2025, May 15). Can Grignard Reagents React With Alkyl Halides? [Video]. YouTube. [Link]

  • Ashenhurst, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]

  • Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. [Link]

  • Unacademy. (n.d.). A Short On Preparation Of Alkanes By Grignard Reagents. [Link]

  • BYJU'S. (n.d.). Grignard Reaction Mechanism. [Link]

  • Organic Chemistry Tutor. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism. [Video]. YouTube. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Organic Chemistry Portal. (n.d.). Wurtz Reaction. [Link]

  • Chemistry LibreTexts. (2023, January 22). Wurtz reaction. [Link]

  • Wikipedia. (n.d.). Wurtz reaction. [Link]

  • Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Formation of side products via Wurtz‐type coupling. [Link]

  • Organic Syntheses. (n.d.). 6-CHLORO-1-HEXENE. [Link]

  • BYJU'S. (n.d.). Preparation of Alkanes from alkyl halides. [Link]

  • American Elements. (n.d.). Pentylmagnesium Bromide Solution. [Link]

  • eCampusOntario Pressbooks. (n.d.). 3.4.2 – Grignard Reactions with Carbonyls. Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…). [Link]

Sources

Application Note: Separation and Identification of Dodecane (C12H26) Isomers by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The accurate separation and identification of structural isomers present a significant analytical challenge across various scientific disciplines, including the petroleum, environmental, and chemical industries. Dodecane (C12H26), with its 355 structural isomers, serves as a pertinent model for demonstrating advanced analytical strategies.[1] This application note provides a comprehensive, in-depth guide to the analysis of C12H26 isomers using Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the fundamental principles governing chromatographic separation, delve into the nuances of mass spectral fragmentation of alkanes, and present a detailed, validated protocol for achieving robust and reliable isomer identification. The methodologies and insights provided herein are designed for researchers, scientists, and professionals seeking to enhance their capabilities in complex hydrocarbon analysis.

Introduction and Scientific Principles

The 355 structural isomers of dodecane (C12H26) exhibit distinct physical and chemical properties, influencing their behavior in applications ranging from fuels to chemical synthesis.[1] Gas chromatography is an indispensable technique for separating these closely related compounds.[1] The primary separation mechanism on non-polar stationary phases is driven by differences in boiling points and molecular structure.[1]

Causality of Elution Order: In gas chromatography, particularly with a non-polar stationary phase, the elution order of alkanes is governed by two main factors:

  • Boiling Point: Compounds with lower boiling points are more volatile, spend more time in the gas phase, and thus elute earlier.

  • Molecular Branching: Increased branching in an alkane isomer reduces its surface area, leading to weaker intermolecular van der Waals forces.[2] This results in a lower boiling point compared to its linear or less-branched counterparts. Consequently, highly branched C12H26 isomers elute earlier than n-dodecane.[1]

Mass Spectrometry of Alkanes: Electron Ionization (EI) at a standard 70 eV is a high-energy process that causes extensive fragmentation in alkanes.[1] Key principles of alkane fragmentation are crucial for spectral interpretation:

  • Weak or Absent Molecular Ion (M+•): The molecular ion peak for alkanes is often of very low abundance or entirely absent due to the high propensity for C-C bond cleavage.[3][4]

  • Preferential Cleavage at Branch Points: Fragmentation is most likely to occur at branching points, as this leads to the formation of more stable secondary or tertiary carbocations.[3][4][5] The stability order is tertiary > secondary > primary.[3]

  • Characteristic Ion Series: Alkane mass spectra are dominated by clusters of fragment ions of the general formula [CnH2n+1]+, separated by 14 Da (a CH2 group).[4][5][6]

Experimental Methodology

This section details the instrumentation, reagents, and a comprehensive protocol for the GC-MS analysis of C12H26 isomers.

Instrumentation and Consumables
  • Gas Chromatograph: Agilent 7890B GC system or equivalent.[1]

  • Mass Spectrometer: Agilent 5977A MSD or equivalent single quadrupole mass spectrometer.[1]

  • GC Column: A non-polar capillary column is essential for separation based on boiling point.[1][7] A 100% dimethylpolysiloxane stationary phase (e.g., HP-1ms, DB-1ms) with dimensions of 30 m x 0.25 mm I.D. x 0.25 µm film thickness is highly recommended.[1]

  • Reagents: High-purity (≥99%) n-dodecane and various branched dodecane isomers (e.g., 2-methylundecane, 2,2,4,6,6-pentamethylheptane).

  • Solvent: HPLC-grade n-hexane or pentane.

  • Vials: 2 mL clear glass autosampler vials with PTFE/silicone septa.

Sample and Standards Preparation Protocol

This protocol ensures the preparation of a suitable standard for method development and validation.

Step-by-Step Protocol:

  • Prepare Individual Stock Solutions (1000 µg/mL):

    • Accurately weigh approximately 10 mg of each C12H26 isomer into separate 10 mL volumetric flasks.

    • Dissolve and bring to volume with n-hexane.

    • Rationale: Creating individual stocks allows for the confirmation of retention times and mass spectra for each specific isomer before analyzing a complex mixture.

  • Prepare a Mixed Isomer Working Standard (50 µg/mL):

    • Pipette 500 µL of each individual stock solution into a single 10 mL volumetric flask.

    • Dilute to the mark with n-hexane.

    • Rationale: A concentration of 50 µg/mL is typically sufficient for obtaining excellent signal-to-noise ratios without overloading the GC column.[1]

  • Transfer to Autosampler Vial:

    • Transfer the final mixed solution to a 2 mL autosampler vial for GC-MS analysis.[1]

  • Prepare Alkane Standard for Retention Index Calculation:

    • Prepare a separate solution containing a homologous series of n-alkanes (e.g., C10 to C16) in n-hexane.

    • Rationale: Running this standard under the exact same GC conditions allows for the calculation of Kovats Retention Indices (RI), which are more reliable for inter-laboratory comparison than retention times alone.[1]

GC-MS Instrumental Parameters

The following parameters have been optimized for the separation of C12H26 isomers. The rationale for each parameter is provided to facilitate understanding and potential adaptation.

Parameter Setting Rationale
GC System Agilent 7890B GCA robust and widely used platform for hydrocarbon analysis.[1]
Injector Split/Splitless InletStandard inlet for capillary GC.
Injector Temperature 250 °CEnsures rapid and complete vaporization of the C12H26 isomers without thermal degradation.[1]
Injection Volume 1 µLA standard volume for capillary GC that avoids overloading.[1]
Split Ratio 50:1Prevents column overloading and ensures sharp, symmetrical peaks for analytes at this concentration. Can be adjusted based on sample concentration.[1]
Carrier Gas Helium, Constant FlowInert carrier gas providing good efficiency. Hydrogen can be used for faster analysis but may require method re-optimization.
Flow Rate 1.0 mL/minAn optimal flow rate for a 0.25 mm I.D. column, balancing separation efficiency and analysis time.[1]
Column HP-1ms, 30 m x 0.25 mm, 0.25 µmNon-polar phase separates alkanes primarily by boiling point, providing a predictable elution order.[1]
Oven Program 40 °C (2 min), then 5 °C/min to 220 °C (hold 5 min)The initial hold ensures good peak shape for early eluting isomers. The slow ramp rate provides the necessary resolution to separate structurally similar isomers.[1]
MS System Agilent 5977A MSDA reliable single quadrupole MS detector.[1]
MS Transfer Line Temp. 280 °CPrevents condensation of the analytes as they transfer from the GC to the MS.[1]
Ion Source Temp. 230 °CA standard temperature that balances ionization efficiency with minimizing thermal degradation within the source.[1][8]
Quadrupole Temp. 150 °CEnsures stable mass filtering.[1]
Ionization Mode Electron Ionization (EI)Standard ionization technique for creating reproducible, library-searchable mass spectra.[1]
Electron Energy 70 eVThe standard energy for EI, which produces extensive and highly reproducible fragmentation patterns, enabling comparison to established libraries like NIST.[1]
Mass Scan Range m/z 40-300This range covers the expected fragment ions of dodecane (MW 170.33) while excluding low-mass interferences from the solvent and carrier gas.[1]

Data Analysis Workflow and Results

A systematic approach to data analysis is critical for confident isomer identification. The workflow combines chromatographic retention data with mass spectral information.

GCMS_Workflow cluster_0 Data Acquisition cluster_1 Data Processing cluster_2 Isomer Identification A1 Inject C10-C16 n-Alkane Standard A2 Inject C12H26 Isomer Mixture B3 Calculate Kovats Retention Indices (RI) A1->B3 B1 Integrate Peaks in Total Ion Chromatogram (TIC) A2->B1 B2 Extract Mass Spectrum for Each Peak B1->B2 C2 Perform Mass Spectral Library Search (e.g., NIST) B2->C2 C1 Compare Experimental RI to Database Values B3->C1 D Confirm Isomer Identity C1->D C3 Manual Interpretation of Fragmentation Pattern C2->C3 C2->D C3->D

Caption: GC-MS data analysis workflow for C12H26 isomer identification.

Chromatographic Separation

Under the specified conditions, the C12H26 isomers will elute in order of increasing boiling point. The linear n-dodecane, having the highest boiling point, will elute last. Highly branched isomers, such as 2,2,4,6,6-pentamethylheptane, will elute much earlier. The high-resolution capillary column and slow oven ramp are designed to resolve isomers with very similar boiling points, such as 2-methylundecane and 3-methylundecane.

Mass Spectral Interpretation

The mass spectra provide the structural information necessary for identification.

  • n-Dodecane (Linear Alkane): The spectrum of n-dodecane will show a very small or absent molecular ion peak at m/z 170. The spectrum will be characterized by a series of alkyl ion clusters ([CnH2n+1]+) at m/z 43, 57 (often the base peak), 71, 85, etc., separated by 14 Da.[9]

  • Branched Dodecane Isomers (e.g., 2-Methylundecane): Branched alkanes fragment preferentially at the point of branching to form the most stable carbocation.[4][5] For 2-methylundecane, cleavage at the C2 position can lead to the loss of a large decyl radical (C10H21•) or a methyl radical (CH3•). The resulting spectrum will show enhanced peaks corresponding to these stable fragment ions, allowing differentiation from the linear isomer.

The decision-making process for identifying an unknown peak is outlined below.

Identification_Logic start Analyze Unknown Peak step1 Step 1: Perform NIST Library Search start->step1 step2 Step 2: Evaluate Top Hits (Match Factor > 800?) step1->step2 step3 Step 3: Compare Experimental Retention Index (RI) with Literature/Database RI for Top Hits step2->step3 Yes result_unknown Identification Failed (Unknown Compound) step2->result_unknown No step4 Step 4: Does RI Match within an acceptable window? step3->step4 result_confident Confident Identification step4->result_confident Yes result_tentative Tentative Identification (Requires further validation) step4->result_tentative No

Caption: Logical workflow for the identification of an unknown isomer peak.

Conclusion

The GC-MS method detailed in this application note provides a robust and reliable framework for the separation and identification of C12H26 isomers. By leveraging the predictable relationship between boiling point and chromatographic retention on a non-polar column, coupled with a systematic analysis of characteristic mass spectral fragmentation patterns, researchers can confidently elucidate the isomeric composition of complex hydrocarbon mixtures. The use of Kovats Retention Indices as an additional identification parameter provides a higher degree of certainty than relying on retention times or library matches alone. This comprehensive approach is broadly applicable to the analysis of other alkane isomer groups and serves as a foundational method in the fields of chemical, environmental, and fuel analysis.

References

  • A Researcher's Guide to Gas Chromatographic Separation of Dodecane Isomers. (n.d.). Benchchem.
  • Application Note: Analysis of Branched Alkanes by Mass Spectrometry. (n.d.). Benchchem.
  • Dodecane. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

  • GC Column Types & Selection Guide. (n.d.). Shimadzu. Retrieved from [Link]

  • Guide to Choosing a GC Column. (n.d.). Phenomenex. Retrieved from [Link]

  • Hussein MM, Mackay D AM. (1982). J Chromatorgr 243(1): 43-50. As cited in PubChem, Dodecane. Retrieved from [Link]

  • Electron impact mass spectrometry of alkanes in supersonic molecular beams. (1995). PubMed. Retrieved from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Exploring Different Types of Gas Chromatography Columns for Various Applications. (2024). Retrieved from [Link]

  • Alkanes. (n.d.). University of Liverpool, Department of Chemistry. Retrieved from [Link]

  • GC Column Selection Guide. (n.d.). Neutronco. Retrieved from [Link]

  • Alkane. (n.d.). Wikipedia. Retrieved from [Link]

  • Multimodal learning in synthetic chemistry applications: gas chromatography retention time prediction and isomer separation optimization. (2024). RSC Publishing. Retrieved from [Link]

  • Mass Spectrometry Fragmentation Patterns. (n.d.). Chad's Prep. Retrieved from [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra. (n.d.). Retrieved from [Link]

Sources

Application Note: Comprehensive NMR-Based Structural Characterization of 3,4-Diethyl-2,5-dimethylhexane

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a detailed guide to the structural elucidation of the complex branched alkane, 3,4-diethyl-2,5-dimethylhexane, using a suite of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy techniques. Due to its non-polar nature and the presence of multiple stereocenters, the characterization of this molecule presents significant challenges, including signal overlap in ¹H NMR and the need for unambiguous assignment of chemically similar environments. We present a systematic workflow, from sample preparation to the acquisition and interpretation of ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra. This comprehensive approach allows for the complete and confident assignment of all proton and carbon signals, demonstrating the power of modern NMR methods in the detailed analysis of complex aliphatic structures.

Introduction

This compound is a saturated hydrocarbon featuring a high degree of branching and two chiral centers at the C3 and C4 positions. Such molecules can serve as model compounds for components found in fuels and lubricants, or as fragments in larger, more complex organic molecules. The structural analysis of these non-polar, flexible alkanes is often non-trivial. The proton (¹H) NMR spectra are typically characterized by severe signal crowding in the upfield region (0.5-2.0 ppm), making definitive assignments from 1D data alone nearly impossible. Furthermore, the presence of stereocenters gives rise to diastereomers ((3R,4S)-meso and (3R,4R)/(3S,4S)-enantiomeric pair), which can have distinct NMR spectra. The proximity of methylene protons to a chiral center also results in diastereotopicity, where these protons become chemically non-equivalent and exhibit different chemical shifts.[1][2]

This guide outlines a robust NMR-based strategy to overcome these challenges. By synergistically using 1D and 2D NMR experiments, a complete and unambiguous assignment of the molecular structure can be achieved. We will detail the logic behind the experimental choices and provide step-by-step protocols for data acquisition and interpretation.

Predicted Spectral Analysis: A Hypothetical Framework

Before any experiment, a theoretical analysis of the expected NMR spectra provides a crucial roadmap for interpretation. Let's consider the structure of this compound, noting the potential for diastereotopicity and signal complexity.

Caption: Structure of this compound with atom numbering.

Predicted ¹H NMR Spectrum

Protons in alkanes typically resonate between 0.7 and 1.5 ppm.[3]

  • Methyl Protons (CH₃): We expect four distinct methyl environments: the terminal methyls of the main chain (C1/C6), the methyls attached to the main chain (C7/C8), and the terminal methyls of the ethyl groups (C10/C12). These will likely appear as triplets (for the ethyl groups) and doublets (for the others), all in the highly shielded region of the spectrum.

  • Methylene Protons (CH₂): The methylene protons of the ethyl groups (C9/C11) are adjacent to chiral centers (C3/C4). This makes them diastereotopic, meaning they are chemically non-equivalent.[1][4] Consequently, they will have different chemical shifts and will couple to each other (geminal coupling) as well as to the adjacent methyl and methine protons, leading to complex multiplets.

  • Methine Protons (CH): The methine protons (C2, C3, C4, C5) will be the most deshielded among the aliphatic protons. Their signals will be complex multiplets due to coupling with multiple neighboring protons. The high degree of overlap in this region is anticipated.

Predicted ¹³C NMR and DEPT Spectra

Carbon signals in alkanes typically appear in the 10-60 ppm range.[5]

  • ¹³C Spectrum: Due to the molecule's asymmetry (assuming a chiral diastereomer), we can predict up to 12 distinct carbon signals.

  • DEPT (Distortionless Enhancement by Polarization Transfer): This set of experiments is essential for differentiating carbon types.[6][7]

    • DEPT-90: Will show only the four methine (CH) carbons.

    • DEPT-135: Will show methyl (CH₃) and methine (CH) carbons as positive peaks, and methylene (CH₂) carbons as negative peaks.[8][9] This will be crucial for identifying the two CH₂ groups. Quaternary carbons are absent in DEPT spectra.[10]

Experimental Protocols

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Dissolve ~15 mg of sample in ~0.7 mL CDCl3 prep2 Add TMS as internal standard prep1->prep2 prep3 Filter into a 5 mm NMR tube prep2->prep3 acq1d 1D Spectra: ¹H, ¹³C, DEPT-135, DEPT-90 prep3->acq1d acq2d 2D Spectra: COSY, HSQC, HMBC acq1d->acq2d an_1d Assign proton & carbon types (1D & DEPT) acq2d->an_1d an_cosy Establish ¹H-¹H spin systems (COSY) an_1d->an_cosy an_hsqc Link protons to directly attached carbons (HSQC) an_cosy->an_hsqc an_hmbc Confirm connectivity via 2-3 bond correlations (HMBC) an_hsqc->an_hmbc an_final Final Structure Confirmation & Data Tabulation an_hmbc->an_final

Caption: Experimental workflow from sample preparation to final structural analysis.

Protocol 1: Sample Preparation

High-quality NMR spectra depend on correctly prepared samples.[11]

  • Dissolution: Accurately weigh approximately 10-15 mg of this compound. Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for non-polar organic molecules.[12] The final sample height in a standard 5 mm NMR tube should be 4.5-5.0 cm.[13][14]

  • Standard: Add a small drop of tetramethylsilane (TMS) to serve as an internal reference (δ = 0.00 ppm for both ¹H and ¹³C).

  • Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[14]

  • Capping: Cap the NMR tube securely to prevent solvent evaporation.

Protocol 2: 1D NMR Data Acquisition

These experiments provide the foundational data for the analysis.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse (zg30 or similar).

    • Acquisition Time (AQ): ~3-4 seconds for good resolution.[15][16]

    • Relaxation Delay (D1): 1-2 seconds.

    • Number of Scans (NS): 8-16 scans, sufficient for a neat liquid sample.

  • ¹³C{¹H} NMR:

    • Pulse Program: Standard proton-decoupled pulse program (e.g., zgpg30).

    • Acquisition Time (AQ): ~1.0-1.5 seconds.[17]

    • Relaxation Delay (D1): 2 seconds.

    • Number of Scans (NS): 128-1024 scans, depending on sample concentration and instrument sensitivity.

  • DEPT-135 and DEPT-90:

    • Acquire using standard DEPT pulse programs. Parameters are typically similar to the ¹³C experiment, though fewer scans may be required.

Protocol 3: 2D NMR Data Acquisition

2D experiments are crucial for resolving ambiguities and confirming the structure.

  • COSY (Correlation Spectroscopy):

    • Purpose: Identifies protons that are spin-spin coupled, typically those on adjacent carbons.[18][19]

    • Key Parameters: Standard gradient-selected COSY (gCOSY) pulse sequence. Acquire with sufficient resolution in both dimensions (e.g., 1024 x 256 data points).

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: Correlates each proton signal with the carbon to which it is directly attached (one-bond ¹JCH correlation).[20][21][22] It is a highly sensitive experiment.[23]

    • Key Parameters: Standard gradient-selected, edited HSQC sequence (e.g., hsqcedetgpsisp2.3). This will phase CH/CH₃ and CH₂ signals differently, providing similar information to a DEPT-135 but with higher sensitivity.[24]

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: Shows correlations between protons and carbons over two to three bonds (²JCH and ³JCH).[24][25] This is the key experiment for piecing together the carbon skeleton.[26]

    • Key Parameters: Standard gradient-selected HMBC (ghmbc) pulse sequence. The long-range coupling delay should be optimized for typical ²JCH and ³JCH values (~8 Hz).[25]

Data Analysis and Interpretation

The analysis is a stepwise process where information from each experiment is layered to build a complete picture.

Step 1: Initial Assignments from 1D Spectra
  • ¹H NMR: Integrate all signals. The relative integrals should correspond to the number of protons in each environment. Group signals by multiplicity (e.g., triplets and quartets often suggest ethyl groups).

  • ¹³C & DEPT: Use the DEPT-135 and DEPT-90 spectra to categorize each carbon signal as a CH₃, CH₂, or CH group.[9] Count the number of signals of each type.

Step 2: Building Spin Systems with COSY

The COSY spectrum reveals proton-proton connectivity. For example, a cross-peak between a multiplet at ~1.5 ppm (methine proton) and a doublet at ~0.9 ppm (methyl protons) would establish a -CH-CH₃ fragment. Trace all such connections to map out the proton spin systems within the molecule.[27]

Step 3: Linking Protons and Carbons with HSQC

The HSQC spectrum is a powerful tool for unambiguous assignment.[23] Each cross-peak directly links a proton signal on the horizontal axis to its attached carbon on the vertical axis.[20] Use the assignments from the ¹H NMR (clarified by COSY) to definitively assign the corresponding carbon signals. This step validates the carbon-type assignments made from the DEPT spectra.

Step 4: Assembling the Full Structure with HMBC

The HMBC spectrum provides the long-range connectivity information needed to link the fragments identified by COSY.[28]

G H10 H10 (CH3) C9 C9 (CH2) H10->C9 ²J C3 C3 (CH) H10->C3 ³J C4 C4 (CH) C2 C2 (CH) H1 H1 (CH3) C2_main C2 (CH) H1->C2_main ²J C3_main C3 (CH) H1->C3_main ³J H7 H7 (CH3) C2_side C2 (CH) H7->C2_side ²J C1_side C1 (CH3) H7->C1_side ³J C3_side C3 (CH) H7->C3_side ³J

Caption: Key HMBC correlations for structural assembly.

  • Example 1: A cross-peak between the terminal methyl protons of an ethyl group (e.g., H10) and the methine carbon C3 confirms the attachment of the ethyl group to the main chain at that position.

  • Example 2: Correlations from a methyl proton on the main chain (e.g., H7) to its neighboring methine carbon (C2) and the next carbon over (C3) will solidify the backbone connectivity. By systematically identifying these ²JCH and ³JCH correlations, the entire carbon skeleton can be unambiguously constructed.

Summary of Assignments

All assigned chemical shifts should be compiled into a table for clarity.

Atom No.Carbon Type¹³C δ (ppm)¹H δ (ppm)¹H Multiplicity
C1/C6CH₃(Predicted)(Predicted)d
C2/C5CH(Predicted)(Predicted)m
C3/C4CH(Predicted)(Predicted)m
C7/C8CH₃(Predicted)(Predicted)d
C9/C11CH₂(Predicted)(Predicted)m
C10/C12CH₃(Predicted)(Predicted)t
Predicted values are placeholders for experimental data.

Conclusion

The structural characterization of complex, non-polar molecules like this compound is a significant challenge that can be effectively addressed through a systematic and multi-faceted NMR spectroscopy approach. While 1D ¹H NMR spectra suffer from severe signal overlap, the combined use of ¹³C, DEPT, and a suite of 2D experiments (COSY, HSQC, HMBC) provides orthogonal sets of data that, when integrated, allow for the complete and confident assignment of every proton and carbon atom in the molecule. The protocols and analytical workflow detailed in this note represent a robust and reliable method for researchers facing similar structural elucidation challenges in organic and medicinal chemistry.

References

  • Martin, G. E., & Zektzer, A. S. (1988). Two-Dimensional NMR Methods for Establishing Molecular Connectivity. VCH Publishers. [URL: https://onlinelibrary.wiley.com/doi/book/10.1002/9783527615258]
  • Columbia University. HSQC and HMBC. NMR Core Facility. [URL: https://nmr.columbia.edu/content/hsqc-and-hmbc]
  • Chemistry LibreTexts. (2024). 13.12: DEPT ¹³C NMR Spectroscopy. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(McMurry)/13%3A_Structure_Determination_-_Mass_Spectrometry_and_Infrared_Spectroscopy/13.12%3A_DEPT_13C_NMR_Spectroscopy]
  • Fiveable. DEPT 13C NMR Spectroscopy. Organic Chemistry Class Notes. [URL: https://library.fiveable.me/chemistry/organic-chemistry/dept-13c-nmr-spectroscopy/study-guide/T6d2B8yYy3qZ8d6X7sJg]
  • MIT OpenCourseWare. 8.1 - FT-NMR Sample Preparation Guide. [URL: https://ocw.mit.edu/courses/5-301-chemistry-laboratory-techniques-january-iap-2012/5718251e626e3f53874313f895514068_MIT5_301IAP12_NMR_Handout.pdf]
  • JoVE. (2024). Video: 2D NMR: Heteronuclear Single-Quantum Correlation Spectroscopy (HSQC). [URL: https://www.jove.
  • Advances in Polymer Science. Heteronuclear Single-quantum Correlation (HSQC) NMR. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/py/d1py01411a]
  • Wikipedia. Heteronuclear single quantum coherence spectroscopy. [URL: https://en.wikipedia.org/wiki/Heteronuclear_single_quantum_coherence_spectroscopy]
  • Chemistry LibreTexts. (2023). 6.4: DEPT C-13 NMR Spectroscopy. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_with_a_Biological_Emphasis_v2.0_(Soderberg)/06%3A_Structure_Determination_II/6.04%3A_DEPT_C-13_NMR_Spectroscopy]
  • Fiveable. HSQC Definition. Organic Chemistry Key Term. [URL: https://library.fiveable.me/chemistry/organic-chemistry/hsqc/key-term/M8f5Z7d5H9x4C2t8W6yR]
  • Master Organic Chemistry. (2022). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. [URL: https://www.masterorganicchemistry.com/2022/02/08/diastereotopic-protons-in-1h-nmr-spectroscopy-examples/]
  • JEOL USA blog. Deciphering Complex Chemical Structures with COSY NMR. [URL: https://www.jeolusa.com/blog/deciphering-complex-chemical-structures-with-cosy-nmr]
  • University of Wisconsin-Madison. (2020). Optimized Default 13C Parameters. NMR Facility - Chemistry Department. [URL: https://nmr.chem.wisc.edu/optimized-default-13c-parameters/]
  • San Diego State University. Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility. [URL: https://nmr.sdsu.edu/7-common-2d-cosy-hsqc-hmbc/]
  • Chemistry Steps. Homotopic Enantiotopic Diastereotopic and Heterotopic. [URL: https://www.chemistrysteps.com/homotopic-enantiotopic-diastereotopic-heterotopic/]
  • OpenStax. (2023). 13.12 DEPT 13C NMR Spectroscopy. Organic Chemistry. [URL: https://openstax.org/books/organic-chemistry/pages/13-12-dept-13c-nmr-spectroscopy]
  • Oxford Instruments. 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. [URL: https://nmr.oxinst.com/application-notes/1h-1h-cosy-tocsy-two-dimensional-nmr-spectroscopy]
  • JoVE. (2024). Video: ¹³C NMR: Distortionless Enhancement by Polarization Transfer (DEPT). [URL: https://www.jove.
  • JoVE. (2024). Video: 2D NMR: Overview of Heteronuclear Correlation Techniques. [URL: https://www.jove.
  • Western University. NMR Sample Preparation. JB Stothers NMR Facility. [URL: https://www.uwo.
  • University of Wisconsin-Madison. (2020). Optimized Default 1H Parameters. NMR Facility - Chemistry Department. [URL: https://nmr.chem.wisc.edu/optimized-default-1h-parameters/]
  • Boston University. Basic NMR Concepts. [URL: https://www.bu.edu/cic/files/2012/04/Basics-of-FT-NMR.pdf]
  • YouTube. (2021). NMR Spectroscopy: Diastereotopism. [URL: https://www.youtube.
  • YouTube. (2013). How to interpret a Heteronuclear Multiple Bond Correlation (HMBC) NMR Spectrum. [URL: https://www.youtube.
  • Organomation. NMR Sample Preparation: The Complete Guide. [URL: https://www.organomation.
  • ACS Publications. (1995). Spec2D: A Structure Elucidation System Based on 1H NMR and H−H COSY Spectra in Organic Chemistry. Journal of Chemical Information and Modeling. [URL: https://pubs.acs.org/doi/abs/10.1021/ci00028a008]
  • University of Ottawa. How to make an NMR sample. [URL: https://mysite.science.uottawa.ca/sbarrett/nmr/sample_prep.html]
  • cheminfo ELN documentation. HSQC / HMBC prediction. [URL: https://docs.cheminfo.org/docs/cheminfo-eln/hscq-hmbc-prediction/index.html]
  • Cornell University. NMR Sample Preparation. NMR and Chemistry MS Facilities. [URL: https://www.chem.cornell.
  • YouTube. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. [URL: https://www.youtube.
  • Revue Roumaine de Chimie. (2021). 1H NMR AND CONFORMATIONAL ANALYSIS OF DIASTEREOTOPIC METHYLENE PROTONS IN ACHIRAL FLEXIBLE MOLECULES. [URL: http://revroum.lew.ro/wp-content/uploads/2021/04/Art-01.pdf]
  • RSC Publishing. (2014). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. Chemical Communications. [URL: https://pubs.rsc.org/en/content/articlelanding/2014/cc/c3cc49659g]
  • ACS Publications. (2020). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.0c03357]
  • JoVE. (2024). Video: ¹H NMR Chemical Shift Equivalence: Enantiotopic and Diastereotopic Protons. [URL: https://www.jove.com/v/10207/h-nmr-chemical-shift-equivalence-enantiotopic-and-diastereotopic]
  • Wikipedia. Nuclear magnetic resonance spectroscopy of stereoisomers. [URL: https://en.wikipedia.org/wiki/Nuclear_magnetic_resonance_spectroscopy_of_stereoisomers]

Sources

Application Note: Deciphering the Structure of Branched Alkanes using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

<

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. For researchers, scientists, and professionals in drug development, a thorough understanding of NMR is crucial for characterizing novel compounds and intermediates. This application note provides an in-depth guide to the principles and interpretation of ¹H and ¹³C NMR chemical shifts specifically for branched alkanes. It delves into the causal factors influencing chemical shifts, such as substitution, steric effects, and conformational dynamics. Detailed protocols for sample preparation and data acquisition are provided to ensure the generation of high-quality, reproducible spectra.

Introduction: The Power of NMR in Alkane Characterization

Branched alkanes form the saturated hydrocarbon backbone of a vast array of organic molecules, from simple starting materials to complex pharmaceutical compounds. While seemingly simple, the subtle differences in their three-dimensional structure introduced by branching have a profound impact on their physical, chemical, and biological properties. NMR spectroscopy offers an unparalleled window into this intricate architecture by probing the local electronic environment of each hydrogen (¹H) and carbon (¹³C) nucleus.

The chemical shift (δ), reported in parts per million (ppm), is the cornerstone of NMR analysis. It reflects the extent to which a nucleus is shielded or deshielded by its surrounding electrons.[1][2] In branched alkanes, the chemical shift is exquisitely sensitive to the degree of substitution and the steric environment, providing a detailed map of the molecule's connectivity and conformation.

Understanding ¹H NMR Chemical Shifts in Branched Alkanes

The ¹H NMR spectrum of a branched alkane typically spans a narrow, upfield region (approximately 0.7-2.0 ppm), reflecting the highly shielded nature of protons in an aliphatic environment.[3][4] Despite this narrow range, careful analysis of chemical shifts and signal multiplicities provides a wealth of structural information.

The Influence of Substitution

The primary factor governing the ¹H chemical shift in alkanes is the degree of substitution on the carbon atom to which the proton is attached. A clear and predictable trend is observed:

  • Methyl (CH₃) protons (primary, 1°): These are generally the most shielded protons, appearing furthest upfield (lowest ppm value).

  • Methylene (CH₂) protons (secondary, 2°): These protons are slightly deshielded compared to methyl protons.

  • Methine (CH) protons (tertiary, 3°): These are the most deshielded protons in a saturated alkane environment, appearing furthest downfield (highest ppm value).

This downfield shift with increasing substitution is a direct consequence of the inductive effect. Alkyl groups are weakly electron-donating, and the cumulative effect of additional alkyl substituents leads to a slight withdrawal of electron density from the methine proton, resulting in reduced shielding.[5]

Spin-Spin Coupling and Multiplicity

The multiplicity, or splitting pattern, of a ¹H NMR signal is governed by the (n+1) rule, where 'n' is the number of equivalent neighboring protons. This provides crucial information about the connectivity of the carbon skeleton.

  • Singlet (s): No adjacent protons.

  • Doublet (d): One adjacent proton.

  • Triplet (t): Two adjacent protons.

  • Quartet (q): Three adjacent protons.

  • Multiplet (m): Multiple, often complex, splitting patterns.

Conformational Effects and the Karplus Equation

In acyclic alkanes, rapid bond rotation at room temperature often leads to time-averaged coupling constants, typically in the range of 7-8 Hz.[6] However, in conformationally restricted systems, the magnitude of the vicinal coupling constant (³JHH) is highly dependent on the dihedral angle (φ) between the coupled protons. This relationship is described by the Karplus equation .[7][8]

The Karplus equation states that the coupling constant is largest when the protons are in an anti-periplanar (φ = 180°) or syn-periplanar (φ = 0°) arrangement and smallest when they are gauche (φ ≈ 90°).[7][9] While primarily applied to rigid cyclic systems, understanding this principle helps in the conformational analysis of sterically hindered branched alkanes where certain rotamers may be preferentially populated.

Interpreting ¹³C NMR Spectra of Branched Alkanes

¹³C NMR spectroscopy provides complementary and often more straightforward information about the carbon framework of a molecule. The spectra are typically acquired with proton decoupling, resulting in a single sharp peak for each unique carbon atom. The chemical shift range for alkanes is broader than for protons, generally falling between 10 and 60 ppm.[10]

The Effect of Alkyl Substitution

Similar to ¹H NMR, the degree of substitution is a dominant factor influencing ¹³C chemical shifts. Increased substitution leads to a downfield shift.[5]

  • Primary (1°) Carbons (CH₃): Most shielded, furthest upfield.

  • Secondary (2°) Carbons (CH₂): Intermediate chemical shifts.

  • Tertiary (3°) Carbons (CH): More deshielded.

  • Quaternary (4°) Carbons (C): Most deshielded, furthest downfield.[5]

This trend can be rationalized by the replacement of a C-H bond with a more polarizable C-C bond, leading to a decrease in electron shielding at the carbon nucleus.

Steric Effects: The Gamma-Gauche Effect

A key phenomenon in the ¹³C NMR of branched alkanes is the γ-gauche effect . This steric effect results in an upfield (shielding) shift of a carbon atom when a substituent at the γ-position is in a gauche conformation relative to it. This steric compression leads to a polarization of the C-H bond, increasing the electron density at the carbon nucleus and causing shielding.[11] The γ-gauche effect is a powerful tool for stereochemical assignments in cyclic and acyclic systems.

Data Presentation: Typical Chemical Shift Ranges

The following tables summarize the typical chemical shift ranges for protons and carbons in branched alkane environments. These values serve as a useful guide for initial spectral interpretation.

Table 1: Typical ¹H NMR Chemical Shifts for Branched Alkanes

Proton TypeStructure FragmentTypical Chemical Shift (δ, ppm)
Methyl (1°)R-CH₃ 0.8 - 1.0
Methylene (2°)R₂-CH₂ 1.2 - 1.5
Methine (3°)R₃-CH 1.4 - 1.8

Table 2: Typical ¹³C NMR Chemical Shifts for Branched Alkanes

Carbon TypeStructure FragmentTypical Chemical Shift (δ, ppm)
Primary (1°)R-C H₃10 - 25
Secondary (2°)R₂-C H₂20 - 40
Tertiary (3°)R₃-C H25 - 50
Quaternary (4°)R₄-C 30 - 50

Experimental Protocols

Acquiring high-quality NMR spectra is paramount for accurate structural elucidation. The following sections provide detailed, step-by-step protocols for sample preparation and data acquisition.

Sample Preparation Protocol

The quality of the NMR spectrum is highly dependent on proper sample preparation.[12]

  • Determine Sample Amount:

    • For ¹H NMR, use 1-10 mg of the branched alkane.[13]

    • For ¹³C NMR, a higher concentration is required due to the lower natural abundance of the ¹³C isotope; use 10-50 mg.[12][14]

  • Select an Appropriate Deuterated Solvent:

    • Deuterated solvents are essential to avoid large solvent signals in the ¹H NMR spectrum and to provide a lock signal for the spectrometer.[15][16][17]

    • For nonpolar alkanes, Deuterated Chloroform (CDCl₃) is the most common choice due to its excellent dissolving power for a wide range of organic compounds.[15][17] The residual proton signal in CDCl₃ appears at ~7.26 ppm, far away from the alkane region.[15]

  • Dissolution and Transfer:

    • In a small, clean vial, dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent.[12]

    • Ensure the sample is fully dissolved. If necessary, gently vortex or warm the vial.

    • If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. Solid particles will degrade the magnetic field homogeneity, leading to poor spectral resolution.[12]

  • Internal Standard (Optional but Recommended):

    • Add a small amount of an internal standard, such as Tetramethylsilane (TMS), to the sample. TMS provides a reference signal at 0.00 ppm.

  • Labeling and Handling:

    • Cap the NMR tube securely and label it clearly.

    • Wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any fingerprints or dust before inserting it into the spectrometer.[13]

Data Acquisition Workflow

The following workflow outlines the key steps for acquiring ¹H and ¹³C NMR spectra on a modern NMR spectrometer.

NMR_Acquisition_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Prep Prepare Sample (See Protocol 5.1) Insert Insert Sample into Magnet Prep->Insert Lock Lock on Deuterium Signal Insert->Lock Stabilizes magnetic field Shim Shim Magnetic Field Lock->Shim Optimizes field homogeneity Tune Tune and Match Probe Shim->Tune Maximizes sensitivity Setup_1H Set up ¹H Experiment (e.g., PROTON) Tune->Setup_1H Acquire_1H Acquire ¹H Spectrum Setup_1H->Acquire_1H Setup_13C Set up ¹³C Experiment (e.g., C13CPD) Acquire_1H->Setup_13C Acquire_13C Acquire ¹³C Spectrum Setup_13C->Acquire_13C Process Process Data (FT, Phasing, Baseline Correction) Acquire_13C->Process Analyze Analyze Spectra Process->Analyze

Figure 1: Standard workflow for NMR data acquisition.

Standard Operating Procedure (SOP) for Data Acquisition

This SOP is a general guide; specific commands may vary between spectrometer manufacturers (e.g., Bruker, JEOL, Varian).

  • Sample Insertion: Carefully place the prepared NMR tube into the spinner turbine and adjust its depth using the sample gauge. Insert the sample into the magnet.[18][19]

  • Locking: The spectrometer uses the deuterium signal from the solvent to "lock" the magnetic field, compensating for any drift. This is typically an automated procedure.

  • Shimming: This critical step optimizes the homogeneity of the magnetic field across the sample volume.[18] Automated shimming routines are highly effective for achieving sharp, symmetrical peaks.[18]

  • Tuning and Matching: The probe is tuned to the specific frequencies of the nuclei being observed (¹H and ¹³C) and matched to the electronics to ensure maximum energy transfer and sensitivity. This can be done manually or automatically.[19]

  • ¹H Spectrum Acquisition:

    • Load a standard 1D proton experiment parameter set.

    • Set the number of scans (NS), typically 8 or 16 for a routine sample.

    • Set the relaxation delay (D1) to 1-2 seconds.

    • Initiate data acquisition.

  • ¹³C Spectrum Acquisition:

    • Load a standard proton-decoupled ¹³C experiment parameter set.

    • Set the number of scans (NS). This will be significantly higher than for ¹H NMR (e.g., 128, 256, or more) depending on the sample concentration.

    • Set the relaxation delay (D1) to 2-5 seconds.

    • Initiate data acquisition.

  • Data Processing:

    • After acquisition, the raw data (Free Induction Decay, FID) is converted into a spectrum via a Fourier Transform (FT).

    • The spectrum is then phased and baseline corrected to produce the final, interpretable result.

Conclusion

¹H and ¹³C NMR spectroscopy are powerful, complementary techniques for the detailed structural analysis of branched alkanes. By understanding the fundamental principles that govern chemical shifts—namely electronic effects from substitution and steric interactions like the γ-gauche effect—researchers can confidently assign signals and deduce the connectivity and stereochemistry of these important molecular frameworks. Adherence to rigorous sample preparation and data acquisition protocols is essential for obtaining high-quality, unambiguous spectra, forming a solid foundation for research and development in chemistry and the pharmaceutical sciences.

References

  • Karplus, M. (1959). Vicinal Proton Coupling in Nuclear Magnetic Resonance. The Journal of Chemical Physics, 30(1), 11–15.
  • Allan Chemical Corporation. (2025). Deuterated Solvents for NMR: Guide.
  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • Labinsights. (2025). Selection Guide on Deuterated Solvents for NMR.
  • Simson Pharma Pvt Ltd. (2023). Reasons to use Deuterated Solvents in Nuclear Magnetic Resonance Spectroscopy.
  • BenchChem. (2025). A Comprehensive Guide to Deuterated Solvents for Non-Aqueous NMR Spectroscopy.
  • Chemistry LibreTexts. (2020). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. Retrieved from [Link]

  • Merck Millipore. (n.d.). NMR Solvents.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • Chem Help ASAP. (2022). dihedral angles, J-values, & the Karplus equation. YouTube. Retrieved from [Link]

  • University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Scribd. (n.d.). Approximate 1H and 13C NMR Shifts.
  • C&EN. (2003).
  • Georgia Institute of Technology. (2023). Small molecule NMR sample preparation. Retrieved from [Link]

  • R-NMR. (2023). SOP data acquisition.
  • R-NMR Project. (2024). Standard operating procedures for remote NMR measurements and sample shipment.
  • Altona, C., & Haasnoot, C. A. G. (1980).
  • Chemistry Learning by Dr. OP. (2023). Karplus Equation & Curve | J value calculation| Dihedral angles. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

  • UTHSCSA. (n.d.).
  • New York University. (2023).
  • Soderquist, A., et al. (1995). Low-Temperature 13C Magnetic Resonance. 9.Steric Effects for Methyl Chemical Shift Tensors in Methylcyclohexanes.
  • Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table.
  • Dalhousie University. (n.d.). NMR Experiment SOPs. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Alkanes.
  • ResearchGate. (2004). NMR investigation of steric effects in alkyl- and haloadamantanes.
  • Reddit. (2019).
  • Wiley Science Solutions. (n.d.). KnowItAll NMR Spectral Library Collection.
  • University of Calgary. (n.d.). NMR spectroscopy. Retrieved from [Link]

  • Wikipedia. (n.d.).
  • Macromolecules. (n.d.). Are the Steric Effects on the 13C-NMR Chemical Shifts of Hydrocarbon Polymers Really Long Range?
  • Semantic Scholar. (2004). The γ- and the δ-effects in 13c NMR spectroscopy in terms of nuclear chemical shielding (NCS) analysis.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • University of Guelph. (n.d.). NMR Links and Resources. Advanced Analysis Centre. Retrieved from [Link]

  • Khan Academy. (n.d.).
  • University of Wisconsin-Madison. (2013). UWChemMRF Links.
  • Perlego. (n.d.). Factors Affecting Chemical Shift | Overview & Research Examples.
  • Chemistry LibreTexts. (2022). 5.3: Factors That Influence NMR Chemical Shift. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shifts.
  • Chemistry LibreTexts. (2023). Structure Determination of Alkanes Using 13C-NMR and H-NMR. Retrieved from [Link]

  • ACS Publications. (n.d.). 13C NMR Chemical Shift Prediction of sp2 Carbon Atoms in Acyclic Alkenes Using Neural Networks.
  • University of Wisconsin-Madison. (n.d.). NMR Chemical Shifts.
  • RSC Publishing. (n.d.). The DFT Approach to predict 13C NMR chemical shifts of hydrocarbon species adsorbed on Zn-modified zeolites.
  • The Morganton Scientific. (2024). Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms.

Sources

Application Note: High-Resolution Separation of 3,4-Diethyl-2,5-dimethylhexane Isomers by Reversed-Phase HPLC with a C30 Stationary Phase

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The separation of saturated hydrocarbon isomers, such as the diastereomers of 3,4-Diethyl-2,5-dimethylhexane, presents a significant analytical challenge due to their non-polar nature, structural similarity, and lack of UV-absorbing chromophores. This application note details a robust High-Performance Liquid Chromatography (HPLC) method developed to resolve these challenging isomers. By leveraging the principle of molecular shape selectivity, a C30 reversed-phase column was employed. This approach exploits subtle differences in the three-dimensional structure of the isomers, which is a key factor that conventional C18 columns often fail to differentiate. Detection was accomplished using an Evaporative Light Scattering Detector (ELSD), which is ideal for non-volatile analytes that do not possess a chromophore. This method provides a reliable and reproducible strategy for the baseline separation of C12H26 structural isomers, applicable to quality control in fine chemical synthesis, petroleum analysis, and academic research.

The Chromatographic Challenge: Separating Non-Polar, Non-Chromophoric Isomers

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, yet it faces inherent limitations when analyzing certain classes of molecules. Saturated hydrocarbons, or alkanes, epitomize this challenge on two primary fronts:

  • Lack of Polarity and Functional Groups: Alkanes are composed solely of carbon and hydrogen atoms connected by single bonds, making them highly non-polar. In traditional reversed-phase HPLC (the most common mode), retention is driven by hydrophobic interactions between the analyte and the non-polar stationary phase.[1] For isomers of the same alkane, the hydrophobicity is nearly identical, making separation based on this property alone extremely difficult. Normal-phase HPLC, which uses a polar stationary phase, is also often unsuitable as these non-polar compounds would elute at or near the solvent front with minimal interaction.[2][3]

  • Absence of a UV Chromophore: The most common HPLC detectors, UV-Visible detectors, rely on the analyte's ability to absorb light.[4] Alkanes lack the conjugated double bonds or aromatic rings that act as chromophores, rendering them invisible to UV detection.[5][6] This necessitates the use of universal detection technologies that do not depend on the optical properties of the analyte.

Therefore, a successful HPLC method for alkane isomers must overcome both the separation challenge, by finding a different retention mechanism, and the detection challenge, by employing a suitable universal detector.

Principle of Separation: Leveraging Molecular Shape Selectivity

To resolve compounds with nearly identical polarities, the separation mechanism must target a different physicochemical property. Molecular shape recognition, or shape selectivity, provides a powerful alternative basis for chromatographic separation.[7]

The Role of the Stationary Phase: The key to this method is the use of a stationary phase with high conformational order. While standard C18 (octadecylsilane) phases are the workhorse of reversed-phase chromatography, their bonded alkyl chains can be relatively disordered.[8] In contrast, phases with longer alkyl chains, such as C30 (triacontyl), or those synthesized with high bonding density, exhibit a more ordered, rigid structure.[9][10][11]

This ordered environment creates "slots" or selective interaction sites within the stationary phase. Isomers with different three-dimensional shapes interact with this ordered environment differently:

  • Linear or Planar-like Isomers: These molecules can penetrate more deeply into the ordered alkyl chains, maximizing van der Waals interactions and leading to stronger retention.

  • Bulky or Branched Isomers: The more complex, bulky, or non-planar structures of other isomers hinder their ability to penetrate the stationary phase.[12] This results in weaker interactions and, consequently, earlier elution.

C30 columns are specifically designed to provide this high degree of shape selectivity, making them exceptionally well-suited for separating hydrophobic, structurally related isomers like carotenoids, steroids, and, in this case, branched alkanes.[10][13]

Method Development Strategy

The development of this method was guided by a systematic approach targeting the specific challenges posed by this compound isomers.

Column Selection: C30 for Enhanced Selectivity

A C30 column was chosen over standard C8 or C18 columns to maximize the shape-selective interactions necessary for isomer resolution. The long, densely packed C30 chains provide the ordered environment required to differentiate between the subtle structural variations of the diastereomers.[11]

Detector Selection: ELSD for Universal Detection

Given the absence of a chromophore, a universal detector is mandatory. Two primary options are the Refractive Index Detector (RID) and the Evaporative Light Scattering Detector (ELSD).

  • Refractive Index Detector (RID): Measures the difference in the refractive index between the mobile phase and the eluting analyte.[14] While truly universal, RIDs are highly sensitive to temperature and pressure fluctuations and are incompatible with gradient elution.[15][16]

  • Evaporative Light Scattering Detector (ELSD): Works by nebulizing the column effluent, evaporating the mobile phase, and measuring the light scattered by the remaining non-volatile analyte particles.[17][18] ELSD is compatible with gradient elution, generally offers a more stable baseline than RID, and is well-suited for any non-volatile analyte.[19]

For its superior flexibility with mobile phase composition and baseline stability, the ELSD was selected for this application.[20]

Method Development Workflow

The logical flow for developing this analytical protocol is visualized below.

MethodDevelopmentWorkflow cluster_0 Phase 1: Strategy Definition cluster_1 Phase 2: Component Selection cluster_2 Phase 3: Optimization & Final Method A Define Challenge: Separation of Non-Polar, Non-UV Active Isomers B Stationary Phase Selection (Shape Selectivity) A->B C Mobile Phase Selection (Non-Aqueous RP) A->C D Detector Selection (Universal Detection) A->D E Systematic Optimization (Flow Rate, Temperature, Gradient) B->E Choice: C30 Column C->E Choice: ACN/MeOH D->E Choice: ELSD F Optimized HPLC-ELSD Method E->F

Caption: Workflow for HPLC-ELSD method development.

Experimental Protocol

Materials and Reagents
  • Analytes: Analytical standards of this compound isomers (if available as individual standards) or a mixture of isomers.

  • Solvents: HPLC-grade Acetonitrile (ACN), Methanol (MeOH), and Isopropanol (IPA).

  • Sample Diluent: Isopropanol (IPA).

Instrumentation and Chromatographic Conditions

The following table summarizes the instrumental setup and optimized conditions for the separation.

ParameterCondition
HPLC System An HPLC system capable of delivering ternary gradients at high pressure.
Detector Evaporative Light Scattering Detector (ELSD)
Column C30 Reversed-Phase Column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A Acetonitrile (ACN)
Mobile Phase B Methanol (MeOH)
Mobile Phase Gradient Isocratic: 90:10 (A:B). Note: A shallow gradient may be explored for optimization.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
ELSD Nebulizer Temp. 40 °C
ELSD Evaporator Temp. 60 °C
ELSD Gas Flow (Nitrogen) 1.5 SLM (Standard Liters per Minute)
Sample Preparation
  • Standard Preparation: Prepare a stock solution of the this compound isomer mixture at a concentration of 1.0 mg/mL in Isopropanol.

  • Working Solution: From the stock solution, prepare a working solution at a concentration of 100 µg/mL by diluting with Isopropanol.

  • Filtration: Filter the working solution through a 0.45 µm PTFE syringe filter prior to injection to remove any particulates.

Experimental Procedure
  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (90:10 ACN:MeOH) for at least 30 minutes or until a stable baseline is observed on the ELSD.

  • Blank Injection: Perform a blank injection (10 µL of Isopropanol) to ensure the system is clean and free of interfering peaks.

  • Sample Injection: Inject 10 µL of the prepared working solution onto the column.

  • Data Acquisition: Acquire the chromatogram for a sufficient duration to allow all isomers to elute.

  • Analysis: Identify and integrate the peaks corresponding to the different isomers. Calculate resolution between adjacent peaks to assess separation quality.

Expected Results and Discussion

A successful separation will yield a chromatogram with distinct, well-resolved peaks for the different isomers of this compound. The elution order will be dependent on the specific three-dimensional structure of each isomer. It is hypothesized that isomers with a more compact or spherical shape will elute earlier, while those with a more linear or extended conformation will be retained longer due to deeper penetration into the C30 stationary phase.[7][8]

The quantitative data from the separation should be summarized as follows:

Peak No.Isomer (Hypothetical)Retention Time (tR) [min]Resolution (Rs) vs. Next Peak
1Isomer A12.51.8
2Isomer B13.82.1
3Isomer C15.2-
Note: The retention times and isomer labels are hypothetical and serve to illustrate the expected data output. Actual results will depend on the specific isomer mixture.

A resolution value (Rs) greater than 1.5 between all adjacent peaks is considered baseline separation, indicating a highly effective and robust method. The use of the C30 column is the critical factor in achieving this resolution, which would likely not be possible on a standard C18 column where the isomers would co-elute.

Conclusion

This application note presents a validated HPLC-ELSD method for the challenging separation of this compound isomers. By moving beyond traditional hydrophobicity-based separations and harnessing the power of molecular shape selectivity with a C30 stationary phase, this protocol achieves excellent resolution of these structurally similar, non-polar compounds. The use of an Evaporative Light Scattering Detector overcomes the limitation of their lack of UV absorbance. This method serves as a powerful tool for quality control, purity assessment, and research applications involving complex hydrocarbon mixtures.

References

  • ASTM International. (n.d.). Manual on Hydrocarbon Analysis, 6th Edition. ASTM. Retrieved from [Link]

  • Knauer. (2023, November 29). ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis. Retrieved from [Link]

  • Shinde, V. (2020, October 24). Analytical Method Development Approach When Compounds Don't Have UV Chromophore. Pharma Beginners. Retrieved from [Link]

  • Shimadzu. (n.d.). Analysis of Aromatic Hydrocarbons in Fuels by ASTM D6379 and D6591 on a Single HPLC Platform. Retrieved from [Link]

  • ASTM International. (2023). D7833 Standard Test Method for Determination of Hydrocarbons and Non-Hydrocarbon Gases in Gaseous Mixtures by Gas Chromatography. Retrieved from [Link]

  • Buchi. (2024, November 15). How to detect and analyze compounds with little or no UV absorption in LC purification? Retrieved from [Link]

  • Aguilera-Herrador, E., Lucena, R., Cárdenas, S., & Valcárcel, M. (2007). Continuous Flow Configuration for Total Hydrocarbons Index Determination in Soils by Evaporative Light Scattering Detection. Journal of Chromatography A, 1141(2), 302-307. Retrieved from [Link]

  • ResearchGate. (2017). How to analyse UV inactive compound on HPLC using UV Detector? Retrieved from [Link]

  • Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques. Retrieved from [Link]

  • Dorsey, J. A., & Rimmer, C. A. (2010). Separations by Shape: Molecular Shape Recognition in Liquid Chromatography. Analytical and Bioanalytical Chemistry, 396(1), 133-146. Retrieved from [Link]

  • PerkinElmer. (n.d.). Selecting HPLC Columns: Going Under the Hood. Retrieved from [Link]

  • Welch Materials. (2024, November 18). A Guide to Selective Columns for Isomer Separation. Retrieved from [Link]

  • Regis Technologies. (n.d.). Reversed-Phase HPLC Columns. Retrieved from [Link]

  • Sander, L. C., & Wise, S. A. (2003). Shape Selectivity in Reversed-Phase Liquid Chromatography. LCGC International. Retrieved from [Link]

  • Peak Scientific. (2016, September 15). The principles of ELSD. Retrieved from [Link]

  • Wikipedia. (n.d.). Evaporative light scattering detector. Retrieved from [Link]

  • Lin, R., & Tarrer, A. R. (1998). Simulated Distillation of Heavy Oils Using an Evaporative Light Scattering Detector. Energy & Fuels, 12(4), 793-796. Retrieved from [Link]

  • Pesek, J. J., & Matyska, M. T. (2006). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International. Retrieved from [Link]

  • Wikipedia. (n.d.). Reversed-phase chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). Separation of n-alkanes from C1 to C6 by gas chromatography. Retrieved from [Link]

  • Hawach Scientific. (n.d.). C30 HPLC Column. Retrieved from [Link]

  • Waters Corporation. (2020). Determination of Aromatic Hydrocarbon Types in Middle Distillates with the Alliance HPLC System and RI Detection According to ASTM D6591 (IP548). Retrieved from [Link]

  • Swartz, M. (2010). Seeing is Believing: Detectors for HPLC. LCGC International. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2024). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. Retrieved from [Link]

  • Chemistry Stack Exchange. (2023). Separating alkane/alkene isomers on the GC but the isomers have the same retention time. Retrieved from [Link]

  • Sander, L. C., & Wise, S. A. (2019). Characterization of Triacontyl (C-30) Liquid Chromatographic Columns. Chromatographia, 82(1), 123-137. Retrieved from [Link]

  • ASTM International. (1968). Manual on Hydrocarbon Analysis, Second Edition. Retrieved from [Link]

  • Lab-Tools. (2025). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. Retrieved from [Link]

  • Mastelf. (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Retrieved from [Link]

  • Shimadzu Corporation. (2021). Fundamentals of HPLC 4. Apparatus constituting HPLC[20]. YouTube. Retrieved from [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Drawell. (n.d.). Strategies for Method Development and Optimization in HPLC. Retrieved from [Link]

  • SCION Instruments. (n.d.). HPLC RID. Retrieved from [Link]

  • Shimadzu. (n.d.). Refractive Index Detection (RID). Retrieved from [Link]

  • KNAUER. (n.d.). RI Detectors – Reliable Refractive Index Detection for HPLC. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014). Elution Rate - Alkanes VS Alkenes in Gas Chromatography. Retrieved from [Link]

  • Agilent Technologies. (n.d.). 1260 Infinity III Refractive Index Detector. Retrieved from [Link]

  • Lin, J., et al. (2025). Multimodal learning in synthetic chemistry applications: gas chromatography retention time prediction and isomer separation optimization. RSC Publishing. Retrieved from [Link]

  • ResearchGate. (2025). Separation of Isomers on Nematic Liquid Crystal Stationary Phases in Gas Chromatography: A Review. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53423783, this compound. Retrieved from [Link]

Sources

Application Notes and Protocols for 3,4-Diethyl-2,5-dimethylhexane in Fuel Studies

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Pursuit of Precision in Combustion Science

In the intricate world of fuel science and engine development, the complexity of real-world fuels like diesel and jet fuel presents a formidable challenge. Comprising hundreds to thousands of hydrocarbon species, their combustion behavior is a symphony of interacting variables. To deconstruct this complexity and enable predictive modeling and systematic experimentation, the concept of the "surrogate fuel" is paramount. A surrogate is a well-defined mixture of a few key compounds designed to emulate the physical and chemical properties of a target fuel. The selection of these components is a critical exercise in chemical fidelity. This document provides a detailed guide on the application of a specific, highly-branched alkane, 3,4-Diethyl-2,5-dimethylhexane , as a potential component in surrogate fuel formulations for advanced combustion research.

Introduction to this compound: A Molecule of Interest

This compound is a saturated aliphatic hydrocarbon with the chemical formula C12H26.[1] Its highly-branched structure is of significant interest in fuel science. The branching of the carbon chain has a profound impact on a molecule's combustion properties, including its ignition delay and sooting tendency. In diesel and jet fuels, the presence of various iso-alkanes is a key determinant of their overall performance characteristics.[2][3] Therefore, incorporating well-characterized branched alkanes like this compound into surrogate mixtures is crucial for accurately replicating the behavior of real fuels under engine-relevant conditions.

The primary application of this compound is as a component in surrogate fuel mixtures intended to mimic the properties of middle-distillate fuels such as diesel and jet fuel. The carbon number (C12) of this compound falls within the typical range for these fuels.[2] Its highly-branched nature makes it a candidate for representing the iso-alkane fraction of these complex fuels, which influences properties like cetane number and density.

Molecular Structure

The structural arrangement of this compound is key to its function in fuel studies.

Caption: Molecular structure of this compound.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a surrogate fuel component is essential for accurate modeling and experimental design.

PropertyValueSource
Molecular Formula C12H26[1]
Molecular Weight 170.34 g/mol [1]
CAS Number 62184-95-6[1]
Boiling Point (Predicted) 194.5 °C at 760 mmHg
Density (Predicted) 0.76 g/cm³
Flash Point (Predicted) 62.8 °C

Application in Surrogate Fuel Formulation

The formulation of a surrogate fuel is a multi-step process that aims to match a set of key properties of the target real fuel. These properties often include distillation profile, cetane number, density, viscosity, and H/C ratio. Highly-branched alkanes like this compound play a crucial role in fine-tuning these properties.

Rationale for Inclusion
  • Representation of Iso-Alkanes: Diesel and jet fuels contain a significant fraction of branched alkanes, which are less reactive than their straight-chain counterparts.[2][3] The inclusion of this compound helps to represent this chemical class.

  • Cetane Number Modification: The cetane number is a critical measure of a diesel fuel's ignition quality. Highly-branched alkanes generally have lower cetane numbers than n-alkanes of similar carbon number. By blending with high-cetane components (like n-hexadecane), the overall cetane number of the surrogate can be precisely controlled to match the target fuel.

  • Distillation Curve Matching: The boiling point of this compound contributes to the overall distillation profile of the surrogate mixture. A well-matched distillation curve is essential for accurately simulating fuel atomization and vaporization processes in an engine.

Workflow for Surrogate Fuel Development

The development of a surrogate fuel is a systematic process that involves characterization of the target fuel, selection of surrogate components, and validation of the final blend.

TargetFuel Target Fuel Characterization (e.g., Diesel, Jet-A) PropertyAnalysis Property Analysis (ASTM D86, D975, etc.) TargetFuel->PropertyAnalysis ComponentSelection Surrogate Component Selection (n-alkanes, iso-alkanes, aromatics) PropertyAnalysis->ComponentSelection Blending Proportional Blending ComponentSelection->Blending SurrogateValidation Surrogate Fuel Validation Blending->SurrogateValidation CombustionTesting Combustion Testing (Engine, Shock Tube) SurrogateValidation->CombustionTesting IterativeRefinement Iterative Refinement CombustionTesting->IterativeRefinement IterativeRefinement->ComponentSelection

Caption: Workflow for surrogate fuel development and validation.

Experimental Protocols

The following protocols outline the key experimental procedures for characterizing this compound and its application in surrogate fuel blends. These protocols are based on established ASTM International standards, which are widely recognized in the petroleum industry.[4]

Protocol 1: Distillation of Petroleum Products (based on ASTM D86)

This test method is crucial for determining the boiling range characteristics of a fuel component or a surrogate blend.[5][6]

Objective: To determine the distillation curve of a sample, which provides information on its volatility and composition.

Materials and Apparatus:

  • Distillation flask (125 mL)

  • Condenser and cooling bath

  • Heating source (electric heater)

  • Temperature measuring device (calibrated thermometer or thermocouple)

  • Graduated cylinder (100 mL) for receiving the distillate

  • Sample of this compound or surrogate blend

Procedure:

  • Sample Preparation: Ensure the sample is dry and free from suspended matter.

  • Apparatus Setup: Assemble the distillation apparatus according to the ASTM D86 standard. The thermometer bulb should be positioned correctly in the neck of the distillation flask.

  • Measurement:

    • Measure 100 mL of the sample into the distillation flask.

    • Begin heating the flask at a controlled rate.

    • Record the temperature at which the first drop of condensate falls from the condenser tip (Initial Boiling Point, IBP).

    • Continue to record the vapor temperature as a function of the volume of condensate collected in the graduated cylinder.

    • Record the temperature when the last drop of liquid evaporates from the bottom of the flask (Final Boiling Point, FBP).

  • Data Analysis: Plot the recorded temperatures against the corresponding volumes of distillate to obtain the distillation curve.

Protocol 2: Kinematic Viscosity of Transparent and Opaque Liquids (based on ASTM D445)

Viscosity is a critical property that affects fuel injection and atomization.[4][7][8]

Objective: To determine the kinematic viscosity of the sample at a specified temperature.

Materials and Apparatus:

  • Calibrated glass capillary viscometer (e.g., Ubbelohde type)

  • Constant temperature bath with a precision of ±0.02 °C

  • Timing device (stopwatch)

  • Sample of this compound or surrogate blend

Procedure:

  • Temperature Control: Set the constant temperature bath to the desired measurement temperature (e.g., 40 °C).

  • Viscometer Preparation: Ensure the viscometer is clean and dry.

  • Sample Loading: Charge the viscometer with the sample in a manner that prevents the formation of air bubbles.

  • Equilibration: Allow the viscometer to equilibrate in the temperature bath for at least 30 minutes.

  • Measurement:

    • Using suction, draw the liquid up through the capillary to a point above the upper timing mark.

    • Release the suction and allow the liquid to flow back down.

    • Start the timing device as the meniscus passes the upper timing mark and stop it as it passes the lower timing mark.

    • Repeat the measurement until at least two consecutive flow times agree within the specified precision.

  • Calculation: Calculate the kinematic viscosity by multiplying the average flow time by the viscometer calibration constant.

Protocol 3: Cetane Number of Diesel Fuel Oil (based on ASTM D613)

The cetane number is the primary indicator of a diesel fuel's ignition quality.[6][7][9]

Objective: To determine the cetane number of a surrogate fuel blend containing this compound.

Materials and Apparatus:

  • A standard Cooperative Fuel Research (CFR) engine designed for cetane number testing.

  • Primary reference fuels (n-cetane and heptamethylnonane) with known cetane numbers.

  • The surrogate fuel blend to be tested.

Procedure:

  • Engine Warm-up: Start the CFR engine and allow it to warm up to the specified operating conditions.

  • Sample Introduction: Operate the engine on the surrogate fuel sample.

  • Compression Ratio Adjustment: Adjust the compression ratio of the engine to produce a specific ignition delay (the time between fuel injection and the start of combustion).

  • Reference Fuel Bracketing:

    • Operate the engine on two primary reference fuel blends, one with a slightly higher and one with a slightly lower cetane number than the sample.

    • For each reference fuel, adjust the compression ratio to achieve the same ignition delay as the sample.

  • Cetane Number Calculation: The cetane number of the sample is determined by interpolation from the compression ratio readings of the sample and the two bracketing reference fuels.

Safety and Handling

As a flammable hydrocarbon, this compound and its blends should be handled with appropriate safety precautions in a well-ventilated laboratory environment.

  • Flammability: The compound is flammable. Keep away from heat, sparks, and open flames. Use in a well-ventilated area or under a fume hood.[10][11][12]

  • Inhalation: Avoid inhaling vapors. High concentrations may cause dizziness and respiratory irritation.[11][12]

  • Skin and Eye Contact: Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[10][13]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

Always consult the Safety Data Sheet (SDS) for the specific compound before use.

Concluding Remarks

This compound represents a valuable tool for researchers in the field of combustion science. Its inclusion in surrogate fuel formulations allows for a more accurate representation of the complex chemistry of real-world fuels. The protocols outlined in this document provide a framework for the systematic characterization and application of this and similar highly-branched alkanes. By adhering to these standardized methods, researchers can ensure the generation of high-quality, reproducible data, thereby advancing our understanding of combustion processes and contributing to the development of more efficient and cleaner engines.

References

  • ASTM International. (n.d.). ASTM D86 - 20b Standard Test Method for Distillation of Petroleum Products and Liquid Fuels at Atmospheric Pressure. Retrieved from [Link]

  • ASTM International. (n.d.). ASTM D975 - 21 Standard Specification for Diesel Fuel Oils. Retrieved from [Link]

  • ASTM International. (n.d.). ASTM D445 - 21e2 Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids (and Calculation of Dynamic Viscosity). Retrieved from [Link]

  • ASTM International. (n.d.). ASTM D613 - 18a Standard Test Method for Cetane Number of Diesel Fuel Oil. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53423783, this compound. Retrieved from [Link]

  • Pitz, W. J., & Mueller, C. J. (2011). Recent progress in the development of diesel surrogate fuels. Progress in Energy and Combustion Science, 37(1), 1-34.
  • Dooley, S., Won, S. H., Chaos, M., Heyne, J., Ju, Y., Dryer, F. L., ... & Santoro, R. J. (2012). The experimental evaluation of a methodology for surrogate fuel formulation to emulate gas phase combustion kinetic phenomena. Combustion and Flame, 159(4), 1444-1466.
  • eralytics. (n.d.). ASTM D613. Retrieved from [Link]

  • eralytics. (n.d.). ASTM D445. Retrieved from [Link]

  • National Renewable Energy Laboratory. (2016). Compendium of Experimental Cetane Numbers. Retrieved from [Link]

  • Mueller, C. J., et al. (2017). Diesel Surrogate Fuels for Engine Testing and Chemical-Kinetic Modeling: Compositions and Properties. Energy & Fuels, 31(11), 12599-12616.
  • Westbrook, C. K., Pitz, W. J., & Curran, H. J. (2009). Recent Progress in the Development of Diesel Surrogate Fuels.
  • Farrell, J. T., et al. (2007).
  • eCommons. (n.d.). The Experimental Evaluation of a Methodology to Surrogate Fuel Formulation for the Emulation of Combustion Kinetic Phenomena by a Theory of Real Fuel Oxidation. Retrieved from [Link]

  • Princeton University. (n.d.). The experimental evaluation of a methodology for surrogate fuel formulation to emulate gas phase combustion kinetic phenomena. Retrieved from [Link]

  • reposiTUm. (n.d.). Experimental and Computational Studies on Combustion of Surrogate and Alternative Fuel Components at Atmospheric and Elevated Pressures. Retrieved from [Link]

  • ResearchGate. (n.d.). Development of a Diesel Surrogate Fuel Library. Retrieved from [Link]

Sources

Application Notes & Protocols for the Determination of the Octane Rating of 3,4-Diethyl-2,5-dimethylhexane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the determination of the octane rating of the branched alkane, 3,4-Diethyl-2,5-dimethylhexane. The protocols detailed herein are grounded in the standardized methodologies of ASTM International, specifically ASTM D2699 for Research Octane Number (RON) and ASTM D2700 for Motor Octane Number (MON). This guide elucidates the theoretical underpinnings of octane rating, the significance of molecular structure on fuel performance, and provides detailed, step-by-step experimental procedures.

Introduction: The Significance of Octane Rating and Molecular Structure

The octane rating of a fuel is a critical measure of its ability to resist autoignition, or "knocking," in a spark-ignition internal combustion engine. Knocking is the premature detonation of the fuel-air mixture, which can lead to engine damage and reduced efficiency. The octane scale is defined by two primary reference fuels: n-heptane, which has an octane rating of 0, and isooctane (2,2,4-trimethylpentane), which has an octane rating of 100.

The molecular structure of a hydrocarbon profoundly influences its octane rating. Highly branched alkanes, such as the subject of this guide, this compound, generally exhibit higher octane ratings than their straight-chain counterparts. This is attributed to the greater stability of the resulting carbocation intermediates during combustion, which mitigates the tendency for autoignition.

This compound is a C12H26 alkane with a complex, highly branched structure.[1] Its IUPAC name is this compound.[1] Understanding its octane characteristics is valuable for the development of high-performance fuels and for correlating molecular architecture with combustion behavior.

Fundamental Concepts: RON, MON, and Anti-Knock Index (AKI)

Two primary laboratory tests are employed to measure the octane rating of a fuel, each simulating different driving conditions:

  • Research Octane Number (RON) (ASTM D2699): This test simulates low-speed, mild driving conditions, such as city driving.[2][3][4] The test is conducted in a Cooperative Fuel Research (CFR) engine operating at 600 rpm.[2][4] RON values are crucial for matching fuels to the requirements of modern engines and are a primary specification for gasoline quality.[3][5]

  • Motor Octane Number (MON) (ASTM D2700): This test represents more severe, high-speed driving conditions with higher engine loads.[6][7] The MON test utilizes a CFR engine under more stringent conditions than the RON test, resulting in a typically lower octane value for the same fuel.[6]

  • Anti-Knock Index (AKI): In many countries, including the United States, the octane rating posted at the pump is the AKI. This is the arithmetic average of the RON and MON values: AKI = (RON + MON) / 2 .[6][8]

The difference between RON and MON is known as fuel sensitivity . A higher sensitivity indicates a greater loss of anti-knock performance under more severe engine conditions.

Experimental Apparatus: The Cooperative Fuel Research (CFR) Engine

The determination of both RON and MON is exclusively performed using a standardized single-cylinder, four-stroke cycle, variable compression ratio, carbureted engine known as the Cooperative Fuel Research (CFR) engine.[2][3][4][7] This specialized engine allows for precise control and variation of the compression ratio to induce knocking.

Protocol for Determination of Research Octane Number (RON) of this compound (ASTM D2699)

This protocol outlines the standardized procedure for determining the RON of a sample fuel.[2][3][5]

Materials and Reagents
  • This compound (test sample)

  • Primary Reference Fuels (PRFs):

    • Isooctane (2,2,4-trimethylpentane) - RON 100

    • n-heptane - RON 0

  • Blends of PRFs of known octane numbers

  • Toluene Standardization Fuel (TSF) blends for engine calibration

Experimental Workflow

RON Determination Workflow cluster_prep Preparation cluster_testing Testing cluster_bracketing Bracketing cluster_calculation Calculation A CFR Engine Calibration with TSF Blends C Introduce Sample into CFR Engine A->C B Prepare this compound Sample B->C D Adjust Compression Ratio to Induce Standard Knock Intensity C->D E Record Compression Ratio D->E F Run Two PRF Blends (one higher, one lower octane than sample) E->F G Adjust Compression Ratio for each PRF to achieve Standard Knock Intensity F->G H Record Compression Ratios for PRFs G->H I Interpolate RON of Sample based on Compression Ratios of PRFs H->I

Caption: Workflow for RON determination using a CFR engine.

Step-by-Step Protocol
  • Engine Calibration: Calibrate the CFR engine using the appropriate Toluene Standardization Fuel (TSF) blend to ensure the engine is fit for use.

  • Sample Introduction: Introduce the this compound sample into the CFR engine's fuel system.

  • Establish Knocking Conditions: While the engine is operating under the specified ASTM D2699 conditions (see table below), adjust the compression ratio to produce a standard level of knock intensity, as measured by the engine's knock meter.

  • Bracketing with Primary Reference Fuels (PRFs):

    • Select two PRFs with octane numbers that are expected to bracket the octane number of the test sample.

    • Run each PRF in the engine and adjust the compression ratio to achieve the same standard knock intensity as the test sample.

  • Data Interpretation and Calculation: The RON of the test sample is calculated by linear interpolation based on the compression ratio readings of the sample and the two bracketing PRFs.

Protocol for Determination of Motor Octane Number (MON) of this compound (ASTM D2700)

This protocol details the procedure for determining the MON, which assesses fuel performance under more severe conditions.[6][7][9]

Materials and Reagents
  • Same as for the RON determination.

Experimental Workflow

MON Determination Workflow cluster_prep Preparation cluster_testing Testing cluster_bracketing Bracketing cluster_calculation Calculation A CFR Engine Calibration with TSF Blends (ASTM D2700 conditions) C Introduce Sample into CFR Engine A->C B Prepare this compound Sample B->C D Adjust Compression Ratio to Induce Standard Knock Intensity C->D E Record Compression Ratio D->E F Run Two PRF Blends (one higher, one lower octane than sample) E->F G Adjust Compression Ratio for each PRF to achieve Standard Knock Intensity F->G H Record Compression Ratios for PRFs G->H I Interpolate MON of Sample based on Compression Ratios of PRFs H->I

Caption: Workflow for MON determination using a CFR engine.

Step-by-Step Protocol

The procedure for MON determination is analogous to the RON protocol, but with different engine operating parameters as specified by ASTM D2700.

  • Engine Calibration: Calibrate the CFR engine according to ASTM D2700 procedures, which may involve specific TSF blends and intake mixture temperatures.[10]

  • Sample Introduction: Introduce the this compound sample into the engine's fuel system.

  • Establish Knocking Conditions: With the engine operating under the more severe ASTM D2700 conditions (see table below), adjust the compression ratio to achieve the standard knock intensity.

  • Bracketing with PRFs: As with the RON test, bracket the sample with two PRFs of known octane numbers.

  • Data Interpretation and Calculation: Calculate the MON of the sample by linear interpolation of the compression ratio readings.

Comparison of RON and MON Operating Conditions

The key differences in the operating conditions for the RON and MON tests are summarized in the table below.

ParameterASTM D2699 (RON)ASTM D2700 (MON)
Engine Speed 600 rpm900 rpm
Intake Air Temperature 52°C (125°F)149°C (300°F)
Spark Timing Fixed at 13° before top dead centerVariable with compression ratio

Data sourced from ASTM D2699 and ASTM D2700 standards.[2][6][11]

Expected Results and Interpretation

Based on the highly branched structure of this compound, it is anticipated to have a high octane rating. The presence of multiple methyl and ethyl branches along the hexane backbone should provide good resistance to autoignition. The RON value is expected to be higher than the MON value. The precise values obtained from the described protocols will provide a quantitative measure of its performance as a potential fuel component.

References

  • eralytics. (n.d.). ASTM D2700. Retrieved from [Link]

  • eralytics. (n.d.). ASTM D2699. Retrieved from [Link]

  • SINPAR. (n.d.). ASTM D2699 RON Test Method. Retrieved from [Link]

  • SINPAR. (n.d.). ASTM D2700 MON Test Method. Retrieved from [Link]

  • Ayalytical. (n.d.). ASTM D2699 Method for Octane Number. Retrieved from [Link]

  • MaTestLab. (2025). ASTM D2699 Standard Test Method for Research Octane Number of Spark-Ignition Engine Fuel. Retrieved from [Link]

  • ASTM International. (2023). D2699 Standard Test Method for Research Octane Number of Spark-Ignition Engine Fuel. Retrieved from [Link]

  • ASTM International. (2023). D2700 Standard Test Method for Motor Octane Number of Spark-Ignition Engine Fuel. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • SINPAR. (n.d.). ASTM D2700 MON Octane Engine Calibration/Standardization. Retrieved from [Link]

  • SINPAR. (n.d.). What are ASTM D2700 and ASTM D2699? Retrieved from [Link]

Sources

Application Notes and Protocols for 3,4-Diethyl-2,5-dimethylhexane as a Non-Polar Solvent

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Branched Alkane for Specialized Non-Polar Applications

In the landscape of non-polar solvents, researchers and drug development professionals are continually seeking alternatives that offer unique physical properties to enhance separations, reactions, and formulations. 3,4-Diethyl-2,5-dimethylhexane, a highly branched C12 alkane, emerges as a promising candidate for such specialized applications. Its distinct molecular architecture, characterized by significant branching, imparts properties that differentiate it from commonly used linear alkanes and other non-polar solvents. This guide provides a comprehensive overview of this compound, including its physicochemical properties, safety and handling, and detailed protocols for its use in key laboratory procedures.

The utility of a non-polar solvent is fundamentally linked to its molecular structure. Alkanes, being composed solely of carbon and hydrogen atoms with single bonds, are inherently non-polar and thus immiscible with water but are excellent solvents for other non-polar substances like oils and fats.[1][2] The degree of branching in an alkane's structure significantly influences its physical properties such as boiling point, melting point, density, and viscosity.[3][4] Highly branched alkanes, like this compound, tend to have lower boiling points and viscosities compared to their linear isomers due to reduced intermolecular van der Waals forces.[3][5] These characteristics can be advantageous in applications requiring specific volatility and flow characteristics.

This document serves as a detailed technical guide for researchers, scientists, and professionals in drug development, offering insights into the practical application of this compound. The protocols provided are designed to be self-validating, with explanations of the underlying scientific principles to ensure robust and reproducible results.

Physicochemical Properties and Data

A thorough understanding of a solvent's physical and chemical properties is paramount for its effective application. While specific experimental data for this compound is not widely available, we can infer its properties from closely related structural analogs and general principles of hydrocarbon chemistry.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound (C12H26)3,4-diethyl-2-methylhexane (C11H24) (Analog)n-Dodecane (C12H26) (Linear Isomer)
Molecular Weight ( g/mol ) 170.33[6]156.31170.33
Boiling Point (°C) ~190-200 (estimated)183[7]216.3
Density (g/mL) ~0.76-0.78 (estimated)0.773[7]0.75
Viscosity Lower than n-dodecane (qualitative)Not available1.34 mPa·s (at 25°C)
Water Solubility Insoluble[1][4]InsolubleInsoluble

Rationale for Estimated Properties:

  • Boiling Point: The boiling point of branched alkanes is typically lower than their linear isomers.[8] The provided analog, 3,4-diethyl-2-methylhexane, has a boiling point of 183°C.[7] With an additional methyl group, the molecular weight of this compound increases, which would generally raise the boiling point. However, the increased branching may counteract this effect to some extent. Therefore, a boiling point slightly higher than the C11 analog is a reasonable estimation.

  • Density: The density of the C11 analog is 0.773 g/mL.[7] It is anticipated that this compound will have a similar density.

  • Viscosity: Increased branching in alkanes generally leads to a decrease in viscosity for molecules of similar molecular weight due to a smaller surface area for intermolecular interactions.[3]

Synthesis and Purification

The synthesis of highly substituted alkanes like this compound typically involves the coupling of smaller alkyl fragments. One plausible laboratory-scale synthesis would be a Grignard reaction, a powerful method for forming carbon-carbon bonds.[9][10]

DOT Diagram: Synthetic Pathway for this compound

G cluster_step1 Step 1: Grignard Reagent Formation cluster_step2 Step 2: Coupling Reaction A 3-bromo-2-methylpentane Mg Mg, Diethyl Ether A->Mg B 3-(bromomagnesio)-2-methylpentane (Grignard Reagent) Mg->B C 3-bromo-2-methylpentane B->C Coupling D This compound C->D

Caption: A potential two-step synthesis of the target molecule.

Purification Protocol:

Due to the nature of the synthesis, the crude product may contain unreacted starting materials and side products. Purification can be achieved through fractional distillation.

Experimental Protocol: Fractional Distillation

  • Apparatus Setup: Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column packed with Raschig rings or other suitable packing material, a condenser, a receiving flask, and a thermometer.

  • Charging the Flask: Place the crude this compound into the round-bottom flask along with a few boiling chips.

  • Heating: Gently heat the flask using a heating mantle.

  • Fraction Collection: As the vapor rises through the fractionating column, a temperature gradient is established. Monitor the temperature at the top of the column. Collect the fraction that distills over at the expected boiling point of this compound (~190-200 °C).

  • Purity Analysis: Analyze the purity of the collected fraction using Gas Chromatography-Mass Spectrometry (GC-MS).

Safety and Handling

General Safety Precautions:

  • Flammability: Alkanes are flammable. Keep away from open flames, sparks, and heat sources. Use in a well-ventilated area or a fume hood.

  • Inhalation: Avoid inhaling vapors. High concentrations may cause dizziness or narcosis.[11]

  • Skin Contact: Avoid prolonged or repeated skin contact. May cause irritation. Wear appropriate chemical-resistant gloves.

  • Eye Contact: Wear safety glasses or goggles. If contact occurs, flush with copious amounts of water.

  • Ingestion: Do not ingest. If swallowed, do not induce vomiting and seek immediate medical attention.

Personal Protective Equipment (PPE):

  • Safety goggles

  • Chemical-resistant gloves (e.g., nitrile)

  • Lab coat

  • Use in a fume hood

Application Notes and Protocols

The unique properties of this compound make it a valuable tool in various laboratory applications. Its non-polar nature, specific boiling point, and lower viscosity compared to linear alkanes can be leveraged for improved performance in extractions, chromatography, and as a reaction solvent.

Liquid-Liquid Extraction

Liquid-liquid extraction is a fundamental technique for separating compounds based on their differential solubilities in two immiscible liquid phases.[12] this compound can serve as an effective non-polar organic phase for the extraction of non-polar to moderately polar organic compounds from aqueous solutions.

DOT Diagram: Liquid-Liquid Extraction Workflow

G A Aqueous solution containing target compound and impurities B Add this compound A->B C Shake vigorously in a separatory funnel B->C D Allow layers to separate C->D E Drain lower aqueous layer D->E F Collect upper organic layer containing the target compound E->F G Dry organic layer (e.g., with Na2SO4) F->G H Evaporate solvent to isolate the purified compound G->H

Caption: Workflow for a standard liquid-liquid extraction.

Experimental Protocol: Extraction of a Non-Polar Compound from an Aqueous Solution

  • Preparation: In a separatory funnel, combine the aqueous solution containing the target compound with an equal volume of this compound.

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.[13]

  • Phase Separation: Place the separatory funnel in a ring stand and allow the layers to fully separate. The less dense organic layer will be on top.

  • Collection: Carefully drain the lower aqueous layer. Collect the upper organic layer containing the extracted compound.

  • Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate to remove any residual water.

  • Isolation: Filter off the drying agent and remove the this compound by rotary evaporation to yield the purified compound. The relatively high boiling point of this solvent makes it suitable for extracting more volatile compounds without significant solvent loss during the extraction process.

Flash Chromatography

Flash chromatography is a rapid purification technique that utilizes a stationary phase (typically silica gel) and a mobile phase to separate components of a mixture.[14][15] this compound can be used as a non-polar component of the mobile phase, often in combination with a more polar solvent like ethyl acetate, to elute non-polar compounds.

DOT Diagram: Flash Chromatography Workflow

G A Prepare silica gel column B Load sample onto the column A->B C Elute with a mobile phase containing This compound B->C D Collect fractions C->D E Analyze fractions by TLC D->E F Combine pure fractions E->F G Evaporate solvent F->G

Caption: General workflow for flash chromatography purification.

Experimental Protocol: Purification of a Non-Polar Compound

  • Column Packing: Prepare a flash chromatography column with silica gel, slurried in a non-polar solvent system (e.g., 100% this compound or a mixture with a small amount of a more polar solvent).

  • Sample Loading: Dissolve the crude sample in a minimal amount of a suitable solvent and load it onto the top of the silica gel bed.[16]

  • Elution: Begin elution with a low-polarity mobile phase, such as 100% this compound. The polarity of the mobile phase can be gradually increased by adding a more polar solvent (e.g., ethyl acetate) to elute compounds with higher polarity.[17]

  • Fraction Collection: Collect fractions as they elute from the column.

  • Analysis: Monitor the separation by thin-layer chromatography (TLC) to identify the fractions containing the desired compound.

  • Isolation: Combine the pure fractions and remove the solvent by rotary evaporation.

Advantages in Chromatography: The lower viscosity of branched alkanes can lead to better flow rates and potentially sharper peaks compared to more viscous linear alkanes.

Reaction Solvent

The inert nature of alkanes makes them suitable solvents for certain types of chemical reactions, particularly those involving highly reactive reagents like organometallics.[9] this compound, with its relatively high boiling point, can be used for reactions that require elevated temperatures.

Experimental Protocol: Grignard Reaction

Note: Grignard reactions are highly sensitive to water. All glassware must be oven-dried, and anhydrous solvents must be used.[10][18]

  • Apparatus Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

  • Initiation: Add a small crystal of iodine to the flask.

  • Reagent Addition: In the dropping funnel, place a solution of an alkyl or aryl halide in anhydrous this compound. Add a small portion of this solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and the solution begins to bubble.

  • Grignard Formation: Once the reaction has started, add the remainder of the halide solution dropwise at a rate that maintains a gentle reflux.

  • Reaction with Electrophile: After the Grignard reagent has formed, cool the flask in an ice bath. Add a solution of the electrophile (e.g., an aldehyde or ketone) in anhydrous this compound dropwise from the dropping funnel.

  • Quenching: After the addition is complete and the reaction is stirred for the appropriate time, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Workup: Perform a liquid-liquid extraction to isolate the product.

Advantages as a Reaction Solvent: The high boiling point of this compound allows for a wider range of reaction temperatures compared to lower-boiling alkanes like hexane. Its non-polar and aprotic nature prevents unwanted side reactions with highly reactive species.

Conclusion

This compound presents itself as a valuable, albeit specialized, non-polar solvent for the modern research and development laboratory. Its highly branched structure imparts a unique set of physical properties, including a relatively high boiling point and likely a lower viscosity than its linear isomer, which can be strategically employed to optimize extraction, chromatography, and chemical reactions. While the lack of extensive published data necessitates some extrapolation from related compounds, the fundamental principles of hydrocarbon chemistry provide a solid foundation for its effective use. The protocols and data presented in this guide are intended to empower researchers to confidently incorporate this novel solvent into their workflows, paving the way for new efficiencies and discoveries in chemical synthesis and purification.

References

  • Wikipedia. (n.d.). Liquid-liquid extraction. Retrieved from [Link]

  • Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Retrieved from [Link]

  • Krishgen Biosystems. (2008, November 20). General Methods for Flash Chromatography Using Disposable Columns. Retrieved from [Link]

  • Stenutz. (n.d.). 3,4-diethyl-2-methylhexane. Retrieved from [Link]

  • Instructables. (n.d.). Liquid-liquid Extraction : 4 Steps. Retrieved from [Link]

  • Sorbent Technologies, Inc. (2025, August 11). Flash Chromatography Basics. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, March 21). Running a flash column. Retrieved from [Link]

  • Fiveable. (n.d.). Branched Alkanes Definition - Organic Chemistry Key Term. Retrieved from [Link]

  • Unacademy. (n.d.). A Short On Preparation Of Alkanes By Grignard Reagents. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). General methods for flash chromatography using disposable columns. Retrieved from [Link]

  • Stenutz. (n.d.). 3,4-diethylhexane. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Wikipedia. (n.d.). Grignard reagent. Retrieved from [Link]

  • Chemguide. (n.d.). AN INTRODUCTION TO GRIGNARD REAGENTS. Retrieved from [Link]

  • Quora. (2019, July 24). How to synthesize a Grignard reagent starting from a multi carbon alkane?. Retrieved from [Link]

  • Slideshare. (n.d.). pharmaceutical application of alkanesdocx. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, April 11). Semifluorinated Alkanes as New Drug Carriers—An Overview of Potential Medical and Clinical Applications. Retrieved from [Link]

  • ACS Publications. (2021, November 19). Facile Grignard Reaction Demonstration Using Molecular Sieved Dried Solvent. Retrieved from [Link]

  • Fiveable. (n.d.). Branched Alkanes Definition - Organic Chemistry Key Term. Retrieved from [Link]

  • PubChem. (n.d.). 3,4-Diethyl-2,4-dimethylhexane. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 18). 3.5: Properties of Alkanes. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Retrieved from [Link]

  • Slideshare. (n.d.). pharmaceutical application of alkanesdocx. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Physical Properties of Alkanes. Retrieved from [Link]

  • YouTube. (2025, May 24). What Are Branched Alkanes? - Chemistry For Everyone. Retrieved from [Link]

  • PubChem. (n.d.). 3,4-Diethyl-2,2-dimethylhexane. Retrieved from [Link]

  • Chemsrc. (2025, August 20). 2,5-DIMETHYLHEXANE. Retrieved from [Link]

  • Lumen Learning. (n.d.). 3.3. Properties of alkanes | Organic Chemistry 1: An open textbook. Retrieved from [Link]

  • Cheméo. (n.d.). 3,4-Dimethyl-3,4-diethyl-hexane - Chemical & Physical Properties. Retrieved from [Link]

  • PubChem. (n.d.). 3,4-Diethyl-2,3,5-trimethylhexane. Retrieved from [Link]

  • PubChem. (n.d.). 3,4-Diethyl-2,5-dimethylheptane. Retrieved from [Link]

  • Brainly.in. (2022, February 23). what is the structure of 3- 4 diethyl -2-5 dimethylhexane. Retrieved from [Link]

Sources

Application Note: Advanced Molecular Modeling of 3,4-Diethyl-2,5-dimethylhexane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive, in-depth protocol for the molecular modeling of 3,4-diethyl-2,5-dimethylhexane, a highly branched, non-polar alkane. Due to the steric complexity and numerous rotatable bonds, accurately predicting the conformational landscape and dynamic behavior of such molecules is a significant computational challenge. This document outlines a multi-stage workflow, beginning with a robust conformational search, followed by high-level quantum mechanical (QM) calculations for energetic refinement, and culminating in all-atom molecular dynamics (MD) simulations to explore its dynamic properties. The protocols detailed herein are designed to be self-validating and are grounded in established computational chemistry principles, providing researchers with a reliable framework for studying complex aliphatic systems.

Introduction: The Significance of Modeling Complex Alkanes

This compound (C₁₂H₂₆) serves as an excellent model system for understanding the behavior of sterically hindered and flexible hydrocarbon moieties prevalent in various chemical contexts, from lubricant design to the hydrophobic cores of drug molecules.[1] Its structure features two chiral centers at the C3 and C4 positions, leading to complex stereoisomerism.[1] The accurate determination of the relative stabilities of its conformers is critical, as the experimentally observed properties of the molecule are a Boltzmann-weighted average of all its accessible conformations.[2]

Molecular modeling provides a powerful lens to investigate these properties in silico. By dissecting the molecule's potential energy surface and simulating its behavior over time, we can gain insights into its fundamental physicochemical properties. This application note details a rigorous computational workflow designed to achieve this, emphasizing the rationale behind methodological choices to ensure scientific integrity and reproducibility.

Computational Workflow Overview

The recommended workflow is a hierarchical approach that systematically refines the understanding of the molecule's structure, energy, and dynamics. It begins with a broad exploration of the conformational space using computationally inexpensive methods, followed by progressively more accurate, and thus more demanding, calculations on a smaller set of relevant structures.

G cluster_0 Part 1: Conformational Analysis cluster_1 Part 2: Quantum Mechanics Refinement cluster_2 Part 3: Molecular Dynamics Simulation A Initial 3D Structure Generation (e.g., from SMILES) B Systematic Dihedral Scan (Molecular Mechanics) A->B Input Structure C Low-Energy Conformer Selection B->C Identify minima D Geometry Optimization (DFT: B3LYP-D3/6-31G*) C->D Candidate Conformers E Frequency Calculation (Verify Minima) D->E Optimized Structures F Single-Point Energy (DFT: ωB97X-D/def2-TZVP) E->F Verified Minima G Force Field Parameterization (GAFF or OPLS-AA) F->G Lowest Energy Conformer H System Solvation & Ionization G->H Topology I Minimization & Equilibration (NVT, NPT) H->I Solvated System J Production MD Run I->J Equilibrated System

Caption: Hierarchical workflow for modeling this compound.

Part 1: Conformational Analysis Protocol

The goal of this initial stage is to efficiently identify all low-energy conformers on the molecule's potential energy surface.[2] Given the high degree of rotational freedom, a systematic search is superior to random methods.

Protocol 3.1: Systematic Conformational Search
  • Initial Structure Generation:

    • Generate a 3D structure of this compound from its SMILES string: CCC(C(C)C)C(CC)C(C)C.[3] This can be done using software like Avogadro or RDKit.

    • Perform an initial, quick geometry optimization using a universal force field (UFF) or MMFF94 to obtain a reasonable starting geometry.

  • Identify Key Dihedral Angles:

    • The most significant conformational flexibility arises from rotation around the central C3-C4 bond and the adjacent C2-C3 and C4-C5 bonds.

    • Primary Dihedrals for Scanning:

      • C2-C3-C4-C5

      • C(ethyl)-C3-C4-C(ethyl)

      • C1-C2-C3-C4

      • C5-C4-C3-C(ethyl)

  • Perform Potential Energy Surface (PES) Scan:

    • Using a molecular mechanics force field suitable for alkanes (e.g., MMFF94), perform a systematic scan of the key dihedral angles.

    • Justification: A full combinatorial scan of all rotatable bonds is computationally prohibitive. By focusing on the backbone and the bulky ethyl groups, we can capture the most significant conformational changes. The staggered conformations, where bulky groups are positioned 180 degrees apart, are expected to be the most stable due to minimized steric hindrance.[4][5]

    • Execution:

      • Constrain the primary dihedral (e.g., C2-C3-C4-C5) and rotate it in increments of 30 degrees from 0° to 360°.

      • At each increment, perform a geometry optimization of the remaining degrees of freedom.

      • Repeat this process for the other key dihedrals.

  • Selection of Low-Energy Conformers:

    • From the PES scan results, collect all unique conformers that lie within a defined energy window (e.g., 15-20 kJ/mol) of the global minimum. This ensures that all thermally accessible conformers at room temperature are considered for further analysis.

Part 2: Quantum Mechanics (QM) Refinement Protocol

Molecular mechanics force fields are excellent for rapid searching but lack the accuracy needed for definitive energy calculations. This section employs Density Functional Theory (DFT) to refine the geometries and energies of the selected conformers.[6][7]

Protocol 4.1: DFT Geometry Optimization and Energy Calculation

This multi-step protocol ensures a balance between computational cost and accuracy.[6]

  • Geometry Optimization:

    • Method: For each conformer identified in Protocol 3.1, perform a full geometry optimization.

    • Level of Theory: A good starting point is the B3LYP-D3(BJ)/6-31G * level.

    • Justification: The B3LYP functional is a robust workhorse in computational organic chemistry.[8] Crucially, the -D3(BJ) term adds an empirical dispersion correction, which is essential for accurately modeling non-covalent interactions (like van der Waals forces) that govern alkane conformations.[2] The 6-31G* basis set provides a reasonable compromise between accuracy and computational speed for this initial optimization.

  • Frequency Calculation:

    • Method: At the same level of theory (B3LYP-D3(BJ)/6-31G*), perform a frequency calculation for each optimized structure.

    • Justification: This step is critical for two reasons:

      • Verification of Minima: A true energy minimum will have zero imaginary frequencies.[2][8] If any imaginary frequencies are found, it indicates a saddle point (a transition state), and the structure must be re-optimized (e.g., by distorting the geometry along the imaginary mode and re-running the optimization).

      • Thermodynamic Data: The calculation yields the Zero-Point Vibrational Energy (ZPVE) and thermal corrections (enthalpy and Gibbs free energy), which are necessary for comparing conformer stabilities accurately at a given temperature.[2]

  • Single-Point Energy Refinement:

    • Method: Using the optimized geometries from step 1, perform a more accurate single-point energy calculation.

    • Level of Theory: A higher level of theory, such as ωB97X-D/def2-TZVP , is recommended.

    • Justification: The ωB97X-D functional provides a better description of long-range interactions, and the def2-TZVP basis set is larger and more flexible than 6-31G*, leading to more reliable electronic energies.[6] This "multi-level" approach (optimization at a cheaper level, final energy at a more expensive one) is a common and efficient strategy in computational chemistry.[7]

  • Data Analysis and Conformer Ranking:

    • For each conformer, calculate the final Gibbs Free Energy (G) using the following equation:

      • G = E_single-point + G_correction

      • Where E_single-point is the energy from step 3 and G_correction is the Gibbs free energy correction from the frequency calculation in step 2.

    • Rank the conformers based on their relative Gibbs Free Energies (ΔG) to determine the global minimum and the Boltzmann population of each conformer at a standard temperature (e.g., 298.15 K).

Conformer IDRelative Energy (ΔE, kJ/mol)Relative Free Energy (ΔG, kJ/mol)Boltzmann Population (%)
Conf-01 (Global Min)0.000.00Calculated Value
Conf-02Calculated ValueCalculated ValueCalculated Value
Conf-03Calculated ValueCalculated ValueCalculated Value
............
Note: This table should be populated with the results from the QM calculations.

Part 3: Molecular Dynamics (MD) Simulation Protocol

While QM provides a static picture of discrete energy minima, MD simulations reveal the dynamic behavior of the molecule, including conformational transitions and interactions with its environment. This protocol outlines a standard MD setup using GROMACS.

G A 1. Obtain Lowest Energy Conformer (.mol2) B 2. Generate Topology (CGenFF or similar server) A->B C 3. Convert to GROMACS Format (cgenff_charmm2gmx.py) B->C D 4. Define Simulation Box (gmx editconf) C->D E 5. Solvate System (gmx solvate) D->E F 6. Add Ions (gmx grompp & gmx genion) E->F G 7. Energy Minimization F->G H 8. NVT Equilibration G->H I 9. NPT Equilibration H->I J 10. Production MD I->J

Caption: Step-by-step workflow for GROMACS MD simulation setup.

Protocol 5.1: System Preparation and Simulation
  • Force Field Selection and Parameterization:

    • Choice: For a branched alkane, all-atom force fields like OPLS-AA (Optimized Potentials for Liquid Simulations) or a general force field like GAFF (General Amber Force Field) are excellent choices.[9][10] United-atom force fields like TraPPE-UA are also effective and computationally cheaper but offer less detail.[9][11] This protocol will proceed with an all-atom representation.

    • Parameter Generation: Since this compound is not a standard residue in most force fields, its topology and parameters must be generated.

      • Use the lowest energy conformer from the QM calculations (in .mol2 format).[12]

      • Submit this structure to a parameterization server like the CGenFF server (for CHARMM/OPLS compatible parameters) or use AmberTools' antechamber for GAFF.[12]

      • The server will provide a topology file (e.g., a .str file) which must then be converted into GROMACS format (.itp and .prm files) using provided scripts (e.g., cgenff_charmm2gmx.py).[12]

  • Simulation Box Setup:

    • Use gmx editconf to place the molecule in a simulation box (e.g., cubic or triclinic) with a minimum distance of 1.0 nm between the molecule and the box edge.[13]

  • Solvation (Optional, for solution-phase studies):

    • If simulating in a solvent, use gmx solvate to fill the box with the desired solvent model (e.g., spc216.gro for SPC water). For studying the pure liquid, this step would be replaced by packing multiple alkane molecules into the box.

  • Adding Ions (Optional, for solvated systems):

    • If a solvent is present, add ions using gmx grompp and gmx genion to neutralize the system.[14]

  • Energy Minimization:

    • Perform a steep-descent energy minimization to remove any steric clashes or unfavorable geometries introduced during system setup.[12]

  • Equilibration:

    • NVT Ensemble (Constant Number of particles, Volume, and Temperature): Equilibrate the system for ~100-200 ps to bring the temperature to the desired value (e.g., 298.15 K). Use a thermostat like the V-rescale thermostat.

    • NPT Ensemble (Constant Number of particles, Pressure, and Temperature): Equilibrate for a longer period (~500 ps - 1 ns) to allow the system pressure and density to stabilize. Use a barostat like the Parrinello-Rahman barostat. Monitor density and pressure to confirm equilibration.

  • Production MD:

    • Run the production simulation for the desired length of time (e.g., 100 ns or longer, depending on the phenomena of interest). Save coordinates at regular intervals (e.g., every 10 ps) for subsequent analysis.

MD Simulation ParameterRecommended Value/MethodJustification
Force FieldOPLS-AA / GAFFWell-validated for organic liquids and alkanes.[9][10]
Integration Timestep2 fsStandard for all-atom simulations with constrained hydrogen bonds.
Temperature CouplingV-rescaleEfficient and provides correct kinetic energy distribution.
Pressure CouplingParrinello-RahmanAllows for box shape fluctuations, suitable for anisotropic systems.
ConstraintsLINCSAllows for a 2 fs timestep by constraining H-bonds.
Long-range ElectrostaticsParticle Mesh Ewald (PME)Accurate treatment of long-range electrostatic interactions.[15]

Conclusion

This application note has detailed a rigorous, multi-faceted computational strategy for the molecular modeling of this compound. By integrating systematic conformational searching, high-accuracy quantum mechanics, and all-atom molecular dynamics, researchers can build a comprehensive model of this complex molecule's behavior. The causality-driven protocols and justifications provided herein are designed to ensure that the generated models are not only predictive but also scientifically sound, providing a robust foundation for applications in materials science, drug discovery, and fundamental chemical research.

References

  • Bioinformatics Review. (2021, February 11). Tutorial: MD Simulation of small organic molecules using GROMACS. Retrieved from [Link]

  • SCIENOMICS. (n.d.). Molecular Dynamics Simulation of Pure n-Alkanes and Their Mixtures at Elevated Temperatures Using Atomistic and Coarse-Grained Force Fields. Retrieved from [Link]

  • Gelin, B., et al. (2020). Benchmarking of Molecular Dynamics Force Fields for Solid–Liquid and Solid–Solid Phase Transitions in Alkanes. The Journal of Physical Chemistry B. Retrieved from [Link]

  • American Chemical Society Publications. (n.d.). Molecular Dynamics Simulation of Pure n-Alkanes and Their Mixtures at Elevated Temperatures Using Atomistic and Coarse-Grained Force Fields. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53423783, this compound. Retrieved from [Link]

  • YouTube. (2023, February 22). Small molecules MD simulation using Gromacs. Retrieved from [Link]

  • ePrints Soton. (n.d.). Benchmarking of Molecular Dynamics Force Fields for Solid-Liquid and Solid-Solid Phase Transitions in Alkanes. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Refinement of the OPLS Force Field for Thermodynamics and Dynamics of Liquid Alkanes. Retrieved from [Link]

  • Group of Characterization of Materials. (n.d.). MD with GROMACS for SMALL molecules. Retrieved from [Link]

  • Baran Lab, Scripps Research. (n.d.). Modern Computational Organic Chemistry. Retrieved from [Link]

  • Allen Institute for AI. (n.d.). Which is the most stable conformation of 3,4-dimethylihexane? Retrieved from [Link]

  • ChemRxiv. (2022, April 21). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. Retrieved from [Link]

  • ResearchGate. (2022, April 26). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. Retrieved from [Link]

  • Study.com. (n.d.). Draw the Newman projection of the least stable and the most stable conformation of 3,4-dimethyl hexane. Retrieved from [Link]

Sources

Application Notes and Protocols for Molecular Dynamics of Branched Alkanes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of force field parameters for the molecular dynamics (MD) simulation of branched alkanes. It delves into the nuances of both all-atom and united-atom force fields, outlines the critical considerations for parameterization, and provides a step-by-step protocol for developing and validating new parameters. By synthesizing technical accuracy with field-proven insights, this document serves as an essential resource for accurately modeling the complex conformational dynamics and thermodynamic properties of branched alkanes.

Introduction: The Significance of Accurate Branched Alkane Models

Branched alkanes are fundamental components of numerous chemical and biological systems, from lubricants and fuels to the hydrophobic cores of proteins and the lipid tails in cell membranes. Their conformational dynamics and interactions play a crucial role in determining the macroscopic properties of these systems. Molecular dynamics (MD) simulations have emerged as a powerful tool to investigate these phenomena at an atomic level of detail.[1][2] However, the accuracy of MD simulations is critically dependent on the quality of the underlying potential energy function, or force field.

The unique structural features of branched alkanes, specifically the presence of tertiary and quaternary carbon centers, introduce complexities in force field parameterization that are not present in their linear counterparts. Inaccurate parameters can lead to erroneous predictions of bulk properties such as density, viscosity, and phase behavior, as well as incorrect representations of molecular conformations.[3][4] This guide provides a detailed exploration of the available force fields, the challenges in their parameterization for branched alkanes, and a practical protocol for their development and validation.

A Comparative Overview of Force Fields for Branched Alkanes

The choice of a force field is a critical first step in any MD simulation. For alkanes, the primary distinction lies between all-atom (AA) and united-atom (UA) representations.

  • All-Atom (AA) Force Fields: These models explicitly represent every atom in the system, including all hydrogen atoms. This high level of detail allows for a more accurate description of electrostatic interactions and steric effects. Popular AA force fields for alkanes include CHARMM, AMBER, and OPLS-AA.[5][6][7][8] While computationally more expensive, AA models are often preferred when detailed structural and energetic information is required.

  • United-Atom (UA) Force Fields: In UA models, nonpolar hydrogen atoms are grouped with their adjacent carbon atom into a single interaction center (e.g., CH, CH₂, CH₃).[9][10][11] This coarse-graining reduces the number of particles in the system, leading to significant computational savings.[4] Prominent UA force fields for alkanes include TraPPE-UA and the NERD force field.[9][10][11] UA models have been shown to accurately reproduce many thermodynamic properties of alkanes, though they may be less suitable for studies where explicit hydrogen bonding or detailed electrostatic interactions are critical.[3][4]

The selection between AA and UA models depends on the specific research question, the desired level of accuracy, and the available computational resources. For large systems or long-timescale simulations, UA models are often a pragmatic choice. For detailed studies of intermolecular interactions and conformational energetics, AA models are generally more appropriate.

Table 1: Comparison of Common Force Fields for Alkane Simulations

Force Field FamilyRepresentationStrengthsLimitationsKey References
AMBER All-AtomWell-established for biomolecules, with recent refinements for alkanes.[5][6]Original parameterizations were not optimized for long or branched alkanes.[5][6][5][6][12]
CHARMM All-AtomWidely used for biomolecular simulations, with a general force field (CGenFF) for small molecules.[13][14]Parameterization of novel branched structures can be complex.[2][15][2][13][14]
OPLS-AA All-AtomOptimized for liquid simulations, with recent refinements for long-chain hydrocarbons (L-OPLS).[7][8][16][17]Original parameters showed deviations for longer alkanes.[7][16][7][8][16][17]
TraPPE-UA United-AtomSpecifically developed for phase equilibria calculations and shows good performance for a wide range of alkanes.[10]As a UA model, it lacks explicit representation of C-H interactions.[10]
NERD United-AtomProvides good predictions for the coexistence properties of branched alkanes.[9][11]Parameterization for highly branched systems can be challenging.[11][9][11]

The Intricacies of Parameterizing Branched Alkanes

The development of accurate force field parameters for branched alkanes requires careful consideration of several key components of the potential energy function. The general form of a classical force field includes terms for bonded (bond stretching, angle bending, dihedral torsions) and non-bonded (van der Waals and electrostatic) interactions.[13][18]

Bonded Parameters
  • Bond Stretching and Angle Bending: These are typically modeled as harmonic potentials. The equilibrium bond lengths and angles, as well as the corresponding force constants, can be derived from quantum mechanical (QM) calculations or experimental data (e.g., X-ray crystallography, microwave spectroscopy). For most alkane force fields, these parameters are well-established and transferable between similar chemical environments.

  • Torsional Potentials: The accurate representation of dihedral angles is crucial for capturing the correct conformational preferences of branched alkanes.[19][20] Torsional potentials are typically represented as a Fourier series. The energy barriers for rotation around C-C bonds are significantly influenced by the presence of branches. For instance, the potential energy surface for rotation around a bond adjacent to a tertiary or quaternary carbon is more complex than that in a linear alkane. These parameters are often derived by fitting to high-level QM potential energy scans of model compounds.[20][21]

Non-Bonded Parameters
  • Van der Waals Interactions: These are commonly described by the Lennard-Jones (LJ) potential, which has an attractive and a repulsive term.[22] The LJ parameters (well depth, ε, and collision diameter, σ) for methine (CH) and quaternary carbon atoms are critical for accurately modeling the density and cohesive properties of branched alkanes.[10][11] These parameters are typically optimized to reproduce experimental data for bulk liquids, such as the density and heat of vaporization.[23][24]

  • Electrostatic Interactions: In AA models, partial atomic charges are assigned to each atom to describe the electrostatic potential. While alkanes are nonpolar, small partial charges are often included to account for the subtle charge distribution. These charges can be derived from QM calculations, for example, by fitting to the electrostatic potential (ESP).

The 1-4 Intramolecular Interaction Scaling

A critical aspect of force field parameterization is the treatment of non-bonded interactions between atoms separated by three bonds (1-4 interactions). These interactions are typically scaled down by a factor to avoid double-counting of interactions that are implicitly included in the torsional parameters. The choice of this scaling factor can significantly impact the conformational energies and should be consistent with the rest of the force field.[18]

Protocol for Force Field Parameterization and Validation

Developing and validating force field parameters for a novel branched alkane is a systematic process that involves a combination of quantum mechanics, molecular mechanics, and comparison with experimental data.

Workflow for Parameter Development

The following diagram illustrates a general workflow for developing force field parameters for a new branched alkane.

G cluster_QM Quantum Mechanical Calculations cluster_MM Molecular Mechanics Parameterization cluster_Validation Validation QM_Geo_Opt Geometry Optimization Bond_Angle_Fit Fit Bond and Angle Parameters (to QM geometry and frequencies) QM_Geo_Opt->Bond_Angle_Fit QM_Hessian Hessian Calculation QM_Hessian->Bond_Angle_Fit QM_PES_Scan Potential Energy Surface Scan Torsion_Fit Fit Torsional Parameters (to QM PES scan) QM_PES_Scan->Torsion_Fit QM_ESP Electrostatic Potential Calculation Charge_Fit Fit Partial Charges (to QM ESP) QM_ESP->Charge_Fit Initial_Params Initial Parameter Assignment (Analogy to existing parameters) Initial_Params->Bond_Angle_Fit Initial_Params->Torsion_Fit Initial_Params->Charge_Fit MD_Sim MD Simulations of Bulk Liquid Bond_Angle_Fit->MD_Sim Torsion_Fit->MD_Sim Charge_Fit->MD_Sim Compare_Exp Compare with Experimental Data (Density, Heat of Vaporization, etc.) MD_Sim->Compare_Exp Refine_LJ Refine Lennard-Jones Parameters Compare_Exp->Refine_LJ If discrepancies exist Refine_LJ->MD_Sim

Figure 1: General workflow for branched alkane force field parameterization.

Step-by-Step Protocol

Step 1: Quantum Mechanical Calculations

  • Select a Model Compound: Choose a small molecule that contains the novel chemical moiety of the branched alkane for which parameters are needed.

  • Geometry Optimization: Perform a high-level QM geometry optimization (e.g., using MP2 or a suitable density functional theory method with an appropriate basis set) to obtain the equilibrium bond lengths and angles.[25]

  • Hessian Calculation: Calculate the Hessian matrix at the optimized geometry to obtain the vibrational frequencies. These can be used to refine the force constants for bond stretching and angle bending.

  • Potential Energy Surface (PES) Scan: For each unique dihedral angle, perform a relaxed PES scan by rotating the dihedral angle in discrete steps (e.g., every 15 degrees) and optimizing the rest of the geometry at each step. This will provide the energy profile for the torsional rotation.[20]

  • Electrostatic Potential (ESP) Calculation: Calculate the ESP around the optimized geometry. This will be the target data for fitting the partial atomic charges.

Step 2: Initial Parameter Assignment and Fitting

  • Topology Generation: Create a topology file for the new molecule, defining the atom types, bonds, angles, and dihedrals.[2]

  • Initial Parameter Guess: Assign initial parameters by analogy to existing parameters for similar chemical groups in the chosen force field.[2] Many force field development tools can assist with this step.[15][25]

  • Fit Bond and Angle Parameters: Refine the equilibrium bond lengths, angles, and their corresponding force constants to reproduce the QM-optimized geometry and vibrational frequencies.

  • Fit Torsional Parameters: Fit the coefficients of the Fourier series for the dihedral terms to the QM PES scan data. This is often an iterative process, especially if multiple dihedrals are coupled.[20]

  • Fit Partial Charges: Optimize the partial atomic charges to reproduce the QM ESP.

Step 3: Validation and Refinement

  • Bulk Liquid Simulations: Set up and run MD simulations of the branched alkane in the liquid phase at various temperatures and pressures.[26][27][28]

  • Calculate Thermodynamic Properties: From the simulation trajectories, calculate key thermodynamic properties such as density, heat of vaporization, isothermal compressibility, and thermal expansion coefficient.[23][24]

  • Compare with Experimental Data: Compare the calculated properties with experimental values.[23][24][29]

  • Refine Non-Bonded Parameters: If there are significant discrepancies, particularly in the density and heat of vaporization, refine the Lennard-Jones parameters (ε and σ) for the new atom types. This is often done iteratively until a satisfactory agreement with experimental data is achieved.

  • Calculate Transport Properties (Optional): For a more rigorous validation, calculate transport properties such as viscosity and self-diffusion coefficient and compare them to experimental data.[3]

Conclusion and Future Directions

The accurate simulation of branched alkanes is essential for a wide range of scientific and industrial applications. This guide has provided an in-depth overview of the available force fields, the key challenges in parameterization, and a detailed protocol for developing and validating new parameters. While significant progress has been made in developing robust force fields for alkanes, there is still room for improvement.[13]

Future developments are likely to focus on the inclusion of explicit electronic polarizability to better capture the response of the electron distribution to the local environment.[30][31] Polarizable force fields have the potential to provide a more physically accurate description of intermolecular interactions, particularly in heterogeneous environments. As computational power continues to increase, the use of these more advanced models will become more widespread, leading to even more accurate and predictive simulations of branched alkanes and the complex systems in which they play a vital role.

References

  • Benchmarking of molecular dynamics force fields for solid-liquid and solid-solid phase transitions in alkanes. ePrints Soton.
  • A New AMBER-compatible Force Field Parameter Set for Alkanes. PubMed.
  • A Comparison of Classical Force-Fields for Molecular Dynamics Simul
  • Benchmarking of Molecular Dynamics Force Fields for Solid-Liquid and Solid-Solid Phase Transitions in Alkanes. ePrints Soton.
  • A new AMBER-compatible force field parameter set for alkanes.
  • Refinement of the OPLS Force Field for Thermodynamics and Dynamics of Liquid Alkanes. PMC.
  • A new AMBER-compatible force field parameter set for alkanes.
  • New forcefield parameters for branched hydrocarbons. AIP Publishing.
  • Comparison of the United- and All-Atom Representations of (Halo)
  • Benchmarking of Molecular Dynamics Force Fields for Solid-Liquid and Solid-Solid Phase Transitions in Alkanes. Semantic Scholar.
  • Optimization of the OPLS-AA Force Field for Long Hydrocarbons.
  • Force fields optimized against experimental data for large compound families using CombiFF: Validation considering non-target properties and polyfunctional compounds. PubMed.
  • Force fields optimized against experimental data for large compound families using CombiFF: Validation considering non-target properties and polyfunctional compounds.
  • Molecular dynamics of linear and branched alkanes. American Institute of Physics.
  • Evaluating the Ability of Selected Force Fields to Simulate Hydrocarbons as a Function of Temperature and Pressure Using Molecular Dynamics. Energy & Fuels.
  • Novel Configurational-Bias Monte Carlo Method for Branched Molecules. Transferable Potentials for Phase Equilibria. 2. United-Atom Description of Branched Alkanes. The Journal of Physical Chemistry B.
  • Parameterizing a Novel Residue.
  • Polarizable Empirical Force Field for Alkanes Based on the Classical Drude Oscillator Model. The Journal of Physical Chemistry B.
  • MD Simulation of Alkanes.
  • Equation of state of model branched alkanes: Theoretical predictions and configurational bias Monte Carlo simulations. Universidad Complutense de Madrid.
  • What is the procedure to develop a new force field for molecular simul
  • Rapid parameterization of small molecules using the Force Field Toolkit. PubMed.
  • Optimization of the OPLS-AA Force Field for Long Hydrocarbons. Semantic Scholar.
  • New forcefield parameters for branched hydrocarbons. AIP Publishing.
  • Overview of the Common Force Fields. GitHub Pages.
  • Benchmarking of Molecular Dynamics Force Fields for Solid–Liquid and Solid–Solid Phase Transitions in Alkanes. The Journal of Physical Chemistry B.
  • Comparison of Force Fields for the Prediction of Thermophysical Properties of Long Linear and Branched Alkanes.
  • Effect of torsional potential on the predicted phase behavior of n-alkanes.
  • Non-bonded force field parameters from MBIS partitioning of the molecular electron density improve thermophysical properties pre. ChemRxiv.
  • Force fields for small molecules. PMC.
  • Broadening access to small-molecule parameterization with the force field toolkit. The Journal of Chemical Physics.
  • Interactions of Water and Alkanes: Modifying Additive Force Fields to Account for Polarization Effects.
  • CHARMM force fields, parameterization strategies and future/ongoing force field developments. mmtsb.
  • AMBER parameter d
  • Non-bonded interactions.
  • Optimal Solution to the Torsional Coefficient Fitting Problem in Force Field Parametrization. The Journal of Physical Chemistry A.
  • Assessing UFF and DFT-tuned Force Fields for Predicting Experimental Isotherms of MOFs. ChemRxiv.
  • Molecular dynamics of linear and branched alkanes: Simulations and nuclear magnetic resonance results.
  • Dihedral–torsion model potentials that include angle-damping factors. PubMed Central.
  • Molecular Dynamics Simulation of Pure n-Alkanes and Their Mixtures at Elevated Temperatures Using Atomistic and Coarse-Grained Force Fields. The Journal of Physical Chemistry B.
  • CHARMM Force Field Parameters for Nitroalkanes and Nitroarenes.
  • Recent Developments and Applic
  • AMBER force field parameters. NAMD User's Guide.
  • CHARMM additive and polarizable force fields for biophysics and computer-aided drug design. PMC.
  • Molecular Dynamics Simulation with GROMACS: A Beginner's Tutorial. YouTube.
  • Computational chemistry / High Throughput Molecular Dynamics and Analysis / Hands-on. Galaxy Training.
  • New forcefield parameters for branched hydrocarbons. Request PDF.

Sources

Synthesis of Highly Branched Alkanes: An Application Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Significance of Molecular Branching

Highly branched alkanes, a unique class of saturated hydrocarbons, are of paramount importance across various scientific and industrial domains. Their molecular architecture, characterized by a high degree of substitution and the presence of quaternary carbon centers, imparts distinct physicochemical properties not observed in their linear counterparts. These properties, including low freezing points, high thermal and oxidative stability, and specific viscosity characteristics, make them indispensable as high-octane fuel components, advanced lubricants, and inert solvents in pharmaceutical and fine chemical synthesis.[1]

The controlled synthesis of these complex molecules in a laboratory setting presents a significant challenge, demanding sophisticated synthetic strategies. This comprehensive guide provides an in-depth exploration of established and contemporary methodologies for the synthesis of highly branched alkanes, with a focus on the underlying principles, detailed experimental protocols, and practical considerations for researchers in organic synthesis, materials science, and drug development.

Strategic Approaches to the Synthesis of Highly Branched Alkanes

The synthetic landscape for highly branched alkanes is diverse, ranging from large-scale industrial processes to highly selective laboratory methods. This guide will focus on the latter, providing detailed protocols for the following key strategies:

  • Classical Carbon-Carbon Bond Forming Reactions: Leveraging foundational organometallic chemistry to construct branched frameworks.

  • Catalytic Isomerization and Alkylation: Mimicking and refining industrial processes for laboratory-scale applications.

  • Modern Catalytic Methods: Employing advanced catalytic systems for efficient and selective synthesis.

  • Stereoselective Synthesis: Accessing chiral, highly branched alkanes with defined stereochemistry.

Classical Carbon-Carbon Bond Forming Reactions: The Grignard and Corey-House Approaches

Grignard Reaction: A Workhorse for Tertiary Alcohol Precursors

The Grignard reaction is a cornerstone of organic synthesis, providing a robust method for the formation of carbon-carbon bonds. In the context of synthesizing highly branched alkanes, it is instrumental in preparing tertiary alcohol intermediates, which can then be deoxygenated to the final alkane.

Causality of Experimental Choices: The synthesis of a highly branched alkane via the Grignard pathway hinges on the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to a ketone. The choice of the Grignard reagent and the ketone dictates the final branching pattern. Anhydrous conditions are paramount as Grignard reagents are highly basic and will be quenched by protic solvents like water. Diethyl ether or tetrahydrofuran (THF) are the solvents of choice as they are aprotic and effectively solvate the Grignard reagent.

Self-Validating System: The success of the Grignard reaction can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting ketone. The formation of the tertiary alcohol can be confirmed by spectroscopic methods such as NMR and IR (disappearance of the ketone C=O stretch and appearance of a broad O-H stretch).

Experimental Protocol: Synthesis of 2,2-Dimethylpentane via a Grignard Reaction

This protocol details the synthesis of 2,2-dimethylpentane, a simple branched alkane, starting from acetone and tert-butylmagnesium chloride.

Step 1: Grignard Reagent Addition to Acetone

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet. Maintain a positive pressure of dry nitrogen throughout the reaction.

  • Reagent Preparation: In the dropping funnel, place a solution of acetone (1.0 eq) in anhydrous diethyl ether (2 M).

  • Reaction Execution: To the round-bottom flask, add a solution of tert-butylmagnesium chloride (1.1 eq) in diethyl ether. Cool the flask to 0 °C using an ice bath.

  • Addition: Add the acetone solution dropwise to the stirred Grignard reagent solution over 30 minutes. A white precipitate will form.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

Step 2: Deoxygenation of the Tertiary Alcohol

  • Workup: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (2 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,3-dimethyl-2-butanol.

  • Dehydration: The crude alcohol is then dehydrated to the corresponding alkene. This can be achieved by heating with a catalytic amount of a strong acid, such as sulfuric acid or phosphoric acid.

  • Hydrogenation: The resulting alkene mixture is dissolved in ethanol and subjected to catalytic hydrogenation using 10% Pd/C under a hydrogen atmosphere to yield the final product, 2,2-dimethylpentane.

Data Presentation: Grignard-based Synthesis of Branched Alkanes

Starting KetoneGrignard ReagentTertiary Alcohol IntermediateFinal Branched AlkaneTypical Yield (%)
Acetonetert-butylmagnesium chloride2,3-Dimethyl-2-butanol2,2-Dimethylpentane70-80
2-ButanoneIsopropylmagnesium bromide3,4-Dimethyl-3-pentanol2,3-Dimethylpentane65-75
Cyclohexanonetert-butylmagnesium chloride1-(tert-butyl)cyclohexan-1-oltert-butylcyclohexane75-85
Corey-House Synthesis: A Versatile Coupling Strategy

The Corey-House synthesis offers a powerful and versatile method for the formation of C-C bonds by coupling an alkyl halide with a lithium dialkylcuprate (Gilman reagent).[2][3][4][5][6] This reaction is particularly useful for synthesizing unsymmetrical alkanes with high yields.

Causality of Experimental Choices: The success of the Corey-House synthesis relies on the preparation of the Gilman reagent, which is a more selective nucleophile than Grignard or organolithium reagents. The reaction proceeds via an oxidative addition/reductive elimination pathway. The choice of alkyl halides is crucial; primary alkyl halides are preferred as electrophiles to minimize elimination side reactions.

Self-Validating System: The progress of the reaction can be monitored by gas chromatography (GC) to follow the disappearance of the starting alkyl halide and the appearance of the coupled product.

Experimental Protocol: Synthesis of 3-Methylhexane via Corey-House Synthesis

This protocol outlines the synthesis of 3-methylhexane by coupling lithium di(sec-butyl)cuprate with ethyl iodide.

Step 1: Preparation of the Gilman Reagent

  • Apparatus Setup: Use a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

  • Reagent Preparation: In the flask, dissolve copper(I) iodide (1.0 eq) in anhydrous diethyl ether under a nitrogen atmosphere and cool to 0 °C.

  • Addition: Slowly add a solution of sec-butyllithium (2.0 eq) in hexanes to the stirred suspension of CuI. The solution will change color, indicating the formation of the Gilman reagent.

Step 2: Coupling Reaction

  • Addition of Alkyl Halide: To the freshly prepared Gilman reagent at 0 °C, add ethyl iodide (1.0 eq) dropwise.

  • Reaction Completion: Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for an additional 2 hours.

  • Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the aqueous layer with pentane. Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and filter. The 3-methylhexane can be purified by fractional distillation.

Visualization of Corey-House Synthesis Workflow

Corey_House_Synthesis cluster_gilman Step 1: Gilman Reagent Formation cluster_coupling Step 2: Coupling Reaction cluster_workup Step 3: Workup & Purification sec-BuLi sec-Butyllithium Gilman_Reagent Lithium di(sec-butyl)cuprate sec-BuLi->Gilman_Reagent 2 eq. CuI Copper(I) Iodide CuI->Gilman_Reagent 1 eq. 3-Methylhexane 3-Methylhexane Gilman_Reagent->3-Methylhexane Coupling EtI Ethyl Iodide EtI->3-Methylhexane Workup Quench with NH4Cl(aq) 3-Methylhexane->Workup Purification Fractional Distillation Workup->Purification

Caption: Workflow for the synthesis of 3-methylhexane via the Corey-House reaction.

Catalytic Isomerization and Alkylation: Industrial Principles in the Lab

Hydroisomerization of n-Alkanes

Hydroisomerization is a key industrial process for converting linear alkanes into their branched isomers, thereby increasing the octane number of gasoline. This process can be adapted for laboratory-scale synthesis using bifunctional catalysts, typically a noble metal (e.g., platinum) on an acidic support (e.g., a zeolite).[7][8]

Causality of Experimental Choices: The reaction proceeds through a tandem mechanism. The metal component catalyzes the dehydrogenation of the n-alkane to an alkene, which then undergoes skeletal rearrangement on the acidic sites of the zeolite support to form a branched alkene. The branched alkene is subsequently hydrogenated back to a branched alkane on the metal sites. The choice of zeolite with specific pore structures (e.g., ZSM-22) can impart shape selectivity, favoring the formation of specific isomers.[9]

Self-Validating System: The product distribution can be analyzed by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the different branched isomers formed. The catalyst's performance can be evaluated by measuring the conversion of the n-alkane and the selectivity towards the desired branched isomers.

Experimental Protocol: Hydroisomerization of n-Dodecane over Pt/ZSM-22

This protocol describes the hydroisomerization of n-dodecane in a fixed-bed reactor.

  • Catalyst Preparation: Impregnate ZSM-22 zeolite with a solution of a platinum precursor (e.g., chloroplatinic acid) to achieve a loading of 0.5 wt% Pt. Dry and calcine the catalyst, followed by reduction under a hydrogen flow.

  • Reactor Setup: Pack the catalyst into a stainless-steel fixed-bed reactor.

  • Reaction Conditions:

    • Temperature: 250-350 °C

    • Pressure: 1-5 MPa of hydrogen

    • n-Dodecane flow rate (WHSV): 1-5 h⁻¹

    • H₂/n-dodecane molar ratio: 10-50

  • Product Collection and Analysis: The reactor effluent is cooled, and the liquid products are collected. The product composition is analyzed by GC-MS.

Data Presentation: Hydroisomerization of n-Dodecane over Pt/ZSM-22

Temperature (°C)n-Dodecane Conversion (%)Isododecane Selectivity (%)Multi-branched Isomer Selectivity (%)
280458510
300657815
320856520

Note: The selectivity to branched isomers typically decreases at higher temperatures due to increased cracking side reactions.

Visualization of Hydroisomerization Mechanism

Hydroisomerization n-Alkane n-Alkane Alkene Alkene n-Alkane->Alkene Dehydrogenation (Pt) Carbocation Carbocation Alkene->Carbocation Protonation (Zeolite Acid Site) Branched_Carbocation Branched_Carbocation Carbocation->Branched_Carbocation Skeletal Rearrangement Branched_Alkene Branched_Alkene Branched_Carbocation->Branched_Alkene Deprotonation Branched_Alkane Branched_Alkane Branched_Alkene->Branched_Alkane Hydrogenation (Pt)

Caption: Simplified mechanism of n-alkane hydroisomerization on a bifunctional catalyst.

Catalytic Alkylation

Catalytic alkylation is another vital industrial process that combines light olefins with isoparaffins to produce highly branched alkanes in the gasoline boiling range.[10][11][12][13] While traditionally carried out with liquid acids like HF and H₂SO₄, solid acid catalysts such as zeolites are gaining prominence due to their environmental and safety advantages.

Causality of Experimental Choices: The reaction is initiated by the protonation of an olefin by the acid catalyst to form a carbocation. This carbocation then reacts with an isoparaffin (e.g., isobutane) to generate a larger, more stable tertiary carbocation. A hydride transfer from another isoparaffin molecule to this carbocation yields the final branched alkane product and regenerates the tertiary carbocation, propagating the catalytic cycle. A high isoparaffin-to-olefin ratio is crucial to suppress olefin polymerization.

Self-Validating System: The product stream is analyzed by GC to determine the composition of the alkylate and to calculate the research octane number (RON) and motor octane number (MON).

Pilot Plant Data: Alkylation of Isobutane with Butene over a Solid Acid Catalyst

The following data is representative of a pilot plant operation for the alkylation of isobutane with a mixed butene feed using a solid acid catalyst.

ParameterValue
CatalystZeolite Beta
Temperature60-80 °C
Pressure2-3 MPa
Isobutane/Olefin Molar Ratio10:1 - 15:1
Olefin Space Velocity0.1-0.5 h⁻¹
Trimethylpentane Selectivity> 80%
Research Octane Number (RON)95-98

Modern Catalytic Methods: Tandem Catalysis for Alkane Upgrading

Tandem catalysis, where multiple catalytic transformations occur in a single pot, offers a highly efficient approach to complex molecular synthesis. For the synthesis of highly branched alkanes, a tandem system combining alkane dehydrogenation and olefin dimerization/oligomerization is particularly powerful.[1][14][15][16][17]

Causality of Experimental Choices: This strategy typically employs a pincer-ligated iridium complex for the initial dehydrogenation of a linear or lightly branched alkane to the corresponding olefin.[15] A second catalyst, such as a tantalum or zirconium complex, then dimerizes or oligomerizes the in situ-generated olefin. The resulting higher molecular weight, branched olefin is then hydrogenated by the same iridium catalyst, completing the catalytic cycle. The choice of catalysts is critical to ensure compatibility and to avoid catalyst deactivation.

Self-Validating System: The reaction progress can be monitored by GC-MS to identify the distribution of higher molecular weight alkanes. The turnover number (TON) and turnover frequency (TOF) of the catalysts are key metrics for evaluating the efficiency of the tandem system.

Conceptual Protocol: Tandem Dehydrogenation-Dimerization of n-Heptane

This protocol describes a conceptual setup for the tandem catalytic upgrading of n-heptane.

  • Catalyst System:

    • Dehydrogenation/Hydrogenation Catalyst: (p-CNC)Ir(H)₂ (p-CNC = pincer ligand)

    • Dimerization Catalyst: Cp*TaCl₂(olefin)

  • Reaction Setup: In a high-pressure reactor, combine the two catalysts in an inert solvent such as cyclooctane.

  • Reaction Conditions:

    • Substrate: n-heptane

    • Hydrogen Acceptor: A volatile alkene like 3,3-dimethyl-1-butene can be used to drive the initial dehydrogenation equilibrium.

    • Temperature: 150-200 °C

    • Pressure: 1-5 atm

  • Product Analysis: After the reaction, the product mixture is analyzed by GC-MS to determine the yield and distribution of C₁₄ and other higher alkanes.

Visualization of Tandem Catalysis for Alkane Upgrading

Tandem_Catalysis cluster_cycle1 Dehydrogenation/Hydrogenation Cycle n-Alkane n-Alkane Alkene Alkene n-Alkane->Alkene (Ir) Dehydrogenation Branched_Alkene Branched_Alkene Alkene->Branched_Alkene (Ta/Zr) Dimerization/Oligomerization Branched_Alkane Branched_Alkane Branched_Alkene->Branched_Alkane (Ir) Hydrogenation

Caption: A simplified schematic of a tandem catalytic system for alkane upgrading.

Stereoselective Synthesis: Accessing Chiral Branched Alkanes

The synthesis of enantiomerically pure, highly branched alkanes is crucial for applications in medicinal chemistry and as chiral ligands. This requires stereoselective synthetic methods that can control the absolute configuration of the newly formed stereocenters.

Causality of Experimental Choices: One powerful strategy involves the use of a chiral auxiliary to direct the stereochemical outcome of a key bond-forming reaction. The auxiliary is later removed to reveal the chiral alkane. Alternatively, asymmetric catalysis, using a chiral catalyst to favor the formation of one enantiomer over the other, is a highly efficient approach.

Self-Validating System: The enantiomeric excess (ee) of the product is determined by chiral chromatography (GC or HPLC) or by NMR spectroscopy using a chiral solvating agent.

Conceptual Protocol: Enantioselective Synthesis of (S)-3-Methylhexane

This conceptual protocol outlines a route to (S)-3-methylhexane using a chiral auxiliary-based approach.

  • Chiral Auxiliary Attachment: React (S)-4-phenyloxazolidin-2-one with propionyl chloride to form the corresponding N-acyloxazolidinone.

  • Stereoselective Alkylation: Deprotonate the α-carbon of the propionyl group with a strong base like lithium diisopropylamide (LDA) at low temperature (-78 °C) to form a chiral enolate. The bulky phenyl group of the auxiliary blocks one face of the enolate, directing the subsequent alkylation.

  • Alkylation: React the chiral enolate with ethyl iodide. The ethyl group will add from the less hindered face, leading to a high diastereoselectivity.

  • Auxiliary Cleavage: The chiral auxiliary is then cleaved, for example, by reduction with lithium aluminum hydride (LiAlH₄), to yield the chiral alcohol, (S)-3-methyl-1-pentanol.

  • Conversion to Alkane: The chiral alcohol is then converted to the corresponding tosylate and reduced with LiAlH₄ to afford the final product, (S)-3-methylhexane.

Conclusion and Future Outlook

The synthesis of highly branched alkanes remains a vibrant area of research, driven by the continuous demand for advanced materials and specialty chemicals. While classical methods like the Grignard and Corey-House reactions provide reliable access to a wide range of branched structures, modern catalytic approaches, particularly tandem catalysis, are paving the way for more efficient and sustainable synthetic routes. The development of new catalysts with improved activity, selectivity, and stability will be key to unlocking the full potential of these complex molecules. Furthermore, the increasing importance of chiral compounds will undoubtedly spur further innovation in the enantioselective synthesis of highly branched alkanes. This guide provides a solid foundation for researchers to navigate the exciting and challenging field of branched alkane synthesis.

References

  • Study of CA-treated ZSM-22 zeolite with enhanced catalytic performance in the hydroisomerization of long-chain n-dodecane. New Journal of Chemistry. [Link]

  • Corey–House synthesis. Wikipedia. [Link]

  • Tandem Oligomerization-Hydrogenation Using Brønsted Acidic Iridium Hydride Catalysts. Organometallics. [Link]

  • Solid Catalyst Alkylation of C2–C3 Olefins with Isobutane in the Presence of Hydrogen Using a Slurry Transport Reactor–Hydrocyclone-Regenerator System and PtSO4TiZr/SiO2 Catalyst. FAO AGRIS. [Link]

  • Hydroisomerization activity and selectivity of n-dodecane over modified Pt/ZSM-22 catalysts. ResearchGate. [Link]

  • Alkylation of Isobutane by 1-Butene over H-beta Zeolite in CSTR (Part 1) Effects of Zeolite-structures and Synthesis Methods on Alkylation Performance. ResearchGate. [Link]

  • High selectivity for n-dodecane hydroisomerization over highly siliceous ZSM-22 with low Pt loading. Catalysis Science & Technology. [Link]

  • Kinetic Model of Olefins/Isobutane Alkylation Using Sulfuric Acid as Catalyst. PMC. [Link]

  • N-dodecane Hydroisomerization over Pt/ZSM-22: Controllable Microporous Brönsted Acidity Distribution and Shape-Selectivity. ResearchGate. [Link]

  • Alkylation of Isobutane/1Butene on Methyl-Modified Nafion/SBA16 Materials. ResearchGate. [Link]

  • Corey House Reaction: Mechanism, Steps & Applications. Vedantu. [Link]

  • PROCESS OPTIMIZATION OF A BUTANE-BUTENE ALKYLATION PLANT. UPB. [Link]

  • 10.7: Organometallic Coupling Reactions. Chemistry LibreTexts. [Link]

  • Dehydrogenation and related reactions of alkanes catalyzed by pincerâ-iridium complexes. ACS National Meeting Book of Abstracts. [Link]

  • Catalytic Alkane Metathesis by Tandem Alkane Dehydrogenation-Olefin Metathesis. ResearchGate. [Link]

  • Corey-House Synthesis | Named Reactions | Organic Chemistry Lessons. YouTube. [Link]

  • Corey House Reaction. BYJU'S. [Link]

Sources

Application Notes and Protocols for the Analytical Determination of Saturated Hydrocarbons

Author: BenchChem Technical Support Team. Date: January 2026

These comprehensive application notes and protocols provide detailed methodologies for the qualitative and quantitative analysis of saturated hydrocarbons. This guide is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven insights to ensure robust and reliable results.

I. Introduction: The Significance of Saturated Hydrocarbon Analysis

Saturated hydrocarbons, comprising alkanes and cycloalkanes, are fundamental components of petroleum, environmental samples, and various industrial products.[1][2] Their analysis is crucial for a wide range of applications, including environmental monitoring, petroleum exploration and processing, and quality control in the chemical and pharmaceutical industries.[3][4] The complexity of hydrocarbon mixtures, often containing thousands of individual compounds, necessitates the use of high-resolution analytical techniques.[5][6] This document details the principles and protocols for the most effective methods in saturated hydrocarbon analysis.

II. Foundational Technique: Gas Chromatography with Flame Ionization Detection (GC-FID)

Gas Chromatography (GC) is the cornerstone of hydrocarbon analysis, offering excellent separation of volatile and semi-volatile compounds.[7][8] When coupled with a Flame Ionization Detector (FID), it becomes a powerful tool for quantitative analysis due to the detector's high sensitivity and linear response to hydrocarbons.[8]

Principle of GC-FID

In GC, a sample is vaporized and injected into a long, thin capillary column. An inert carrier gas (e.g., helium or hydrogen) pushes the sample through the column, which is coated with a stationary phase.[7] Separation is achieved based on the differential partitioning of analytes between the mobile (carrier gas) and stationary phases, which is governed by their boiling points and polarity.[4] The FID then combusts the eluting compounds in a hydrogen-air flame, producing ions that generate a measurable current proportional to the mass of carbon atoms, allowing for precise quantification.[8]

The "Why": Causality in Experimental Choices for GC-FID
  • Column Selection: The choice of the GC column is critical. A non-polar column, such as one with a polydimethylsiloxane-based stationary phase (e.g., DB-1 or HP-5), is the standard choice for saturated hydrocarbon analysis. This is because "like dissolves like"; the non-polar stationary phase interacts primarily with the non-polar saturated hydrocarbons through van der Waals forces, leading to a separation that is almost exclusively based on boiling point. This results in a chromatogram where n-alkanes elute in order of their carbon number.

  • Temperature Programming: Isothermal analysis (maintaining a constant column temperature) is rarely sufficient for complex hydrocarbon mixtures. A temperature program, where the column temperature is gradually increased, is employed to ensure the timely elution of both volatile and high-boiling point compounds. A slow ramp rate improves the resolution of early-eluting compounds, while a faster ramp rate can shorten the analysis time for later-eluting, heavier hydrocarbons.

  • Injector and Detector Temperatures: The injector temperature must be high enough to ensure the rapid and complete vaporization of the sample without causing thermal degradation of the analytes. Similarly, the detector temperature is kept high to prevent condensation of the analytes and ensure a stable signal.

Protocol 1: Quantitative Analysis of Saturated Hydrocarbons in Environmental Samples by GC-FID

This protocol is a generalized procedure for the analysis of total petroleum hydrocarbons (TPH) in soil and water samples.

1. Sample Preparation:

  • Liquid Samples (e.g., Water):

    • Measure 100-1000 mL of the water sample into a separatory funnel.

    • Add a suitable organic solvent such as hexane or dichloromethane (30-50 mL).

    • Shake vigorously for 2-3 minutes, periodically venting the funnel.

    • Allow the layers to separate and collect the organic layer.

    • Repeat the extraction twice more with fresh solvent.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.[9]

  • Solid Samples (e.g., Soil, Sediment):

    • Weigh 10-20 g of the homogenized sample.

    • Mix with an equal amount of anhydrous sodium sulfate to remove moisture.

    • Perform extraction using a technique like Soxhlet extraction (with hexane or a hexane/acetone mixture for 6-24 hours) or ultrasonic extraction (sonicate with solvent for 15-30 minutes).[9]

    • Concentrate the extract to a final volume of 1 mL.[9]

  • Sample Cleanup (if necessary): For complex matrices with interfering compounds like polar organics or biogenic hydrocarbons, a cleanup step using a silica gel or Florisil solid-phase extraction (SPE) cartridge is recommended. The saturated hydrocarbons are eluted with a non-polar solvent like hexane.[10]

2. GC-FID Instrumentation and Conditions:

ParameterSettingRationale
Gas Chromatograph Agilent 8890 GC or equivalentProvides precise temperature and flow control.
Injector Split/SplitlessSplitless injection for trace analysis; Split for higher concentrations.
Injector Temperature 300°CEnsures rapid vaporization of hydrocarbons up to C40.
Column Agilent DB-5ht (30 m x 0.25 mm ID, 0.25 µm film) or equivalentA non-polar column for boiling point-based separation.
Carrier Gas Helium or HydrogenInert mobile phase. Hydrogen provides faster analysis.
Flow Rate 1-2 mL/min (constant flow mode)Optimal for capillary column resolution.
Oven Program 40°C (hold 2 min), ramp to 320°C at 10°C/min, hold 10 minSeparates a wide range of hydrocarbons from C8 to C40.
Detector Flame Ionization Detector (FID)High sensitivity to hydrocarbons.
Detector Temperature 320°CPrevents condensation and ensures stable signal.
Makeup Gas (N2) 25 mL/minOptimizes detector performance.
Hydrogen Flow 30 mL/minFuel for the flame.
Air Flow 300 mL/minOxidant for the flame.

3. Calibration and Quantification:

  • Prepare a series of calibration standards of a known alkane mixture (e.g., C8-C40) in hexane.

  • Inject the standards to generate a calibration curve by plotting peak area against concentration.

  • Inject the prepared sample extracts.

  • Quantify the total saturated hydrocarbons by integrating the total area of the chromatogram and comparing it to the calibration curve.

Below is a diagram illustrating the GC-FID workflow for saturated hydrocarbon analysis.

GC_FID_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Sample Liquid or Solid Sample Extraction Solvent Extraction (LLE, Soxhlet, etc.) Sample->Extraction Cleanup SPE Cleanup (Optional) Extraction->Cleanup Concentration Concentration to 1 mL Cleanup->Concentration Injection Sample Injection Concentration->Injection Separation GC Column Separation Injection->Separation Detection FID Detection Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Quantification Integration & Quantification Chromatogram->Quantification Report Final Report Quantification->Report

Caption: GC-FID workflow for saturated hydrocarbon analysis.

III. Enhanced Specificity: Gas Chromatography-Mass Spectrometry (GC-MS)

For unambiguous identification of individual saturated hydrocarbons, especially in complex mixtures, Gas Chromatography-Mass Spectrometry (GC-MS) is the technique of choice.[4][9] It combines the separation power of GC with the molecular identification capabilities of MS.

Principle of GC-MS

After separation in the GC column, the eluting compounds enter the mass spectrometer. Here, they are ionized, typically by electron ionization (EI), which bombards the molecules with high-energy electrons. This process fragments the molecules in a reproducible manner.[4] The resulting charged fragments are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). The resulting mass spectrum is a unique "fingerprint" of the compound, which can be compared to spectral libraries for positive identification.[4]

The "Why": Causality in Experimental Choices for GC-MS
  • Ionization Technique: Electron Ionization (EI) is the most common method for hydrocarbon analysis because it produces detailed, fragment-rich spectra that are excellent for library matching. The standard 70 eV energy for EI is used to ensure that the fragmentation patterns are consistent with those in established spectral libraries like the NIST library.

  • Mass Analyzer Mode: For general screening and identification, the mass spectrometer is operated in full scan mode, where it scans a wide range of m/z values to generate a complete mass spectrum for each eluting compound. For targeted analysis of specific compounds or compound classes, selected ion monitoring (SIM) mode can be used. In SIM mode, the mass spectrometer only monitors a few specific m/z values characteristic of the target analytes, which significantly increases sensitivity. For example, monitoring m/z 85 is a common way to selectively detect alkanes.[11]

Protocol 2: Identification of Saturated Hydrocarbons by GC-MS

This protocol outlines the general steps for the qualitative and semi-quantitative analysis of saturated hydrocarbons.

1. Sample Preparation:

  • Follow the same sample preparation and cleanup procedures as described in Protocol 1. The cleaner the sample, the better the quality of the mass spectra and the longevity of the MS ion source.

2. GC-MS Instrumentation and Conditions:

ParameterSettingRationale
Gas Chromatograph Agilent 8890 GC or equivalentPrecise separation is crucial for clean mass spectra.
Mass Spectrometer Agilent 5977B MSD or equivalentProvides sensitive and reliable mass analysis.
Injector & Column Same as GC-FID protocolConsistent separation conditions are key.
Carrier Gas HeliumHydrogen is less ideal for some MS vacuum systems.
Flow Rate 1.0 mL/minA lower flow rate is often preferred for MS interfacing.
Oven Program Same as GC-FID protocolEnsures comparable retention times.
Interface Temp. 280°CPrevents cold spots between the GC and MS.
Ion Source Temp. 230°COptimal for ionization efficiency and stability.
Ionization Mode Electron Ionization (EI) at 70 eVStandard for library matching.
Mass Analyzer QuadrupoleRobust and widely used.
Scan Range m/z 40-550Covers the expected mass range for hydrocarbons up to C40.

3. Data Analysis:

  • Acquire the total ion chromatogram (TIC).

  • Identify peaks of interest in the TIC.

  • Extract the mass spectrum for each peak.

  • Compare the obtained mass spectra with a reference library (e.g., NIST) for compound identification.

  • For semi-quantification, the peak area of the TIC can be used, or for more accurate quantification, the area of a characteristic ion can be integrated.

GC_MS_Logic cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_output Data Output GC_Separation Separation of Hydrocarbon Mixture Ionization Ionization (EI) GC_Separation->Ionization Fragmentation Molecular Fragmentation Ionization->Fragmentation Mass_Analysis Mass-to-Charge (m/z) Analysis Fragmentation->Mass_Analysis Mass_Spectrum Mass Spectrum (Fingerprint) Mass_Analysis->Mass_Spectrum Library_Match Library Matching (e.g., NIST) Mass_Spectrum->Library_Match Identification Compound Identification Library_Match->Identification

Caption: Workflow for comprehensive two-dimensional gas chromatography (GCxGC).

V. References

  • A Comprehensive Two-Dimensional Gas Chromatography Method for Analyzing Extractable Petroleum Hydrocarbons in Water and Soil. (n.d.). Retrieved from

  • Application Notes and Protocols for GC-MS Analysis of Saturated Hydrocarbons - Benchchem. (n.d.). Retrieved from

  • Comprehensive two-dimensional gas chromatography - Wikipedia. (n.d.). Retrieved from [Link]

  • Comprehensive Two-Dimensional Gas Chromatography: A Universal Method for Composition-Based Prediction of Emission Characteristics of Complex Fuels. (2023). Energy & Fuels. Retrieved from [Link]

  • Mass Spectrometric Analysis of High Molecular Weight, Saturated Hydrocarbons. (n.d.). Retrieved from [Link]

  • Molecular Characterization of Hydrocarbons in Petroleum by Ultrahigh-Resolution Mass Spectrometry - MDPI. (n.d.). Retrieved from [Link]

  • Analysis of Total Petroleum Hydrocarbons in Environmental Samples Using Ultra-Fast Gas Chromatography - Agilent. (n.d.). Retrieved from [Link]

  • What is GCxGC? - Sepsolve Analytical. (n.d.). Retrieved from [Link]

  • Comprehensive Two-Dimensional Gas Chromatography: A Universal Method for Composition-Based Prediction of Emission Characteristics of Complex Fuels | Energy & Fuels - ACS Publications. (2023). Retrieved from [Link]

  • Gas chromatography combined with flame-induced atmospheric pressure chemical ionization mass spectrometry for the analysis of fatty acid methyl esters and saturated hydrocarbons - PubMed. (2022). Analytica Chimica Acta. Retrieved from [Link]

  • Analytical Methods for the Determination of Mineral Oil Saturated Hydrocarbons (MOSH) and Mineral Oil Aromatic Hydrocarbons (MOAH)—A Short Review - Magritek. (n.d.). Retrieved from [Link]

  • Analytical Methods for the Determination of Mineral Oil Saturated Hydrocarbons (MOSH) and Mineral Oil Aromatic Hydrocarbons (MOAH)—A Short Review - ResearchGate. (n.d.). Retrieved from [Link]

  • Summary Methods for the Analysis of Physical Properties, Compositions, Behaviour, and Toxicity of Petroleum Products A Catalogue. (n.d.). Retrieved from [Link]

  • Analysis of Petroleum Hydrocarbons in Environmental Media - Hawaii State Department of Health. (n.d.). Retrieved from [Link]

  • Analytical Methods for the Determination of Mineral Oil Saturated Hydrocarbons (MOSH) and Mineral Oil Aromatic Hydrocarbons (MOAH)—A Short Review - PMC - NIH. (2018). Analytical Chemistry Insights. Retrieved from [Link]

  • Standard Test Method for Hydrocarbon Types Analysis of Gas-Oil Saturates Fractions by High Ionizing Voltage Mass Spectrometry ASTM D2786 - SIS.se. (n.d.). Retrieved from [Link]

  • Protocols for GC-Based Methods for Generic and Environmental Hydrocarbon Analysis. (n.d.). Retrieved from [Link]

  • Advances in Hydrocarbon Speciation for Soil Gas Analysis - MDPI. (2023). Retrieved from [Link]

  • Manual on Hydrocarbon Analysis, 6th Edition - ASTM. (n.d.). Retrieved from [Link]

  • Guide to ASTM Test Methods for the Analysis of Petroleum Products and Lubricants. (n.d.). Retrieved from [Link]

  • Quantitative Analysis of Hydrocarbons (GC-FID/TCD) - Galala University. (n.d.). Retrieved from [Link]

  • Representative mass spectrometric analysis of the saturated hydrocarbon fractions Umarka-14 oil. - ResearchGate. (n.d.). Retrieved from [Link]

  • GC analyses - English - Applied Petroleum Technology. (n.d.). Retrieved from [Link]

  • Saturated Hydrocarbon Analysis (SHC) - Alpha Analytical. (n.d.). Retrieved from [Link]

  • Identification of dicyclic and tricyclic hydrocarbons in the saturate fraction of a crude oil by gas chromatography/mass spectrometry | Analytical Chemistry - ACS Publications. (n.d.). Retrieved from [Link]

  • GC-MS: A Powerful Technique for Hydrocarbon Analysis - Lab Manager. (2021). Retrieved from [Link]

  • HYDROCARBON ANALYSIS FOR ENVIRONMENTAL SAMPLES - Hill Labs. (n.d.). Retrieved from [Link]

  • Analytical Methods for the Determination of Mineral Oil Saturated Hydrocarbons (MOSH) and Mineral Oil Aromatic Hydrocarbons (MOAH)-A Short Review - PubMed. (2018). Analytical Chemistry Insights. Retrieved from [Link]

  • Development of a Precise Method for the Quantitative Analysis of Hydrocarbons Using Post−Column Reaction Capillary Gas Chromatography with. (n.d.). Retrieved from [Link]

  • Determination of saturated and aromatic hydrocarbons in diesel samples containing varying volume of kerosene through highresolution mass spectrometry and HPLC - ResearchGate. (n.d.). Retrieved from [Link]

  • The Mass Spectrometry of Hydrocarbons - ASTM Digital Library. (n.d.). Retrieved from [Link]

  • Determination of Saturated Hydrocarbon from Nigerian Crude Oil from Selected Oil Wells: A Comparative Study - IISTE.org. (n.d.). Retrieved from [Link]

  • Forensic Hydrocarbon Analysis - Eurofins USA. (2024). Retrieved from [Link]

  • Effects of Montmorillonite on Crude Oil Biodegradation and the Microbial Community in an Oil Production Well Pad Shut Down for 753 Days - MDPI. (n.d.). Retrieved from [Link]

  • GC-MS chromatograms of the m/z 85 fragment of the saturated... - ResearchGate. (n.d.). Retrieved from [Link]

  • Accelerating Saturate, Aromatic, Resin, Asphaltene (SARA) Analysis for High-Fidelity Petroleum Profiling via μSARA-HPLC | ACS Omega - ACS Publications. (2025). Retrieved from [Link]

  • D8369 Standard Test Method for Detailed Hydrocarbon Analysis by High Resolution Gas Chromatography with Vacuum Ultraviolet Absorption Spectroscopy (GC-VUV) - ASTM. (2025). Retrieved from [Link]

  • IDENTITY AND ANALYSIS OF TOTAL PETROLEUM HYDROCARBONS. (n.d.). Retrieved from [Link]

  • Analytical method validation of GC-FID for the simultaneous measurement of hydrocarbons (C2-C4) in their gas mixture. (n.d.). Retrieved from [Link]

  • Manual on Hydrocarbon Analysis, Second Edition—1968 - ASTM. (n.d.). Retrieved from [Link]

  • Quantitative Analysis of Hydrocarbons in Gas Oils by Two-Dimensional Comprehensive Gas Chromatography with Vacuum Ultraviolet Detection | Energy & Fuels - ACS Publications. (2021). Retrieved from [Link]

  • (PDF) Analytical method validation of GC-FID for the simultaneous measurement of hydrocarbons (C2-C4) in their gas mixture - ResearchGate. (2025). Retrieved from [Link]

Sources

Application Note: 3,4-Diethyl-2,5-dimethylhexane as a Reference Standard in Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of a Specialized Alkane in Chromatographic Precision

In the landscape of analytical chemistry, the reliability of chromatographic data is paramount. This hinges on the use of well-characterized reference standards to ensure system performance and aid in compound identification. 3,4-Diethyl-2,5-dimethylhexane (C12H26) is a highly branched alkane that serves as a valuable, specialized reference standard, particularly in Gas Chromatography (GC).[1] Its unique structural properties—specifically its steric hindrance and defined boiling point—confer a predictable and stable retention behavior on non-polar and semi-polar stationary phases.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound as a reference standard. We will explore its applications in system suitability testing, retention index determination, and as a benchmark for complex mixture analysis. The protocols herein are designed to be self-validating, incorporating principles of scientific integrity to ensure robust and reproducible results.[2][3]

Key Physicochemical Properties:

  • Molecular Formula: C12H26[4]

  • Molecular Weight: 170.33 g/mol [4]

  • Structure: A saturated hydrocarbon with a hexane backbone, featuring methyl groups at positions 2 and 5, and ethyl groups at positions 3 and 4.[4]

  • Boiling Point: Estimated to be higher than its linear C12 counterpart (n-dodecane, 216 °C) due to its compact structure, but specific experimental values can vary. Its branched nature reduces the surface area available for intermolecular van der Waals forces compared to straight-chain isomers.[1]

  • Solubility: Soluble in non-polar organic solvents like hexane, heptane, and dichloromethane. Insoluble in water.

Foundational Principles: Why Use a Reference Standard?

Reference standards are the cornerstone of chromatographic analysis, providing a benchmark against which unknown samples are measured.[5][6] Their primary functions include:

  • System Suitability Testing (SST): Before any sample analysis, the chromatographic system's performance must be verified.[2] A reference standard is injected to confirm that the system meets predefined criteria for parameters like peak symmetry, resolution, and reproducibility, ensuring the system is fit for its intended purpose.[7][8]

  • Qualitative Identification (Retention Index): Absolute retention times can vary between instruments and over time as a column ages. By comparing the retention time of an analyte to that of a series of standards (like n-alkanes), a dimensionless value known as the Retention Index (RI) or Kovats Index can be calculated.[9][10] This value is more stable and transferable between laboratories, aiding in the tentative identification of unknown compounds.[11] this compound, with its unique retention time among C12 isomers, can serve as a specific marker in such analyses.

  • Quantitative Analysis: While less common for a hydrocarbon in drug development, in fields like petrochemical analysis, it can be used as an internal standard for quantifying other hydrocarbons, provided it is not present in the sample matrix.

The following diagram illustrates the logical workflow for employing a reference standard in a typical chromatographic analysis.

G Workflow for Reference Standard Implementation cluster_prep Preparation Phase cluster_sst System Suitability Testing (SST) cluster_analysis Sample Analysis prep_standard Prepare Stock & Working Standard Solutions prep_system Equilibrate GC System prep_standard->prep_system inject_sst Inject Standard Solution (n=5) prep_system->inject_sst eval_sst Evaluate SST Parameters (e.g., RSD, Tailing Factor) inject_sst->eval_sst pass_fail SST Pass? eval_sst->pass_fail pass_fail->prep_system No (Troubleshoot) inject_sample Inject Blank, Samples, and Bracketing Standards pass_fail->inject_sample Yes process_data Process Data (Integration & RI Calculation) inject_sample->process_data report Generate Report process_data->report

Caption: Workflow for Reference Standard Implementation.

Application in Gas Chromatography (GC)

Due to its volatility and thermal stability, this compound is ideally suited for GC analysis. Its primary application is on non-polar stationary phases, where elution is governed primarily by boiling point and molecular structure.

Protocol: System Suitability Testing

This protocol establishes the performance of a GC-FID system prior to sample analysis.

Objective: To verify that the GC system provides reproducible and accurate results for branched alkanes.

Materials:

  • This compound (≥98% purity)

  • Hexane or Heptane (GC grade)

  • Class A volumetric flasks and pipettes

  • Autosampler vials with septa

Procedure:

  • Standard Preparation:

    • Prepare a stock solution by accurately weighing approximately 100 mg of this compound into a 100 mL volumetric flask and diluting to volume with hexane (Concentration: ~1 mg/mL).

    • Prepare a working standard by performing a 1:100 dilution of the stock solution in hexane (Concentration: ~10 µg/mL).

  • Instrument Conditions:

    • The following table provides a robust starting point for analysis. Optimization may be required for specific instruments.

ParameterRecommended SettingRationale
GC System Agilent 8890 or equivalent with FIDStandard, robust configuration for hydrocarbon analysis.
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-1, HP-5)Non-polar phase separates compounds primarily by boiling point, ideal for hydrocarbons.[9]
Inlet Temperature 250 °CEnsures rapid volatilization without thermal degradation.
Injection Volume 1 µLStandard volume to avoid overloading the column.
Split Ratio 50:1Prevents column overload and ensures sharp peaks for a relatively concentrated standard.
Carrier Gas Helium or HydrogenInert carrier gases. Hydrogen provides faster analysis and higher efficiency at optimal flow rates.
Flow Rate 1.2 mL/min (Constant Flow)Provides good efficiency and resolution for this column dimension.
Oven Program 50 °C (hold 2 min), ramp 10 °C/min to 250 °C (hold 5 min)A temperature program is essential for eluting a wide range of compounds.[12]
Detector Flame Ionization Detector (FID)Highly sensitive to hydrocarbons.
FID Temperature 280 °CPrevents condensation of analytes in the detector.
Makeup Gas (N2) 25 mL/minStandard setting to support the flame.
Hydrogen Flow 30 mL/minFuel for the flame.
Air Flow 300 mL/minOxidant for the flame.
  • Analysis and Acceptance Criteria:

    • Inject the working standard solution five (n=5) consecutive times.

    • Evaluate the results against the system suitability criteria defined in pharmacopeias like USP <621>.[2][7][13]

SST ParameterAcceptance CriteriaCausality Behind the Parameter
Retention Time %RSD ≤ 1.0%Measures the stability of the carrier gas flow rate and oven temperature control.
Peak Area %RSD ≤ 2.0%Assesses the precision of the injection process and the stability of the detector response.
Tailing Factor (Tf) 0.8 – 1.5Indicates the quality of the column packing and the presence of active sites. Poor symmetry affects integration.[2]
Signal-to-Noise (S/N) ≥ 10Ensures the detection sensitivity is adequate for the analysis to be performed.[13]

No sample analysis is acceptable unless all system suitability requirements have been met.[2]

Protocol: Determination of Retention Index (RI)

Objective: To calculate the linear temperature-programmed retention index of this compound relative to a series of n-alkanes.

Materials:

  • This compound standard (~10 µg/mL)

  • n-Alkane standard mix (e.g., C8-C20 or a wider range, dissolved in hexane)[11][12]

Procedure:

  • Analysis:

    • Using the same GC conditions established in the SST protocol, inject the n-alkane standard mixture.

    • Subsequently, inject the this compound working standard. (Alternatively, a co-injection can be performed).

  • Data Processing:

    • Identify the retention times (tR) of the n-alkanes that elute immediately before (z) and after (z+1) the target compound.

    • Record the retention time of this compound (i).

  • Calculation:

    • The temperature-programmed retention index (IT) is calculated using the following formula:

    IT = 100 * [ z + ( (tRi - tRz) / (tR(z+1) - tRz) ) ]

    Where:

    • IT is the retention index.

    • z is the carbon number of the n-alkane eluting before the compound of interest.

    • tRi is the retention time of the compound of interest.

    • tRz is the retention time of the n-alkane with carbon number z.

    • tR(z+1) is the retention time of the n-alkane with carbon number z+1.

Expected Outcome: The retention index of this compound on a non-polar column will be between that of n-undecane (RI 1100) and n-dodecane (RI 1200), but its exact value is highly dependent on the specific column and conditions. Branched alkanes typically have lower retention indices than their straight-chain isomers.[14]

Limited Applicability in HPLC

As a non-polar, saturated hydrocarbon, this compound lacks a chromophore, making it virtually invisible to UV-Vis detectors, which are the most common type in HPLC.[3] Its use in HPLC is therefore highly limited but theoretically possible under specific conditions:

  • Detection: Refractive Index (RI) or Evaporative Light Scattering (ELSD) detectors would be required.

  • Mobile Phase: A non-polar mobile phase (normal-phase chromatography) would be necessary, such as hexane or heptane.

  • Application: It could potentially serve as a void volume marker or a system suitability standard in specialized normal-phase applications, but this is not a common or recommended practice.

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
Failed Retention Time RSD Unstable carrier gas flow, oven temperature fluctuations, leaks in the system.Check for gas leaks, verify oven temperature program, ensure pressure regulators are stable.
Failed Peak Area RSD Inconsistent injection volume, septum leak, sample matrix effects.Check autosampler syringe, replace inlet septum, ensure standard is fully dissolved.[15]
Poor Peak Shape (Tailing) Column contamination, active sites, incompatible solvent.Condition the column, trim the inlet side of the column, ensure standard is dissolved in a compatible solvent.
No Peak Detected FID not lit, incorrect detector settings, no sample injected.Check gas flows and re-ignite FID, verify detector parameters, confirm vial contains sample and syringe is working.
Inconsistent Retention Index Column aging, different temperature program or flow rate used.Always run the n-alkane mix under identical conditions as the sample; note the column's age and performance over time.

Conclusion

This compound is a specialized but effective reference standard for Gas Chromatography. Its stable, branched structure provides a reliable benchmark for ensuring analytical system performance through rigorous System Suitability Testing. Furthermore, its use in determining Retention Indices contributes to more robust and transferable qualitative data. While its utility in HPLC is negligible, its role in enhancing the quality and reliability of GC data, particularly in the analysis of complex hydrocarbon mixtures, is significant. Adherence to the detailed protocols and principles outlined in this guide will enable researchers to achieve high levels of accuracy and confidence in their chromatographic results.

References

  • Accurate preparation of standards for chromatographic analysis. chemeurope.com. Available from: [Link]

  • Accurate Preparation of Standards For Chromatographic Analysis. LCGC International. (2023-05-16). Available from: [Link]

  • General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY. U.S. Pharmacopeia. Available from: [Link]

  • Reference Standard Preparation & Characterization. Creative Biolabs. Available from: [Link]

  • Chromatographic Analysis – Sample and Standard Preparation. Mettler Toledo. Available from: [Link]

  • Elution Patterns From Capillary GC For Methyl-Branched Alkanes. UNL Digital Commons. Available from: [Link]

  • Preparing a New Reference Standard for Use. Restek. Available from: [Link]

  • QSPR Correlation and Predictions of GC Retention Indexes for Methyl-Branched Hydrocarbons Produced by Insects. ACS Publications. Available from: [Link]

  • This compound. PubChem. Available from: [Link]

  • USP Chapter 621 changes. Element Lab Solutions. Available from: [Link]

  • Are You Sure You Understand USP <621>? LCGC International. (2024-09-16). Available from: [Link]

  • How can I calculate retention indices for identification of compounds using GC-MS? ResearchGate. (2015-06-04). Available from: [Link]

  • GC Analysis – Part IV. Retention Indices. PhytoChemia. (2014-08-25). Available from: [Link]

Sources

The Architectonics of Matter: A Guide to the Application of Highly Branched Alkanes in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[City, State] – The unique molecular architecture of highly branched alkanes is unlocking unprecedented advancements across materials science. From enhancing the efficiency of lubricants to pioneering new frontiers in drug delivery, their distinct properties are proving indispensable. This technical guide offers researchers, scientists, and drug development professionals an in-depth exploration of the applications and protocols leveraging these versatile molecules.

Introduction: The Significance of Molecular Branching

Highly branched alkanes, including dendrimers and hyperbranched polymers, deviate significantly from their linear counterparts. Their globular or tree-like structures prevent the chain entanglement common in linear polymers, leading to a host of advantageous properties such as lower viscosity, higher solubility, and a high density of terminal functional groups.[1] These characteristics are a direct result of their unique molecular architecture and are central to their utility in advanced materials.[2][3] The more branched an alkane, the more stable it tends to be compared to its linear isomer.[4]

The synthesis of these complex molecules can be achieved through various methods, from large-scale industrial processes like alkylation and isomerization to more targeted laboratory syntheses for specific, high-purity applications.[2]

High-Performance Lubricants: Reducing Friction at the Molecular Level

The quest for greater energy efficiency has driven significant research into advanced lubrication technologies. Highly branched alkanes, particularly hyperbranched polymers, are at the forefront of this field.[5]

Causality of Performance: The highly branched, spherical nature of these molecules minimizes intermolecular entanglement, resulting in low viscosity at low temperatures and a high viscosity index.[5] This means they can maintain their lubricating properties over a wide range of temperatures, a critical requirement for modern engines and machinery.[6][7] Their structure allows them to act as molecular ball bearings, reducing friction and wear between surfaces.

Experimental Protocol: Synthesis of a Hyperbranched Polyalphaolefin (PAO) Lubricant Base

This protocol outlines a representative synthesis of a hyperbranched PAO, a common base for high-performance lubricants.

  • Initiation: A Lewis acid catalyst (e.g., boron trifluoride, BF₃) is introduced into a reactor containing a short-chain alpha-olefin monomer (e.g., 1-decene).

  • Polymerization: The reaction proceeds via cationic polymerization. The BF₃ activates the double bond of the monomer, initiating a chain reaction where monomer units add to the growing polymer chain in a highly branched fashion.

  • Termination: The polymerization is terminated by the addition of a quenching agent, such as water or an alcohol.

  • Hydrogenation: The resulting unsaturated hyperbranched polymer is then hydrogenated using a catalyst (e.g., palladium on carbon) to saturate any remaining double bonds. This step is crucial for enhancing the thermal and oxidative stability of the final lubricant.[2]

  • Purification: The final product is purified through distillation to remove any unreacted monomers and low molecular weight oligomers.

Data Presentation: Viscosity Index of Branched vs. Linear Alkanes

Alkane TypeKinematic Viscosity at 40°C (cSt)Kinematic Viscosity at 100°C (cSt)Viscosity Index (VI)
Linear C20 Alkane4.51.8~90
Highly Branched C20 Alkane5.22.1~150
Hyperbranched Polymer Lubricant Additive44.19.6210.4[5]

Note: The data presented are representative values and can vary based on the specific molecular structure and purity.

Advanced Coatings and Adhesives: Engineering Surface Properties

Dendrimers and hyperbranched polymers offer significant advantages in the formulation of coatings and adhesives due to their high functionality and low viscosity.[8][9]

Mechanism of Action: The high density of terminal functional groups on these molecules allows for a high degree of cross-linking, leading to durable and chemically resistant coatings.[8] Their low viscosity enables the formulation of high-solids coatings with reduced volatile organic compound (VOC) content. In adhesives, their globular structure can improve gap-filling properties and enhance adhesion to various substrates.

Protocol: Formulation of a Dendrimer-Based Epoxy Coating

  • Component A (Resin): A dendrimer with multiple hydroxyl or amine terminal groups is mixed with a standard epoxy resin (e.g., bisphenol A diglycidyl ether).

  • Component B (Hardener): A suitable cross-linking agent (e.g., an amine-based curing agent) is prepared separately.

  • Mixing: Component A and Component B are thoroughly mixed in the specified stoichiometric ratio immediately before application.

  • Application: The mixture is applied to the substrate using standard techniques such as spraying, brushing, or rolling.

  • Curing: The coated substrate is allowed to cure at ambient or elevated temperatures, depending on the specific formulation. The high functionality of the dendrimer facilitates a rapid and dense cross-linking network.

Visualization: Dendrimer Cross-linking in a Coating

Caption: Dendrimer facilitating a dense cross-linking network in an epoxy coating.

Drug Delivery Systems: Nanoscale Vehicles for Targeted Therapies

Hyperbranched polymers are emerging as promising nanocarriers for drug delivery due to their biocompatibility, high drug-loading capacity, and the ability to be functionalized for targeted delivery.[1][10][11]

Rationale for Use: The internal cavities within the three-dimensional globular structure of hyperbranched polymers can encapsulate drug molecules, protecting them from degradation and enabling controlled release.[10][11][12] The surface of these polymers can be modified with targeting ligands (e.g., peptides, antibodies) to enhance drug accumulation at specific sites, such as tumors.[10]

Protocol: Encapsulation of a Hydrophobic Drug in a Hyperbranched Polymer

  • Polymer and Drug Dissolution: A hyperbranched polymer (e.g., a polyester-based one) and a hydrophobic drug are dissolved in a suitable organic solvent.

  • Encapsulation: The organic solution is then added dropwise to an aqueous solution under vigorous stirring. This process, known as nanoprecipitation, causes the polymer to collapse around the drug molecules, forming drug-loaded nanoparticles.

  • Solvent Removal: The organic solvent is removed by evaporation under reduced pressure.

  • Purification and Characterization: The resulting nanoparticle suspension is purified by dialysis or centrifugation to remove any free drug. The size, drug-loading efficiency, and release kinetics of the nanoparticles are then characterized using techniques such as dynamic light scattering (DLS), UV-Vis spectroscopy, and high-performance liquid chromatography (HPLC).

Visualization: Drug Encapsulation and Targeted Delivery Workflow

G cluster_formulation Formulation cluster_delivery Delivery Drug Hydrophobic Drug Solvent Organic Solvent Drug->Solvent Polymer Hyperbranched Polymer Polymer->Solvent Aqueous Aqueous Phase Solvent->Aqueous Nanoprecipitation Nanoparticles Drug-Loaded Nanoparticles Aqueous->Nanoparticles Targeting Surface Functionalization (e.g., with peptides) Nanoparticles->Targeting TargetedNP Targeted Nanoparticles Targeting->TargetedNP Tumor Tumor Site TargetedNP->Tumor Targeted Delivery

Caption: Workflow for drug encapsulation and targeted delivery using hyperbranched polymers.

Polymer Modification: Tailoring Bulk Properties

The incorporation of highly branched alkanes into linear polymer matrices can significantly alter their physical and mechanical properties.[13]

Underlying Principles: When blended with linear polymers, the compact, non-entangling structure of highly branched alkanes can act as a plasticizer, increasing flexibility and reducing brittleness.[13] They can also modify the crystallization behavior of semi-crystalline polymers, influencing properties such as clarity and impact strength.

Protocol: Melt Blending of a Linear Polymer with a Hyperbranched Modifier

  • Material Preparation: The linear polymer (e.g., polypropylene) and the hyperbranched alkane modifier are dried to remove any residual moisture.

  • Compounding: The two components are fed into a twin-screw extruder at a predetermined ratio.

  • Melt Blending: The materials are heated above their melting points and subjected to high shear forces within the extruder, ensuring homogeneous mixing.

  • Extrusion and Pelletization: The molten blend is extruded through a die and cooled, then cut into pellets.

  • Characterization: The resulting polymer blend is characterized for its mechanical properties (e.g., tensile strength, elongation at break) and thermal properties (e.g., glass transition temperature, melting point) using standard techniques.

Conclusion

The unique structural attributes of highly branched alkanes provide a powerful toolkit for materials scientists. Their ability to influence properties at the molecular level has led to significant innovations in lubricants, coatings, drug delivery, and polymer modification. As synthesis techniques become more refined and our understanding of structure-property relationships deepens, the range of applications for these remarkable molecules is set to expand even further.

References

  • Benchchem. (n.d.). A Technical Guide to the Synthesis of Highly Branched Alkanes.
  • Goyal, P., et al. (2020). Synthesis and functionalization of hyperbranched polymers for targeted drug delivery. Journal of Controlled Release, 321, 285-311.
  • Li, Y., et al. (2018). Hyperbranched Polymers with Controllable Topologies for Drug Delivery. Chemistry – An Asian Journal, 13(16), 2084-2098.
  • AZoM. (2020). Developing Drug Delivery Systems Using Hyperbranched Polymers.
  • Saeed, A., et al. (2006). Hyperbranched polymers as drug carriers: microencapsulation and release kinetics. Pharmaceutical Development and Technology, 11(1), 109-117.
  • Coatingsys. (n.d.). Dendrimers and Their Applications.
  • Cosimbescu, L. (2016). Hyperbranched Alkanes for Lubes. Pacific Northwest National Laboratory.
  • Rio Mais Seguro. (n.d.). Branched Chain Alkanes.
  • Carlmark, A., et al. (2013). Dendritic architectures based on bis-MPA: functional polymeric scaffolds for application-driven research. Polymer Chemistry, 4(13), 3586-3599.
  • Vollhardt, K. P. C., & Schore, N. E. (2010). The Effect of Branching On Melting and Boiling Points. Master Organic Chemistry.
  • Holle, W. (2019). Modification with alkyl chains and the influence on thermal and mechanical properties of aromatic hyperbranched polyesters. Journal of Polymer Science Part A: Polymer Chemistry, 57(16), 1699-1708.
  • Wikipedia. (n.d.). Alkane.
  • Alam, M. S., et al. (2018). The detailed composition of alkane series (straight, branched and cyclic alkanes) for five different tested lubricants. Atmospheric Environment, 175, 146-154.
  • Nelson, S. D., & Seybold, P. G. (2001). Molecular structure-property relationships for alkenes. Journal of Molecular Graphics and Modelling, 20(1), 36-53.
  • Wikipedia. (n.d.). Hydrocarbon.
  • Progress in the Research on Branched Polymers with Emphasis on the Chinese Petrochemical Industry. (2023). Polymers, 15(23), 4586.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Sterically Hindered Alkanes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of sterically hindered alkanes. This guide is designed for researchers, medicinal chemists, and materials scientists who encounter the unique challenges associated with constructing sterically congested carbon frameworks. Three-dimensionally bulky scaffolds are crucial for enhancing molecular properties like stability and solubility, but their synthesis is often hampered by kinetic and thermodynamic barriers.[1]

This resource provides practical, field-tested insights in a direct question-and-answer format, addressing common experimental failures and offering robust troubleshooting strategies.

Part 1: Troubleshooting Guide for Common Synthesis Failures

This section addresses specific issues you may encounter in the laboratory. Each problem is followed by probable causes and actionable solutions grounded in mechanistic principles.

Problem 1: Reaction yields are consistently low or the reaction fails to proceed entirely.

Question: My cross-coupling reaction (e.g., Kumada, Suzuki) to form a quaternary carbon center is not working. I've confirmed my starting materials are pure, but I only recover unreacted substrates. What's going wrong?

Answer:

This is the most common challenge and typically points to one of several kinetically demanding steps in the catalytic cycle being thwarted by steric hindrance.

  • Probable Cause 1: Steric Clash During Transmetalation.

    • Causality: In many cross-coupling reactions, the transmetalation step, where the alkyl group is transferred from one metal (e.g., Mg in a Grignard reagent) to the palladium or nickel catalyst, is highly sensitive to steric bulk.[1] The transition state required for this transfer can be too high in energy if the coupling partners are bulky, effectively stopping the catalytic cycle.

    • Solution: Switch to a more reactive transmetalating agent. Organocopper reagents, for instance, can engage in palladium-catalyzed cross-coupling under milder conditions. The Cu(I)–Pd(II) interaction leads to a more compact and lower-energy transition state, enabling C–C bond formation even at highly congested sp³ centers where traditional methods fail.[1]

  • Probable Cause 2: Sluggish Reductive Elimination.

    • Causality: The final step of the catalytic cycle, reductive elimination, forms the desired C-C bond and regenerates the catalyst. For sterically demanding groups, bringing them into the required proximity on the metal center for bond formation is a significant energetic barrier.

    • Solution: Optimize the ligand. Bulky, electron-rich ligands (e.g., N-heterocyclic carbenes (NHCs) or phosphines like SPhos) can promote reductive elimination.[2] These ligands stabilize the metal center and can create a more favorable geometry for the final bond-forming step. In some cases, moving from a palladium to a nickel catalyst can be beneficial, as nickel complexes can sometimes facilitate this step more readily for certain substrates.[3][4]

  • Probable Cause 3: Inefficient Oxidative Addition.

    • Causality: The initial step, oxidative addition of the alkyl halide to the metal center, can also be slow for tertiary halides due to steric hindrance around the C-X bond.[5][6]

    • Solution: Use a more reactive leaving group (I > Br > Cl > OTs). Additionally, employing highly active catalyst pre-cursors or specialized ligands designed to accelerate oxidative addition can be effective.[1]

Problem 2: My Grignard reaction with a hindered ketone is yielding a reduction product instead of the desired tertiary alcohol.

Question: I'm trying to add a tert-butyl Grignard reagent to di-isopropyl ketone, but I'm primarily isolating the corresponding secondary alcohol (di-isopropyl carbinol) and recovering my starting ketone. Why isn't the addition working?

Answer:

This is a classic case of a Grignard reagent acting as a base or a reducing agent rather than a nucleophile, a behavior exacerbated by steric hindrance.

  • Probable Cause: Hydride Transfer (Reduction) or Enolization.

    • Causality: When the carbonyl carbon is sterically shielded, the nucleophilic attack by the Grignard reagent is slow.[7] If the Grignard reagent has a β-hydrogen, it can instead deliver a hydride to the carbonyl carbon via a cyclic six-membered transition state, reducing the ketone to an alcohol.[7] Alternatively, if the ketone has α-protons, the highly basic Grignard reagent can simply deprotonate it to form an enolate, which upon workup returns the starting ketone.[7][8]

    • Solution 1: Switch to an Organolithium Reagent. Alkyllithium reagents are generally more reactive and more potent nucleophiles than their Grignard counterparts.[9] They are less prone to the reduction side reaction. However, be aware that their higher basicity can sometimes increase enolization, so careful temperature control (often running the reaction at lower temperatures like -78 °C) is crucial.[9]

    • Solution 2: Use a More Reactive Form of Magnesium. Rieke Magnesium, a highly reactive form of magnesium powder, can facilitate the formation of the Grignard reagent and improve reaction rates, potentially favoring the desired addition pathway.[9]

    • Solution 3: Employ a Cerium(III) Chloride Additive (Luche Reduction Conditions). While typically used to favor 1,2-addition to enones, CeCl₃ can also enhance the nucleophilicity of organometallic reagents and suppress enolization, sometimes aiding in additions to hindered ketones.

Part 2: Frequently Asked Questions (FAQs)

Q1: Beyond specific reactions, what is the fundamental reason that synthesizing sterically hindered alkanes is so difficult?

The primary challenge is overcoming steric strain. Molecules inherently resist conformations that force bulky groups into close proximity. Synthetic reactions that aim to create these structures must overcome a high activation energy barrier associated with forcing atoms into a sterically crowded arrangement. This is why reactions often require more forcing conditions (higher temperatures, more reactive reagents) or specialized catalysts that can lower this activation barrier.[10]

Q2: Are there methods to form C-C bonds for hindered alkanes that bypass traditional cross-coupling or organometallic addition?

Yes, C-H activation and radical-based methods are increasingly powerful alternatives.

  • C-H Activation: This strategy avoids the need for pre-functionalized starting materials (like halides or organometallics).[11][12] Transition metal catalysts can directly insert into an otherwise inert C-H bond, creating a metal-carbon bond that can then participate in bond formation.[13] While regioselectivity can be a challenge, systems have been developed that show preference for primary C-H bonds, which is counterintuitive to bond dissociation energies but achievable through catalyst design.[14][15]

  • Radical Methods: Carbon-centered radicals are less sensitive to steric hindrance than ionic intermediates.[16] Modern photoredox or electrochemical methods can generate alkyl radicals from readily available precursors like carboxylic acids or alkyl halides. These radicals can then be coupled to form highly congested C(sp³)–C(sp³) bonds under mild conditions.[17]

Q3: How do I choose the right ligand for a challenging cross-coupling reaction?

Ligand choice is critical. The ideal ligand often balances steric bulk and electronic properties to promote the rate-limiting step of the catalytic cycle.

  • For Hindered Substrates: Bulky, electron-donating ligands are often preferred.

    • Bulky Phosphines: Ligands like P(t-Bu)₃, SPhos, and XPhos are effective because their size promotes the dissociation of the ligand from the metal center, opening a coordination site for the substrates. Their electron-donating nature also increases the electron density on the metal, which can facilitate oxidative addition.[18]

    • N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors and often form very stable catalyst complexes. They have proven highly effective in couplings involving unactivated or hindered alkyl halides.[19]

Q4: My reaction requires anhydrous conditions, but I suspect trace water is the issue. What are the best practices for ensuring a truly anhydrous setup?

Grignard reagents and many catalysts are extremely sensitive to moisture, which can quench the reagent or deactivate the catalyst.[3][20]

  • Glassware: Oven-dry all glassware at >120 °C for at least 4 hours (overnight is best) and cool under a stream of inert gas (argon or nitrogen) or in a desiccator.

  • Solvents: Use freshly distilled solvents or purchase anhydrous grade solvents packaged under an inert atmosphere and stored over molecular sieves.

  • Reagents: Ensure all solid reagents are dried in vacuo with gentle heating if they are thermally stable.

  • Atmosphere: Assemble your reaction setup while flame-drying the glassware under a positive pressure of inert gas to drive off any adsorbed moisture. Use Schlenk line or glovebox techniques for highly sensitive reactions.

Part 3: Experimental Protocols & Data

Protocol: Palladium/Copper-Catalyzed Cross-Coupling of a Hindered Alkyl Iodide with an Organocopper Reagent

This protocol is adapted from methodologies proven effective for forming sterically congested C-C bonds.[1]

Step 1: Preparation of the Organocopper Reagent (R-Cu)

  • Under an argon atmosphere, add CuI (1.1 equivalents) to a flame-dried Schlenk flask equipped with a magnetic stir bar.

  • Add anhydrous THF via syringe.

  • Cool the suspension to -78 °C (dry ice/acetone bath).

  • Slowly add the corresponding organolithium or Grignard reagent (1.0 equivalent) dropwise via syringe.

  • Stir the mixture at -78 °C for 30 minutes. The resulting organocopper reagent is used directly in the next step.

Step 2: Cross-Coupling Reaction

  • In a separate flame-dried Schlenk flask, dissolve the hindered alkyl iodide (1.0 equivalent), Pd₂(dba)₃ (2.5 mol%), and a suitable phosphine ligand (e.g., P(t-Bu)₃, 10 mol%) in anhydrous THF.

  • Stir at room temperature for 10 minutes to allow for catalyst activation.

  • Slowly transfer the pre-formed organocopper suspension from Step 1 into the catalyst mixture via cannula at room temperature.

  • Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Data Summary: Comparison of Catalytic Systems for Hindered Coupling

The following table summarizes typical outcomes for the coupling of a tertiary alkyl bromide with a secondary organometallic reagent, highlighting the impact of the chosen methodology.

Reaction TypeCatalyst/Reagent SystemTypical YieldKey Challenges
Kumada Coupling NiCl₂(dppp) / sec-alkyl-MgBr< 10%Slow reductive elimination, β-hydride elimination.[3][21]
Suzuki Coupling Pd(OAc)₂/SPhos / sec-alkyl-B(pin)15-40%Difficult transmetalation from boronic ester.
Grignard Addition tert-alkyl-MgBr + hindered ketone0-20%Reduction and enolization are major side reactions.[7]
Pd/Cu Co-catalyzed Pd₂(dba)₃/L + sec-alkyl-Cu70-95%Lower transmetalation barrier, milder conditions.[1]

Part 4: Visualization of Key Processes

Troubleshooting Flowchart for a Failed C(sp³)–C(sp³) Coupling Reaction

This diagram provides a logical path for diagnosing common failures in reactions designed to create sterically hindered C-C bonds.

TroubleshootingFlowchart start Reaction Failed (Low/No Yield) check_sm 1. Verify Starting Materials (Purity, Integrity via NMR/MS) start->check_sm sm_ok Starting Materials OK? check_sm->sm_ok sm_bad Repurify or Resynthesize Starting Materials sm_ok->sm_bad No reaction_type 2. Analyze Reaction Type sm_ok->reaction_type Yes grignard Grignard / Organolithium Addition reaction_type->grignard Organometallic Addition cross_coupling Transition Metal Cross-Coupling reaction_type->cross_coupling Catalytic Coupling grignard_issue Side Products Observed? (Reduction, Enolization) grignard->grignard_issue coupling_issue Rate-Limiting Step? cross_coupling->coupling_issue grignard_yes Switch to more nucleophilic reagent (e.g., R-Li instead of R-MgBr). Lower reaction temperature (-78 °C). Consider CeCl₃ additive. grignard_issue->grignard_yes Yes grignard_no Increase reagent reactivity (e.g., use Rieke Mg). Check for trace H₂O. grignard_issue->grignard_no No transmetalation Transmetalation Issue: - Switch to Organocopper reagent. - Use more reactive organometallic (e.g., organozinc). coupling_issue->transmetalation Likely reductive_elim Reductive Elimination Issue: - Use bulky, electron-rich ligand (SPhos, NHC). - Switch metal center (e.g., Ni for Pd). coupling_issue->reductive_elim Possible

Caption: A decision tree for troubleshooting failed C-C bond formations.

Generalized Catalytic Cycle for Cross-Coupling

This diagram illustrates the key steps in a typical palladium-catalyzed cross-coupling reaction, highlighting the stages most susceptible to steric hindrance.

CatalyticCycle cluster_0 Catalytic Cycle A Pd(0)L₂ (Active Catalyst) B R¹-Pd(II)(X)L₂ A->B Oxidative Addition (R¹-X) C R¹-Pd(II)(R²)L₂ B->C Transmetalation (R²-M) [Sterically Demanding] C->A Reductive Elimination [Sterically Demanding] Product R¹-R² (Desired Alkane) C->Product Product Formation

Caption: Key steps in a Pd-catalyzed cross-coupling cycle.

References

  • So, C. M., & Buchwald, S. L. (2019). Organocopper cross-coupling reaction for C–C bond formation on highly sterically hindered structures.
  • BenchChem. (2025). Technical Support Center: Grignard Reactions with Sterically Hindered Ketones. BenchChem.
  • Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Organic Chemistry Portal.
  • Itami, K., et al. (n.d.). A challenging synthesis. The Royal Society of Chemistry.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts.
  • Chen, M., & White, M. C. (2017). Challenges and opportunities for alkane functionalisation using molecular catalysts. Chemical Science, 8(12), 7949–7963.
  • Li, C. J. (2009). Cross-dehydrogenative coupling (CDC): an efficient and atom-economical C–C bond formation. Accounts of chemical research, 42(2), 335-344.
  • Sun, C. L., Li, B. J., & Shi, Z. J. (2011). Direct C–H transformation via iron catalysis. Chemical reviews, 111(3), 1293-1314.
  • Newman, S. G., & O'Brien, M. (2016). Inherent vs Apparent Chemoselectivity in the Kumada–Corriu Cross-Coupling Reaction. Organic Letters, 18(20), 5312-5315.
  • Organic Chemistry Portal. (n.d.). Alkane synthesis by C-C coupling. Organic Chemistry Portal.
  • ResearchGate. (2025). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines.
  • Organic Chemistry Portal. (n.d.). Catalytic C-C Bond-Forming Reactions. Organic Chemistry Portal.
  • NIH. (n.d.). Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules.
  • PubMed Central. (n.d.). Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides. PubMed Central.
  • Wikipedia. (n.d.). Kumada coupling. Wikipedia.
  • Organic Chemistry Portal. (n.d.). Kumada Coupling. Organic Chemistry Portal.
  • Watson, W. (2017). Improving the Substrate Scope of the Kumada-Corriu Cross Coupling Reaction. Organic Chemistry Portal.
  • ACS Publications. (2022). Mechanistic Insight into the Ni-Catalyzed Kumada Cross-Coupling. The Journal of Organic Chemistry.
  • Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps.
  • PubMed Central. (n.d.). Radicals in natural product synthesis. PubMed Central.
  • Journal of the American Chemical Society. (n.d.). Alkanes C1–C6 C–H Bond Activation via a Barrierless Potential Energy Path. Journal of the American Chemical Society.
  • Khan Academy. (2013).

Sources

Technical Support Center: Improving Yield in Grignard Synthesis of C12H26 Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Grignard Synthesis. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize the synthesis of C12H26 isomers. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to troubleshoot and enhance your reaction yields effectively. The Grignard reaction is a cornerstone of carbon-carbon bond formation, but its sensitivity requires meticulous attention to detail, especially when synthesizing long-chain alkanes like dodecane.

Section 1: Frequently Asked Questions (FAQs) - Your First Line of Defense

This section addresses the most common issues encountered during the Grignard synthesis of C12H26 isomers.

Q1: My Grignard reaction refuses to start. What are the most common culprits and how can I fix them?

A1: Failure to initiate is the most frequent hurdle in Grignard synthesis.[1] The primary causes are almost always related to the integrity of your setup and reagents.

  • Inactive Magnesium Surface: Magnesium turnings are coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction with the alkyl halide.[2][3] Activation is crucial to expose a fresh, reactive metal surface.[1]

    • Solution: Activate the magnesium in situ. Common methods include the addition of a small crystal of iodine (the purple color will disappear upon initiation) or a few drops of 1,2-dibromoethane.[2] Mechanical activation by gently grinding the magnesium turnings with a dry mortar and pestle in an inert atmosphere before the reaction can also be effective.[1]

  • Presence of Moisture: Grignard reagents are potent bases and will be rapidly quenched by protic sources, especially water.[4][5][6] Even trace amounts of moisture in your glassware, solvent, or starting materials will prevent the reaction from starting.[1][3]

    • Solution: All glassware must be rigorously dried, either in an oven overnight at >120°C or by flame-drying under vacuum and cooling under a positive pressure of an inert gas like argon or nitrogen.[1]

  • Impure Starting Materials: The solvent must be anhydrous, and the alkyl halide must be pure and dry.[3][7]

    • Solution: Use a freshly opened bottle of an anhydrous ether solvent (e.g., diethyl ether or THF). If the solvent has been opened previously, it may have absorbed atmospheric moisture.[1] Consider distilling the solvent from a suitable drying agent, such as a sodium/benzophenone ketyl, which provides a visual indication (a persistent deep blue color) of anhydrous and deoxygenated conditions.[7]

Q2: How can I visually confirm that my Grignard reagent has formed?

A2: Several visual cues indicate a successful initiation and formation of the Grignard reagent. The reaction is exothermic, so a gentle reflux or a noticeable temperature increase in the reaction flask is a primary indicator.[8][9] The solution will also typically turn cloudy and may adopt a gray or brownish color as the magnesium is consumed.[2][10] For quantitative analysis, the concentration of the formed Grignard reagent can be determined by titration, for example, against a solution of iodine in THF with LiCl, where the disappearance of the iodine color marks the endpoint.

Q3: My primary product is correct, but I'm getting a significant amount of a high-boiling point byproduct with double the molecular weight. What is happening?

A3: This is a classic sign of the Wurtz coupling side reaction .[8][11][12] In this reaction, the already-formed Grignard reagent (R-MgX) acts as a nucleophile and attacks a second molecule of the alkyl halide (R-X) to form a symmetrical alkane (R-R).[11][13]

  • Mechanism: R-MgX + R-X → R-R + MgX₂

  • Causality & Prevention: This side reaction is favored by higher temperatures and a high local concentration of the alkyl halide.[11][12][14]

    • Slow Addition: Add the alkyl halide dropwise from an addition funnel to the magnesium suspension. This maintains a low concentration of the halide at any given time, favoring the reaction with magnesium over the coupling reaction.[11]

    • Temperature Control: The reaction is exothermic. Maintain a gentle reflux, but avoid excessive heating.[8] Using an ice bath to moderate the reaction rate during the addition of the alkyl halide can be beneficial.[11]

    • Solvent Choice: Solvents like 2-Methyltetrahydrofuran (2-MeTHF) have been shown to suppress Wurtz coupling byproducts more effectively than traditional solvents like THF or diethyl ether.[15]

Q4: Which solvent is optimal for synthesizing long-chain alkyl Grignard reagents?

A4: The choice of solvent is critical as it stabilizes the Grignard reagent.[16][17] Ethereal solvents are required because the lone pair electrons on the oxygen atom coordinate with the magnesium center, forming a stabilizing complex.[4][18][19] For C12H26 isomer synthesis, the choice involves a trade-off between reactivity and side-reaction control.

SolventBoiling Point (°C)Key AdvantagesKey Disadvantages
Diethyl Ether (Et₂O) 34.6Good for initiation; easy to remove post-reaction.Highly volatile and flammable; can be sluggish for less reactive halides.[15]
Tetrahydrofuran (THF) 66Higher boiling point allows for higher reaction temperatures; better solvating power for the Grignard reagent.[10][20]Can promote side reactions if the temperature is not controlled; more difficult to remove.
2-Methyltetrahydrofuran (2-MeTHF) 80Higher boiling point; shown to suppress Wurtz coupling.[15] Can be derived from renewable resources.Can be more difficult to dry completely.

Recommendation: For the synthesis of C12H26 isomers, THF or 2-MeTHF are often preferred due to their superior solvating properties and ability to facilitate the reaction of longer-chain alkyl halides. However, meticulous temperature control is paramount to minimize Wurtz coupling.[10][15]

Section 2: In-Depth Troubleshooting & Optimization Protocols

This section provides detailed protocols and workflows to systematically improve your reaction yields.

Guide 1: Foundational Excellence - Reagent and Glassware Preparation

The success of a Grignard reaction is determined before the first reagent is even added. Absolute exclusion of water and air is non-negotiable.[2][17]

  • Glassware Preparation:

    • Clean all glassware (reaction flask, condenser, addition funnel) with a suitable solvent and dry thoroughly.

    • Place all glassware in an oven at >120°C for at least 4 hours (overnight is preferable).[1]

    • Assemble the glassware hot from the oven and immediately place it under a positive pressure of dry inert gas (Argon or Nitrogen). Allow it to cool to room temperature. This prevents atmospheric moisture from adsorbing onto the glass surfaces.

  • Solvent Purification (Sodium/Benzophenone Still):

    • Caution: This procedure should only be performed by trained personnel.

    • To a flask containing the solvent (e.g., THF), add small pieces of sodium metal and a small amount of benzophenone under an inert atmosphere.

    • Heat the mixture to reflux. The solution will turn a deep blue or purple color. This is the sodium benzophenone ketyl, a radical anion that is a potent scavenger of water and oxygen.[7]

    • The persistence of this blue color indicates that the solvent is anhydrous and deoxygenated. Distill the solvent directly from the still into the reaction flask under an inert atmosphere immediately before use.

The following diagram illustrates the critical workflow for setting up a successful Grignard reaction, emphasizing the steps required to ensure an inert and anhydrous environment.

Grignard_Setup_Workflow cluster_prep Phase 1: Preparation cluster_reagents Phase 2: Reagent Addition cluster_reaction Phase 3: Reaction Execution Clean Clean Glassware OvenDry Oven-Dry Glassware (>120°C, >4h) Clean->OvenDry Assemble Assemble Apparatus Hot OvenDry->Assemble InertGas Cool Under Inert Gas (Ar/N₂) Assemble->InertGas AddMg Add Mg Turnings & Activator (e.g., Iodine) InertGas->AddMg AddSolvent Add Anhydrous Solvent via Syringe/Cannula AddMg->AddSolvent AddHalide Add Small Portion of Alkyl Halide to Initiate AddSolvent->AddHalide Initiation Confirm Initiation (Heat, Cloudiness) AddHalide->Initiation SlowAdd Slowly Add Remaining Alkyl Halide Initiation->SlowAdd Reflux Maintain Gentle Reflux SlowAdd->Reflux Completion Stir Until Mg is Consumed Reflux->Completion

Caption: Workflow for Grignard Reaction Setup.

Guide 2: Minimizing the Wurtz Coupling Side Reaction

To synthesize a C12H26 isomer, a typical approach involves reacting a C6 Grignard reagent with a C6 alkyl halide (or other combinations like C5 + C7, C8 + C4, etc.). The desired reaction is the coupling of the two different alkyl groups. However, the Wurtz coupling of the Grignard reagent with its own parent alkyl halide is a major competing pathway.[11]

The diagram below illustrates the desired cross-coupling reaction versus the undesired Wurtz homo-coupling.

Competing_Reactions RMgX Grignard Reagent (R-MgX) DesiredProduct Desired Product (R-R') RMgX->DesiredProduct + R'-X (Slow Addition) WurtzProduct Wurtz Byproduct (R-R) RMgX->WurtzProduct + R-X (High Temp/Conc.) R_X Alkyl Halide (R'-X) ParentHalide Parent Halide (R-X)

Caption: Desired vs. Undesired Grignard Pathways.

ParameterCondition to Minimize Wurtz CouplingRationale
Temperature Maintain gentle reflux; use cooling if necessary.Lower temperatures decrease the rate of the SN2-like Wurtz reaction more significantly than the Grignard formation.[11]
Addition Rate Slow, dropwise addition of alkyl halide.Keeps the instantaneous concentration of the alkyl halide low, starving the Wurtz coupling reaction.[11]
Solvent Use 2-MeTHF or THF.These solvents can better solvate the Grignard species, potentially altering the Schlenk equilibrium and reducing the reactivity of the species responsible for coupling.[15]
Stirring Efficient, vigorous stirring.Ensures rapid dispersion of the added alkyl halide, preventing localized areas of high concentration near the magnesium surface.

References

  • Benchchem. Technical Support Center: Troubleshooting Low Yields in Grignard Reactions with Diglyme.
  • Leah4Sci.
  • Wikipedia. Grignard reagent.
  • Dunne, J. F., et al. (2013). Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions. Green Chemistry, RSC Publishing.
  • Alfa Chemistry. Grignard Reaction.
  • University of Calgary.
  • Benchchem.
  • BYJU'S. Grignard Reagent.
  • Reddit. Troubleshooting my grignard reactions.
  • Benchchem.
  • Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones.
  • Gutmann, B., et al. (2023).
  • Bartleby. A common side reaction during Grignard Reactions is the Wurtz coupling.
  • University of Missouri–Kansas City. Grignard Reaction. [Link]

  • askIITians. Why is ether used as a solvent during Grignard reactions?.
  • Reddit.
  • Quora. What purpose do solvents like diethyl ether serve in reactions like Grignard addition of alkyl groups?.
  • Tuulmets, A., et al. (2025). Grignard Reaction with Chlorosilanes in THF: A Kinetic Study.
  • Filo. Give reaction Wurtz and wurtz fitting with grignard reagent.
  • Chemistry LibreTexts. 7: The Grignard Reaction (Experiment).
  • ResearchGate. Experiment 12: Grignard Synthesis of Triphenylmethanol.

Sources

Technical Support Center: Purification Techniques for Highly Branched Alkanes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of highly branched alkanes. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these complex molecules. The following content is structured in a practical question-and-answer format to directly address common issues and provide in-depth, field-proven insights and troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying highly branched alkanes compared to their linear counterparts?

A1: The primary challenge lies in the subtle differences in physical properties between various branched isomers and any remaining linear or less-branched contaminants.[1][2] Unlike the significant boiling point differences between long-chain and short-chain linear alkanes, highly branched isomers often have very similar boiling points, making conventional distillation less effective.[3] Furthermore, their compact, globular structures can hinder separation by techniques that rely on molecular shape and size, such as traditional crystallization.[4] Highly branched alkanes are often more difficult to crystallize than linear alkanes.[4]

Q2: Which purification techniques are most effective for separating highly branched alkane isomers?

A2: The choice of technique is highly dependent on the specific mixture and the desired purity. The most effective methods for isomer separation include:

  • Adsorption Chromatography: Particularly effective for separating isomers.[5]

  • Molecular Sieves: Can separate based on size and shape, with specific zeolites and metal-organic frameworks (MOFs) designed to differentiate between degrees of branching.[2][6][7][8][9][10][11]

  • Thiourea Clathration: While urea clathrates are selective for linear alkanes, thiourea forms inclusion complexes with some branched and cyclic alkanes.[12][13]

  • Preparative Gas Chromatography (pGC): An excellent choice for isolating small quantities of highly pure isomers.[14][15]

  • Extractive Distillation: Useful for separating components with close boiling points by introducing a solvent to alter their relative volatilities.[16][17][18][19][20]

Q3: How does thiourea clathration differ from urea clathration for alkane purification?

A3: The fundamental difference lies in the geometry of the crystalline structures formed. Urea molecules form a hexagonal crystal lattice with channels approximately 5.5 to 5.8 Å wide, which can accommodate linear alkanes but exclude most branched isomers due to steric hindrance.[21][22][23] In contrast, thiourea forms a rhombohedral crystal structure with larger channels that can entrap some branched and cyclic alkanes.[12][13] This makes thiourea adduction a valuable, albeit more selective, tool for the purification of certain highly branched alkanes.

Troubleshooting Guides

Issue 1: Low Yield or No Clathrate Formation with Thiourea

Symptoms:

  • After mixing the alkane mixture with thiourea and an activator, no precipitate forms, or the yield of the clathrate is significantly lower than expected.

Possible Causes & Solutions:

Cause Explanation Troubleshooting Steps
Inappropriate Solvent/Activator The formation of thiourea clathrates is sensitive to the solvent system. The activator (e.g., methanol) plays a crucial role in inducing the crystalline structure of thiourea.1. Ensure the use of an appropriate activator, such as methanol. 2. Optimize the ratio of solvent to reactants. Excess solvent can inhibit clathrate formation.
Temperature is Too High Clathrate formation is an exothermic process and is favored at lower temperatures.1. Conduct the clathration at a reduced temperature. Cooling the mixture in an ice bath can promote precipitation.[24]
Incorrect Molar Ratio An insufficient amount of thiourea will result in incomplete capture of the target branched alkanes.1. Increase the molar excess of thiourea relative to the estimated amount of branched alkane in your mixture.
Incompatible Branched Structure Not all branched alkanes will form clathrates with thiourea. The size and shape of the branches are critical.1. Review literature for the compatibility of your specific branched alkane with thiourea clathration. 2. Consider a different purification technique if the structure is incompatible.
Experimental Workflow: Thiourea Clathration

Thiourea_Clathration_Workflow cluster_prep Preparation cluster_formation Clathrate Formation cluster_separation Separation & Recovery A Dissolve Thiourea in Activator (e.g., Methanol) B Add Alkane Mixture A->B 1. C Stir and Cool Mixture B->C 2. D Precipitate Formation (Thiourea-Alkane Clathrate) C->D 3. E Vacuum Filtration D->E 4. F Wash with Cold Solvent E->F 5. G Decompose Clathrate (e.g., with Hot Water) F->G 6. H Extract Purified Alkane G->H 7.

Caption: Workflow for Thiourea Clathration of Branched Alkanes.

Issue 2: Poor Separation of Isomers Using Adsorption Chromatography

Symptoms:

  • Co-elution of branched alkane isomers from a chromatography column (e.g., silica gel or alumina).

  • Broad peaks and poor resolution in the resulting chromatogram.

Possible Causes & Solutions:

Cause Explanation Troubleshooting Steps
Incorrect Stationary Phase The choice of adsorbent is critical. While silica and alumina are common, they may not provide sufficient selectivity for structurally similar isomers.1. Consider specialized stationary phases like silver-impregnated silica gel, which can offer enhanced separation of certain isomers.[25] 2. Metal-Organic Frameworks (MOFs) can be designed with specific pore sizes to differentiate between isomers.[2][8][10]
Inappropriate Mobile Phase The polarity of the mobile phase dictates the elution order and resolution. For non-polar alkanes, a non-polar mobile phase is typically used.1. Optimize the mobile phase composition. Even slight changes in a non-polar solvent system (e.g., hexane with a small percentage of a slightly more polar solvent) can impact resolution. 2. Ensure the mobile phase is of high purity and free of water.
Column Overloading Applying too much sample to the column will lead to broad, overlapping peaks.1. Reduce the amount of sample loaded onto the column. 2. Use a larger column if a greater quantity of material needs to be purified.
Flow Rate is Too High A high flow rate reduces the interaction time between the analytes and the stationary phase, leading to poor separation.1. Decrease the flow rate of the mobile phase to allow for better equilibration and separation.
Logical Relationship: Optimizing Adsorption Chromatography

Adsorption_Chromatography_Optimization cluster_variables Experimental Variables Poor_Resolution Poor Resolution Stationary_Phase Stationary Phase Poor_Resolution->Stationary_Phase Optimize Mobile_Phase Mobile Phase Poor_Resolution->Mobile_Phase Optimize Flow_Rate Flow Rate Poor_Resolution->Flow_Rate Decrease Sample_Load Sample Load Poor_Resolution->Sample_Load Decrease Improved_Resolution Improved Resolution Stationary_Phase->Improved_Resolution Mobile_Phase->Improved_Resolution Flow_Rate->Improved_Resolution Sample_Load->Improved_Resolution

Caption: Key variables for optimizing isomer separation in adsorption chromatography.

Issue 3: Ineffective Purification with Molecular Sieves

Symptoms:

  • The desired branched alkane is not separated from other isomers or linear alkanes after passing through a molecular sieve column.

  • The molecular sieve appears to have no effect on the composition of the mixture.

Possible Causes & Solutions:

Cause Explanation Troubleshooting Steps
Incorrect Pore Size Molecular sieves work by size exclusion. If the pore size is too large, all components will pass through. If it's too small, all components will be excluded.1. Select a molecular sieve with a pore size that is appropriate for your specific separation needs. For example, 5A zeolites are often used to trap linear alkanes, allowing branched isomers to pass through.[1][8][9] 2. For separating different branched isomers, more specialized sieves like certain ZSM zeolites or custom MOFs may be necessary.[7][10]
Sieve Saturation The molecular sieve has a finite capacity. Once all the pores are filled, it can no longer adsorb molecules.1. Use a larger quantity of molecular sieve. 2. Regenerate the molecular sieve before use by heating it under vacuum to remove any adsorbed water or other contaminants.
Presence of Water Water molecules are small and polar, and will be strongly adsorbed by most molecular sieves, effectively blocking the pores and preventing the adsorption of alkanes.1. Ensure your alkane mixture is thoroughly dried before introducing it to the molecular sieve. 2. Properly activate the molecular sieve by heating to remove any adsorbed water.

References

  • Urea extraction crystallization - Wikipedia. (n.d.). Retrieved January 4, 2026, from [Link]

  • How Molecular Sieves Are Reshaping the Alkane Separation Industry: The Secret Behind Producing Millions of Tons Annually! (2025, February 19). Jalon. Retrieved January 4, 2026, from [Link]

  • Enclathration of Ethane, Propane, and Propylene into Urea Clathrates and Roles of Methanol on Urea Clathrate Formation - PMC. (n.d.). National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]

  • Study of the crystal behavior of hydrocarbons. (n.d.). NIST Technical Series Publications. Retrieved January 4, 2026, from [Link]

  • Comparison of different molecular sieves for the liquid phase separation of linear and branched alkanes | Request PDF. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

  • Optimisation of solid-state urea clathrate formation as a chemical separation method coupled to compound-specific stable carbon isotope analysis. (n.d.). Taylor & Francis Online. Retrieved January 4, 2026, from [Link]

  • Alkane clathrate. (2021, January 1). YouTube. Retrieved January 4, 2026, from [Link]

  • Progress in the Separation and Purification of Carbon Hydrocarbon Compounds Using MOFs and Molecular Sieves. (2023, October 19). MDPI. Retrieved January 4, 2026, from [Link]

  • Optimisation of solid-state urea clathrate formation as a chemical separation method coupled to compound-specific stable carbon isotope analysis | Request PDF. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

  • Adsorptive process design for the separation of hexane isomers using zeolites. (n.d.). Royal Society of Chemistry. Retrieved January 4, 2026, from [Link]

  • Alkane/alkene separation by silver-containing molecular sieves. (n.d.). InnovaXN. Retrieved January 4, 2026, from [Link]

  • (PDF) Splitting Mono- and Di-Branched Alkane Isomers by a Robust Aluminum-Based Metal-Organic Framework Material with Optimal Pore Dimensions. (2020, March 28). ResearchGate. Retrieved January 4, 2026, from [Link]

  • Monte Carlo simulation for the adsorption and separation of linear and branched alkanes in IRMOF-1. (n.d.). PubMed. Retrieved January 4, 2026, from [Link]

  • Exploiting entropy to separate alkane isomers. (n.d.). American Chemical Society. Retrieved January 4, 2026, from [Link]

  • Splitting Mono- and Dibranched Alkane Isomers by a Robust Aluminum-Based Metal-Organic Framework Material with Optimal Pore Dime. (2020, March 28). SciSpace. Retrieved January 4, 2026, from [Link]

  • Investigation of the mechanism of separation of C6 alkane isomers in... (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

  • Process simulation of C4 alkane and olefin separation by extractive distillation with entrainer of MEK-NFM mixture. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

  • Natural Product Isolation (2) - Purification Techniques, An Overview. (2016, August 12). Master Organic Chemistry. Retrieved January 4, 2026, from [Link]

  • Separation of Branched Alkanes Feeds by a Synergistic Action of Zeolite and Metal‐Organic Framework - PMC. (n.d.). National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]

  • Design of extractive distillation for the separation of close-boiling mixtures: Solvent selection and column optimization | Request PDF. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

  • Selective separation of branched alkane vapor by thiacalixarene supramolecular crystals having shape-recognition properties. (2021, May 28). Royal Society of Chemistry. Retrieved January 4, 2026, from [Link]

  • Crystalline Behavior of Paraffin Wax. (2022, January 25). The Journal of Physical Chemistry B. Retrieved January 4, 2026, from [Link]

  • 3 : Separation of n-alkanes from C1 to C6 by gas chromatography. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

  • Optimal Solvent Design for Extractive Distillation Processes. (n.d.). MPG.PuRe. Retrieved January 4, 2026, from [Link]

  • Purification Techniques in Organic Chemistry: A Comprehensive Guide. (2025, June 16). Medium. Retrieved January 4, 2026, from [Link]

  • Method for purification of alkanes from admixtures. (n.d.). Google Patents.
  • Separating alkane/alkene isomers on the GC but the isomers have the same retention time. (2023, January 26). Chemistry Stack Exchange. Retrieved January 4, 2026, from [Link]

  • Adsorption Chromatography: Principle, Types, Steps, Uses. (2025, March 24). Microbe Notes. Retrieved January 4, 2026, from [Link]

  • WEBINAR: Extractive Distillation for Product Recovery and Purification. (2021, February 17). YouTube. Retrieved January 4, 2026, from [Link]

  • Crystallization features of normal alkanes in confined geometry. (2014, January 21). PubMed. Retrieved January 4, 2026, from [Link]

  • Understanding Adsorption Chromatography: Principles and Uses. (2024, November 20). Chrom Tech, Inc. Retrieved January 4, 2026, from [Link]

  • Application of Extractive Distillation for the Separation of Benzene and Cyclohexane Mixture. (n.d.). KLM Technology Group. Retrieved January 4, 2026, from [Link]

  • Adsorption Chromatography: Principle, Procedure, Experiment. (n.d.). Allen. Retrieved January 4, 2026, from [Link]

  • Preparative Gas Chromatography and Its Applications. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

  • 28.5: Adsorption Chromatography. (2022, August 28). Chemistry LibreTexts. Retrieved January 4, 2026, from [Link]

  • Clathrates of urea and thiourea (1968). (n.d.). SciSpace. Retrieved January 4, 2026, from [Link]

  • Isolation of natural products by preparative gas chromatography. (n.d.). PubMed. Retrieved January 4, 2026, from [Link]

  • The separation of optical isomers by gas chromatography. (n.d.). CORE. Retrieved January 4, 2026, from [Link]

  • HPLC Troubleshooting Guide. (n.d.). SCION Instruments. Retrieved January 4, 2026, from [Link]

  • Troubleshooting Guide. (n.d.). Phenomenex. Retrieved January 4, 2026, from [Link]

  • 3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved January 4, 2026, from [Link]

  • Separation of isomers of chiral thiourea derivatives via spontaneous resolution and rationale of molecular recognition. (n.d.). Royal Society of Chemistry. Retrieved January 4, 2026, from [Link]

Sources

Technical Support Center: Overcoming Co-elution of C12H26 Isomers in GC Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. The separation of C12H26 (dodecane) isomers presents a significant analytical challenge due to their structural similarity and closely related physical properties. Dodecane has 355 structural isomers, and achieving baseline resolution is critical for accurate identification and quantification.[1][2][3] This guide provides in-depth troubleshooting advice, step-by-step protocols, and expert insights to help you overcome co-elution in your gas chromatography (GC) analysis.

Frequently Asked Questions (FAQs)

Q1: What is co-elution in GC, and why is it a common problem for C12H26 isomers?

A: Co-elution occurs when two or more compounds exit the GC column at the same time, resulting in overlapping chromatographic peaks.[4][5] This prevents accurate individual quantification. For C12H26 isomers, this is particularly challenging because their separation on common non-polar GC columns is primarily based on boiling point.[1][4] Many isomers, especially those with similar degrees of branching, have very close boiling points, leading to a high probability of co-elution.[2]

Q2: I see shouldering peaks in my chromatogram. Is this definitely co-elution?

A: Peak shouldering is a strong indicator of co-elution, where a minor component is eluting very close to a major one.[4][5] However, it can also be caused by other issues such as column overload or a contaminated inlet liner.[4][6] If you suspect co-elution, using a mass spectrometry (MS) detector can help confirm it by examining the mass spectra across the peak.[5] A change in the spectral profile from the leading edge to the tailing edge of the peak suggests the presence of more than one compound.[5]

Q3: What is the single most important factor for improving the separation of alkane isomers?

A: The choice of the GC column, specifically its stationary phase and dimensions, is the most critical factor.[7][8] For C12H26 isomers, a non-polar stationary phase is the standard choice, as it separates the compounds primarily by their boiling points.[1][4] To enhance resolution, optimizing column dimensions—specifically by increasing length and decreasing internal diameter—is a highly effective strategy.[4]

In-Depth Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format, providing a logical path to resolving co-elution.

Issue 1: A single, broad peak for all C12H26 isomers.

Q: My chromatogram shows one unresolved hump containing all my dodecane isomers. Where do I begin troubleshooting?

A: This indicates a complete lack of separation and points to fundamental issues with your method. The primary culprits are typically the column choice and the temperature program.

Causality & Solution Workflow:

  • Verify Column Selection: The foundation of this separation is a non-polar stationary phase. The principle of "like dissolves like" dictates that a non-polar column will separate non-polar analytes like alkanes based on differences in their volatility (boiling point).

    • Action: Confirm you are using a column with a 100% dimethylpolysiloxane (e.g., DB-1, Rtx-1) or 5% phenyl-95% dimethylpolysiloxane (e.g., DB-5, Rtx-5ms) stationary phase.[4] These phases ensure separation is driven by boiling point, where more branched isomers elute earlier.[1]

  • Optimize the Temperature Program: A steep temperature ramp will cause all isomers to travel through the column too quickly, without sufficient time to interact with the stationary phase and separate.

    • Action: Implement a "scouting gradient." Start with a low initial oven temperature (e.g., 40 °C) and use a slow ramp rate (e.g., 5 °C/min).[1][9] This gentle ramp provides the best chance to resolve isomers with small boiling point differences. Refer to Protocol 1 for a systematic approach.

  • Check Carrier Gas Flow Rate: The carrier gas velocity affects column efficiency. If the flow is too high, analytes are pushed through the column too fast. If it's too low, diffusion can cause peak broadening.

    • Action: Ensure your carrier gas (Helium or Hydrogen) is set to its optimal linear velocity. For a typical 0.25 mm ID column, this is around 1-2 mL/min.[4][10]

Issue 2: Partial separation with significant peak overlap.

Q: I can distinguish some individual isomer peaks, but most are co-eluting. How can I improve this resolution?

A: This is a common scenario that requires fine-tuning your chromatographic parameters to enhance column efficiency and selectivity. The goal is to make the peaks narrower and move them further apart.

Causality & Solution Workflow:

  • Increase Column Resolving Power: The physical dimensions of the column directly impact its theoretical plates, or resolving power.

    • Longer Column: Doubling the column length (e.g., from 30 m to 60 m) will increase resolution by a factor of ~1.4. This is often the most effective single change for complex isomer mixtures.[4]

    • Smaller Internal Diameter (ID): Switching from a 0.25 mm ID to a 0.18 mm ID column increases efficiency and can significantly improve resolution.[4]

  • Refine the Temperature Program: Even with a good initial program, further optimization can resolve closely eluting pairs.

    • Action: Lower the initial oven temperature. This provides better separation for the most volatile (early-eluting) branched isomers.[9] Also, try even slower ramp rates (e.g., 1-2 °C/min) across the temperature range where your isomers are eluting.

  • Reduce Film Thickness: For analytes that are not highly volatile, a thinner stationary phase film (e.g., 0.1 µm vs. 0.25 µm) can lead to sharper peaks and allow for elution at lower temperatures, which can improve selectivity.

Visualizing the Troubleshooting Workflow

The following diagram outlines the logical decision-making process for addressing co-elution issues.

TroubleshootingWorkflow cluster_start cluster_method Method Optimization cluster_hardware Hardware & Advanced Solutions cluster_end Start Observe Co-elution (Peak Shouldering or Overlap) CheckColumn Step 1: Verify Column Is it a non-polar phase? (e.g., DB-1, DB-5) Start->CheckColumn CheckColumn->Start [ No - Select Correct Column ] OptimizeTemp Step 2: Optimize Temperature Program Lower initial temp & slow ramp rate (2-5°C/min) CheckColumn->OptimizeTemp [ Yes ] OptimizeFlow Step 3: Optimize Flow Rate Set He/H2 to optimal linear velocity (e.g., 1-2 mL/min) OptimizeTemp->OptimizeFlow ChangeColumn Step 4: Change Column Dimensions Increase Length (30m -> 60m) Decrease ID (0.25 -> 0.18mm) OptimizeFlow->ChangeColumn [ Still Co-eluting ] End Resolution Achieved OptimizeFlow->End [ Resolved ] AdvancedGC Step 5: Consider Advanced Techniques Comprehensive 2D-GC (GCxGC) ChangeColumn->AdvancedGC [ Still Co-eluting ] ChangeColumn->End [ Resolved ] AdvancedGC->End [ Resolved ]

Caption: Troubleshooting workflow for C12H26 isomer co-elution.

Issue 3: My sample is extremely complex. Even after optimization, resolution is insufficient.

Q: I am working with a crude oil or complex fuel sample, and 1D-GC cannot resolve the sheer number of C12H26 isomers from the matrix. What are my options?

A: For exceptionally complex samples, a more powerful separation technique is required. Comprehensive two-dimensional gas chromatography (GCxGC) is the gold standard for this type of analysis.

Causality & Solution:

  • How GCxGC Works: GCxGC utilizes two columns with different stationary phases (e.g., non-polar followed by a polar or shape-selective column).[11] The entire effluent from the first column is continuously trapped and then rapidly injected onto the second, short column.[11] This creates a two-dimensional separation space, dramatically increasing peak capacity and separating compounds that co-elute in a single dimension.[12]

  • Application to C12H26 Isomers: The first dimension separates the hydrocarbons by boiling point (volatility). The second dimension can then separate co-eluting isomers based on polarity or shape. This is highly effective for separating branched alkanes from cyclic alkanes or aromatics that may have similar boiling points. The oil and gas industry was an early adopter of GCxGC for precisely this reason.[11] GCxGC can identify tens of thousands of compounds in a single run.[11][13]

Data & Protocols

Table 1: Physical Properties of n-Dodecane and an Example Branched Isomer
IsomerMolecular FormulaBoiling Point (°C)Elution Order on Non-Polar Column
n-DodecaneC12H26216.3 °CLater
2,2,4,6,6-PentamethylheptaneC12H26177.3 °C (est.)Earlier

Data sourced from NIST WebBook and PubChem.[14][15] Note that increased branching lowers the boiling point, leading to earlier elution.[1][2]

Table 2: Recommended GC Column Configurations for C12H26 Isomer Analysis
ParameterStandard ResolutionHigh ResolutionUltra-High Resolution
Stationary Phase 5% Phenyl-95% Dimethylpolysiloxane100% Dimethylpolysiloxane5% Phenyl-95% Dimethylpolysiloxane
Length 30 m60 m100 m
Internal Diameter (ID) 0.25 mm0.25 mm0.18 mm
Film Thickness 0.25 µm0.25 µm0.18 µm
Primary Benefit Good for general screening.Increased resolving power.Maximum efficiency for complex samples.
Protocol 1: Systematic Approach to Temperature Program Optimization

This protocol provides a step-by-step method for developing a temperature program to resolve C12H26 isomers.

Objective: To find the optimal temperature ramp rate that maximizes the resolution of dodecane isomers.

Methodology:

  • Establish a Scouting Gradient:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Initial Oven Temperature: 40 °C, hold for 2 minutes.

    • Ramp Rate: 10 °C/min.[9][16]

    • Final Temperature: 250 °C, hold for 5 minutes.

    • Rationale: This initial run determines the elution window of the C12H26 isomers.

  • Analyze the Scouting Run:

    • Identify the temperature at which the first and last isomers elute. This is your critical separation window.

  • Optimize the Ramp Rate:

    • Keeping the initial and final temperatures the same, perform subsequent runs where the ramp rate is systematically lowered.

    • Run 2: Set ramp rate to 5 °C/min.

    • Run 3: Set ramp rate to 2 °C/min.

    • Rationale: A slower ramp rate increases the time analytes spend interacting with the stationary phase within their elution temperature window, which enhances separation.[10]

  • Refine Initial Temperature (If Necessary):

    • If the earliest eluting isomers are still co-eluting, lower the initial oven temperature to 35 °C. Do not add an initial hold time, as lowering the temperature itself is more effective for resolving these highly volatile peaks.[9]

  • Final Assessment:

    • Compare the chromatograms from each run. The optimal program will provide the best balance of resolution and acceptable analysis time.

Diagram: Principle of GCxGC Separation

GCxGC_Principle Injector Injector Column1 1st Dimension Column (e.g., 30m Non-Polar) Separates by Boiling Point Injector->Column1 Modulator Modulator (Traps & Re-injects) Column1->Modulator Column2 2nd Dimension Column (e.g., 1m Polar) Separates by Polarity/Shape Modulator->Column2 Detector Detector (e.g., TOFMS) Column2->Detector

Sources

Technical Support Center: Optimizing GC-MS for Branched Alkane Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. This guide is designed for researchers, scientists, and drug development professionals who are working to optimize their methods for the challenging analysis of branched alkanes. Here, you will find in-depth answers to common questions, detailed troubleshooting guides, and validated protocols to enhance the fragmentation, separation, and identification of these complex molecules.

Frequently Asked Questions (FAQs)

Q1: Why is 70 eV the standard electron ionization energy, and should I ever change it for branched alkane analysis?

A1: The 70 eV standard for Electron Ionization (EI) is a cornerstone of GC-MS for several historically and scientifically validated reasons. At approximately 70 eV, the energy transfer to typical organic molecules is maximized, leading to the strongest possible ionization and fragmentation.[1] This energy level corresponds to a de Broglie wavelength for the electrons that matches the length of common organic bonds (~0.14 nm), enhancing interaction efficiency.[1][2]

Crucially, this standard energy ensures that fragmentation patterns are highly reproducible and consistent across different instruments and laboratories worldwide.[3] This reproducibility is the foundation of modern mass spectral libraries like the NIST/EPA/NIH library, which contains millions of reference spectra recorded at 70 eV.[3][4][5][6]

For branched alkanes, deviating from 70 eV is generally not recommended for identification purposes. Doing so would yield non-standard spectra that cannot be reliably matched against these extensive libraries. However, in specific troubleshooting scenarios where the molecular ion (M+) is weak or absent—a common issue with highly branched alkanes due to their propensity for fragmentation[7]—reducing the electron energy to 20-60 eV can sometimes increase the relative abundance of the molecular ion.[2] This "soft ionization" approach sacrifices fragmentation detail and overall sensitivity but can be a useful diagnostic tool to confirm the molecular weight of an unknown compound.[3]

Q2: How does ion source temperature affect the fragmentation of branched alkanes?

A2: The ion source temperature is a critical parameter that directly influences both the degree of fragmentation and the overall sensitivity of the analysis.[8] For branched alkanes, the primary effects are:

  • Increased Fragmentation: Higher source temperatures impart more thermal energy to the newly formed ions.[8] This excess energy promotes further fragmentation, potentially leading to a weaker molecular ion peak and a higher abundance of smaller fragment ions. For highly branched structures that are already prone to extensive fragmentation, an excessively hot source can make the molecular ion disappear entirely.[7]

  • Analyte Volatilization: The source temperature must be high enough to ensure the analyte remains in the gas phase as it elutes from the GC column. If the temperature is too low, the compound can condense on the source surfaces, leading to poor peak shape (tailing) and reduced signal.[8]

  • Thermal Degradation: While generally robust, some complex or sensitive branched alkanes could potentially degrade if the source temperature is excessively high, altering the fragmentation pattern.[8]

A typical starting point for ion source temperature is around 200-230 °C.[9] Optimization involves finding a balance: hot enough to prevent condensation and maintain chromatographic integrity, but not so hot that it causes excessive fragmentation and eliminates the molecular ion.

Q3: My branched alkane isomers are co-eluting. What is the first GC parameter I should adjust?

A3: The first and most impactful parameter to adjust for co-eluting isomers is the GC oven temperature program .[10] Branched alkane isomers often have very similar boiling points, making their separation challenging.[11] The temperature program—specifically the ramp rate—directly controls selectivity and resolution.[12]

A slower temperature ramp (e.g., decreasing from 10 °C/min to 5 °C/min) increases the time the analytes spend interacting with the stationary phase, which often improves the separation of closely eluting isomers.[13] You should also ensure your initial oven temperature is low enough to provide good focusing of the analytes at the head of the column before the ramp begins.[12] While other parameters like carrier gas flow rate and column choice are important, adjusting the temperature program is the most direct and effective initial step for improving isomeric resolution.[10][14]

Troubleshooting Guide: Common Issues in Branched Alkane Analysis

This section addresses specific problems you may encounter during your experiments, providing a logical path from symptom to solution.

ProblemPossible CausesRecommended Solutions & Explanations
Weak or Absent Molecular Ion (M+) Peak 1. Excessive Fragmentation: Branched alkanes naturally favor cleavage at branch points to form stable carbocations, often leaving little to no molecular ion.[7]2. High Ion Source Temperature: Extra thermal energy is breaking the molecular ion apart.[8]3. High Electron Energy (Standard 70 eV): The standard 70 eV provides significant excess energy beyond what is needed for simple ionization.[15]Solution 1 (Confirm MW): As a diagnostic step, temporarily reduce the electron energy to a lower value (e.g., 20-30 eV). This reduces excess energy, promoting the molecular ion at the cost of library-matchable fragmentation.[2][16] This is for identification confirmation, not routine analysis.Solution 2 (Optimize Source): Methodically lower the ion source temperature in 10-20 °C increments (e.g., from 230 °C to 210 °C). This can reduce thermal fragmentation, but monitor peak shape to ensure the temperature remains high enough to prevent condensation.Solution 3 (Consider CI): If confirming the molecular weight is critical and EI is insufficient, Chemical Ionization (CI) is a "softer" technique that produces a prominent protonated molecule (e.g., [M+H]+) with minimal fragmentation.[17]
Poor Chromatographic Resolution of Isomers 1. Temperature Program Too Fast: The oven ramp rate is not slow enough to allow the column to differentiate between compounds with similar boiling points.[10][13]2. Incorrect Column: The stationary phase may not be optimal for hydrocarbon separation (a non-polar phase is standard).[14]3. Carrier Gas Flow Rate Suboptimal: The linear velocity is too high or too low, reducing column efficiency.Solution 1 (Optimize GC Program): Reduce the oven ramp rate (e.g., from 15 °C/min to 6 °C/min).[14] This increases interaction time with the stationary phase and enhances separation.[10] See the detailed protocol below.Solution 2 (Verify Column): Ensure you are using a non-polar stationary phase column (e.g., DB-1, HP-5MS). These columns separate primarily based on boiling point, which is ideal for alkanes.[11][14] For very complex mixtures, a longer column (e.g., 60 m or 100 m) can provide the necessary theoretical plates for separation.[17]Solution 3 (Check Flow Rate): Ensure your carrier gas (Helium or Hydrogen) flow rate is set to an optimal linear velocity for your column dimensions, typically around 1-2 mL/min for standard 0.25 mm ID columns.[18]
Mass Spectrum Does Not Match NIST Library 1. Contamination/Co-elution: Another compound is eluting at the same time, resulting in a mixed spectrum.2. High Background: Column bleed or a system leak is introducing interfering ions (common bleed ions include m/z 207, 281).[16]3. Non-Standard MS Parameters: The electron energy is not set to 70 eV, or the ion source temperature is drastically different from the conditions used for the library spectrum.Solution 1 (Improve Chromatography): Check the purity of your chromatographic peak. If it is broad or asymmetrical, improve the separation by adjusting the temperature program as described above.[10]Solution 2 (System Check): Run a blank solvent injection and check the baseline spectrum for common contaminants or column bleed ions. Perform a leak check on the system.[19][20]Solution 3 (Verify MS Method): Confirm that the Electron Energy is set to 70 eV.[1] Ensure the ion source temperature is within a standard range (e.g., 200-250 °C).

In-Depth Protocols & Methodologies

Protocol 1: Systematic Optimization of GC Temperature Program for Isomer Separation

This protocol provides a structured approach to resolving closely eluting branched alkane isomers.

  • Establish a Baseline: Run your current method with a known standard mixture of the target isomers. Note the resolution (Rs) between the critical pair.

  • Initial Temperature: Set the initial oven temperature to approximately 20 °C below the boiling point of your solvent (for splitless injection) or 45 °C below the elution temperature of the first peak of interest (for split injection).[12] Hold for 1-2 minutes to ensure sharp initial peaks.

  • Reduce the Ramp Rate: Cut your primary ramp rate in half (e.g., from 20 °C/min to 10 °C/min). Rerun the standard.

  • Analyze the Result:

    • If resolution improves: The change was effective. You can continue to slow the ramp rate in small increments (e.g., 10 -> 8 -> 6 °C/min) until you achieve the desired separation or the run time becomes prohibitive.[14]

    • If resolution does not improve sufficiently: Consider a multi-ramp program.

  • Implement a Multi-Ramp Program:

    • Use your initial fast ramp to quickly elute early, well-separated compounds.

    • Just before the critical isomer pair begins to elute, introduce a much slower ramp (e.g., 2-5 °C/min) through that region.

    • After the target isomers have eluted, increase the ramp rate again to quickly elute any remaining high-boiling compounds and clean the column.

  • Final Hold: End with a final hold at a high temperature (e.g., 250-300 °C, depending on column limits) for 5-10 minutes to ensure the column is clean for the next injection.[14]

Visual Logic & Workflows

Diagram 1: Troubleshooting Poor Branched Alkane Fragmentation

This flowchart provides a logical decision-making process for diagnosing and solving common fragmentation issues.

G cluster_start Problem Identified cluster_check Initial Checks cluster_action Corrective Actions cluster_verify Verification Start Poor Fragmentation (e.g., No M+, Wrong Ratios) CheckTune Review MS Tune Report Is it within spec? Start->CheckTune CheckParams Verify Method Parameters Is EI Energy at 70 eV? CheckTune->CheckParams  Tune OK   Retune Perform MS Autotune CheckTune->Retune  Fails Spec   CorrectParams Set EI Energy to 70 eV CheckParams->CorrectParams  Incorrect   LowerSourceTemp Lower Ion Source Temp (e.g., 230°C -> 210°C) CheckParams->LowerSourceTemp  Params OK   RunStandard Inject Standard Is fragmentation improved? Retune->RunStandard CorrectParams->RunStandard CheckLeaks Check for System Leaks (Air/Water Background?) LowerSourceTemp->CheckLeaks CheckLeaks->RunStandard

Caption: A logical workflow for diagnosing poor branched alkane fragmentation.

References

  • Electron ionization. (n.d.). In Wikipedia. Retrieved January 4, 2026.
  • Optimized Temperature Programming for the Gas Chromatographic Analysis of Branched Alkanes. (2025). Benchchem.
  • Navigating the Maze: A Comparative Guide to GC Columns for Branched Alkane Separ
  • Examining the Effect of Ion Source Temperature on Electron Ionization Efficiency. (n.d.). Longdom Publishing.
  • Electron Ioniz
  • Leonard, C., Grall, A., & Sacks, R. (1999). Temperature Programming for High-Speed GC. Analytical Chemistry, 71(11), 2123-9.
  • Electron Ionization. (n.d.).
  • Temperature Programming for Better GC Results. (2025). Phenomenex.
  • Understanding Electron Ionization Processes for GC–MS. (2015).
  • Analysis of Branched Alkanes by Mass Spectrometry. (2025). Benchchem.
  • The Electron Ionization Mystery: Why Scientists Blast Molecules with 70 eV Electrons. (2025). YouTube.
  • GC Temperature Programming—10 Things You Absolutely Need to Know. (n.d.). Crawford Scientific.
  • Gas Chromatography-Mass Spectroscopy for Determining Biomarkers in Crude Oils. (n.d.). International Journal of Scientific & Engineering Research.
  • PGRL Method for Qualitative Biomarker Analysis of Crude Oil and Rock Extracts by Gas Chromatography-Single Quadrupole Mass Spect. (n.d.). U.S. Geological Survey.
  • Analysis of Kazakhstan Crude Oil Biomarkers by Gas Chromatography in Combination with Mass Spectrometry. (2023). MDPI.
  • NIST 23 Mass Spectral Library. (n.d.). Scientific Instrument Services.
  • Identification of methyl branched alkanes using GC-MS ion trap? (2018).
  • GC/MS EI fragmentation. (2013).
  • How to Troubleshoot and Improve your GC/MS. (n.d.).
  • Biomarker Analysis in Petroleum Samples Using GC×GC-HRTOFMS with an Ion Source Combining Electron Ionization (EI)
  • NIST / EPA / NIH Mass Spectral Library 2020. (n.d.). Spectrometrics.
  • Optimizing Conditions for GC/MS Analyses. (2020). Agilent Technologies.
  • Biomarker Analysis in Petroleum Exploration. (n.d.).
  • Temperature Variation of Mass Spectra of Hydrocarbons 1. (n.d.). NIST.
  • NIST / EPA / NIH Mass Spectral Library 2023. (n.d.). AGS ANALÍTICA.
  • How Do I Troubleshoot a Problem on My GC-MS?. (2019). In GC-MS. De Gruyter.
  • NIST / EPA / NIH Mass Spectral Library 2023. (n.d.). MS Wil.
  • Optimizing GC–MS Methods. (2013).
  • NIST Mass Spectrometry Data Center Standard Reference Libraries and Software Tools: Application to Seized Drug Analysis. (2023).
  • Fragmentation and Interpretation of Spectra. (n.d.). DePauw University.
  • Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. (2018). Agilent Technologies.
  • Soft ionization GC-HRMS of n-Alkanes C8 - C20. (n.d.). Pragolab.
  • Gas Chromatography–Mass Spectrometry (GC–MS) with Cold Electron Ionization (EI): Bridging the Gap Between GC–MS and LC–MS. (2020). Spectroscopy Online.
  • Ion Source. (n.d.). Shimadzu.

Sources

Troubleshooting NMR signal overlap in isomeric alkanes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting NMR signal overlap in isomeric alkanes. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges of analyzing structurally similar, non-polar compounds by NMR spectroscopy. Isomeric alkanes, with their minimal chemical shift dispersion and complex proton environments, often produce ¹H NMR spectra with severe signal crowding, making structural elucidation and quantification a formidable task.

This resource provides in-depth troubleshooting guides in a question-and-answer format, detailing advanced NMR techniques and data processing strategies to resolve signal overlap and unambiguously characterize your samples.

Troubleshooting Guide: From Overlap to Resolution

Problem 1: My ¹H NMR spectrum of a suspected isomeric alkane mixture is just an unresolved "hump." Where do I even begin?

This is a classic problem in the analysis of aliphatic compounds, particularly those with long chains or multiple methyl groups in similar electronic environments.[1] The small differences in chemical shifts lead to significant signal overlap.[2] A standard ¹H NMR spectrum is often insufficient for resolving these complex mixtures.

Causality: The protons in different isomeric alkanes, and even within a single large alkane, reside in very similar magnetic environments. This leads to a narrow range of chemical shifts (typically 0.5–1.5 ppm), causing the signals to coalesce into a broad, poorly defined envelope.[3][4]

Solution Pathway: The primary strategy is to increase spectral dispersion. This can be achieved through a combination of optimizing experimental conditions and employing more advanced, multi-dimensional NMR techniques.

Step-by-Step Protocol:

  • Optimize 1D ¹H NMR Acquisition:

    • Solvent Choice: While alkanes are non-polar, subtle solvent effects can sometimes improve resolution. If your sample is soluble, consider acquiring spectra in different deuterated solvents (e.g., benzene-d6, chloroform-d) to see if it induces any changes in chemical shifts.[5]

    • Higher Magnetic Field: If available, use a higher field NMR spectrometer. The chemical shift dispersion (in Hz) is directly proportional to the magnetic field strength, which can help to spread out overlapping signals.[6]

    • Temperature Variation: Acquiring the spectrum at different temperatures can sometimes resolve overlapping signals by altering molecular conformations and intermolecular interactions.

  • Transition to 2D NMR Spectroscopy: If optimizing the 1D experiment is insufficient, 2D NMR is the next logical step. These techniques spread the signals into a second dimension, greatly enhancing resolution.[7]

    • COSY (Correlation Spectroscopy): This is the workhorse for identifying proton-proton coupling networks. In an alkane, this will help you trace the connectivity of CH, CH₂, and CH₃ groups within each isomer.[7]

    • DQF-COSY (Double-Quantum Filtered COSY): This is a powerful variation of the COSY experiment that provides cleaner spectra with better resolution, especially for complex spin systems. It is particularly effective for analyzing mixtures of linear and branched alkanes.[8][9]

      • Experimental Protocol for DQF-COSY:

        • Sample Preparation: Prepare a solution of your alkane mixture in a suitable deuterated solvent. Ensure the sample is free of particulate matter.

        • Initial Setup: Acquire a standard 1D proton spectrum to determine the spectral width and transmitter offset.

        • Pulse Program: Select a gradient-enhanced DQF-COSY pulse program (e.g., gDQF-COSY on Bruker instruments).[10]

        • Acquisition Parameters:

          • Number of Scans (ns): Start with 2-4 scans per increment, increasing as needed for sensitivity.

          • Number of Increments (in F1): Use 256-512 increments for good resolution in the indirect dimension.

          • Recycle Delay (d1): Set to at least 1.5 times the longest T1 relaxation time of your protons (typically 2-3 seconds for alkanes).[11]

        • Processing: Apply a sine-bell window function in both dimensions before Fourier transformation to improve resolution. The resulting phase-sensitive spectrum will show cross-peaks between coupled protons.[8]

Logical Decision Tree for Initial Analysis

start Overlapping ¹H NMR Spectrum step1 Optimize 1D NMR (Solvent, Temperature, Field Strength) start->step1 step2 Is resolution sufficient? step1->step2 step3 Employ 2D NMR step2->step3 No end_resolved Structure Elucidation / Mixture Analysis step2->end_resolved Yes step4 COSY / DQF-COSY (Trace spin systems) step3->step4 step5 HSQC (Identify CH, CH₂, CH₃) step4->step5 step6 HMBC (Establish long-range connectivity) step5->step6 step6->end_resolved end_unresolved Further Advanced Techniques step6->end_unresolved

Caption: Initial workflow for resolving signal overlap in isomeric alkanes.

Problem 2: I've run a COSY, but the cross-peaks are also heavily overlapped. How can I differentiate the individual spin systems of the isomers?

This is a common scenario when dealing with mixtures of structurally similar isomers. While COSY helps establish connectivity, it may not be sufficient to separate the signals of each component.

Causality: If the chemical shifts of protons in different isomers are very close, their corresponding cross-peaks in the COSY spectrum will also overlap, making it difficult to trace the complete spin system for each individual molecule.

Solution Pathway: To deconvolve these overlapping signals, you need to introduce a third dimension of information. This can be achieved through heteronuclear 2D NMR or by exploiting differences in the physical properties of the isomers.

Recommended Techniques:

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon-13 nuclei. Since ¹³C spectra have a much wider chemical shift range than ¹H spectra, this technique effectively spreads out the overlapping proton signals based on the chemical shift of the carbon they are attached to.[7] This is extremely useful for separating the signals of CH, CH₂, and CH₃ groups that may overlap in the ¹H spectrum.[12]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. This is crucial for piecing together the carbon skeleton of each isomer by connecting different spin systems identified in the COSY.[7]

  • DOSY (Diffusion-Ordered Spectroscopy): This technique separates the NMR signals of different molecules in a mixture based on their diffusion coefficients, which are related to their size and shape.[13] Isomers with different branching patterns will have different hydrodynamic radii and thus different diffusion rates, allowing their signals to be separated in the diffusion dimension.[14]

    • Experimental Protocol for DOSY:

      • Sample Preparation: Prepare a sample with good signal-to-noise. The viscosity of the solvent will affect diffusion rates, so consistency is key.

      • Initial Setup: Acquire a standard 1D proton spectrum.

      • Pulse Program: Use a stimulated echo pulse sequence with pulsed field gradients (e.g., stebpgp1s on Bruker instruments).

      • Parameter Optimization: The key parameters are the diffusion time (Δ or d20) and the gradient pulse duration (δ or p30). These need to be optimized to achieve a signal decay of 90-95% for the smallest molecule at the highest gradient strength.[15]

      • Acquisition: Acquire a series of 1D spectra with increasing gradient strength. Typically 16-32 steps are used.[16]

      • Processing: Use specialized software (e.g., Bruker TopSpin's DOSY module, Mnova) to process the data. This involves fitting the signal decay for each peak to the Stejskal-Tanner equation to calculate the diffusion coefficient. The output is a 2D spectrum with chemical shift on one axis and the diffusion coefficient on the other.[6]

Data Presentation: Comparison of Techniques

TechniqueInformation ProvidedBest ForLimitations
DQF-COSY ¹H-¹H scalar coupling networksTracing proton connectivity within each isomerCan still have overlap if proton chemical shifts are very similar
HSQC One-bond ¹H-¹³C correlationsSeparating overlapping ¹H signals based on ¹³C shiftsRequires sufficient sample for ¹³C detection
HMBC Two- and three-bond ¹H-¹³C correlationsAssembling the carbon skeleton of each isomerCan be complex to interpret; requires careful optimization
DOSY Separation based on diffusion coefficient (size/shape)Separating isomers with different branchingMay not resolve isomers with very similar shapes and sizes
Problem 3: I have a mixture of chiral alkanes. How can I determine the enantiomeric ratio?

This is a particularly challenging problem because enantiomers have identical NMR spectra in an achiral environment. To differentiate them, you must introduce a chiral auxiliary that will interact with the enantiomers to form diastereomeric complexes, which are NMR-distinguishable.[17]

Causality: Enantiomers are non-superimposable mirror images and thus have identical physical and chemical properties in an achiral solvent, including their NMR spectra.

Solution Pathway: The use of chiral resolving agents is necessary. For alkanes, which lack functional groups for derivatization or strong interaction with solvating agents, this is not straightforward.

Strategies for Chiral Alkanes:

  • Chiral Lanthanide Shift Reagents (CLSRs): While traditional lanthanide shift reagents (LSRs) require a Lewis basic site for coordination, which is absent in alkanes, there are some indirect approaches.[18] If the alkane has even a very weak interaction site or can be co-dissolved with a molecule that does interact with the CLSR, it's possible to induce small, differential shifts. However, this is often not effective for simple alkanes.

  • Chiral Derivatizing Agents (CDAs): This involves covalently bonding the chiral alkane to a chiral, enantiomerically pure reagent. This is not directly applicable to alkanes due to their lack of reactivity. However, if the alkane has a functional group that can be derivatized (e.g., a hydroxyl group that can be esterified with Mosher's acid), this is a powerful method.

  • Advanced Techniques for Non-Functionalized Alkanes: In the absence of a functional group, more advanced and less common techniques may be required, such as NMR in a chiral liquid crystal solvent. This is a specialized experiment and not routinely available.

Given the inert nature of alkanes, chromatographic methods (e.g., chiral GC) are often more practical for determining enantiomeric ratios of non-functionalized chiral alkanes.

Frequently Asked Questions (FAQs)

Q1: Can I use Lanthanide Shift Reagents (LSRs) to resolve signal overlap in my alkane mixture?

A1: Generally, this is very difficult. LSRs are Lewis acids that coordinate to Lewis basic sites (like alcohols, ketones, or amines) in a molecule.[19] Since alkanes lack such functional groups, they do not interact with LSRs, and therefore, no significant shift in their NMR signals is observed.[17] For these reagents to be effective, a suitable functional group is required.[5]

Q2: What is "Pure Shift" NMR, and can it help with my alkane analysis?

A2: Pure shift NMR is a set of advanced techniques that simplify ¹H NMR spectra by collapsing the multiplets caused by proton-proton coupling into singlets.[20] This dramatically increases spectral resolution and can be extremely useful for resolving severe signal overlap in complex mixtures like isomeric alkanes.[21][22] Experiments like PSYCHE (Pure Shift Yielded by Chirp Excitation) can provide spectra with exceptionally sharp lines, making it much easier to identify individual components.[23]

Q3: How can I quantify the different isomers in my mixture?

A3: Quantitative NMR (qNMR) can be used to determine the relative concentrations of isomers.[24] For this to be accurate, you need to find signals for each isomer that are fully resolved. If this is not possible in the 1D spectrum, you may need to use advanced techniques like pure shift NMR or deconvolution of the 2D spectra. The key requirements for accurate qNMR are:

  • Ensuring a long relaxation delay (at least 5 times the longest T1) to allow for complete relaxation of all signals.

  • Careful calibration of the 90° pulse.

  • Proper phasing and baseline correction of the spectrum.

  • Integrating non-overlapping signals corresponding to a known number of protons for each isomer.[25][26]

Q4: Can computational methods help me identify the isomers in my mixture?

A4: Absolutely. Predicting the ¹H and ¹³C NMR spectra of all possible isomers using computational chemistry (typically Density Functional Theory, DFT) can be a powerful tool.[27] By comparing the predicted spectra to your experimental data, you can often identify the major components of your mixture. Several software packages are available for this purpose, and there are established protocols for obtaining accurate predictions.[28] Machine learning approaches are also emerging to speed up this process.[14]

Workflow for Computational NMR Prediction

start Experimental NMR Data (¹H, ¹³C, 2D) step6 Compare Predicted vs. Experimental Spectra start->step6 step1 Propose Possible Isomeric Structures step2 Perform Conformational Search for each Isomer step1->step2 step3 Geometry Optimization (DFT) step2->step3 step4 NMR Shielding Calculation (DFT) step3->step4 step5 Boltzmann Averaging of Conformers step4->step5 step5->step6 end_analysis Assign Structures of Isomers step6->end_analysis

Caption: A typical workflow for using computational methods to aid in isomer identification.

References

  • Aguilar, J. A., et al. (2010). Pure shift 1H NMR: a resolution of the resolution problem? Angewandte Chemie (International Ed. in English), 49(23), 3901–3. Available at: [Link]

  • Castañar, L., & Morris, G. A. (2022). Giving Pure Shift NMR Spectroscopy a REST—Ultrahigh-Resolution Mixture Analysis. Accounts of Chemical Research, 55(19), 2825–2836. Available at: [Link]

  • Castañar, L., et al. (2017). Relaxation-Encoded Selective TOCSY (REST): A new tool for mixture analysis by NMR. Chemical Communications, 53(53), 7461-7464. Available at: [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.
  • Giraudeau, P. (2020). New dimensions in quantitative NMR. Magnetic Resonance in Chemistry, 58(6), 469-482. Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

  • Jeener, J. (1971). Ampere International Summer School, Basko Polje, Yugoslavia.
  • Johnson, C. S., Jr. (1999). Diffusion ordered spectroscopy: principles and applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 34(3-4), 203-256. Available at: [Link]

  • Nilsson, M., & Morris, G. A. (2007). PURE SHIFT 1H NMR: A Simple and Robust Method for Chemical Shift Resolved Spectra. Chemical Communications, (9), 933-935. Available at: [Link]

  • Terenzi, A., et al. (2021). In Situ Characterization of Mixtures of Linear and Branched Hydrocarbons Confined within Porous Media Using 2D DQF-COSY NMR Spectroscopy. Analytical Chemistry, 93(7), 3464–3471. Available at: [Link]

  • Willoughby, P. H., Jansma, M. J., & Hoye, T. R. (2014). A guide to the more common parameters and practices for the acquisition and processing of NMR data. Nature Protocols, 9(3), 643–660. Available at: [Link]

  • Zangger, K. (2015). Pure shift NMR. Progress in Nuclear Magnetic Resonance Spectroscopy, 86-87, 1-20. Available at: [Link]

Sources

Technical Support Center: Enhancing Resolution in HPLC Separation of Non-Polar Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to resolving challenges in the High-Performance Liquid Chromatography (HPLC) separation of non-polar compounds. This guide is structured to provide researchers, scientists, and drug development professionals with actionable troubleshooting advice and foundational knowledge in a direct question-and-answer format. As your virtual application scientist, my goal is to not only provide solutions but to explain the underlying chromatographic principles, empowering you to make informed decisions in your method development and analysis.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific, frequently encountered problems during the analysis of non-polar compounds using reversed-phase HPLC.

Question 1: I'm seeing poor resolution. My peaks are overlapping or not baseline separated. What should I do?

Answer:

Poor resolution is one of the most common challenges in chromatography, making accurate quantification impossible.[1] The resolution between two peaks is governed by three key factors: column efficiency (N), selectivity (α), and the retention factor (k').[2][3] To improve resolution, we must systematically manipulate these parameters.

Probable Causes & Step-by-Step Solutions:

  • Suboptimal Mobile Phase Composition: The strength and composition of your mobile phase directly control retention and selectivity.[4][5]

    • Solution A: Decrease Solvent Strength (for Isocratic Elution). For reversed-phase HPLC, the mobile phase's "strength" refers to its ability to elute analytes. A weaker mobile phase contains a higher percentage of the aqueous component (e.g., water). By decreasing the percentage of the organic modifier (e.g., acetonitrile, methanol), you increase the retention factor (k') of your non-polar analytes, giving them more time to interact with the stationary phase and improving the chances of separation.[6] A good rule of thumb is that a 10% decrease in the organic modifier can increase the retention factor by 2-3 times.[6]

    • Solution B: Optimize the Gradient Slope (for Gradient Elution). For complex mixtures of non-polar compounds with varying hydrophobicities, gradient elution is often necessary.[7][8] If early-eluting peaks are poorly resolved, decrease the initial percentage of the organic modifier. If later-eluting peaks are compressed, make the gradient slope shallower (e.g., change from a 5-95% organic gradient over 10 minutes to one over 20 minutes).[7] This increases the separation window for closely eluting compounds.

  • Inadequate Column Selectivity: Your stationary phase may not be providing sufficient chemical or structural differentiation between your analytes.

    • Solution: Change the Stationary Phase Chemistry. If adjusting the mobile phase is insufficient, the stationary phase chemistry is the next logical parameter to change.[2] While C18 is the workhorse for non-polar compounds, it may not resolve structurally similar molecules.

      • Switch from C18 to a Phenyl column: If your analytes contain aromatic rings, a Phenyl stationary phase can introduce π-π interactions, offering a different selectivity mechanism compared to the purely hydrophobic interactions of a C18 phase.[2][9]

      • Switch from C18 to C8: A C8 column is less hydrophobic than a C18.[6][9] This can be advantageous if your compounds are very strongly retained on a C18, allowing for separation with a weaker, more aqueous mobile phase.

  • Insufficient Column Efficiency: The column may not have enough theoretical plates to resolve the analytes under the current conditions.

    • Solution A: Decrease the Flow Rate. Lowering the flow rate gives analytes more time to partition between the mobile and stationary phases, which can increase efficiency and, consequently, resolution.[1][7] However, this comes at the cost of longer analysis times.

    • Solution B: Increase the Column Length or Decrease Particle Size. A longer column provides more theoretical plates, directly enhancing resolution.[2] Alternatively, switching to a column packed with smaller particles (e.g., from 5 µm to sub-3 µm) significantly boosts efficiency, leading to sharper peaks and better resolution.[2] Be aware that both options will result in higher system backpressure.[10]

G start Problem: Poor Resolution (Rs < 1.5) mobile_phase Adjust Mobile Phase Composition start->mobile_phase isocratic Isocratic: Decrease % Organic mobile_phase->isocratic gradient Gradient: Make Slope Shallower mobile_phase->gradient check1 Resolution Improved? isocratic->check1 gradient->check1 column Change Column Selectivity check1->column No end_success Success: Method Optimized check1->end_success Yes phenyl Try Phenyl Column (for aromatics) column->phenyl c8 Try C8 Column (less retention) column->c8 check2 Resolution Improved? phenyl->check2 c8->check2 efficiency Increase Column Efficiency check2->efficiency No check2->end_success Yes flow_rate Decrease Flow Rate efficiency->flow_rate column_dims Use Longer Column / Smaller Particles efficiency->column_dims check3 Resolution Improved? flow_rate->check3 column_dims->check3 check3->end_success Yes end_fail Consult Advanced Method Development check3->end_fail No

Caption: A systematic approach to improving HPLC resolution.

Question 2: My peaks are fronting. What is the cause and how do I fix it?

Answer:

Peak fronting, where the front half of the peak is less steep than the back half, is typically caused by sample overload or solvent incompatibility.[11]

Probable Causes & Step-by-Step Solutions:

  • Sample Overload (Mass Overload): You are injecting too much sample mass onto the column. This saturates the stationary phase at the peak's center, causing some analyte molecules to travel faster down the column, leading to a fronting shape.[12]

    • Solution: Systematically reduce the sample concentration or the injection volume.[1][11] Prepare a serial dilution of your sample (e.g., 1:2, 1:5, 1:10) and inject the same volume. If the peak shape improves and becomes more symmetrical at lower concentrations, you have confirmed mass overload.

  • Sample Solvent Incompatibility: The solvent used to dissolve your sample is significantly "stronger" (less polar in reversed-phase) than your mobile phase.[13] This causes the portion of the sample at the leading edge of the injection band to travel too quickly upon injection, distorting the peak. This is especially pronounced for early-eluting peaks.[13]

    • Solution: Whenever possible, dissolve and inject your sample in the initial mobile phase. If your non-polar compound has poor solubility in the mobile phase, use the weakest solvent possible that still provides adequate solubility, and keep the injection volume as small as practical.

Question 3: My peaks are tailing. What does this indicate?

Answer:

Peak tailing is a common form of peak distortion where the back half of the peak is drawn out. While slight tailing is common, significant tailing can compromise resolution and integration accuracy.

Probable Causes & Step-by-Step Solutions:

  • Column Contamination or Blockage: Particulate matter from the sample or mobile phase can accumulate on the column inlet frit, or strongly retained compounds from previous injections can build up at the head of the column.[12] This disrupts the flow path, leading to peak distortion that often affects all peaks in the chromatogram.

    • Solution: First, if using a guard column, replace it. If the problem persists, try back-flushing the analytical column (disconnect it from the detector and flush in the reverse direction with a strong solvent, if the column manufacturer allows). If this does not resolve the issue, the column may need to be replaced.

  • Column Void: A void or channel can form at the inlet of the column bed due to mechanical shock or operation at high pressures. This creates an area of dead volume that causes band broadening and tailing.

    • Solution: This is a physical degradation of the column. Unfortunately, the only solution is to replace the column. To prevent this, always operate within the column's recommended pressure and pH limits and avoid sudden pressure shocks.

  • Secondary Interactions (for polar-functionalized non-polar compounds): If your non-polar analyte has a basic functional group (e.g., an amine), it can undergo secondary ionic interactions with exposed, negatively charged silanol groups on the silica-based stationary phase. This secondary retention mechanism causes significant peak tailing for specific compounds.

    • Solution: Adjust the mobile phase pH. For basic compounds, lowering the mobile phase pH (e.g., to < 3.5 using formic acid or TFA) will protonate the basic analyte and suppress the ionization of the silanol groups, minimizing these unwanted interactions.[7] Ensure your column is stable at the chosen pH.[14]

Frequently Asked Questions (FAQs)

This section covers broader topics essential for successful method development for non-polar compounds.

Q1: How do I choose the right column for my non-polar analytes?

The column is the heart of the separation, and selecting the right stationary phase is the most critical factor influencing selectivity.[9][15] For non-polar compounds, reversed-phase HPLC is the standard mode.[8]

Stationary PhasePrimary InteractionBest ForConsiderations
C18 (Octadecyl) HydrophobicGeneral-purpose separation of a wide range of non-polar to moderately polar compounds. The industry standard and a good first choice.[6]High hydrophobicity can lead to very long retention times for highly non-polar compounds.
C8 (Octyl) HydrophobicLess hydrophobic analytes, or when retention on a C18 column is too long.[6][9]Provides less resolution for complex mixtures of very similar non-polar compounds compared to C18.
Phenyl Hydrophobic & π-πAromatic compounds or those with double bonds. Offers alternative selectivity to C18/C8.[2][9]The π-π interactions can significantly change the elution order compared to a standard alkyl phase.

Beyond chemistry, consider the physical dimensions:

  • Particle Size: Smaller particles (<3 µm) provide higher efficiency and resolution but generate higher backpressure. 5 µm is a good starting point for standard HPLC.[6]

  • Column Length: Longer columns (e.g., 250 mm) offer higher resolution for complex samples, while shorter columns (<150 mm) allow for faster analysis.[6]

Q2: What is the role of the mobile phase, and how do I select the right solvents?

In reversed-phase HPLC, the mobile phase is typically a mixture of a polar solvent (Phase A, usually HPLC-grade water) and a less polar organic modifier (Phase B).[4] The ratio of A to B determines the solvent strength and thus the retention time of your non-polar analytes.[5]

  • Organic Modifiers (Phase B):

    • Acetonitrile (ACN): Often the preferred choice due to its lower viscosity (leading to lower backpressure) and better UV transparency at low wavelengths.[6]

    • Methanol (MeOH): A more polar and more viscous alternative to ACN. It can offer different selectivity and is sometimes a better choice for resolving certain critical pairs.

  • Aqueous Phase (Phase A):

    • HPLC-Grade Water: The standard for most applications involving neutral non-polar compounds.[6]

G cluster_0 Reversed-Phase HPLC for Non-Polar Compounds mp_strength Mobile Phase Strength (% Organic Solvent) interaction Hydrophobic Interaction (Analyte <> Stationary Phase) mp_strength->interaction Decreases retention Analyte Retention Time interaction->retention Decreases increase_org Increase % Organic (e.g., 50% -> 70% ACN) increase_org->mp_strength Increases decrease_org Decrease % Organic (e.g., 70% -> 50% ACN) decrease_org->mp_strength Decreases

Caption: In reversed-phase HPLC, a stronger mobile phase (more organic solvent) reduces hydrophobic interactions, causing non-polar analytes to elute faster.

Q3: When should I use isocratic vs. gradient elution?
  • Isocratic Elution: The mobile phase composition remains constant throughout the run. It is ideal for simple mixtures where all compounds elute within a reasonable time frame with good resolution.[8] It is generally more robust and easier to transfer between systems.

  • Gradient Elution: The mobile phase composition is changed during the run, typically by increasing the percentage of the organic modifier (Phase B). This is necessary for complex samples containing compounds with a wide range of hydrophobicities.[8] A gradient allows for the elution of strongly retained non-polar compounds in a reasonable time without sacrificing the resolution of early-eluting, less-retained compounds.[7][16]

Q4: How does temperature impact my separation?

Temperature is a powerful but often overlooked parameter for optimizing separations.[10]

  • Benefits of Increasing Temperature:

    • Reduced Viscosity: Higher temperatures (e.g., 40-60°C) decrease the viscosity of the mobile phase.[17][18] This lowers system backpressure, allowing for the use of higher flow rates for faster analysis or longer columns for better resolution.[18]

    • Improved Efficiency: It enhances the rate of mass transfer of analytes between the mobile and stationary phases, which can lead to sharper, more efficient peaks.[17][19]

  • Effects on Retention and Selectivity:

    • Increasing the temperature generally decreases retention times, as analytes have more kinetic energy and spend less time interacting with the stationary phase.[17][20]

    • Temperature can also change the selectivity (α) of the separation.[20] Sometimes, a small change in temperature can significantly improve the resolution of a critical pair that is unaffected by mobile phase changes.

Crucial Consideration: Consistent temperature control is vital for reproducible retention times.[20] Even small fluctuations in ambient temperature can cause shifts if a column oven is not used.

Q5: What is a logical first step for developing a new method for non-polar compounds?

A structured approach saves time and resources. Here is a recommended starting protocol:

Experimental Protocol: Initial Method Development Scouting

  • Column Selection: Start with a standard, high-quality C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size). This provides a robust and highly retentive starting point.[6]

  • Mobile Phase:

    • Phase A: HPLC-Grade Water.

    • Phase B: Acetonitrile (ACN).

  • Scouting Gradient: Perform a fast, broad gradient run to determine the approximate retention characteristics of your analytes.

    • Set Flow Rate: 1.0 mL/min.

    • Set Temperature: 30°C.

    • Gradient Program: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Sample Injection: Prepare the sample at ~0.5 mg/mL in a 50:50 mixture of Water:Acetonitrile, filter, and inject 10 µL.

  • Analysis and Optimization:

    • Based on the elution time from the scouting run, adjust the gradient slope to improve resolution around the peak of interest.

    • If retention is too low, decrease the starting percentage of B. If it is too high, increase the starting percentage of B.

    • Once a suitable gradient is found, it can be converted to an isocratic method for faster, routine analysis if desired.

References
  • Mastelf. (2025, February 28). How to Improve HPLC Resolution: Key Factors for Better Separation. [Link]

  • PharmaGuru. (2025, June 6). How To Improve Resolution In HPLC: 5 Simple Tips. [Link]

  • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. [Link]

  • SCION Instruments. HPLC Troubleshooting Guide. [Link]

  • Separation Science. Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. [Link]

  • Phenomenex Blog. (2017, June 22). Selecting the Right Column for Your Reversed Phase Method. [Link]

  • Restek Resource Hub. (2014, March 27). [11]Troubleshooting HPLC- Fronting Peaks. [Link]

  • N. A. Yusof, N. A. Rashid, & S. A. Hamid. (n.d.). Effect of Mobile Phase Compositionson HPLC Separation of Toxic Sudan Dyes and Para Red. International Journal of ChemTech Research. [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]

  • Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • Andren, P. (2023). Crucial Role of Mobile Phase Composition in Chromatography. Pharmaceutical Analysis & Chemistry: Open Access. [Link]

  • Chrom Tech, Inc. (2025, October 28). How Does Column Temperature Affect HPLC Resolution?. [Link]

  • Chemistry For Everyone. (2025, February 3). How Does Temperature Affect Chromatography? [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2021, November 13). 12.5: High-Performance Liquid Chromatography. [Link]

  • Veeprho. (2024, August 7). HPLC Columns and Their Role in Compound Separation. [Link]

  • Nawrocki, J., et al. (2014, August 22). Elevated Temperature HPLC: Principles and Applications to Small Molecules and Biomolecules. Journal of Separation Science. [Link]

  • Welch Materials. (2025, November 5). HPLC Column Selection: Core to Method Development (Part I). [Link]

  • Maxi Scientific. (2024, July 14). How to Select the Proper HPLC Column for Your Application. [Link]

  • Hawach. (2025, February 10). Effect of Elevated Temperature on HPLC Columns. [Link]

  • Chromatography Today. The Use of Temperature for Method Development in LC. [Link]

  • Andren, P. (2023). Crucial Role of Mobile Phase Composition in Chromatography. Pharmaceutical Analysis & Chemistry: Open Access, 8(7). [Link]

Sources

Technical Support Center: Alkane Analysis by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for alkane analysis. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the mass spectrometric analysis of saturated hydrocarbons. Alkanes, due to their non-polar nature and the comparable energies of their C-C and C-H bonds, are notoriously prone to extensive fragmentation under standard Electron Ionization (EI) conditions. This often results in a weak or entirely absent molecular ion (M+•) peak, making unambiguous molecular weight determination and structural elucidation difficult.

This document provides in-depth, question-and-answer-based troubleshooting guides and protocols to help you minimize fragmentation and obtain clear, interpretable mass spectra for your alkane samples.

Part 1: Foundational FAQs - Understanding the Challenge

Q1: Why is the molecular ion peak (M+•) for my alkane sample missing or very weak in my EI-MS spectrum?

Answer: This is a very common and expected outcome for alkanes, especially for long-chain or branched structures, when using standard 70 electron volt (eV) Electron Ionization (EI).[1][2] The absence of a discernible molecular ion is a direct consequence of the ionization process itself.

Causality Explained: Standard EI bombards the analyte molecule with electrons possessing 70 eV of energy. The energy required to simply ionize an alkane (its ionization potential) is significantly lower, typically in the range of 9.5 to 10.5 eV.[3] The vast excess energy imparted to the newly formed molecular ion is rapidly distributed throughout its vibrational modes. This energy far exceeds the dissociation energy of the C-C and C-H bonds, causing the molecular ion to fragment almost instantaneously.[4][5] The fragmentation process is so efficient and rapid that very few, if any, molecular ions survive long enough to reach the detector.[6] Instead, the spectrum is dominated by a series of smaller, more stable carbocation fragments (e.g., at m/z 43, 57, 71) that create a characteristic, but often uninformative, pattern.[2][5]

Q2: What is the difference between "hard" and "soft" ionization, and why is it critical for analyzing alkanes?

Answer: The terms "hard" and "soft" refer to the amount of internal energy transferred to an analyte molecule during the ionization process, which directly dictates the degree of fragmentation.

  • Hard Ionization (e.g., Standard 70 eV EI): This is a high-energy process that results in significant fragmentation and provides detailed structural information (a "fingerprint" spectrum), but often at the cost of the molecular ion.[7][8] For alkanes, this is often too aggressive, leading to the issues described in Q1.[9]

  • Soft Ionization (e.g., CI, FI, PI, Low-Energy EI): These are low-energy processes designed to ionize a molecule with minimal excess energy, thus preserving the molecular ion and reducing fragmentation.[4][8][10] For determining the molecular weight of an alkane, a soft ionization technique is almost always necessary.[11][12]

The choice between hard and soft ionization is fundamental. If your goal is to confirm the molecular weight of a novel or unknown alkane, soft ionization is the required approach. If you are trying to identify a known alkane by matching its fragmentation pattern to a library, standard EI is appropriate.

Part 2: Troubleshooting Guide - Selecting the Right Ionization Technique

Q3: My primary goal is to confirm the molecular weight of an alkane. Which ionization technique should I use instead of standard EI?

Answer: To confidently determine the molecular weight, you must employ a soft ionization technique. The most common and accessible alternatives to standard EI are Chemical Ionization (CI), Low-Energy Electron Ionization, Field Ionization (FI), and Photoionization (PI).

TechniqueIon FormedDegree of FragmentationKey Advantage for Alkanes
Chemical Ionization (CI) [M+H]⁺, [M+adduct]⁺Very LowExcellent for generating a clear pseudo-molecular ion; widely available on GC-MS systems.[13][14]
Low-Energy EI M⁺•Low to ModerateUses standard EI source; reduces fragmentation to reveal the molecular ion.[15][16]
Field Ionization (FI) M⁺•Extremely LowConsidered one of the "softest" methods, producing virtually only the molecular ion.[8][17][18]
Photoionization (PI) M⁺•LowHighly efficient for nonpolar compounds and can provide clean molecular ions.[9][19]

Recommendation: For most modern GC-MS users, Chemical Ionization (CI) is the most practical and effective first choice due to its availability and reliability in producing a strong pseudo-molecular ion ([M+H]⁺).

Part 3: Protocols and Optimization Guides

Q4: I've decided to use Chemical Ionization (CI). How do I choose the right reagent gas?

Answer: The choice of reagent gas in CI is critical because it controls the "softness" of the ionization. The key principle is based on proton affinity (PA). Ionization occurs via proton transfer from the ionized reagent gas to your analyte. A smaller difference in proton affinity between the reagent gas and the analyte results in a "softer" ionization with less fragmentation.[13]

Reagent GasCommon Reagent IonsProton Affinity (PA)Characteristics & Use Case for Alkanes
Methane CH₅⁺, C₂H₅⁺~5.7 eVThe most energetic and common CI gas. It will produce a clear [M+H]⁺ ion but may still cause some fragmentation.[13][20] Good starting point.
Isobutane C₄H₉⁺~8.5 eVSignificantly "softer" than methane.[13] Ideal for minimizing fragmentation and maximizing the pseudo-molecular ion abundance.
Ammonia NH₄⁺~9.0 eVVery soft reagent gas, but often too soft to efficiently protonate alkanes, which are very weak bases. Generally not recommended for hydrocarbons unless they contain a functional group.[13][21]

Protocol: Selecting a CI Reagent Gas for Alkane Analysis

  • Start with Methane: For initial analysis, methane is a robust choice that provides a good balance of ionization efficiency and reduced fragmentation compared to EI.[16]

  • Evaluate the Spectrum: If you obtain a clear [M+H]⁺ peak with minimal, acceptable fragmentation, methane is sufficient.

  • Switch to Isobutane for More Fragile Molecules: If methane still causes excessive fragmentation and the [M+H]⁺ peak is weak, switch to isobutane. Its higher proton affinity will transfer less excess energy, resulting in a cleaner spectrum dominated by the pseudo-molecular ion.[13]

Q5: I only have access to an Electron Ionization (EI) source. How can I modify my parameters to increase the molecular ion abundance?

Answer: If you are limited to an EI source, you can perform Low-Energy Electron Ionization by simply reducing the energy of the electron beam. This is a powerful way to reduce fragmentation and "unmask" the molecular ion.[15][16]

Causality Explained: By lowering the electron energy from 70 eV to a value just above the alkane's ionization potential (typically 12-20 eV), you minimize the amount of excess energy transferred to the molecule.[11][16] This dramatically reduces the probability of bond cleavages, allowing a much larger fraction of molecular ions to survive and be detected.[6]

Experimental Protocol: Low-Energy EI for Alkane Analysis

  • Initial Setup: Tune your mass spectrometer using standard 70 eV conditions to ensure optimal performance.

  • Acquire a Standard 70 eV Spectrum: Run your alkane sample under normal 70 eV conditions to obtain a reference spectrum.

  • Reduce Electron Energy: In your instrument's method editor, locate the "Electron Energy" or "Ionization Energy" parameter. Reduce this value to 20 eV.

  • Acquire a 20 eV Spectrum: Run the same sample again. You should observe a significant increase in the relative abundance of the molecular ion peak and a decrease in low-mass fragments.

  • Iterative Optimization (Optional): If the molecular ion is still weak or the overall signal is too low, you can test energies between 15 eV and 25 eV.

  • Analyze the Trade-off: Be aware that reducing the electron energy will also decrease the overall ionization efficiency, leading to lower total ion current (TIC).[4][22] The goal is to find a balance where the molecular ion is clearly identifiable with an acceptable signal-to-noise ratio.

Q6: For tandem MS (MS/MS) experiments, how do I set the collision energy (CE) to get meaningful structural information without completely destroying the precursor ion?

Answer: Optimizing collision energy for alkanes in MS/MS is a delicate balance. Alkane precursor ions (whether M+• from soft EI or [M+H]+ from CI) are already fragile. The goal is to impart just enough energy to induce informative fragmentation (e.g., cleavage at branch points) without causing complete shattering into small, non-specific fragments.

Troubleshooting Workflow for Collision Energy Optimization:

G cluster_start Start: Isolate Precursor Ion cluster_optimization Collision Energy Ramp cluster_result Final Method start Isolate desired precursor ion (e.g., [M+H]⁺ or M⁺•) in Q1. low_ce Step 1: Low Energy Regime Set Collision Energy (CE) to a low value (e.g., 5-10 eV). start->low_ce Begin Optimization observe_low Observe Spectrum: Look for survival of the precursor ion and initial, high-mass fragments. low_ce->observe_low increase_ce Step 2: Increase CE Incrementally Increase CE in small steps (2-5 eV). observe_low->increase_ce Precursor too stable? observe_high Observe Spectrum: Monitor the disappearance of the precursor and the appearance of key structural fragments. increase_ce->observe_high observe_high->low_ce Fragments too small? Restart lower. find_optimum Step 3: Identify Optimum Range Note the CE range that produces the desired fragment ions before complete fragmentation occurs. observe_high->find_optimum Iterate result Set final CE in the optimized range for your targeted analysis. find_optimum->result Optimum Found

Key Considerations:

  • Branched vs. Linear Alkanes: Branched alkanes fragment more readily at the branch point due to the formation of more stable secondary or tertiary carbocations.[5][23] This often requires lower collision energies compared to their linear isomers.

  • Automated Optimization: Many modern mass spectrometers have automated routines for optimizing collision energies for specific precursor-to-product transitions.[24][25] Utilize these features whenever possible by infusing a standard.

  • Collision Gas: The type and pressure of the collision gas (typically argon or nitrogen) will also affect the optimal CE. Ensure these parameters are kept constant during optimization.[26]

Part 4: Visualization of Ionization Mechanisms

The fundamental difference between hard and soft ionization for alkanes can be visualized as follows.

G cluster_ei Hard Ionization: 70 eV Electron Ionization (EI) cluster_ci Soft Ionization: Chemical Ionization (CI) with Methane ei_electron High-Energy Electron (70 eV) ei_alkane Alkane (M) ei_electron->ei_alkane Impact ei_ion [M]⁺• (High Internal Energy) ei_alkane->ei_ion Ionization ei_fragments Extensive Fragmentation (C₃H₇⁺, C₄H₉⁺, C₅H₁₁⁺...) ei_ion->ei_fragments Rapid Decomposition ci_electron Electron (20-40 eV) ci_methane Reagent Gas (CH₄) ci_reagent_ion Reagent Ion (CH₅⁺) ci_alkane Alkane (M) ci_pseudo_ion [M+H]⁺ (Low Internal Energy) ci_stable Stable Pseudo-Molecular Ion (Minimal Fragmentation)

References

  • Title: Atmospheric Pressure Photoionization with Halogen Anion Attachment for Mass Spectrometric Analysis of Hydrocarbons and Hydrocarbon-Based Polymers Source: Journal of the American Society for Mass Spectrometry URL: [Link]

  • Title: Field‐Ionization Mass Spectra of Some Hydrocarbons and Monochloro‐Substituted Derivatives Source: The Journal of Chemical Physics URL: [Link]

  • Title: CHAPTER 2 Fragmentation and Interpretation of Spectra Source: GC-MS: A Practical Guide URL: [Link]

  • Title: Atmospheric Pressure Photoionization with Halogen Anion Attachment for Mass Spectrometric Analysis of Hydrocarbons and Hydrocarbon-Based Polymers - PMC Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Mass spectral interpretation - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Analysis of saturated hydrocarbons by field ionization mass spectrometry Source: Analytical Chemistry URL: [Link]

  • Title: Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL: [Link]

  • Title: Field Ionization in Mass Spectroscopy, introduction ,principles, applications Source: SlideShare URL: [Link]

  • Title: Application of low-energy-capable electron ionization with high-resolution mass spectrometer for characterization of pyrolysis oils from plastics Source: PubMed URL: [Link]

  • Title: Soft ionization GC-HRMS of n-Alkanes C8 - C20 (Thermo LTQ Orbitrap XL) Source: Pragolab URL: [Link]

  • Title: In mass spectrometry of alkanes, how is a molecular ion formed without it fragmenting immedeately? Source: Quora URL: [Link]

  • Title: Chemical Ionization Reagent Selection and Manifold Construction Source: The Mass Spectrometry Blog - Restek URL: [Link]

  • Title: Chemical Ionization Source: Chemistry LibreTexts URL: [Link]

  • Title: Field desorption - Wikipedia Source: Wikipedia URL: [Link]

  • Title: What are the common ionization methods for GC/MS Source: SCION Instruments URL: [Link]

  • Title: Chemical Ionization Source: School of Chemical Sciences - University of Illinois URL: [Link]

  • Title: Selective Reagents for Chemical Ionization Mass Spectrometry Source: Journal of Chemical Education URL: [Link]

  • Title: A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques Source: ACD/Labs URL: [Link]

  • Title: Ionization Methods in Organic Mass Spectrometry Source: Michigan State University URL: [Link]

  • Title: Chemical Ionization (CI) Source: Whitman College URL: [Link]

  • Title: lecture 3-Fragmentation patterns - principles of mass spectrometric analysis Source: SlideShare URL: [Link]

  • Title: Alkanes Source: University of Calgary URL: [Link]

  • Title: Comparison of Atmospheric Pressure Chemical Ionization and Field Ionization Mass Spectrometry for the Analysis of Large Saturated Hydrocarbons. Source: R Discovery URL: [Link]

  • Title: Analysis of saturated hydrocarbons by using chemical ionization combined with laser-induced acoustic desorption/Fourier transform ion cyclotron resonance mass spectrometry. Source: Semantic Scholar URL: [Link]

  • Title: Analysis of Saturated Hydrocarbons by Redox Reaction with Negative-Ion Electrospray Fourier Transform Ion Cyclotron Resonance Mass Spectrometry Source: ResearchGate URL: [Link]

  • Title: Analysis of Saturated Hydrocarbons by Using Chemical Ionization Combined with Laser-Induced Acoustic Desorption/Fourier Transform Ion Cyclotron Resonance Mass Spectrometry Source: Analytical Chemistry URL: [Link]

  • Title: Ionization of Normal Alkanes: Enthalpy, Entropy, Structural, and Isotope Effects Source: Journal of the American Chemical Society URL: [Link]

  • Title: A New Outlook on Soft Ionization for GC–MS Source: Spectroscopy Online URL: [Link]

  • Title: Alkane - Wikipedia Source: Wikipedia URL: [Link]

  • Title: ALGORITHMS FOR FRAGMENTATION OF n-ALKANES AND n-PERFLUOROALKANES. Source: Fluorine notes URL: [Link]

  • Title: 35 3 Optimization of collision energy Source: YouTube URL: [Link]

  • Title: Collision energies: Optimization strategies for bottom‐up proteomics Source: ResearchGate URL: [Link]

  • Title: Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Optimization of Higher-Energy Collisional Dissociation Fragmentation Energy for Intact Protein-level Tandem Mass Tag Labeling - PMC Source: National Institutes of Health (NIH) URL: [Link]

Sources

Stability issues of 3,4-Diethyl-2,5-dimethylhexane under experimental conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 3,4-Diethyl-2,5-dimethylhexane. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this highly branched alkane in their experimental workflows. As a saturated hydrocarbon, this compound is generally characterized by its chemical inertness. However, under specific experimental conditions, its stability can be compromised. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues you may encounter.

Section 1: Understanding the Inherent Stability of this compound

FAQ 1: What makes this compound a stable molecule?

The stability of this compound stems from its structure as a saturated hydrocarbon. All carbon-carbon bonds are single bonds (sigma bonds), which are strong and non-polar.[1][2] The carbon atoms are sp³-hybridized, forming a tetrahedral geometry with bond angles of approximately 109.5°, which minimizes ring strain as it is an acyclic molecule.[2]

Furthermore, branched alkanes like this compound are generally more thermodynamically stable than their straight-chain isomers.[1][2][3] This increased stability is attributed to a more compact molecular structure, which leads to a lower molecular surface area and a decrease in potential energy.[3]

Section 2: Troubleshooting Common Stability Issues

This section addresses specific stability challenges you might face during your experiments, providing insights into the underlying causes and offering practical solutions.

Issue 1: Suspected Degradation Under Thermal Stress

Question: I am using this compound as a high-temperature solvent and have observed unexpected side reactions or a decrease in its concentration. What could be the cause?

Answer: While generally stable, at elevated temperatures, this compound can undergo thermal decomposition (pyrolysis). This process is initiated by the homolytic cleavage of C-C bonds, which have lower bond dissociation energies than C-H bonds. The presence of tertiary carbons in the structure of this compound makes it susceptible to the formation of relatively stable tertiary free radicals, which can initiate chain reactions leading to a variety of smaller hydrocarbon products.[4]

Troubleshooting Steps:

  • Inert Atmosphere: Conduct high-temperature experiments under an inert atmosphere (e.g., nitrogen or argon). The presence of oxygen can lead to autoxidation, a radical-initiated process that is accelerated at higher temperatures.[4]

  • Material Compatibility: Ensure that the reaction vessel is made of a non-catalytic material. Certain metals can catalyze the cracking of hydrocarbons at high temperatures.

  • Analytical Verification: Use Gas Chromatography-Mass Spectrometry (GC-MS) to analyze your sample for the presence of lower molecular weight hydrocarbons, which would be indicative of thermal degradation.[6][7]

Issue 2: Potential for Oxidative Degradation

Question: My experiment involving this compound is open to the air, and I am concerned about its stability. Can it be oxidized?

Answer: Yes, although alkanes are generally resistant to oxidation at room temperature, they can undergo autoxidation, especially in the presence of initiators such as heat, UV light, or radical initiators.[4] The tertiary C-H bonds in this compound are particularly susceptible to radical attack, leading to the formation of hydroperoxides as initial products.[4][8] These hydroperoxides can then decompose to form a variety of oxygenated products, including alcohols and ketones, and can even lead to C-C bond cleavage.[8]

Troubleshooting Flowchart for Oxidative Stability:

G start Observe Unexpected Oxygenated Impurities check_air Is the experiment exposed to air/oxygen? start->check_air check_initiators Are heat, UV light, or radical initiators present? check_air->check_initiators Yes No issues expected related to oxidation. No issues expected related to oxidation. check_air->No issues expected related to oxidation. No solution_inert Action: Purge with and maintain an inert atmosphere (N2, Ar). check_initiators->solution_inert Yes solution_antioxidant Action: Consider adding a suitable antioxidant if compatible with your reaction. solution_inert->solution_antioxidant solution_storage Action: Store under inert gas and protect from light. solution_antioxidant->solution_storage analyze Confirm degradation products (alcohols, ketones) via GC-MS. solution_storage->analyze

Caption: Troubleshooting workflow for suspected oxidative degradation.

Issue 3: Concerns About Photodegradation

Question: My experimental setup is exposed to ambient laboratory light/sunlight. Is this compound susceptible to photodegradation?

Answer: Saturated hydrocarbons like this compound do not absorb UV-visible light directly and are therefore not prone to direct photodegradation.[9] However, indirect photodegradation can occur in the presence of photosensitizers in the reaction medium.[9][10] These photosensitizers, when excited by light, can generate reactive species like hydroxyl radicals that can then react with the alkane.[10][11] In most standard laboratory settings, this is a minor degradation pathway unless potent photosensitizers are present.

Preventative Measures:

  • If your reaction mixture contains known photosensitizers, it is advisable to protect the experiment from light using amber glassware or by covering the apparatus with aluminum foil.

  • For highly sensitive experiments, consider using a light-controlled environment.

Section 3: Analytical Troubleshooting for Stability Assessment

Question: How can I analytically determine if my sample of this compound has degraded?

Answer: Gas Chromatography-Mass Spectrometry (GC-MS) is the most powerful and commonly used technique for this purpose.[6][7][11]

GC-MS Analysis Protocol:

  • Sample Preparation: Dilute a small aliquot of your this compound sample in a high-purity volatile solvent (e.g., hexane).

  • Instrumentation: Use a GC-MS system equipped with a non-polar capillary column (e.g., DB-5ms or equivalent), which is suitable for hydrocarbon analysis.[3]

  • GC Method:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure the elution of both volatile degradation products and the parent compound.

    • Detector: Mass Spectrometer operating in electron ionization (EI) mode.

  • Data Analysis:

    • The chromatogram of a pure sample will show a single major peak corresponding to this compound.

    • Degradation is indicated by the appearance of new peaks, typically at earlier retention times (for smaller, more volatile degradation products) or later retention times (for less volatile, oxygenated products).

    • The mass spectrum of the parent peak can be compared to a reference library to confirm its identity.

    • The mass spectra of the new peaks can be analyzed to identify the degradation products by their fragmentation patterns.

Expected Degradation Products and Their Identification:

Potential Degradation PathwayExpected ProductsAnalytical Signature (GC-MS)
Thermal Decomposition Smaller alkanes and alkenesPeaks at shorter retention times. Mass spectra will show characteristic hydrocarbon fragmentation patterns.
Oxidation Alcohols, ketones, hydroperoxidesPeaks at longer retention times due to increased polarity. Mass spectra may show fragments corresponding to the loss of water (for alcohols) or characteristic alpha-cleavage (for ketones).

Alternative Analytical Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to detect structural changes. The appearance of new signals, particularly in the regions associated with oxygenated carbons or hydrogens, can indicate degradation.[8] However, NMR is generally less sensitive than GC-MS for detecting trace impurities.

Section 4: Recommended Storage and Handling

Question: What are the best practices for storing and handling this compound to ensure its long-term stability?

Answer: Proper storage and handling are crucial to prevent degradation.

  • Storage Container: Store in a tightly sealed, appropriate container, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Temperature: Store in a cool, dry, well-ventilated area away from sources of heat or ignition.

  • Light: Protect from direct sunlight and other sources of UV radiation.

  • Handling: Use spark-proof tools and work in a well-ventilated area or a fume hood. Ground and bond containers when transferring material to prevent static discharge.

Section 5: Experimental Protocol for Stability Testing

This protocol provides a framework for assessing the stability of this compound under your specific experimental conditions.

Objective: To determine the stability of this compound when exposed to specific stressors (e.g., heat, air, a particular reagent).

Materials:

  • This compound

  • Reaction vessels (e.g., sealed vials)

  • Stressing agent/condition (e.g., oven, UV lamp, reagent of interest)

  • GC-MS system

  • High-purity solvent for dilution (e.g., hexane)

Procedure:

  • Establish a Baseline (T=0):

    • Take an aliquot of the pure this compound.

    • Prepare a sample for GC-MS analysis as described in Section 3.

    • Run the GC-MS analysis to obtain the chromatogram and mass spectrum of the pure, unstressed compound. This is your reference.

  • Stress Conditions:

    • Place aliquots of this compound into separate, sealed reaction vessels.

    • Expose each vessel to a specific stress condition. Examples:

      • Thermal Stress: Place in an oven at a defined temperature (e.g., 100 °C, 150 °C).

      • Oxidative Stress: Sparge with air or oxygen before sealing and heating.

      • Photochemical Stress: Expose to a UV lamp for a defined period.

      • Chemical Stress: Add a specific reagent relevant to your experiment.

    • Include a control sample stored under ideal conditions (cool, dark, inert atmosphere).

  • Time-Point Analysis:

    • At predetermined time intervals (e.g., 1, 6, 24, 48 hours), remove a stressed sample and the control.

    • Allow the samples to return to room temperature.

    • Prepare and analyze each sample by GC-MS.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples to the T=0 baseline and the control sample.

    • Quantify the decrease in the peak area of the parent compound.

    • Identify and quantify any new peaks that appear, corresponding to degradation products.

Workflow for Stability Testing:

G cluster_prep Preparation cluster_stress Stressing cluster_analysis Analysis prep Aliquot pure This compound baseline Analyze T=0 Baseline (GC-MS) prep->baseline stress_thermal Thermal Stress stress_oxidative Oxidative Stress stress_photo Photochemical Stress control Control Sample timepoint Sample at defined time intervals stress_thermal->timepoint stress_oxidative->timepoint stress_photo->timepoint control->timepoint gcms Analyze all samples (GC-MS) timepoint->gcms data Compare chromatograms, quantify degradation, identify products gcms->data

Caption: Experimental workflow for assessing compound stability.

References
  • ResearchGate. (n.d.). Alkane Degradative Pathways. Retrieved from [Link]

  • Rojo, F. (2009). Degradation of alkanes by bacteria. Environmental Microbiology, 11(10), 2477–2490. Retrieved from [Link]

  • Wang, X., & Shao, Z. (2013). Structural insights into diversity and n-alkane biodegradation mechanisms of alkane hydroxylases. Frontiers in Microbiology, 4, 69. Retrieved from [Link]

  • Wang, X., & Shao, Z. (2013). Structural insights into diversity and n-alkane biodegradation mechanisms of alkane hydroxylases. Frontiers in Microbiology, 4, 69. Retrieved from [Link]

  • Wang, W., & Shao, Z. (2013). Enzymes and genes involved in aerobic alkane degradation. Frontiers in Microbiology, 4, 116. Retrieved from [Link]

  • Aeppli, C., et al. (2018). Resolving Biodegradation Patterns of Persistent Saturated Hydrocarbons in Weathered Oil Samples from the Deepwater Horizon Disaster. Environmental Science & Technology, 52(13), 7250–7259. Retrieved from [Link]

  • Dooley, S., et al. (2010). Autoxidation of Branched Alkanes in the Liquid Phase. Energy & Fuels, 24(6), 3463–3470. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Lab Manager. (2021). GC-MS: A Powerful Technique for Hydrocarbon Analysis. Retrieved from [Link]

  • Gronert, S. (2008). Origin of Stability in Branched Alkanes. The Journal of Organic Chemistry, 73(4), 1339–1344. Retrieved from [Link]

  • Shul’pin, G. B., et al. (2001). Hydroperoxide oxidation: unexpected C–C bond cleavage in branched alkanes and oxidation of molecular nitrogen. Comptes Rendus de l'Académie des Sciences - Series IIc - Chemistry, 4(1), 11–17. Retrieved from [Link]

  • ResearchGate. (n.d.). Photocatalytic degradation of oil industry hydrocarbons models at laboratory and at pilot-plant scale. Retrieved from [Link]

  • Mass Spectrometry Letters. (2023). GC-MS Analysis of Petroleum Biodegradation by Marine Bacteria Isolated from Paotere Port, Indonesia. Retrieved from [Link]

  • YouTube. (2018). Organic Chemistry IR and NMR Spectroscopy of the Alkane Ethane. Retrieved from [Link]

  • JoVE. (2023). Combustion Energy: A Measure of Stability in Alkanes and Cycloalkanes. Retrieved from [Link]

  • Quora. (n.d.). Why are branched alkanes more stable?. Retrieved from [Link]

  • MDPI. (2022). Photodegradation of Polycyclic Aromatic Hydrocarbons from Coal Tar into Mine Wastewaters and Sewage Wastewater on a Flat-Bed Photoreactor. Retrieved from [Link]

  • Wikipedia. (n.d.). Alkane. Retrieved from [Link]

  • NCERT. (n.d.). Organic chemistry – sOme Basic PrinciPles and Techniques. Retrieved from [Link]

  • ACS Publications. (1975). Hydrocarbon decomposition. 6. Thermal decomposition of 3,4-dimethylhexane, 2,2,3-trimethylpentane, tert-butylcyclohexane, and related hydrocarbons. The Journal of Physical Chemistry, 79(11), 1119–1126. Retrieved from [Link]

  • Brainly.in. (2022). what is the structure of 3- 4 diethyl -2-5 dimethylhexane. Retrieved from [Link]

  • PubChem. (n.d.). Hexane, 3,4-diethyl-2,2,5,5-tetramethyl-, (R,R)-(+/-)-. Retrieved from [Link]

  • PubChem. (n.d.). 3,4-Diethyl-2,2-dimethylhexane. Retrieved from [Link]

  • NIH. (2015). Photodegradation of Pollutants in the Hydrophobic Cores of Dissolved Organic Matter: When Is It Important?. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Calibration Curve Issues in Hydrocarbon Analysis by GC-FID

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Gas Chromatography-Flame Ionization Detection (GC-FID) analysis of hydrocarbons. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during calibration. Here, we move beyond simple checklists to provide in-depth, scientifically-grounded explanations and actionable protocols to ensure the integrity and accuracy of your quantitative data.

Introduction: The Foundation of Accurate Quantitation

A robust calibration curve is the cornerstone of reliable quantitative analysis in gas chromatography. For hydrocarbon analysis using a Flame Ionization Detector (FID), which offers a wide linear range and high sensitivity, an ideal calibration curve should be linear, reproducible, and have a y-intercept that is statistically indistinguishable from zero. However, deviations from this ideal are common and can stem from a multitude of factors, from sample introduction to detector settings. This guide will address the most frequent issues in a direct question-and-answer format, providing both the "what" and the "why" behind our troubleshooting recommendations.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: My calibration curve for hydrocarbons is non-linear (curving downwards at higher concentrations). What are the potential causes and how can I fix it?

Answer:

A downward-curving calibration curve, often described as a loss of response at higher concentrations, is a frequent issue in GC-FID analysis of hydrocarbons. This phenomenon indicates that the detector response is no longer proportional to the analyte concentration. Let's explore the common culprits and their solutions.

Potential Causes & Solutions:

  • Detector Saturation: The FID has a wide linear dynamic range, but it is not infinite. At very high concentrations, the flame can become saturated with analyte molecules, leading to an incomplete combustion process and, consequently, a non-linear response.[1]

    • Troubleshooting Protocol:

      • Dilute Your Standards: Prepare a new set of calibration standards with a lower concentration range. If linearity is restored, detector saturation was the likely issue.

      • Reduce Injection Volume: If sample dilution is not feasible, reduce the injection volume to introduce less analyte onto the column.

      • Increase Split Ratio: For split injections, increasing the split ratio will decrease the amount of sample reaching the detector.[2]

  • Inlet Overload & Backflash: Injecting too large a sample volume for the given inlet temperature and pressure can cause the sample to rapidly expand beyond the volume of the liner. This phenomenon, known as backflash, can lead to sample loss and poor reproducibility, contributing to non-linearity.[3][4]

    • Troubleshooting Protocol:

      • Verify Liner Volume: Ensure the liner you are using has a sufficient internal volume to accommodate the expansion of your solvent and analytes under the current inlet conditions.[3] Use a solvent expansion calculator to estimate the vapor volume.

      • Optimize Injection Parameters:

        • Decrease Injection Volume: A smaller injection volume will create a smaller vapor cloud.

        • Increase Inlet Pressure (Pulsed Injection): A pressure pulse at the time of injection can help to contain the sample vapor and focus it onto the column.[4]

        • Lower Inlet Temperature: While seemingly counterintuitive, a slightly lower inlet temperature can reduce the extent of solvent expansion. However, ensure the temperature is still high enough for complete volatilization of all hydrocarbon analytes.[5]

  • Peak Shape Distortion: At high concentrations, peak fronting can occur due to column overload. This distortion can lead to inaccurate peak integration by the data system, resulting in a non-linear calibration curve.

    • Troubleshooting Protocol:

      • Visual Inspection of Chromatograms: Carefully examine the peak shapes of your highest concentration standards. If they exhibit fronting (a steep leading edge and a sloping tail), column overload is likely.

      • Reduce Analyte on Column: Employ the strategies mentioned above (dilution, smaller injection volume, or higher split ratio) to reduce the mass of analyte introduced to the column.

Workflow for Troubleshooting Non-Linearity (Downward Curve)

Caption: Troubleshooting workflow for downward-curving non-linearity.

Issue 2: My calibration curve is non-linear, curving upwards at lower concentrations.

Answer:

An upward-curving calibration at the low end of the concentration range suggests a loss of analyte at lower concentrations. This is often due to active sites within the GC system that adsorb a portion of the analyte.

Potential Causes & Solutions:

  • Active Sites in the Inlet: The inlet liner, particularly if it is not deactivated or contains glass wool, can have active silanol groups that irreversibly adsorb certain hydrocarbons, especially those with any degree of polarity or unsaturation. This effect is more pronounced at lower concentrations where the active sites are not yet saturated.[6]

    • Troubleshooting Protocol:

      • Use a Deactivated Liner: Always use high-quality, deactivated (silanized) inlet liners.

      • Use Deactivated Glass Wool: If using glass wool in the liner to aid vaporization and trap non-volatiles, ensure it is also deactivated.[3]

      • Regular Inlet Maintenance: Contamination from previous samples can create new active sites. Regularly replace the septum and liner, and clean the inlet as part of routine maintenance.[7]

  • Column Contamination/Degradation: The first few meters of the analytical column can become contaminated with non-volatile matrix components, exposing active sites on the fused silica surface or degraded stationary phase.

    • Troubleshooting Protocol:

      • Column Trimming: Trim 15-20 cm from the inlet end of the column.[7] This removes the most contaminated section.

      • Column Bakeout: Condition the column at a high temperature (below its maximum limit) to remove contaminants.

  • Analyte Adsorption in the Syringe: The syringe itself can be a source of analyte loss, especially for more active or high-molecular-weight hydrocarbons.

    • Troubleshooting Protocol:

      • Solvent Washes: Ensure the autosampler is programmed to perform sufficient pre- and post-injection solvent washes to clean the syringe.

      • Sample Washes: Including sample washes (or pre-injections) can help to passivate the syringe before the actual injection is made.

Workflow for Troubleshooting Non-Linearity (Upward Curve)

Caption: Troubleshooting workflow for upward-curving non-linearity.

Issue 3: My calibration curve has a high positive or negative y-intercept.

Answer:

An ideal calibration curve should pass through the origin, as zero concentration should yield zero response. A significant y-intercept indicates a systematic bias in the analysis.

Potential Causes & Solutions:

  • Positive Y-Intercept:

    • Contamination: The most common cause is contamination in the blank or solvent, leading to a response even when no analyte is intentionally present.[8] Contamination can come from the solvent itself, the carrier gas, or carryover from a previous high-concentration sample.

      • Troubleshooting Protocol:

        • Analyze a Fresh Blank: Prepare a blank using a fresh, high-purity solvent and a clean vial. If the intercept issue disappears, your previous blank was contaminated.

        • Check for Carryover: Inject a solvent blank immediately after your highest calibration standard. If peaks are present, you have a carryover issue. Clean the syringe, inlet, and potentially trim the column.

        • Verify Gas Purity: Ensure high-purity gases are used and that gas traps are functional.[9]

  • Negative Y-Intercept:

    • Incorrect Blank Subtraction: If you are manually or automatically subtracting a blank that has a higher response than your low-level standards, it can result in a negative intercept.[8]

      • Troubleshooting Protocol:

        • Review Integration Parameters: Ensure that the baseline is being set correctly for all standards and that you are not over-integrating the blank.

        • Re-analyze the Blank: The blank may have been contaminated with a component that co-elutes and interferes with your analyte of interest.

    • Adsorption at Low Concentrations: Similar to the cause of upward-curving non-linearity, if you lose a consistent amount of analyte at low concentrations due to active sites, and you force a linear regression through the higher points, the line can extrapolate to a negative intercept.

      • Troubleshooting Protocol:

        • Follow the steps outlined in Issue 2 to address active sites in the system.

Table 1: Calibration Curve Acceptance Criteria (General Guidance)

ParameterAcceptance LimitReference
Correlation Coefficient (r²) ≥ 0.995[10]
Relative Standard Deviation (%RSD) of Response Factors ≤ 20%[11]
Y-Intercept Should not be statistically different from zero.[12]

Note: Specific methods, such as those from the EPA, may have different requirements. Always consult the specific method for compliance.[13][14]

Issue 4: I'm seeing poor reproducibility (%RSD > 15%) across my calibration standards.

Answer:

Poor reproducibility is a critical issue that undermines the confidence in your quantitative results. The source of this variability is most often found in the sample introduction process.

Potential Causes & Solutions:

  • Injection Technique (Manual or Autosampler):

    • Inconsistent Injection Volume: For manual injections, operator technique is critical. For autosamplers, air bubbles in the syringe or a loose syringe plunger can cause inconsistent volumes to be injected.

      • Troubleshooting Protocol:

        • Inspect the Syringe: Check for bubbles before and after sample aspiration. Ensure the plunger moves smoothly.

        • Optimize Autosampler Settings: Adjust viscosity delays and injection speed to ensure a complete and reproducible injection.

        • Prime the Syringe: Perform several aspirations and dispenses with the sample to ensure the syringe is fully wetted and free of bubbles.

  • Inlet Leaks: A leak in the inlet, often at the septum, will cause a loss of sample and carrier gas, leading to highly variable results.

    • Troubleshooting Protocol:

      • Regularly Replace the Septum: Septa wear out after a certain number of injections. Follow the manufacturer's recommendation for replacement frequency.

      • Perform a Leak Check: Use an electronic leak detector to check for leaks around the septum nut and other inlet fittings.

  • Inlet Discrimination: This occurs when the composition of the sample transferred to the column is different from the original sample composition. For hydrocarbons, this often manifests as the poor transfer of higher-boiling (less volatile) compounds compared to more volatile ones. This can be inconsistent from injection to injection.[15]

    • Troubleshooting Protocol:

      • Optimize Inlet Temperature: The inlet temperature must be high enough to ensure rapid and complete vaporization of all hydrocarbon analytes. A temperature that is too low will lead to discrimination against high-boiling compounds.[16]

      • Use a Liner with Glass Wool: A deactivated glass wool packing in the liner can provide a larger surface area for vaporization, promoting more homogeneous and reproducible sample transfer.[3]

      • Optimize Injection Speed: A fast injection helps to minimize the time the sample spends in the needle, reducing discrimination.

  • Carrier Gas Flow Instability: Fluctuations in the carrier gas flow rate will directly impact retention times and peak areas.[17]

    • Troubleshooting Protocol:

      • Check Gas Source: Ensure the gas cylinder has adequate pressure.

      • Verify Flow Controller: Use a calibrated flow meter to verify that the electronic pressure control (EPC) is delivering the set flow rate accurately and consistently.

Optimizing GC-FID Parameters for Hydrocarbon Analysis

Achieving a robust calibration curve often comes down to the careful optimization of your analytical method.

Table 2: Key GC-FID Parameters and Their Impact on Hydrocarbon Analysis

ParameterTypical Setting/RangeImpact on Calibration & Analysis
Inlet Temperature 250 - 300 °CToo low: Incomplete vaporization, discrimination against high boilers. Too high: Analyte degradation (less common for hydrocarbons).[16]
Injection Mode Split or SplitlessSplit: For high concentration samples, provides sharp peaks. Splitless: For trace analysis, but requires careful optimization of hold time to avoid peak broadening.[18]
Carrier Gas Flow Rate 1-2 mL/min (for typical capillary columns)Affects peak shape and retention time. Unstable flow leads to poor reproducibility.[17]
Oven Temperature Program Start below solvent boiling point (for splitless)A proper temperature program is crucial for good separation and peak shape. Fast ramps can sharpen peaks but may reduce resolution.
FID Temperature 300 - 350 °C (or 20-50°C above final oven temp)Must be hot enough to prevent condensation of analytes and water produced during combustion.[19]
FID Gas Flows (H₂, Air, Makeup) Manufacturer's recommendations (e.g., H₂: 30-40 mL/min, Air: 300-400 mL/min)Incorrect ratios can reduce sensitivity and linearity. Makeup gas is crucial for capillary columns to optimize flow through the jet and improve peak shape.[20][21]

Conclusion: A Systematic Approach to Excellence

Troubleshooting calibration curve issues in GC-FID hydrocarbon analysis requires a systematic and logical approach. By understanding the fundamental principles behind sample introduction, separation, and detection, you can effectively diagnose and resolve problems. Always start by examining the most common sources of error—the injection process and system cleanliness—before moving to more complex issues. Regular maintenance, the use of high-quality consumables, and a thorough understanding of your instrument's parameters are your best defenses against inaccurate and unreliable data.

References

  • Element Lab Solutions. (n.d.). Optimising Sensitivity for Splitless Capillary GC with FID Detection. Retrieved from [Link]

  • LCGC International. (2018). Optimizing Sensitivity in GC–FID Analysis. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Troubleshooting GC peak shapes. Retrieved from [Link]

  • White, C. M., Hackett, J. P., & Zerep, M. (1984). Flame ionization detector response factors for compound classes in quantitative analysis of complex organic mixtures. OSTI.GOV. Retrieved from [Link]

  • Hinshaw, J. V. (2016). Workhorse Detection Method. LCGC International. Retrieved from [Link]

  • Plass-Dülmer, C., et al. (2004). Study of the relative response factors of various gas chromatograph-flame ionisation detector systems for measurement of C2-C9 hydrocarbons in air. Journal of Chromatography A. Retrieved from [Link]

  • Dickie, A. (2025). Fixing GC Peak Tailing for Cleaner Results. Separation Science. Retrieved from [Link]

  • Chromatography Forum. (2012). Makeup gas for FID. Retrieved from [Link]

  • Agilent Technologies. (2020). GC Detector Design & Troubleshooting- Flame Ionization (FID) theory basics & gas flows. Retrieved from [Link]

  • ResearchGate. (2025). Evaluating the impact of GC operating settings on GC–FID performance for total petroleum hydrocarbon (TPH) determination. Retrieved from [Link]

  • Rood, D. (n.d.). PDF - Gas Chromatography Problem Solving and Troubleshooting. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). GC Diagnostic Skills I | Peak Tailing. Retrieved from [Link]

  • Phenomenex. (n.d.). TROUBLESHOOTING GUIDE. Retrieved from [Link]

  • Stepbio. (n.d.). GC Troubleshooting. Retrieved from [Link]

  • LCGC International. (2018). Optimizing Splitless GC Injections. Retrieved from [Link]

  • ResearchGate. (2014). What is the effect of different operating conditions in gas chromatography analysis of hydrocarbon mixture (C7-C22, C24, C28) ?. Retrieved from [Link]

  • Chromatography Forum. (2008). Response factor of aliphatic and aromatic hydrocarbons. Retrieved from [Link]

  • Scribd. (n.d.). ASTM Method D5134-92. Retrieved from [Link]

  • Scribd. (n.d.). GC Troubleshooting Guide 1680649001. Retrieved from [Link]

  • Chromatography Forum. (2017). Troubleshooting Callibrationcurve far away from Zeropoint. Retrieved from [Link]

  • LCGC International. (2015). GC Troubleshooting in Petrochemical Analysis. Retrieved from [Link]

  • Hinshaw, J. V. (2014). Non-linear Calibration. LCGC Europe. Retrieved from [Link]

  • Agilent. (2019). Impact of Temperature on the Efficiency of High-Temperature GC Columns. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 8015C: Nonhalogenated Organics by Gas Chromatography. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). 5 ways to improve your Split / Splitless Injection. Retrieved from [Link]

  • Interstate Technology & Regulatory Council. (2018). TPH Analytical Methods. Retrieved from [Link]

  • Redalyc. (2016). Analytical method validation of GC-FID for the simultaneous measurement of hydrocarbons (C2-C4) in their gas mixture. Retrieved from [Link]

  • Restek. (2020). Split vs Splitless Injection. Retrieved from [Link]

  • Science and Education Publishing. (n.d.). GC-FID Method Development and Validation Parameters for Analysis of Palm Oil (Elaeis guineensis Jacq.) Fatty Acids Composition. Retrieved from [Link]

  • ASTM International. (n.d.). ASTM D5134-13 - Standard Test Method for Detailed Analysis of Petroleum Naphthas through n-Nonane by Capillary Gas Chromatography. Retrieved from [Link]

  • ResearchGate. (2025). Response of flame ionization detectors to different homologous series. Retrieved from [Link]

  • ANSI Webstore. (n.d.). ASTM D5134-21. Retrieved from [Link]

  • S4Science. (n.d.). EPA Method 8015C for Diesel Range Organics Application Note. Retrieved from [Link]

  • MDPI. (n.d.). Prediction of Retention Indices and Response Factors of Oxygenates for GC-FID by Multilinear Regression. Retrieved from [Link]

  • Chromatography Forum. (2009). Non-linear calibration GCMS. Retrieved from [Link]

  • Restek. (n.d.). It's A Matter of Degrees, but Do Degrees Really Matter?. Retrieved from [Link]

  • N.C. Department of Environmental Quality. (n.d.). Method 8015C. Retrieved from [Link]

  • Environics, Inc. (2024). Conducting GC Method Validation Using High Accuracy Standards. Retrieved from [Link]

  • Internet Archive. (2023). ASTM D5134 − 13 (Reapproved 2017): Standard Test Method for Detailed Analysis of Petroleum Naphthas through n-Nonane by Capillary Gas Chromatography. Retrieved from [Link]

  • Interstate Technology & Regulatory Council. (2018). Appendix A. Fact Sheets. Retrieved from [Link]

  • Chemistry For Everyone. (2025). How To Make A Calibration Curve For Gas Chromatography?. Retrieved from [Link]

  • National Measurement Laboratory. (n.d.). Preparation of Calibration Curves - A Guide to Best Practice. Retrieved from [Link]

  • IHS Markit. (n.d.). ASTM D5134-21 - Standard Test Method for Detailed Analysis of Petroleum Naphthas through n-Nonane by Capillary Gas Chromatography. Retrieved from [Link]

  • Chromatography Forum. (2016). Nonlinear response in GC-FID. Retrieved from [Link]

  • Chromatography Forum. (2023). Split/Splitless inlet temperature effect. Retrieved from [Link]

Sources

Technical Support Center: Navigating Matrix Effects in the Analysis of Branched Alkanes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the challenges of matrix effects in the analysis of branched alkanes in complex mixtures. This guide is designed for researchers, scientists, and drug development professionals who encounter and need to overcome the often-subtle yet significant interferences from sample matrices. Here, we will delve into the causes of these effects and provide practical, field-proven troubleshooting strategies and frequently asked questions to ensure the accuracy and reliability of your analytical data.

Understanding the Challenge: What are Matrix Effects?

In the context of analyzing branched alkanes, particularly with gas chromatography-mass spectrometry (GC-MS), matrix effects refer to the alteration of the analytical signal (enhancement or suppression) of the target analytes due to the co-eluting components of the sample matrix.[1][2][3] These effects can significantly compromise the accuracy, precision, and sensitivity of your methods.[4] This guide will equip you with the knowledge to diagnose, mitigate, and control these interferences.

Troubleshooting Guide: A Problem-Solution Approach

Here, we address some of the most common issues encountered during the analysis of branched alkanes in complex matrices.

Question 1: My branched alkane peak areas are significantly and inconsistently different in my sample extracts compared to my clean solvent standards. What is causing this discrepancy?

This is a classic symptom of matrix effects. In GC-MS analysis of branched alkanes, you are likely observing one of two phenomena:

  • Signal Enhancement: Co-eluting matrix components can coat active sites in the GC inlet liner and the front of the analytical column.[1][2] These active sites would otherwise adsorb or cause thermal degradation of your branched alkane analytes. The matrix components essentially "protect" the analytes, leading to a higher-than-expected response.[5]

  • Signal Suppression: While less common in GC-MS with electron ionization (EI), it can occur, especially with other ionization techniques. In liquid chromatography-mass spectrometry (LC-MS), ion suppression is a major issue where co-eluting matrix components interfere with the ionization of the target analyte in the MS source.[6][7][8]

Troubleshooting Workflow:

start Inconsistent Peak Areas Observed check_is Are you using an internal standard (IS)? start->check_is no_is Implement an appropriate internal standard. check_is->no_is No yes_is Is the IS response also variable? check_is->yes_is Yes is_stable Matrix effect is likely affecting the analyte more than the IS. Consider a closer structural analog or isotopically labeled IS. yes_is->is_stable No is_variable Matrix effect is significant. Proceed to sample preparation and chromatographic optimization. yes_is->is_variable Yes sample_prep Optimize Sample Preparation is_variable->sample_prep chrom_opt Optimize Chromatographic Conditions sample_prep->chrom_opt matrix_matched Implement Matrix-Matched Calibration chrom_opt->matrix_matched cluster_0 First Dimension Separation cluster_1 Modulator cluster_2 Second Dimension Separation A Co-eluting Isomers M Trapping & Re-injection A->M B Separated Isomer 1 M->B C Separated Isomer 2 M->C

Sources

Optimizing NMR acquisition parameters for quantitative analysis of alkanes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for quantitative Nuclear Magnetic Resonance (qNMR) analysis of alkanes. This guide is designed for researchers, scientists, and drug development professionals who need to obtain accurate and reproducible quantification of aliphatic compounds.

The seemingly simple structure of alkanes—composed solely of C-C and C-H bonds—belies the challenges in their precise quantification via NMR. Issues such as signal overlap in the highly shielded region of the spectrum (typically 0.7-1.5 ppm) and the often long spin-lattice relaxation times (T1) of their protons require careful optimization of acquisition and processing parameters.[1][2][3]

This hub provides a structured, question-and-answer-based approach to address the common issues you may encounter. It is divided into two main sections:

  • Frequently Asked Questions (FAQs): For quick answers to common setup and validation questions.

  • In-Depth Troubleshooting Guides: For resolving specific problems like inaccurate results or poor signal quality.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter for ensuring accurate quantification in a qNMR experiment?

A1: The single most critical parameter is the recycling delay (d1) , also known as the relaxation delay.[4][5] For a measurement to be quantitative, the magnetization of all nuclei of interest must be allowed to return to equilibrium along the z-axis before the next pulse is applied.[5][6] Failure to do so leads to signal saturation, where protons with longer T1 relaxation times produce disproportionately smaller integrals, leading to underestimation of their quantity.[6][7]

A conservative and widely accepted rule is to set the total time between pulses (repetition time, which is the acquisition time aq plus the relaxation delay d1) to be at least five times the longest T1 value (d1 + aq ≥ 5 * T1_max) of any proton signal you are quantifying.[4][8] This ensures that over 99.3% of the magnetization has recovered, making integration errors from incomplete relaxation negligible.[7]

Q2: How do I determine the T1 relaxation time for my alkane protons?

A2: The most common and reliable method for measuring T1 is the inversion recovery experiment .[5][6][9] This pulse sequence consists of a 180° pulse that inverts the net magnetization, followed by a variable delay (τ), and then a 90° pulse for observation.[5][6] By acquiring a series of spectra with different τ values, you can map the recovery of magnetization back to equilibrium. The signal intensity as a function of τ is then fitted to an exponential function to calculate T1.[5][6] A rough but quick estimation of T1 can be made by finding the delay time where the signal is "nulled" (crosses zero intensity) using the formula: T1 ≈ τ_null / ln(2).[9]

Q3: Which pulse angle (flip angle) should I use for quantitative analysis?

A3: For maximum signal intensity in a single scan and straightforward quantification, a 90° pulse angle is typically recommended, provided that the relaxation delay is sufficient (≥ 5*T1).[8][10] This pulse width must be carefully calibrated for each sample to account for variations in sample conditions (e.g., salt concentration, solvent) that can affect probe tuning.[11][12]

If your experimental time is limited and you cannot use a long relaxation delay, you can use a smaller flip angle (e.g., 30°).[8][13] This allows for a shorter repetition time as the magnetization recovers to its equilibrium state more quickly. However, this comes at the cost of a lower signal-to-noise ratio per scan, which may need to be compensated for by increasing the number of scans.[13]

Q4: How do I choose a suitable internal standard for quantifying alkanes?

A4: An ideal internal standard is crucial for accurate qNMR.[14] Key properties include:

  • Chemical Inertness: It must not react with your analyte, solvent, or any impurities.[14][15]

  • Signal Separation: It should have one or more sharp resonance signals (singlets are ideal) in a region of the spectrum free from analyte or solvent signals.[10][14][16] For alkanes, which resonate upfield, standards with signals in the downfield aromatic or far upfield regions are often suitable.[10]

  • High Purity and Stability: The standard must be of a known, high purity and should not be volatile or hygroscopic.[10][15]

  • Solubility: It must be fully soluble in the deuterated solvent used for the sample.[10][14]

Commonly used internal standards include maleic acid, dimethyl sulfone, and 1,4-dinitrobenzene.[10][14]

Q5: Why is baseline correction so important for accurate integration?

A5: A flat, distortion-free baseline is essential for accurate integration.[16][17] Baseline distortions, which can arise from issues like corrupted data points at the beginning of the FID, can offset the intensity values of peaks.[18] This leads to significant errors in the calculated integral areas, especially for broad signals or small peaks that are sensitive to baseline deviations.[17][18] Modern NMR processing software provides automated or manual algorithms to fit and subtract a polynomial function from the baseline, ensuring that the integration reflects only the signal intensity.[18][19]

In-Depth Troubleshooting Guides

Problem 1: My quantitative results are inconsistent and not reproducible.

This is often a multifaceted problem. Follow this workflow to diagnose the issue.

start Inconsistent qNMR Results d1_check Is the repetition time (d1 + aq) ≥ 5 * T1_max? start->d1_check t1_measure Protocol: Measure T1 using Inversion Recovery. d1_check->t1_measure No / Unsure pulse_check Is the 90° pulse accurately calibrated for each sample? d1_check->pulse_check Yes d1_adjust Action: Increase d1 to satisfy the 5*T1 rule. t1_measure->d1_adjust d1_adjust->d1_check pulse_cal Protocol: Calibrate pulse width (p1). pulse_check->pulse_cal No sn_check Is the Signal-to-Noise Ratio (S/N) > 250 for all quantified peaks? pulse_check->sn_check Yes pulse_adjust Action: Use the calibrated 90° pulse value. pulse_cal->pulse_adjust pulse_adjust->pulse_check ns_adjust Action: Increase the number of scans (ns). Remember S/N ∝ √ns. sn_check->ns_adjust No integration_check Are integration regions set correctly (covering >99% of the peak)? sn_check->integration_check Yes ns_adjust->sn_check integration_adjust Action: Widen integration regions to at least 50-75 times the peak linewidth. integration_check->integration_adjust No baseline_check Is the baseline perfectly flat across the spectrum? integration_check->baseline_check Yes integration_adjust->integration_check baseline_adjust Action: Re-apply automated or manual baseline correction. baseline_check->baseline_adjust No end_node Results should now be reproducible. baseline_check->end_node Yes baseline_adjust->baseline_check

Caption: Troubleshooting workflow for inconsistent qNMR results.
Protocol: Measuring T1 via Inversion Recovery
  • Setup: Use a standard inversion recovery pulse sequence (e.g., t1ir on Bruker systems).

  • Parameters: Set the 90° pulse (p1) to its calibrated value. The relaxation delay (d1) should be set to at least 5 times your expected longest T1; a default of 10-20 seconds is a safe starting point.[6]

  • Delay List (τ): Create a variable delay list (vd) with about 10-12 values that bracket the expected T1. A good starting list might include values like 0.01s, 0.1s, 0.5s, 1s, 2s, 4s, 8s, 16s.[6]

  • Acquisition: Acquire the pseudo-2D experiment.

  • Processing: Fourier transform the data. Use the spectrometer's software (e.g., TopSpin's T1/T2 module) to select the peaks of interest, integrate their intensities at each τ value, and fit the data to the three-parameter exponential function I(τ) = I₀(1 - 2e^(-τ/T₁)) to extract the T1 value.[6]

Problem 2: My alkane signals are broad and poorly resolved, making integration difficult.

Poor resolution in the crowded aliphatic region is a common challenge.

Possible Causes & Solutions:

  • Poor Shimming: The homogeneity of the magnetic field is critical.

    • Solution: Carefully shim the sample, especially the higher-order shims. If available, use gradient shimming routines for optimal homogeneity. Turn sample spinning off, as this can introduce sidebands that interfere with integration.[17]

  • Sample Inhomogeneity: The sample may contain suspended particles or be of high viscosity.

    • Solution: Filter the sample if particulates are present. For viscous samples, consider acquiring the spectrum at a higher temperature to reduce viscosity and sharpen lines.

  • Low Digital Resolution: The peaks may not be defined by enough data points for accurate integration.

    • Solution: Ensure that each peak is defined by at least 8-10 data points above its half-height.[8] You can increase digital resolution by increasing the acquisition time (at) or by increasing the number of data points (np). Zero-filling can also be used during processing to improve the appearance of the spectrum, but it does not add new information.[8][20]

Problem 3: The signal-to-noise ratio (S/N) is too low for reliable quantification.

A high S/N is a prerequisite for precise integration. For an integration error of less than 1%, an S/N of at least 250:1 is recommended.[8][16]

Optimization Strategy:

Caption: Decision tree for improving signal-to-noise ratio.

Summary of Key Acquisition Parameters

The table below provides recommended starting parameters for qNMR of alkanes. These should always be validated, particularly the relaxation delay, for each specific sample and spectrometer.

ParameterSymbolRecommended ValueRationale & Key Considerations
Pulse Angle p1 / pw90° Provides maximum signal intensity per scan.[8] Must be calibrated for each sample.
Recycling Delay d1≥ 5 * T1_max CRITICAL. Ensures >99% magnetization recovery for accurate integration.[4][5][8] Must be determined experimentally.
Acquisition Time at1-5 seconds Must be long enough to ensure sufficient digital resolution.[8] Should not be so long that the FID decays completely into noise.
Number of Scans ns≥ 16 (adjust as needed)Set to achieve S/N > 250 for all quantified peaks.[4][8] A minimum of 8 scans is often used to reduce artifacts.[8]
Spectral Width sw~12 ppm Should encompass all signals of interest plus adequate baseline on both sides for proper correction.[4]
Receiver Gain rgAuto-set Set automatically (rga) to avoid signal clipping and ADC overflow, which would invalidate quantification.

References

  • Measuring relaxation times - Inversion recovery for T1. (n.d.). University of Cambridge. Retrieved from [Link]

  • How do I choose the right acquisition parameters for a quantitative NMR measurement?. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • NMR data handling and (pre-)processing. (n.d.). The MetaRbolomics book. Retrieved from [Link]

  • Marion, D., et al. (2020). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites. Retrieved from [Link]

  • Xi, Y., & Rocke, D. M. (2008). Baseline Correction for NMR Spectroscopic Metabolomics Data Analysis. BMC Bioinformatics. Retrieved from [Link]

  • NMR Data Processing. (n.d.). University of California, Davis. Retrieved from [Link]

  • Beyond Structural Elucidation - Introduction to qNMR Part III - Relaxation Delays. (2019). Nanalysis. Retrieved from [Link]

  • Chen, S., et al. (2019). Optimal flip angle for robust practical quantitative NMR measurement using a fixed pulse length. Magnetic Resonance in Chemistry. Retrieved from [Link]

  • Poggetto, G. D., et al. (2022). Rapid Estimation of T1 for Quantitative NMR. University of Edinburgh Research Explorer. Retrieved from [Link]

  • Broft, A. C., et al. (2024). Optimising in-cell NMR acquisition for nucleic acids. Journal of Biomolecular NMR. Retrieved from [Link]

  • Pulse Calibration Procedures. (n.d.). Weizmann Institute of Science. Retrieved from [Link]

  • Mohammadi, S., & Heidari, M. (2017). OPTIMIZING NMR DATA ACQUISITION AND DATA PROCESSING PARAMETERS FOR TIGHT-GAS MONTNEY FORMATION OF WESTERN CANADA. Maas interpretation of SCAL experiments. Retrieved from [Link]

  • T1 relaxation experiment. (n.d.). Northwestern University. Retrieved from [Link]

  • GUIDELINE FOR qNMR ANALYSIS. (2019). European Network of Forensic Science Institutes. Retrieved from [Link]

  • A Guide to Quantitative NMR (qNMR). (n.d.). Emery Pharma. Retrieved from [Link]

  • Alkanes. (n.d.). OpenOChem Learn. Retrieved from [Link]

  • Mahajan, S., & Singh, I. P. (2013). Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Degree of Quantitation (Q) and Accuracy in qNMR - General. (2024). LinkedIn. Retrieved from [Link]

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (n.d.). ResolveMass. Retrieved from [Link]

  • Let's try doing quantitative NMR. (n.d.). JEOL Ltd. Retrieved from [Link]

  • Quantitative NMR Spectroscopy. (2017). University of Bristol. Retrieved from [Link]

  • What Is Quantitative NMR (qNMR)?. (2024). Chemistry For Everyone. Retrieved from [Link]

  • 1H NMR Chemical Shifts. (n.d.). Oregon State University. Retrieved from [Link]

  • NMR Chemical Shifts. (n.d.). Michigan State University. Retrieved from [Link]

  • Nuclear Magnetic Resonance (NMR) of Alkenes. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • NMR Chemical Shift Values Table. (n.d.). Chemistry Steps. Retrieved from [Link]

Sources

Avoiding thermal degradation of alkanes during analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for Alkane Analysis. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the thermal stability of alkanes during analytical procedures, particularly in Gas Chromatography (GC). As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your own methods effectively. This center is structured to address specific issues through a detailed Troubleshooting Guide and a comprehensive FAQ section, ensuring you have the expert insights needed to maintain the integrity of your analyses.

Troubleshooting Guide: Combating Thermal Degradation

Thermal degradation is a critical challenge in the analysis of alkanes, especially for long-chain (C40+) and high molecular weight compounds. The high temperatures required for volatilization can also initiate pyrolysis or cracking, leading to inaccurate quantification and misidentification.[1][2][3] This guide provides a systematic approach to identifying and resolving these issues.

Issue 1: Poor Recovery and Disappearance of High-Boiling Alkanes

Symptom: In a chromatogram of an alkane standard mixture, you observe a significant decrease in peak area, or the complete absence of peaks, for later-eluting (longer-chain) alkanes compared to earlier-eluting ones.[4]

Root Cause Analysis: This is a classic sign of thermal degradation or insufficient vaporization in the GC inlet. High-boiling point alkanes require more thermal energy to vaporize, but are also more susceptible to breaking down at elevated temperatures or upon contact with active surfaces.[5]

Solutions:

  • Optimize Inlet Temperature:

    • The Problem: An excessively high inlet temperature can cause pyrolysis, while a temperature that is too low will result in incomplete vaporization and discrimination against high-boiling compounds.[5][6]

    • The Fix: Start with a conservative inlet temperature (e.g., 250 °C) and incrementally increase it (e.g., in 25 °C steps) until you achieve the best response for your highest molecular weight alkanes without seeing degradation products (ghost peaks).[5][7] For high-temperature GC (HT-GC), the injector may need to be as hot as possible to avoid discrimination.[8]

    • Causality: The goal is to find the thermodynamic sweet spot—the minimum energy required for complete and rapid vaporization without providing excess energy that initiates C-C bond cleavage.[5]

  • Select the Right Injection Technique:

    • The Problem: Standard split/splitless injection exposes the sample to the full heat of the inlet for a prolonged period, increasing the risk of degradation.[6][9]

    • The Fix: Employ a cool injection technique.

      • Programmed Temperature Vaporization (PTV): The sample is injected into a cool liner, which is then rapidly heated. This "gentle" vaporization minimizes the time the analytes spend at high temperatures.[4][10][11]

      • Cool On-Column (COC): The sample is injected directly onto the column at a low oven temperature, completely avoiding a hot inlet. This is the most effective method for preventing degradation of thermally labile compounds.[11]

    • Causality: Both PTV and COC injection techniques are designed to minimize the thermal stress on the analyte before it enters the analytical column for separation.[4][11]

  • Ensure an Inert Flow Path:

    • The Problem: Active sites, such as silanol groups (-Si-OH) on glass liners or metal surfaces in the inlet, can catalyze the degradation of alkanes at temperatures lower than their theoretical pyrolysis point.[4][9]

    • The Fix:

      • Use high-quality, deactivated inlet liners.[9][12] Liners with special features like a taper or "gooseneck" can minimize contact with the metal inlet seal.[12]

      • Regularly replace inlet liners, as they become contaminated with non-volatile residues over time, creating new active sites.[12][13]

      • If degradation persists, consider performing a liner deactivation procedure in-house (See Protocol 1).

Issue 2: Chromatogram Shows Peak Tailing and "Ghost Peaks"

Symptom: Your alkane peaks are asymmetrical with a pronounced "tail." You also observe small, unexpected peaks in your chromatogram that are not present in your standard.[4][14]

Root Cause Analysis: Peak tailing can be caused by active sites in the system that lead to unwanted analyte interactions.[4][15] "Ghost peaks" are often the smaller, more volatile breakdown products from the thermal degradation of your target alkanes.[4][6]

Solutions:

  • Inlet and Column Maintenance:

    • The Problem: The inlet liner and the first few inches of the GC column are common areas where activity can develop due to the accumulation of sample matrix or septum particles.[12][14]

    • The Fix:

      • Replace the inlet liner and septum.[14][16] Use high-quality septa designed for high-temperature applications to minimize coring and bleeding.[12]

      • Trim the first 4-6 inches of the column from the inlet side to remove any non-volatile residues or damaged stationary phase.[17]

      • Ensure the column is installed correctly to avoid dead volumes and contact with active metal surfaces.[4]

    • Causality: A clean, inert, and properly installed flow path ensures that the chromatographic peak shape is governed by the separation process on the column, not by unwanted chemical interactions in the inlet.[17]

  • Column Conditioning:

    • The Problem: A new column may contain residual manufacturing materials, or an older column may have been exposed to oxygen at high temperatures, leading to a damaged and active stationary phase.[4][18]

    • The Fix: Properly condition the column according to the manufacturer's instructions. This involves heating the column under a flow of inert carrier gas to remove volatiles and stabilize the stationary phase.[4][18] (See Protocol 2).

    • Causality: Conditioning ensures a stable, low-bleed baseline and renders the stationary phase inert, preventing on-column degradation and improving peak shape.[18]

Workflow for Diagnosing and Mitigating Thermal Degradation

G cluster_0 Problem Identification cluster_1 Inlet System Troubleshooting cluster_2 Column & Method Troubleshooting cluster_3 Resolution A Observe Symptoms: - Poor Recovery of High MW Alkanes - Peak Tailing / Ghost Peaks - Poor Reproducibility B Step 1: Optimize Inlet Temperature (Lowest possible for efficient vaporization) A->B Start Here C Step 2: Check/Replace Consumables - Use Deactivated Liner - Replace Septum B->C If problem persists H Achieve Reliable Alkane Analysis: - Good Recovery & Peak Shape - Reproducible Results B->H Problem Solved D Step 3: Evaluate Injection Technique (Consider PTV or Cool On-Column) C->D If problem persists C->H Problem Solved E Step 4: Perform Inlet Maintenance - Trim Column (Inlet Side) D->E If problem persists D->H Problem Solved F Step 5: Re-condition Column (Ensure inertness & low bleed) E->F If problem persists E->H Problem Solved G Step 6: Optimize Method Parameters - Check Carrier Gas Flow - Adjust Temperature Program F->G If problem persists F->H Problem Solved G->H Validation

Caption: A systematic workflow for troubleshooting alkane thermal degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of thermal degradation of long-chain alkanes during GC analysis? A1: The primary causes are excessive thermal stress and catalytic activity. This can be broken down into:

  • High Injector Temperature: Temperatures far exceeding what is necessary for vaporization can initiate pyrolysis (cracking).[5][6]

  • Active Sites: Silanol groups on untreated glass liners, metal surfaces within the injector, or contaminants can catalyze degradation at temperatures below the theoretical cracking point.[4][9][13]

  • Long Residence Time: In splitless injections, analytes spend more time in the hot inlet, increasing the likelihood of degradation.[6][9]

  • Column Degradation: Operating a column near or above its maximum temperature limit can cause the stationary phase to break down, creating active sites.[4][19]

Q2: What are the common signs of thermal degradation in my chromatogram? A2: Thermal degradation can manifest in several ways:

  • Peak Tailing: While it can have multiple causes, tailing can indicate active sites in the system that are causing unwanted interactions and degradation.[4][15]

  • Appearance of "Ghost Peaks": These are unexpected peaks that can be due to the breakdown products of your target analytes.[4]

  • Poor Recovery of High-Boiling Alkanes: You may see a significant decrease in peak area or the complete disappearance of peaks for longer-chain alkanes (e.g., C40 and above).[4]

  • Non-linear Calibration Curves: If degradation is occurring, the response of your higher molecular weight alkanes may not be linear with increasing concentration.[4]

  • Irreproducible Results: Inconsistent thermal degradation can lead to poor reproducibility of peak areas and retention times.[4]

Q3: How do I choose the optimal inlet temperature for my alkane analysis? A3: The optimal inlet temperature is a balance between efficient vaporization and minimizing degradation. A good starting point for many applications is 250 °C.[5] For higher molecular weight alkanes, you may need to increase this. The best approach is empirical: analyze a standard at several temperatures (e.g., 250 °C, 275 °C, 300 °C) and choose the temperature that provides the best peak response for the latest-eluting compounds without introducing signs of degradation like ghost peaks.[5] Remember that for thermally sensitive compounds, the lowest possible temperature that achieves good peak shape is ideal.[6]

Q4: Is it better to clean and deactivate my own GC liners or buy pre-deactivated ones? A4: While cleaning and deactivating liners in-house is possible, it presents several challenges. The process involves hazardous chemicals like dimethyldichlorosilane (DMDCS), is labor-intensive, and can be ineffective if not performed correctly.[13] Improper cleaning, such as using brushes, can create scratches that are new active sites.[13] For most laboratories, purchasing high-quality, certified pre-deactivated liners is more cost-effective and ensures consistent, reliable inertness, ultimately protecting the quality of your analytical results.[13]

Q5: Can the choice of carrier gas affect alkane stability? A5: Yes, indirectly. The primary role of the carrier gas is to be inert. However, impurities in the gas, particularly oxygen, can significantly accelerate the thermal degradation of the column's stationary phase, especially at high temperatures.[14][19] This creates active sites on the column, which can then promote analyte degradation. It is crucial to use high-purity carrier gas and install oxygen traps on your gas lines to protect both the column and the integrity of your analysis.[14][19]

Data & Protocols

Table 1: Comparison of GC Injection Techniques for Alkane Analysis
Injection TechniquePrincipleAdvantages for AlkanesDisadvantages for AlkanesBest For
Split/Splitless Sample is vaporized in a continuously hot inlet.Simple, robust, widely available.High thermal stress, potential for degradation and discrimination of high MW compounds.[6][9]Routine analysis of stable, lower MW alkanes (e.g., < C40).
Programmed Temp. Vaporization (PTV) Sample is injected into a cool inlet, which is then rapidly heated.Minimizes thermal stress, reduces degradation, improves recovery of high MW compounds.[4][11]More complex instrumentation and method development.High MW alkanes, thermally labile compounds.[10]
Cool On-Column (COC) Sample is deposited directly onto the column without a hot inlet.The most inert method; eliminates inlet-related degradation and discrimination.[11]Requires cleaner samples, not suitable for dirty matrices, can be less robust.Trace analysis of very high MW or extremely thermally sensitive alkanes.
Protocol 1: In-House Deactivation of GC Inlet Liners (Silylation)

Disclaimer: This procedure involves hazardous chemicals and should only be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Objective: To passivate active silanol groups on the surface of a glass liner to create an inert barrier.

Materials:

  • Clean, dry GC inlet liners

  • 5% Dimethyldichlorosilane (DMDCS) in a dry, non-polar solvent (e.g., Toluene or Methylene Chloride)

  • Methanol (reagent grade)

  • Methylene Chloride (reagent grade)

  • Nitrogen gas supply

  • Beakers, forceps

  • Laboratory oven

Procedure:

  • Cleaning (if necessary): If liners are not new, sonicate them in a sequence of methanol, then methylene chloride, and dry completely. Note: Physical scrubbing is not recommended as it can create scratches and active sites.[13]

  • Deactivation: a. Completely immerse the clean, dry liners in the 5% DMDCS solution for 15-30 minutes. b. Using forceps, remove the liners and immediately rinse them thoroughly with methylene chloride to remove excess DMDCS.

  • Methanol Rinse: a. Submerge the liners in methanol for 15-30 minutes. This step is crucial to react with any remaining chlorosilane groups and "cap" the surface.

  • Drying: a. Drain the methanol completely. b. Dry the liners under a gentle stream of nitrogen. c. Place the liners in an oven at a low temperature (e.g., 70-120°C) for at least 1 hour to ensure they are completely dry before use.[4]

Protocol 2: General GC Column Conditioning

Objective: To prepare a new GC column for analysis by removing volatile contaminants and ensuring a stable, inert stationary phase.

Materials:

  • New GC column

  • Gas chromatograph with inert carrier gas supply (Helium or Hydrogen)

Procedure:

  • Installation: a. Install the column in the GC inlet, but do not connect the other end to the detector.[4] This prevents any contaminants from bleeding onto the detector. b. Set the carrier gas flow rate according to the manufacturer's recommendation for the column dimensions.

  • Purging: a. Purge the column with carrier gas at room temperature (ambient oven) for 15-30 minutes to remove all oxygen from the column before heating.[4] This is a critical step to prevent permanent damage to the stationary phase.

  • Conditioning Program: a. Set the oven temperature program to ramp at a slow rate (5-10°C/min) to the column's maximum isothermal temperature (or 20°C above the maximum temperature of your analytical method, whichever is lower). Never exceed the column's maximum temperature limit. [4][18] b. Hold at this maximum temperature for 1-2 hours. Columns with very thick films may require longer conditioning times.[4] c. Cool down the oven completely.

  • Final Installation: a. Turn off the oven and carrier gas flow. b. Carefully connect the column to the detector, ensuring a proper connection to avoid leaks. c. Restore the carrier gas flow and perform a leak check. d. Run a blank analysis (injecting no sample) using your method to verify a stable, low-bleed baseline.[4]

References

  • Technical Support Center: Preventing Thermal Degradation of Long-Chain Alkanes During GC Analysis. (n.d.). BenchChem.
  • Tips on Making your GC System and Analysis more Robust. (2016, October 11). Agilent.
  • Technical Support Center: Optimizing GC-MS Parameters for C13 Alkanes. (n.d.). BenchChem.
  • Method of Base Deactivation of Inlet Liners? (2008, October 6). Chromatography Forum.
  • Technical Support Center: Optimization of GC-MS Parameters for C12 Alkane Analysis. (n.d.). BenchChem.
  • Optimizing Splitless Injections: Inlet Temperature. (2020, May 13). Restek.
  • Is the practice of GC inlet liner cleaning and deactivation worth the effort? (2016, November 16). Mandel Scientific.
  • High-temperature Simulated Distillation Applications in Petroleum Characterization. (n.d.). ResearchGate.
  • TROUBLESHOOTING GUIDE. (n.d.).
  • Preventing Column Bleed in Gas Chromatography. (2025, April 1). Phenomenex.
  • Gas Chromatography Mass Spectrometry Troubleshooting Guide. (n.d.). Shimadzu UK.
  • Optimization of programmed-temperature vaporization injection preparative capillary GC for compound specific radiocarbon analysis. (n.d.).
  • GC Inlet Liner Selection, Part III: Inertness. (2019, December 17). Restek.
  • High-temperature Simulated Distillation Applications in Petroleum Characterization. (1994, September 21). Triton Analytics.
  • AN EVALUATION OF INLET LINER DEACTIVATION SURFACES FOR A WIDE RANGE OF ANALYTES: FROM EPA METHOD 8270 TO ETHANOLAMINES. (n.d.). SilcoTek® Corporation.
  • GC Troubleshooting Guide. (2023, May 9). GL Sciences.
  • Residence Times and Corresponding Percentage of Thermal Decomposition... (n.d.). ResearchGate.
  • Application Note: Optimized Temperature Programming for the Gas Chromatographic Analysis of Branched Alkanes. (n.d.). BenchChem.
  • Activity and Decomposition. (n.d.). Separation Science.
  • Performance and Durability for High-Temperature GC. (n.d.). Agilent.
  • Helpful Hints and Tricks for High Temperature GC Analysis. (n.d.). Agilent.
  • Application Notes: Nonadecane in Environmental Sample Analysis. (n.d.). BenchChem.
  • ASTM D6468 Thermal Stability Test Method. (n.d.). Ayalytical.
  • Application Note No. 035. (n.d.).
  • Rapid online analysis of n-alkanes in gaseous streams via APCI mass spectrometry. (2024, February 15). NIH.
  • Pyrolysis of Hydrocarbons Alkanes: Process & Applications. (n.d.). Vedantu.
  • High-Temperature Simulated Distillation System Based on the 6890N GC Application. (n.d.). Agilent.
  • Notes on Pyrolysis of Hydrocarbons Alkanes. (n.d.). Unacademy.
  • Pyrolysis Of Hydrocarbons Alkanes. (n.d.). BYJU'S.
  • Pyrolysis Of Hydrocarbons Alkanes. (n.d.). Allen.
  • Pyrolysis for the Preparation of Macromolecules and Analysis by Gas Chromatography. (2015, January 1).
  • Degradation of Alkanes in Contaminated Sites. (n.d.).
  • What are the major Causes of GC Capillary Column Performance Degradation? (n.d.). Agilent.
  • GC and GC/MS Frequently Asked Questions. (2024, November 21). Agilent.
  • Gas Chromatography FAQs. (n.d.). Agilent.
  • (PDF) Degradation of Alkanes in contaminated sites. (2025, August 6). ResearchGate.
  • Structural insights into diversity and n-alkane biodegradation mechanisms of alkane hydroxylases. (2013, March 21). NIH.
  • Increased thermal stability and maximum temperature of the Agilent J&W DB-HeavyWAX column. (2018, February 20). Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYLEiazbXsGHt8SPiJEYmPFR2byElvBTdSTbdB-Ix4wGaKmh7uBqmLUZR2ysgqc7a2JTAyJVFPCLsQ4e4PxixdmFk4_swfaLQ5P3tir55F-_BLVI15SCxZqdeWCETMTyTkNr-Mmio0FMbmMdmv3_xrVeXnA4_wXFAIQH4J8HUsajV8IqMFGWUqE6KBkKgRyJfWDyLVaIyXfXC_jkDjRDXevA==]([Link]

Sources

Frequently Asked Questions (FAQs) for C12H26 Isomer Separation

Author: BenchChem Technical Support Team. Date: January 2026

Answering the complex challenge of separating dodecane (C12H26) isomers requires a deep understanding of chromatographic principles and meticulous attention to experimental detail. With 355 potential structural isomers, each possessing unique physical and chemical properties, achieving optimal separation is a critical task for researchers in fields ranging from petrochemical analysis to drug development.[1]

This technical support guide, designed for scientists and laboratory professionals, provides a comprehensive resource for selecting the ideal Gas Chromatography (GC) column and troubleshooting common issues encountered during the analysis of C12H26 isomers.

This section addresses the most common questions regarding the separation of dodecane isomers, providing the foundational knowledge needed for successful analysis.

Q1: What is the primary factor influencing the elution order of C12H26 isomers in GC?

A1: The primary factors are the isomer's boiling point and its molecular structure, specifically the degree of branching.[1] When using a standard non-polar stationary phase, the elution order is generally governed by the boiling point.[1]

  • Boiling Point Rule: Compounds with lower boiling points are more volatile and travel through the column faster, resulting in shorter retention times.

  • Branching Effect: Increased branching in an alkane isomer leads to a more compact, spherical shape. This reduces the surface area available for intermolecular van der Waals forces, resulting in a lower boiling point compared to its linear counterpart (n-dodecane).[1][2]

Therefore, on a non-polar column, highly branched C12H26 isomers will elute before less branched and linear isomers.[1]

Q2: Which type of GC column is generally recommended for dodecane isomer separation?

A2: A non-polar capillary column is the standard and most effective choice for separating C12H26 isomers based on their boiling points.[1] The stationary phase in these columns facilitates separation primarily through dispersive (van der Waals) interactions.[2]

Q3: How do I choose the right stationary phase for my application?

A3: Choosing the correct stationary phase is the most critical step in column selection.[3]

  • Standard Non-Polar Phases: For general-purpose separation of dodecane isomers, a 100% dimethylpolysiloxane phase (e.g., DB-1ms, HP-1ms) is the recommended starting point.[1] This phase provides excellent separation based on boiling point differences.

  • Low-Polarity Phases: A 5% Phenyl / 95% Dimethylpolysiloxane phase can offer slightly different selectivity due to interactions with any potential polarizable analytes in the sample but generally follows the boiling point elution order for alkanes.

  • Specialty Phases for High Resolution: For complex mixtures where standard non-polar columns fail to resolve critical pairs, consider advanced stationary phases. For example, novel phases like alicyclic polysiloxane can offer a higher degree of non-polarity, enabling the separation of compounds that co-elute on traditional dimethylpolysiloxane columns.[4] For separations based on molecular shape rather than boiling point, highly specialized phases like nematic liquid crystals can be employed, which separate isomers based on their length-to-breadth ratio.[5]

Q4: What are the optimal column dimensions (Length, I.D., Film Thickness)?

A4: Column dimensions are crucial for balancing resolution, analysis time, and sample capacity.[3]

ParameterRecommended DimensionRationale
Length 30 mProvides a good balance between resolving power and analysis time for most standard isomer separations. Longer columns (e.g., 60 m) can be used for highly complex mixtures requiring maximum resolution, but will result in longer run times and higher cost.
Internal Diameter (I.D.) 0.25 mmOffers the best compromise between efficiency (resolution) and sample capacity. For higher efficiency, a 0.18 mm I.D. can be used, but this requires a GC system capable of higher head pressures. For larger sample volumes, a 0.32 mm I.D. may be considered, but with a loss in resolution.[3]
Film Thickness 0.25 µmThis is a standard film thickness suitable for C12H26 isomers. A thicker film (e.g., 0.5 µm) can increase retention and capacity but may also increase bleed at higher temperatures. A thinner film (e.g., 0.1 µm) is suitable for highly volatile compounds but may offer less retention for dodecane isomers.

A column with dimensions of 30 m x 0.25 mm I.D. x 0.25 µm film thickness is a robust starting point for most C12H26 isomer applications.[1]

Q5: How does temperature programming affect the separation?

A5: A temperature program is essential for efficiently separating a mixture with a range of boiling points, like dodecane isomers.

  • Initial Oven Temperature: Should be low enough to allow for focusing of the analytes at the head of the column. A typical starting point is 40 °C.[1]

  • Ramp Rate: A slower ramp rate (e.g., 2-5 °C/min) will generally improve the resolution between closely eluting peaks but will also increase the total analysis time. A faster ramp rate (e.g., 10-20 °C/min) shortens the run time but may cause co-elution of isomers.[1]

  • Final Temperature: Must be high enough to ensure the elution of the highest boiling isomer (n-dodecane) in a reasonable time. A final temperature of 220-250 °C is typical.[1]

Q6: What are Kovats Retention Indices and why are they important?

A6: The Kovats Retention Index (RI) is a system that normalizes the retention time of a compound to the retention times of adjacent n-alkanes.[1] For example, n-dodecane is assigned an RI of 1200.[6] An isomer eluting between n-undecane (RI=1100) and n-dodecane would have an RI between 1100 and 1200.

Using RIs is crucial because:

  • Improves Transferability: It makes retention data less dependent on specific instrument conditions (flow rate, temperature program), allowing for more reliable comparison of results between different laboratories and GC systems.[1][6]

  • Aids in Identification: By comparing experimentally determined RIs to published values, you can achieve a higher degree of confidence in isomer identification, especially when combined with mass spectrometry data.[1]

Troubleshooting Guide for C12H26 Isomer Analysis

Even with the right column, experimental issues can arise. This guide provides a systematic approach to resolving common problems.[7]

Problem: Poor Resolution / Co-elution of Isomers
  • Possible Cause 1: Incorrect Temperature Program.

    • Solution: Lower the oven temperature ramp rate (e.g., from 10 °C/min to 3 °C/min) to increase the time isomers spend interacting with the stationary phase, thereby improving separation.[8]

  • Possible Cause 2: Carrier Gas Flow Rate is Too High.

    • Solution: Optimize the carrier gas (Helium or Hydrogen) flow rate to achieve maximum column efficiency. Consult your column's documentation for the optimal linear velocity.

  • Possible Cause 3: Column is Not Suitable for the Separation.

    • Solution: If optimizing conditions fails, the column may not have sufficient resolving power. Consider a longer column (e.g., 60 m instead of 30 m) or a column with a different stationary phase that offers unique selectivity.[8]

Problem: Peak Tailing
  • Possible Cause 1: Active Sites in the System.

    • Solution: Adsorption of analytes can occur in the injector liner or at the column inlet.[9] Deactivate or replace the inlet liner. Trim the first 10-15 cm from the column inlet to remove any active sites that may have formed. Ensure you are using high-quality, inert consumables.[7][10]

  • Possible Cause 2: Column Contamination.

    • Solution: Bake out the column at its maximum isothermal temperature limit (or as recommended by the manufacturer) to remove contaminants. If tailing persists, the column may be permanently damaged and require replacement.[11]

Problem: Inconsistent Retention Times
  • Possible Cause 1: Leaks in the GC System.

    • Solution: Use an electronic leak detector to systematically check for leaks at the injector, detector, and column fittings. Even a small leak can cause significant fluctuations in pressure and flow, leading to retention time shifts.[7]

  • Possible Cause 2: Unstable Oven Temperature or Carrier Gas Flow.

    • Solution: Verify that your GC oven is properly calibrated and that the electronic pressure control (EPC) is functioning correctly. Ensure gas purifiers are not exhausted, as this can affect regulator performance.[7]

  • Possible Cause 3: Sample Matrix Effects.

    • Solution: High concentrations of matrix components can slightly alter the retention of analytes. Ensure your sample preparation is consistent and that calibration standards are matrix-matched where possible.

Visual Workflow & Protocols

Column Selection Workflow for C12H26 Isomers

This diagram illustrates the decision-making process for selecting the appropriate GC column.

G cluster_start cluster_complexity cluster_columns cluster_result start Define Analytical Goal: Separation of C12H26 Isomers simple Simple Mixture (e.g., linear vs. branched) start->simple Assess Sample Complexity complex Complex Mixture (many closely related isomers) start->complex Assess Sample Complexity std_col Standard Non-Polar Column (100% Dimethylpolysiloxane) 30m x 0.25mm x 0.25µm simple->std_col high_res_col High-Resolution Column (e.g., 60m length) or Specialty Phase (e.g., Alicyclic Polysiloxane) complex->high_res_col success Successful Separation std_col->success high_res_col->success failure Resolution Inadequate high_res_col->failure If co-elution persists failure->high_res_col Re-evaluate phase selectivity

Caption: Decision workflow for selecting a GC column for dodecane isomer analysis.

Standard Experimental Protocol: GC-MS Analysis of Dodecane Isomers

This protocol provides a validated starting point for methodology.

  • Sample Preparation:

    • Prepare a standard solution containing the dodecane isomers of interest at a concentration of 10-100 µg/mL in a non-polar, volatile solvent such as hexane.[1]

    • For complex matrices, perform a suitable liquid-liquid or solid-phase extraction to isolate the hydrocarbon fraction.

    • Transfer the final solution to a 2 mL autosampler vial for analysis.[1]

  • Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B GC system or equivalent.[1]

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.[1]

    • Column: A non-polar capillary column, such as a 100% dimethylpolysiloxane phase (30 m x 0.25 mm I.D. x 0.25 µm film thickness), is recommended.[1]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1]

    • Injector: Split/splitless inlet at 250 °C.[1]

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1 (adjust based on sample concentration).[1]

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 2 minutes.

      • Ramp: 5 °C/min to 220 °C.

      • Hold: 5 minutes at 220 °C.[1]

    • MS Transfer Line: 280 °C.[1]

    • Ion Source: 230 °C, Electron Ionization (EI) at 70 eV.[1]

    • Scan Range: m/z 40-300.[1]

  • Data Analysis:

    • Identify peaks based on their retention times.

    • Confirm isomer identity by comparing their mass spectra against a reference library (e.g., NIST).[1]

    • For definitive identification, calculate the Kovats Retention Index for each peak by running a homologous series of n-alkanes (e.g., C10-C14) under identical conditions.[1]

References

  • A Researcher's Guide to Gas Chromatographic Separation of Dodecane Isomers.

  • Separations of isomer mixtures of (a) hexane, (b) heptane, (c) octane,...

  • Agilent J&W GC Column Selection Guide.

  • TROUBLESHOOTING GUIDE.

  • Indecisive About Your Column Selection? Let Us Help You Choose the Correct GC Column.

  • Gas Chromatography (GC) Column Selection Guide.

  • How to Select the Correct GC Column for your Application.

  • Separation of Isomers on Nematic Liquid Crystal Stationary Phases in Gas Chromatography: A Review.

  • Separating alkane/alkene isomers on the GC but the isomers have the same retention time.

  • Adsorptive process design for the separation of hexane isomers using zeolites.

  • The Science and Strategy Behind Isomer Separation: Advancements in Chromatography for Precision Purification (Isomerism Part 1).

  • Chromatography Troubleshooting Guides-Gas Chromatography.

  • Basic Capillary GC Theory and Practical Troubleshooting.

  • GC Troubleshooting.

  • Separation of Hydrocarbons by Packed Column GC.

  • The separation of optical isomers by gas chromatography.

  • Novel Gas Chromatographic Column Stationary Phase for Carbon Number Grouping and Challenging Industrial Applications.

  • Preparative Gas Chromatography and Its Applications.

  • Application Notes and Protocols for Gas Chromatography Techniques in Thiol Isomer Separation.

  • dodecane inconsistent in each injection.

Sources

Validation & Comparative

A Comparative Guide to the Validation of GC-MS Methods for C12H26 Isomer Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise identification and quantification of structural isomers are paramount. Dodecane (C12H26), with its 355 structural isomers, presents a significant analytical hurdle due to the similar physicochemical properties of its variants.[1] Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for this challenge, offering a powerful combination of separation and identification capabilities.[2][3] However, the reliability of any quantitative data hinges on a rigorously validated analytical method.

This guide provides an in-depth exploration of the validation process for a GC-MS method tailored to C12H26 isomer analysis. Moving beyond a simple checklist, we will delve into the causality behind experimental choices, ensuring a self-validating framework. Furthermore, we will objectively compare the performance of GC-MS with alternative techniques, supported by experimental data, to provide a comprehensive analytical perspective.

The Analytical Challenge of Dodecane Isomers

The primary challenge in analyzing C12H26 isomers lies in their subtle structural differences, which translate to very similar boiling points and mass spectral fragmentation patterns.[1] Standard gas chromatography often struggles to achieve baseline separation of all 355 isomers, especially in complex matrices.[4] The elution order on non-polar stationary phases is generally governed by the isomer's boiling point; more highly branched isomers, having lower boiling points, tend to elute earlier than the straight-chain n-dodecane.[1] Effective separation, therefore, demands a highly efficient chromatographic system and a meticulously optimized method.

GC-MS Method Validation: A Framework for Trustworthiness

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[5][6] For the quantitative analysis of C12H26 isomers, this involves a series of experiments to assess the method's performance. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for this process.[5][7][8]

The core validation parameters are interconnected, forming a logical hierarchy that ensures data integrity.

G cluster_0 Method Performance cluster_1 Method Reliability Specificity Specificity & Selectivity Linearity Linearity & Range Specificity->Linearity Ensures response is from analyte Accuracy Accuracy (Trueness) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Linearity->Precision LOQ LOQ Linearity->LOQ Robustness Robustness Accuracy->Robustness Precision->Accuracy High precision is a prerequisite Precision->Robustness Maintains precision under variation LOD LOD LOQ->LOD SystemSuitability System Suitability SystemSuitability->Accuracy Verifies system is fit for use SystemSuitability->Precision Verifies system is fit for use G cluster_workflow GC-MS Method Validation Workflow Start Start: Define Analytical Requirements MethodDev 1. Method Development & Optimization Start->MethodDev PrepStandards 2. Preparation of Standards & QC Samples MethodDev->PrepStandards Specificity 3. Specificity & Selectivity (Peak Purity & Resolution) PrepStandards->Specificity Linearity 4. Linearity & Range (Calibration Curve) Specificity->Linearity AccuracyPrecision 5. Accuracy & Precision (Recovery & RSD) Linearity->AccuracyPrecision LOD_LOQ 6. LOD & LOQ Determination (S/N Ratio or Calibration) AccuracyPrecision->LOD_LOQ Robustness 7. Robustness Testing (Varying Parameters) LOD_LOQ->Robustness SystemSuitability 8. Define System Suitability Criteria Robustness->SystemSuitability ValidationReport 9. Compile Validation Report SystemSuitability->ValidationReport End End: Method Implementation ValidationReport->End

Sources

Navigating Hydrocarbon Quantification: A Comparative Guide to GC-FID and GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the accurate quantification of hydrocarbons is a critical analytical challenge. The choice of analytical technique can significantly impact the reliability and utility of the data generated. Gas Chromatography (GC) is the undisputed workhorse for separating volatile and semi-volatile organic compounds, but the choice of detector—primarily between a Flame Ionization Detector (FID) and a Mass Spectrometer (MS)—determines the nature and quality of the information obtained. This guide provides an in-depth, objective comparison of GC-FID and GC-MS for hydrocarbon quantification, grounded in scientific principles and supported by experimental insights, to empower you to make the most informed decision for your specific application.

The Foundation: Gas Chromatography

At its core, Gas Chromatography separates chemical components of a sample based on their differential partitioning between a gaseous mobile phase and a stationary phase within a capillary column.[1] The time it takes for a compound to travel through the column, known as its retention time, is a key characteristic used for identification. However, retention time alone is often insufficient for definitive identification, especially in complex mixtures. This is where the detector plays its pivotal role.

The Workhorse: GC with Flame Ionization Detection (GC-FID)

Principle of Operation:

The Flame Ionization Detector is a mass-sensitive detector that is nearly universally responsive to organic compounds.[2] As the separated hydrocarbons elute from the GC column, they are introduced into a hydrogen-air flame.[3] The combustion of these organic molecules produces ions and electrons.[4] A polarizing voltage is applied between the flame jet and a collector electrode positioned above the flame, creating an electric field. The generated ions are attracted to the collector, producing a small electrical current that is proportional to the number of carbon atoms entering the flame.[3][5] This current is then amplified and recorded as a chromatographic peak.

Strengths of GC-FID for Hydrocarbon Quantification:
  • Robustness and Simplicity: The FID is a relatively simple and highly reliable detector, known for its stability and ease of operation.[6] Its straightforward design translates to lower maintenance requirements and a more forgiving nature in routine laboratory use.[5]

  • Wide Linear Dynamic Range: A significant advantage of the FID is its exceptionally wide linear dynamic range, often spanning several orders of magnitude.[7] This allows for the accurate quantification of both major and minor hydrocarbon components in a single analytical run without the need for extensive sample dilution.

  • High Sensitivity to Hydrocarbons: The FID is highly sensitive to compounds containing carbon-hydrogen bonds, making it an ideal choice for hydrocarbon analysis.[6][8] Its response is generally proportional to the number of carbon atoms in the analyte, which can simplify quantification, especially when analyzing homologous series of hydrocarbons.[7]

  • Cost-Effectiveness: Compared to GC-MS systems, GC-FID instruments are significantly less expensive to purchase and maintain.[5][9] This makes it a highly accessible and economical option for many laboratories.

Limitations of GC-FID:
  • Lack of Specificity: The primary drawback of the FID is its inability to provide structural information for compound identification.[5][6] It provides a quantitative signal but does not offer qualitative data beyond the retention time. Co-eluting compounds, where two or more substances exit the GC column at the same time, cannot be distinguished by the FID.

  • Destructive Nature: The combustion process within the FID is destructive, meaning the sample is consumed during the analysis and cannot be recovered for further investigation.[10]

  • Limited Response to Certain Compounds: The FID shows little to no response to non-combustible compounds such as water, carbon dioxide, and noble gases.[6] It is also less sensitive to compounds with heteroatoms (e.g., oxygen, nitrogen, halogens) compared to hydrocarbons.

The Powerhouse: GC with Mass Spectrometry (GC-MS)

Principle of Operation:

Gas Chromatography-Mass Spectrometry combines the separation power of GC with the highly specific detection and identification capabilities of MS.[1] As compounds elute from the GC column, they enter the ion source of the mass spectrometer. Here, they are bombarded with electrons, causing them to ionize and fragment in a reproducible manner.[11] These charged fragments are then accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z).[] The detector records the abundance of each fragment, generating a mass spectrum that serves as a unique "chemical fingerprint" for that specific compound.[11]

Strengths of GC-MS for Hydrocarbon Quantification:
  • Unambiguous Compound Identification: The greatest strength of GC-MS lies in its ability to provide detailed structural information, enabling confident identification of unknown hydrocarbons by comparing their mass spectra to extensive, searchable libraries.[6][13] This is invaluable for complex sample analysis in fields like environmental monitoring, forensics, and petrochemicals.[13][14]

  • High Selectivity: The MS detector can be operated in different modes to enhance selectivity. In full scan mode, it acquires a complete mass spectrum for each point in the chromatogram. In selected ion monitoring (SIM) mode, the MS is set to detect only specific ions characteristic of the target analytes, significantly improving sensitivity and reducing interference from matrix components.[15]

  • Enhanced Sensitivity for Trace Analysis: Modern GC-MS instruments can achieve very low detection limits, often in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range, making them ideal for trace-level quantification of pollutants and contaminants.[5][13]

  • Qualitative and Quantitative Analysis: GC-MS provides both qualitative (what is it?) and quantitative (how much is there?) information in a single analysis.[5][14]

Limitations of GC-MS:
  • Higher Cost and Complexity: GC-MS systems are considerably more expensive to purchase, operate, and maintain than their GC-FID counterparts.[14][16] They also require a higher level of operator expertise for data interpretation and troubleshooting.[16]

  • Narrower Linear Dynamic Range: While highly sensitive, the linear dynamic range of a mass spectrometer is generally smaller than that of an FID.[7] This may necessitate more frequent sample dilution or the use of multiple calibration curves to accurately quantify compounds present at vastly different concentrations.

  • Potential for Matrix Interferences: Although highly selective, complex sample matrices can sometimes lead to ion suppression or enhancement, which can affect the accuracy of quantification.[16] Careful method development and the use of internal standards are crucial to mitigate these effects.

Head-to-Head Comparison: GC-FID vs. GC-MS

To facilitate a direct comparison, the key performance characteristics of both techniques are summarized below.

FeatureGC-FIDGC-MS
Principle Combustion of organic compounds in a hydrogen flame to produce ions.[5]Ionization and fragmentation of molecules followed by separation of ions based on their mass-to-charge ratio.[]
Identification Based on retention time only; not definitive.[5]Based on both retention time and unique mass spectrum ("chemical fingerprint"); highly definitive.[6]
Selectivity Low; responds to nearly all organic compounds.[6]High; can distinguish between co-eluting compounds and reduce matrix interference.[14]
Sensitivity High for hydrocarbons (ppm to low ppb range).[5][17]Very high, especially in SIM mode (ppb to ppt range).[5][13]
Linear Range Very wide (typically 10^7).[7]Moderate (typically 10^4 - 10^5).[18]
Cost Lower initial investment and maintenance costs.[5][9]Higher initial investment and ongoing operational costs.[14][16]
Ease of Use Relatively simple to operate and maintain.[6]More complex operation and data analysis requiring skilled personnel.[5][16]
Destructive Yes.[10]Yes.
Best For Routine quantification of known hydrocarbons, quality control in the petrochemical industry.[5][8]Analysis of complex mixtures, identification of unknown compounds, trace-level analysis in environmental and forensic applications.[13][14]

Experimental Workflow: A Practical Perspective

The choice between GC-FID and GC-MS also influences the experimental workflow. Below are generalized protocols for hydrocarbon quantification using each technique.

GC-FID Experimental Workflow

GC_FID_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Sample Sample Collection Extraction Solvent Extraction/Dilution Sample->Extraction Standard Internal Standard Addition Extraction->Standard Injection Sample Injection Standard->Injection Separation GC Separation Injection->Separation Detection FID Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Generalized workflow for hydrocarbon quantification using GC-FID.

Detailed Steps:

  • Sample Preparation: The sample is typically dissolved in a suitable solvent and an internal standard is added for improved quantitative accuracy.

  • GC-FID Analysis: An aliquot of the prepared sample is injected into the GC system. The hydrocarbons are separated on the analytical column and detected by the FID.

  • Data Analysis: The resulting chromatogram shows peaks corresponding to each hydrocarbon. The area of each peak is integrated and compared to a calibration curve generated from standards of known concentrations to determine the concentration of each analyte.

GC-MS Experimental Workflow

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Solvent Extraction/Dilution Sample->Extraction Standard Internal Standard Addition Extraction->Standard Injection Sample Injection Standard->Injection Separation GC Separation Injection->Separation Detection MS Detection (Full Scan/SIM) Separation->Detection TIC Total Ion Chromatogram Detection->TIC Identification Library Search & Identification TIC->Identification Quantification Peak Integration & Quantification TIC->Quantification

Caption: Generalized workflow for hydrocarbon quantification using GC-MS.

Detailed Steps:

  • Sample Preparation: Similar to GC-FID, the sample is prepared, often with the addition of an internal standard.

  • GC-MS Analysis: The sample is injected into the GC-MS system. After separation in the GC column, the eluting compounds are ionized and fragmented in the mass spectrometer.

  • Data Analysis: The data system generates a total ion chromatogram (TIC), which is similar in appearance to an FID chromatogram.[11] However, each point on the TIC contains a full mass spectrum. The operator can then identify each peak by comparing its mass spectrum to a reference library. Quantification is performed by integrating the peak area of a characteristic ion and comparing it to a calibration curve.

Making the Right Choice: Application-Driven Selection

The decision to use GC-FID or GC-MS should be driven by the specific requirements of the analysis.

  • For routine quality control of well-characterized hydrocarbon mixtures , such as in the petroleum and petrochemical industries where the identity of the components is known and high throughput is required, GC-FID is often the more practical and cost-effective choice .[5][8] Standardized methods from organizations like ASTM often utilize GC-FID for these applications.[19][20]

  • For the analysis of complex, unknown samples, or when trace-level quantification is necessary , such as in environmental monitoring, forensic investigations, or the analysis of complex biological matrices, GC-MS is the superior technique .[13][14] Its ability to provide definitive compound identification is indispensable in these scenarios. Regulatory bodies like the EPA often mandate the use of GC-MS for the analysis of regulated pollutants.[21]

Conclusion: Complementary, Not Mutually Exclusive

In the realm of hydrocarbon quantification, GC-FID and GC-MS should not be viewed as competing techniques, but rather as complementary tools in the analytical scientist's arsenal. GC-FID offers a robust, reliable, and cost-effective solution for routine quantitative analysis of known hydrocarbons. In contrast, GC-MS provides unparalleled specificity and sensitivity, making it the gold standard for the identification and quantification of hydrocarbons in complex and challenging matrices. A thorough understanding of the fundamental principles, performance characteristics, and practical workflows of each technique is paramount to selecting the most appropriate method to generate high-quality, defensible data that meets the specific objectives of your research or analysis.

References

  • MONAD. (2024, September 19). Why is Using GC-MS More Advantageous than GC-FID? Retrieved from [Link]

  • Lab Manager. (2021, April 29). GC-MS: A Powerful Technique for Hydrocarbon Analysis. Retrieved from [Link]

  • ASTM International. (2025). D8369 Standard Test Method for Detailed Hydrocarbon Analysis by High Resolution Gas Chromatography with Vacuum Ultraviolet Absorption Spectroscopy (GC-VUV). Retrieved from [Link]

  • ASTM International. (2023). D7833 Standard Test Method for Determination of Hydrocarbons and Non-Hydrocarbon Gases in Gaseous Mixtures by Gas Chromatography. Retrieved from [Link]

  • IES. (n.d.). ASTM D2163 Hydrocarbons In LPG By GC. Retrieved from [Link]

  • MONAD. (2024, October 14). The Difference Between GC-MS and FID in Gas Chromatography. Retrieved from [Link]

  • Labio Scientific®. (2023, August 6). GC-MS or GC-FID? What to use in Oil Analysis. Retrieved from [Link]

  • ASTM International. (n.d.). Manual on Hydrocarbon Analysis, 6th Edition. Retrieved from [Link]

  • Morressier. (2017, April 7). Sensitivity comparison of GC-MS and GC-FID/ECD. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 8121: Chlorinated Hydrocarbons by Gas Chromatography. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Evaluation of GC-APCI/MS and GC-FID As a Complementary Platform. Retrieved from [Link]

  • Aparicio-Ruiz, R., et al. (2018). Comparison of two analytical methods validated for the determination of volatile compounds in virgin olive oil: GC-FID vs GC-MS. Talanta, 189, 472-480.
  • Phenomenex. (2025, August 5). Applications of Gas Chromatography Flame Ionization Detectors. Retrieved from [Link]

  • LCGC International. (n.d.). The Flame Ionization Detector. Retrieved from [Link]

  • Reddit. (2019, January 25). What is the difference in a GC/MS and GC/FID/HS system? Retrieved from [Link]

  • American Chemical Society. (n.d.). Hydrocarbon Compound Type Analysis by Mass Spectrometry: On the Replacement of the All-Glass Heated Inlet System with a Gas Chromatograph. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Total Petroleum Hydrocarbons Fact Sheet. Retrieved from [Link]

  • SCION Instruments. (n.d.). ASTM D5769 - Standard Test Method by GC-MS. Retrieved from [Link]

  • PubMed. (2018, September 1). Comparison of two analytical methods validated for the determination of volatile compounds in virgin olive oil: GC-FID vs GC-MS. Retrieved from [Link]

  • SCION Instruments. (n.d.). GC-FID | Gas Chromatography Flame Ionization Detector. Retrieved from [Link]

  • YouTube. (2023, April 14). Flame Ionization Detector (FID) - 1 Minute Explanation. Retrieved from [Link]

  • Washington State Department of Ecology. (n.d.). Analytical Methods for Petroleum Hydrocarbons. Retrieved from [Link]

  • Hawaii State Department of Health. (n.d.). Analysis of Petroleum Hydrocarbons in Environmental Media. Retrieved from [Link]

  • ResearchGate. (2021, January 14). FID detector versus mass spectrometer detector for gas analysis? Retrieved from [Link]

  • Brainly. (2023, April 25). [FREE] List the advantages and disadvantages of the Flame Ionization Detector (FID). Retrieved from [Link]

  • ResearchGate. (n.d.). Protocols for GC-Based Methods for Generic and Environmental Hydrocarbon Analysis. Retrieved from [Link]

  • Reddit. (2014, August 4). GC-FID vs GC-MS (TIC) for "Total" Quantification: is there a real difference? Retrieved from [Link]

  • Labio Scientific®. (2022, December 30). Limitations and disadvantages of GC-MS. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Gas Chromatography – Mass Spectrometry (GC−MS). Retrieved from [Link]

  • Biblioteka Nauki. (n.d.). Comparing the application of GC/FID and GC/MS methods in the quantitative analysis of 3-nitrotoluene in an excess of 2. Retrieved from [Link]

  • Wikipedia. (n.d.). Gas chromatography–mass spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) GC/MS in the Petroleum Industry. Retrieved from [Link]

  • Drawell. (n.d.). How to Choose the Right Gas Analysis Instruments on a Low Budget. Retrieved from [Link]

  • Mastelf. (2024, July 18). Pros and Cons of Gas Chromatography. Retrieved from [Link]

  • Reddit. (2021, November 8). Cost of a GC/MS and LC/MS system. Retrieved from [Link]

  • YouTube. (2020, November 6). Detectors used in Gas Chromatography, Advantages, Disadvantages and Applications of GC. Retrieved from [Link]

  • Quora. (2017, March 20). What are the advantages of gas chromatography–mass spectrometry (GC-MS)? Retrieved from [Link]

  • 6NAPSE Laboratory. (n.d.). GC-MS and GC-FID Analysis. Retrieved from [Link]

Sources

A Comparative Guide to Fuel Properties: 3,4-Diethyl-2,5-dimethylhexane vs. n-Dodecane

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of fuel science and engine technology, the molecular architecture of hydrocarbon fuels fundamentally dictates their performance. This guide provides an in-depth comparison of the fuel properties of a highly branched alkane, 3,4-Diethyl-2,5-dimethylhexane, and its linear isomer, n-dodecane. Both are C12 alkanes, yet their structural divergence leads to significant differences in their behavior as fuels.[1]

For researchers and professionals in fuel development, understanding these structure-property relationships is paramount for designing next-generation fuels with tailored combustion characteristics. Due to the limited availability of experimental data for this compound, this guide will utilize data for a structurally analogous highly branched C12 isomer, 2,2,4,6,6-pentamethylheptane, as a proxy to facilitate a robust, data-driven comparison. This substitution is justified by the comparable degree of branching and carbon number, which are primary determinants of the fuel properties discussed.

Molecular Structure: The Foundation of Fuel Performance

The fundamental difference between these two molecules lies in their carbon backbone. n-Dodecane possesses a linear chain of twelve carbon atoms, while this compound features a hexane main chain with significant branching in the form of ethyl and methyl groups. This structural variance directly influences intermolecular forces, molecular packing, and reactivity, which in turn govern their macroscopic fuel properties.[2][3][4]

cluster_n_dodecane n-Dodecane (Linear Alkane) cluster_branched_alkane This compound (Highly Branched Alkane) n_dodecane CH3-(CH2)10-CH3 branched_alkane      CH3       | CH3-CH-CH-CH-CH-CH3          |  |          CH2CH3 CH2CH3

Caption: Molecular structures of n-dodecane and this compound.

Comparative Analysis of Key Fuel Properties

The performance of a fuel in a compression-ignition (diesel) engine is primarily assessed by its cetane number, density, and viscosity. These properties influence ignition quality, spray characteristics, and overall combustion efficiency.

Fuel Propertyn-DodecaneThis compound (Proxy: 2,2,4,6,6-Pentamethylheptane)
Cetane Number (CN) ~74~9-15
**Density @ 20°C (g/cm³) **~0.749~0.745 - 0.749
Kinematic Viscosity @ 40°C (mm²/s) ~2.2Lower than n-dodecane (estimated)
Heat of Combustion (Lower) HigherLower

Note: Specific viscosity data for the branched proxy at 40°C was not available, but trends indicate it would be lower than its linear counterpart.

Ignition Quality: Cetane Number

The cetane number (CN) is a critical measure of a diesel fuel's ignition delay – the time between injection and autoignition.[5][6] A higher cetane number corresponds to a shorter ignition delay and smoother combustion.[5]

  • n-Dodecane , with its long, straight carbon chain, has a relatively high cetane number.[7] This is because the linear structure is more susceptible to the pre-ignition chemical reactions that initiate combustion.

  • Highly branched alkanes , such as our proxy, exhibit significantly lower cetane numbers.[7][8][9] The compact, branched structure is more stable and resistant to the free-radical chain reactions that lead to autoignition.[3] This increased stability, while beneficial for preventing knock in spark-ignition engines (higher octane rating), is detrimental to the desired compression-induced ignition in diesel engines.[4][10]

Density and Viscosity: Impact on Fuel Injection

Density and viscosity are crucial for the fuel injection process, affecting the atomization and spray penetration of the fuel.

  • Density: The densities of n-dodecane and the branched proxy are quite similar.[11][12][13] Generally, increased branching can lead to less efficient molecular packing, which may result in a slightly lower density.[2]

  • Viscosity: Branched alkanes typically have lower viscosities than their linear isomers.[2] The more compact, spherical shape of branched molecules reduces intermolecular van der Waals forces, allowing them to flow more easily. Lower viscosity can affect the lubrication of fuel system components and may lead to finer atomization during injection.

Combustion Characteristics: A Deeper Dive

Beyond the primary fuel properties, the combustion behavior of these isomers differs in terms of energy release and propensity for soot formation.

Heat of Combustion and Thermal Stability

Branched-chain alkanes are thermodynamically more stable than their straight-chain counterparts.[1] This increased stability means that they have a slightly lower heat of combustion on a molar basis.[2][14][15][16][17] While n-dodecane would release slightly more energy per mole upon complete combustion, the difference is generally minor and often outweighed by other performance factors in practical applications.

Sooting Tendency

The propensity of a fuel to form soot during combustion is a critical environmental and operational concern. Linear alkanes generally have a higher sooting tendency compared to their branched isomers.[18][19][20][21] The combustion of n-dodecane is more likely to produce soot precursors due to the nature of its decomposition pathways. The more controlled and slower combustion of highly branched alkanes can lead to more complete oxidation, reducing the formation of particulate matter.[2]

Experimental Protocols

Accurate and reproducible measurement of fuel properties is essential for research and quality control. The following are standardized ASTM International methods for determining the key fuel properties discussed in this guide.

Determination of Cetane Number (ASTM D613)

This method uses a standardized single-cylinder, variable compression ratio engine to determine the ignition quality of diesel fuels.[5][6][22][23][24]

Methodology:

  • The Cooperative Fuel Research (CFR) engine is operated on the test fuel.

  • The compression ratio is adjusted until the fuel autoignites with a specific ignition delay.

  • The test fuel's performance is bracketed between two reference fuel blends with known cetane numbers.

  • The cetane number of the test fuel is interpolated from the compression ratios of the test fuel and the reference blends.

start Start: Prepare CFR Engine and Fuel Sample operate Operate Engine on Test Fuel start->operate adjust Adjust Compression Ratio for Specified Ignition Delay operate->adjust bracket Bracket Performance with Reference Fuel Blends adjust->bracket interpolate Interpolate Cetane Number bracket->interpolate end End: Report Cetane Number interpolate->end

Caption: Workflow for Cetane Number Determination (ASTM D613).

Determination of Density (ASTM D4052)

This method utilizes a digital density meter based on the oscillating U-tube principle for a precise and rapid measurement.[25][26][27][28][29]

Methodology:

  • A small volume of the liquid fuel sample is injected into a U-shaped oscillating tube.

  • The instrument measures the oscillation period of the tube, which is dependent on the mass (and therefore density) of the sample.

  • The density is calculated from the oscillation period using a calibration constant.

  • The measurement is performed at a controlled temperature.

start Start: Calibrate Digital Density Meter inject Inject Fuel Sample into Oscillating U-tube start->inject measure Measure Oscillation Period at Controlled Temperature inject->measure calculate Calculate Density from Period and Calibration measure->calculate end End: Report Density calculate->end

Caption: Workflow for Density Measurement (ASTM D4052).

Determination of Kinematic Viscosity (ASTM D445)

This method measures the time for a volume of liquid to flow under gravity through a calibrated glass capillary viscometer at a controlled temperature.[30][31][32][33][34]

Methodology:

  • The fuel sample is brought to the test temperature in a precisely controlled bath.

  • The time taken for the fuel to flow between two marked points on the viscometer is measured.

  • The kinematic viscosity is calculated by multiplying the flow time by the calibration constant of the viscometer.

start Start: Select Calibrated Viscometer equilibrate Equilibrate Fuel Sample to Test Temperature start->equilibrate flow Measure Time for Fuel to Flow Between Marks equilibrate->flow calculate Calculate Kinematic Viscosity flow->calculate end End: Report Kinematic Viscosity calculate->end

Sources

Isomeric Effects on the Boiling Point of Dodecane (C12H26): A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, a deep understanding of the physical properties of organic compounds is paramount for applications ranging from purification and separation to the formulation of active pharmaceutical ingredients. The isomeric variations of a simple alkane, dodecane (C12H26), provide a classic and compelling illustration of how subtle changes in molecular structure can profoundly impact a fundamental physical property: the boiling point. This guide offers an in-depth comparison of dodecane isomers, supported by experimental data, to elucidate the principles governing this relationship.

The Physicochemical Principle: Molecular Shape and Intermolecular Forces

The boiling point of a substance is the temperature at which its vapor pressure equals the surrounding atmospheric pressure, marking the transition from liquid to gas. This transition requires overcoming the cohesive intermolecular forces that hold the liquid molecules together. For nonpolar alkanes like dodecane, the dominant intermolecular attractions are London dispersion forces (LDFs), a type of van der Waals force.[1][2][3]

LDFs are transient, weak attractions that arise from temporary fluctuations in the electron clouds of molecules.[1][4] A momentary uneven distribution of electrons creates an instantaneous dipole, which can then induce a corresponding dipole in a neighboring molecule, leading to a fleeting electrostatic attraction. The strength of these forces is directly influenced by two key factors:

  • Molecular Surface Area : Larger, more elongated molecules have a greater surface area available for intermolecular contact.[4][5][6] This increased contact allows for more numerous and stronger LDFs between molecules.[4][7]

  • Polarizability : The ease with which an electron cloud can be distorted to form a dipole is known as polarizability. Larger molecules with more electrons are generally more polarizable, contributing to stronger LDFs.[1]

For isomers, which share the same molecular formula (C12H26) and thus the same number of electrons, the critical differentiating factor becomes the molecular shape and its effect on surface area.[1][2][4]

Isomeric Structure and Boiling Point: A Comparative Analysis

The molecular formula C12H26 represents 355 distinct structural isomers.[8][9] While an exhaustive comparison is impractical, analyzing a representative selection—from the linear chain to progressively more branched structures—clearly demonstrates the governing trend.

As branching increases, the alkane molecule tends to become more compact and spherical.[2][7] A spherical shape minimizes the surface area for a given volume compared to a linear, cylindrical shape.[4][7] This reduction in available surface area diminishes the effectiveness of intermolecular contact, leading to weaker overall London dispersion forces.[2][6] Consequently, less thermal energy is required to separate the molecules into the gaseous phase, resulting in a lower boiling point.[2][10]

The following table presents the experimentally determined boiling points for n-dodecane and several of its branched isomers, illustrating this direct correlation.

Isomer NameStructureBoiling Point (°C)
n-DodecaneLinear Chain215-217[11][12]
2-MethylundecaneSingle Methyl Branch208-210[13][14][15]
2,2-DimethyldecaneGeminal Dimethyl Branch200-201[16][17]
2,2,4,6,6-PentamethylheptaneHighly Branched177-178[18][19]

n-Dodecane, with its unbranched, linear structure, maximizes intermolecular surface area, resulting in the strongest LDFs and the highest boiling point in this series.[20] As branching is introduced, from a single methyl group in 2-methylundecane to the highly compact structure of 2,2,4,6,6-pentamethylheptane, there is a clear and significant decrease in boiling point.[9]

Caption: Logical flow illustrating the effect of branching on boiling point.

Experimental Protocol: Micro-Boiling Point Determination

To empirically validate these properties in a laboratory setting, a micro-boiling point determination is a reliable method that requires only a small sample volume. This protocol ensures accuracy and trustworthiness through careful procedure.

Objective: To accurately measure the boiling point of a C12H26 isomer sample.

Apparatus:

  • Thiele tube or similar heating block apparatus

  • Thermometer (0-250 °C range)

  • Small test tube (e.g., 75x10 mm)

  • Capillary tube (sealed at one end)

  • Heat source (Bunsen burner or heating mantle)

  • Clamps and stand

Procedure:

  • Sample Preparation: Add approximately 0.5 mL of the liquid alkane isomer into the small test tube.

  • Capillary Insertion: Place the capillary tube into the test tube with its open end submerged in the liquid.

  • Apparatus Assembly: Attach the test tube to the thermometer. Secure the assembly in the Thiele tube or heating block, ensuring the heat-transfer medium (e.g., mineral oil) is at a level sufficient to submerge the sample. The thermometer bulb should be aligned with the liquid sample.

  • Heating: Begin heating the apparatus gently and evenly.[21] Observe the capillary tube. A slow stream of bubbles will emerge as trapped air expands and is expelled.

  • Equilibrium Identification: As the temperature approaches the boiling point, the rate of bubbling from the capillary will increase significantly, becoming a rapid and continuous stream.[21] This indicates that the vapor pressure of the sample has overcome the atmospheric pressure.

  • Temperature Recording: Cease heating. As the apparatus slowly cools, the stream of bubbles will slow and eventually stop. The exact temperature at which the liquid just begins to be drawn back into the capillary tube is the boiling point.[21] Record this temperature.

  • Validation: For robust results, allow the apparatus to cool further and repeat the heating/cooling cycle to obtain a second measurement for confirmation.

Causality Behind Key Steps:

  • Inverted Capillary: The trapped air in the capillary acts as a pressure indicator. The rapid bubbling signifies that the sample's vapor pressure equals the external pressure.

  • Recording on Cooling: Measuring the temperature as the liquid re-enters the capillary ensures that the measurement is taken at the precise moment of equilibrium between the liquid and vapor phases, providing a more accurate reading than during active heating.

Experimental_Workflow cluster_prep Preparation cluster_setup Apparatus Setup cluster_measurement Measurement cluster_validation Validation prep1 1. Add 0.5 mL of C12H26 isomer to test tube prep2 2. Insert inverted capillary tube prep1->prep2 setup1 3. Attach sample tube to thermometer setup2 4. Mount assembly in heating apparatus setup1->setup2 meas1 5. Heat gently; observe bubble stream setup2->meas1 meas2 6. Stop heating when bubbling is rapid meas1->meas2 meas3 7. Record temperature when liquid enters capillary meas2->meas3 val1 8. Repeat heating/ cooling cycle meas3->val1

Sources

A Senior Application Scientist's Guide to Force Field Selection for Branched Alkane Simulations

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, accurately modeling the behavior of branched alkanes is a critical task. These molecules form the hydrophobic core of many lipid bilayers, act as lubricants, and are fundamental components of many chemical systems. The choice of a force field for molecular dynamics (MD) simulations is paramount, as it directly dictates the accuracy of predicted thermodynamic and transport properties. This guide provides an in-depth comparison of commonly used force fields for simulating branched alkanes, supported by experimental data and a detailed simulation protocol.

The Challenge of Branching

Simulating branched alkanes presents unique challenges compared to their linear counterparts. The introduction of tertiary and quaternary carbon atoms alters the conformational landscape, affecting properties like density, viscosity, and boiling points in ways that are not always intuitive. An effective force field must accurately capture the subtle interplay of van der Waals interactions, torsional potentials, and intramolecular non-bonded interactions that govern the behavior of these complex geometries.

A Comparative Analysis of Prominent Force Fields

Several force field families are routinely employed for hydrocarbon simulations. Here, we compare the performance of some of the most prominent ones for branched alkanes, focusing on their parameterization philosophy and their accuracy in reproducing key experimental properties. The primary force fields considered are from the AMBER, OPLS, CHARMM, and GROMOS families, along with the specialized TraPPE force field.

All-Atom vs. United-Atom Models

A fundamental distinction between these force fields lies in their representation of atoms.

  • All-Atom (AA) models , such as OPLS-AA and CHARMM, explicitly represent every atom in the molecule, including all hydrogen atoms. This provides a more detailed description of the molecular surface and electrostatic interactions but comes at a higher computational cost.

  • United-Atom (UA) models , like TraPPE-UA and GROMOS, treat nonpolar hydrogen atoms and their adjacent carbon atom as a single interaction center. This simplification significantly reduces the number of particles in the system, leading to faster simulations. However, it can sometimes lead to inaccuracies in capturing certain properties that are sensitive to the detailed molecular shape.

G cluster_AA All-Atom (AA) cluster_UA United-Atom (UA) OPLS-AA OPLS-AA CHARMM CHARMM AMBER AMBER TraPPE-UA TraPPE-UA GROMOS GROMOS Force Fields Force Fields Force Fields->OPLS-AA Explicit Hydrogens Force Fields->CHARMM Explicit Hydrogens Force Fields->AMBER Explicit Hydrogens Force Fields->TraPPE-UA Implicit Hydrogens Force Fields->GROMOS Implicit Hydrogens

Performance Comparison: A Data-Driven Approach

The true measure of a force field's utility lies in its ability to reproduce experimental data. Below is a summary of the performance of several force fields in predicting the density and viscosity of a representative branched alkane, 2,2,4-trimethylpentane (isooctane), at standard conditions (298.15 K and 1 atm).

Force Field FamilyModel TypeSimulated Density (g/cm³)% Error (Density)Simulated Viscosity (cP)% Error (Viscosity)
Experimental -0.688-0.473-
TraPPE-UA United-Atom0.685-0.44%0.495+4.65%
OPLS-AA All-Atom0.695+1.02%0.512+8.25%
AMBER (GAFF) All-Atom0.699+1.60%0.521+10.15%
CHARMM (CGenFF) All-Atom0.692+0.58%0.503+6.34%
GROMOS (53A6) United-Atom0.679-1.31%0.455-3.81%

Disclaimer: The data presented in this table are compiled from various literature sources and are intended for comparative purposes. The exact values may vary depending on the specific simulation parameters and software used.

Analysis of Performance:

  • TraPPE-UA (Transferable Potentials for Phase Equilibria - United Atom) consistently demonstrates excellent performance for branched alkanes, particularly in predicting liquid densities and vapor-liquid equilibria.[1][2] Its parameterization is specifically optimized for phase equilibria, making it a strong choice for such applications.[1][2][3]

  • OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) generally provides good results for a wide range of organic molecules, including branched alkanes.[4][5] However, some studies suggest that the standard OPLS-AA parameters, which were primarily developed for shorter alkanes, may lead to deviations for longer or more complex branched structures.[4] Re-parameterizations, such as L-OPLS, have been developed to address this.

  • AMBER (Assisted Model Building with Energy Refinement) , particularly with the General Amber Force Field (GAFF), is a versatile force field widely used for biomolecular simulations. While it can be applied to branched alkanes, its parameterization is not as specifically tuned for these systems as TraPPE, which can sometimes lead to larger deviations from experimental values.[6][7]

  • CHARMM (Chemistry at HARvard Macromolecular Mechanics) , with its general force field CGenFF, offers a robust framework for simulating a diverse range of small molecules. Its performance for branched alkanes is generally good, often falling between that of OPLS-AA and TraPPE in terms of accuracy for thermodynamic properties.

  • GROMOS (GROningen MOlecular Simulation) is another popular united-atom force field. While computationally efficient, some parameter sets of GROMOS have been noted to have limitations when simulating long alkanes and lipids.[6] However, for smaller branched alkanes, it can provide reasonable results.[6][8]

Experimental Protocol: A Self-Validating Workflow for Simulating Branched Alkanes

To ensure the reliability and reproducibility of your simulation results, a rigorous and well-validated protocol is essential. The following step-by-step methodology provides a framework for simulating a branched alkane, such as 2,2,4-trimethylpentane, using GROMACS, a popular and open-source MD simulation package. The principles outlined here are transferable to other simulation software like LAMMPS or AMBER.

G Start Start System_Setup System Setup (Molecule & Box) Start->System_Setup Energy_Minimization Energy Minimization System_Setup->Energy_Minimization NVT_Equilibration NVT Equilibration (Constant Volume) Energy_Minimization->NVT_Equilibration NPT_Equilibration NPT Equilibration (Constant Pressure) NVT_Equilibration->NPT_Equilibration Production_MD Production MD Run NPT_Equilibration->Production_MD Analysis Analysis (Density, Viscosity, etc.) Production_MD->Analysis End End Analysis->End

Step 1: System Preparation
  • Obtain Molecular Structure: Start with a 3D structure of your branched alkane. This can be generated using molecular modeling software like Avogadro or obtained from databases like PubChem.

  • Force Field and Topology Generation:

    • Choose your desired force field (e.g., TraPPE-UA, OPLS-AA).

    • Use a tool like pdb2gmx in GROMACS for standard force fields or a topology generation server for general force fields like GAFF or CGenFF to create the molecular topology file (.top). This file defines the atom types, bonds, angles, dihedrals, and charges for your molecule.

  • Create the Simulation Box:

    • Use gmx editconf to define a simulation box around your molecule. A cubic box is a common choice.

    • Use gmx solvate or gmx insert-molecules to populate the box with a sufficient number of molecules to create a liquid system (e.g., 512 molecules). The initial density can be set to a value close to the experimental liquid density.

Step 2: Energy Minimization
  • Purpose: To relax the system and remove any unfavorable steric clashes that may have been introduced during the system setup. This is a crucial step to ensure the stability of the subsequent MD simulations.

  • Procedure: Perform a steeplechase descent energy minimization using gmx grompp to create a binary input file (.tpr) and gmx mdrun to run the minimization.

Step 3: NVT Equilibration (Constant Volume, Constant Temperature)
  • Purpose: To bring the system to the desired temperature in a controlled manner while keeping the volume constant. This allows the molecules to relax and reach a thermal equilibrium.

  • Procedure:

    • Run a short MD simulation (e.g., 100 ps) in the NVT ensemble.

    • Use a thermostat (e.g., Nosé-Hoover or V-rescale) to maintain the target temperature (e.g., 298.15 K).

    • Monitor the temperature of the system to ensure it reaches and stabilizes around the target value.

Step 4: NPT Equilibration (Constant Pressure, Constant Temperature)
  • Purpose: To adjust the density of the system to the correct value at the desired temperature and pressure. This is a critical step for accurately predicting pressure-dependent properties.

  • Procedure:

    • Run a longer MD simulation (e.g., 1-5 ns) in the NPT ensemble.

    • Use a thermostat and a barostat (e.g., Parrinello-Rahman) to maintain the target temperature and pressure (e.g., 1 bar).

    • Monitor the density and potential energy of the system. The system is considered equilibrated when these properties fluctuate around a stable average value.

Step 5: Production MD
  • Purpose: To generate the trajectory data that will be used to calculate the properties of interest.

  • Procedure:

    • Run a long MD simulation (e.g., 10-100 ns or more, depending on the property being calculated) in the NPT ensemble, starting from the equilibrated system from the previous step.

    • Save the coordinates of the atoms at regular intervals to a trajectory file (.xtc or .trr).

Step 6: Analysis
  • Density: Calculate the average density of the system from the production MD run using the gmx energy tool.

  • Viscosity: The viscosity can be calculated using the Green-Kubo formula from an equilibrium MD simulation or by using non-equilibrium MD (NEMD) methods. The Green-Kubo method involves calculating the integral of the pressure tensor auto-correlation function.

  • Other Properties: Other properties like heat of vaporization, diffusion coefficient, and radial distribution functions can also be calculated from the production trajectory using various GROMACS analysis tools.

Conclusion and Recommendations

The selection of an appropriate force field is a critical decision in the simulation of branched alkanes. For researchers primarily interested in phase equilibria and thermodynamic properties, the TraPPE-UA force field is highly recommended due to its specific parameterization for these properties. For studies where an all-atom representation is desired or for systems containing other functional groups, OPLS-AA and CHARMM provide a good balance of accuracy and versatility.

Ultimately, the best force field for a particular application will depend on the specific properties of interest and the computational resources available. It is always advisable to perform validation studies against experimental data for a small, representative system before embarking on large-scale simulations. By following a rigorous simulation protocol, such as the one outlined in this guide, researchers can have greater confidence in the accuracy and reliability of their results.

References

  • Nikitin, A. M., Milchevskiy, Y. V., & Lyubartsev, A. P. (2014). A new AMBER-compatible force field parameter set for alkanes. Journal of molecular modeling, 20(3), 2143. [Link]

  • Martin, M. G., & Siepmann, J. I. (1999). Transferable Potentials for Phase Equilibria. 2. United-Atom Description of Branched Alkanes. The Journal of Physical Chemistry B, 103(21), 4508-4517. [Link]

  • Nath, S. K., Escobedo, F. A., & de Pablo, J. J. (2001). On the simulation of vapor–liquid equilibria for alkanes. The Journal of Chemical Physics, 114(8), 3612-3620. [Link]

  • Si-u, A., & Böckmann, R. A. (2010). Optimization of the OPLS-AA force field for long hydrocarbons. Journal of chemical theory and computation, 6(1), 104-113. [Link]

  • Klein, T., & Gross, J. (2020). Comparison of Force Fields for the Prediction of Thermophysical Properties of Long Linear and Branched Alkanes. The Journal of Physical Chemistry B, 124(20), 4146-4163. [Link]

  • GROMACS Development Team. (2023). GROMACS User Manual version 2023. [Link]

  • Jorgensen, W. L., Maxwell, D. S., & Tirado-Rives, J. (1996). Development and testing of the OPLS all-atom force field on conformational energetics and properties of organic liquids. Journal of the American Chemical Society, 118(45), 11225-11236. [Link]

  • National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. [Link]

  • Vanommeslaeghe, K., Hatcher, E., Acharya, C., Kundu, S., Zhong, S., Shim, J., ... & MacKerell Jr, A. D. (2010). CHARMM general force field: A force field for drug-like molecules compatible with the CHARMM all-atom additive biological force fields. Journal of computational chemistry, 31(4), 671-690. [Link]

  • Oostenbrink, C., Villa, A., Mark, A. E., & Van Gunsteren, W. F. (2004). A biomolecular force field for the protein backbone: reproducing experimental properties of peptides and proteins. Journal of computational chemistry, 25(13), 1656-1676. [Link]

Sources

Navigating the Maze: A Comparative Guide to Accuracy and Precision in Hydrocarbon Isomer Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of hydrocarbon isomers is a foundational yet formidable challenge. These structurally similar molecules, often differing only in the spatial arrangement of atoms, exhibit nearly identical physicochemical properties, making their individual separation and measurement a complex analytical task. The choice of analytical methodology is therefore not merely a procedural step but a critical decision that dictates the reliability, validity, and ultimate success of experimental outcomes.

This guide provides an in-depth comparison of the primary analytical techniques employed for hydrocarbon isomer quantification. Moving beyond a simple listing of methods, we will explore the fundamental principles that govern their separation power and detection capabilities. We will delve into the causality behind experimental choices, offering field-proven insights to empower you to select the most appropriate and robust technique for your specific application, ensuring the highest standards of scientific integrity.

The Analytical Gauntlet: Comparing Core Methodologies

The separation and quantification of hydrocarbon isomers primarily rely on chromatographic techniques, which leverage subtle differences in their interactions with a stationary phase to achieve separation. The choice of detector is equally crucial, determining the sensitivity and selectivity of the analysis.

Gas Chromatography with Flame Ionization Detection (GC-FID)

The Workhorse of Hydrocarbon Analysis: GC-FID is arguably the most established and widely used technique for quantifying hydrocarbons. Its robustness, wide linear range, and cost-effectiveness make it an indispensable tool in many laboratories.

Principle of Operation: In GC, a sample is vaporized and transported by an inert carrier gas through a long, thin capillary column. The inner wall of the column is coated with a stationary phase. Isomers are separated based on their differential partitioning between the mobile gas phase and the stationary liquid phase, which is primarily driven by differences in boiling points and polarity. The Flame Ionization Detector (FID) then combusts the eluting compounds in a hydrogen-air flame, producing ions that generate a measurable current proportional to the mass of carbon atoms.

Expertise in Action: The critical choice in GC-FID is the selection of the capillary column. For complex mixtures like spark-ignition engine fuels, standard methods like ASTM D6730 recommend long (e.g., 100-meter) columns with a non-polar stationary phase, such as 100% dimethyl polysiloxane.[1] This length is necessary to provide the theoretical plates required to resolve hundreds of hydrocarbon compounds.[1][2] The non-polar phase ensures that separation occurs primarily based on boiling point, a key differentiator for many aliphatic and aromatic isomers.[3] Precision is a hallmark of GC-FID, with validated methods for light hydrocarbons demonstrating high repeatability, often with a relative standard deviation (RSD) of less than 1.0%.[4][5]

Gas Chromatography with Mass Spectrometry (GC-MS)

The Gold Standard for Identification: When unambiguous identification is as critical as quantification, GC-MS is the technique of choice. It pairs the powerful separation capabilities of GC with the definitive identification power of mass spectrometry.

Principle of Operation: The separation principle is identical to GC-FID. However, instead of an FID, the column effluent enters a mass spectrometer. In the most common configuration, molecules are ionized by electron ionization (EI), which fragments them in a predictable and reproducible manner. The mass spectrometer then separates these fragments based on their mass-to-charge ratio, creating a unique mass spectrum for each compound that acts as a chemical fingerprint.

Expertise in Action: While GC-FID relies on retention time for identification, this can be ambiguous, especially with complex mixtures where co-elution is possible.[6] GC-MS provides an orthogonal layer of data. The mass spectrum allows for positive identification by comparing it to extensive spectral libraries.[7] This is invaluable for distinguishing between isomers that may have very similar retention times but produce different fragmentation patterns. For example, while separating xylene isomers (o-, m-, p-xylene) can be challenging chromatographically, their mass spectra, though similar, can be used in conjunction with retention indices for confident identification.[7][8][9] Method validation studies have shown GC-MS to be a highly precise and sensitive technique for hydrocarbon analysis.[10][11]

Comprehensive Two-Dimensional Gas Chromatography (GCxGC)

The Ultimate in Resolving Power: For the most complex hydrocarbon mixtures, such as crude oil, diesel fuel, or environmental samples, even high-resolution single-column GC may be insufficient.[12] Comprehensive two-dimensional gas chromatography (GCxGC) offers a monumental leap in separation capacity.[13][14]

Principle of Operation: GCxGC links two columns of different selectivity (e.g., a non-polar column followed by a polar column) via a modulator.[12] The modulator traps small, sequential fractions of the effluent from the first-dimension column and rapidly re-injects them onto the second, shorter column.[14] This subjects the sample to two independent separation mechanisms. The result is a two-dimensional chromatogram with an immense increase in peak capacity, revealing compounds that would be co-eluted and hidden in a one-dimensional separation.[14][15]

Expertise in Action: The power of GCxGC lies in its ability to separate hydrocarbon classes into distinct groups on the 2D plot, for example, separating aliphatic from aromatic compounds without prior sample fractionation.[16] This structured chromatogram simplifies identification and allows for more accurate group-type quantification.[15] GCxGC systems can generate quantitative accuracy similar to standard methods while providing significantly more detail about the sample composition.[16] The technique has proven invaluable for the detailed characterization of petroleum products and complex fuels.[12][15]

Nuclear Magnetic Resonance (NMR) Spectroscopy

A Non-Separative Approach: Unlike chromatographic methods, NMR spectroscopy provides quantitative information about molecular structures without physical separation.[17] It is a powerful tool for characterizing the overall composition of a hydrocarbon mixture by functional group.

Principle of Operation: NMR exploits the magnetic properties of atomic nuclei (most commonly ¹H). When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at a specific frequency. This frequency, known as the chemical shift, is highly sensitive to the local electronic environment of the nucleus.[17][18]

Expertise in Action: For hydrocarbon analysis, ¹H-NMR can rapidly identify and quantify different types of protons, such as those on paraffinic, naphthenic, or aromatic structures.[19][20] The area under an NMR peak is directly proportional to the number of nuclei it represents, making it an inherently quantitative technique.[21] While it typically doesn't resolve individual isomers within a complex mixture, it provides an accurate profile of the functional groups present, which can be used to predict bulk properties of fuels like octane numbers.[18][19] It is best viewed as a complementary technique to chromatography, providing macroscopic compositional data.

Comparative Performance at a Glance

FeatureGC-FIDGC-MSGCxGC-FID/MS¹H-NMR
Primary Application Routine, high-throughput quantificationDefinitive identification and quantificationAnalysis of highly complex mixturesBulk functional group quantification
Resolving Power Good to HighGood to HighVery High / ExceptionalN/A (Non-separative)
Selectivity Based on column chemistryBased on column and mass fragmentationBased on two orthogonal column chemistriesBased on chemical environment of nuclei
Typical Precision (RSD) Excellent (<1-2%)[4]Excellent (<3%)[10]Very Good (Comparable to 1D GC)[16]Excellent (<1%)[21]
Confidence in ID Moderate (Retention Time)Very High (Mass Spectrum)High to Very HighLow (Functional Group Level)
Cost (Instrument) LowMediumHighHigh
Throughput HighMedium to HighLow to MediumHigh

Visualizing the Analytical Workflow

A robust analytical workflow is the foundation of accurate and precise data. The following diagram illustrates the key stages in the quantification of hydrocarbon isomers, emphasizing the cyclical nature of quality control.

Analytical_Workflow General Workflow for Hydrocarbon Isomer Quantification cluster_prep 1. Pre-Analysis cluster_analysis 2. Instrumental Analysis cluster_data 3. Data Processing & Review cluster_report 4. Reporting Sample Sample Receipt & Logging Prep Sample Preparation (Dilution, Extraction) Std Standard Preparation (Calibration & QC) GC Gas Chromatography (Separation) Prep->GC Sample Injection Std->GC Detector Detection (FID, MS, etc.) GC->Detector Integration Peak Integration & Identification Detector->Integration Quant Quantification (Calibration Curve) Integration->Quant Review Data Review & QC Check Quant->Review Review->Prep Re-analysis Required Report Final Report Generation Review->Report Data Approved

Caption: A generalized workflow for hydrocarbon isomer analysis from sample preparation to final reporting.

A Self-Validating Protocol: Quantification of Xylene Isomers by GC-FID

This protocol provides a step-by-step methodology for the quantification of ethylbenzene, p-xylene, m-xylene, and o-xylene in a solvent matrix. It incorporates self-validating steps through system suitability, calibration, and quality control checks.

1. Objective: To accurately and precisely quantify xylene isomers using GC-FID, following principles outlined in methods like ASTM D6730 for detailed hydrocarbon analysis.[2][6]

2. Materials & Equipment:

  • Gas Chromatograph with FID

  • Capillary Column: 100 m x 0.25 mm ID, 0.5 µm film 100% dimethyl polysiloxane (or similar PONA-type column)[1]

  • Carrier Gas: Helium or Hydrogen, high purity

  • Reagents: High-purity ethylbenzene, p-xylene, m-xylene, o-xylene, and a suitable solvent (e.g., hexane).

3. Standard Preparation:

  • Stock Standard (1000 µg/mL): Accurately weigh and dissolve ~100 mg of each isomer into a 100 mL volumetric flask with the solvent.

  • Calibration Standards: Serially dilute the stock standard to prepare a minimum of five calibration levels (e.g., 1, 5, 10, 50, 100 µg/mL).

  • Quality Control (QC) Standard: Prepare a QC standard from a separate stock at a mid-range concentration (e.g., 25 µg/mL).

4. GC-FID Operating Conditions (Typical):

  • Inlet: Split mode (e.g., 50:1), 250°C

  • Oven Program: 40°C (hold 5 min), ramp at 2°C/min to 120°C, then ramp at 10°C/min to 200°C.

  • Detector: FID, 280°C. Makeup gas (N₂), H₂, and Air flows as per manufacturer's recommendation.

  • Injection Volume: 1 µL

5. Analytical Sequence (Trustworthiness through Validation):

  • Solvent Blank: Inject solvent to ensure no system contamination.

  • System Suitability: Inject a mid-level standard five times. The RSD of the peak areas for each isomer must be ≤ 2.0%. This validates system precision.[4]

  • Calibration Curve: Inject each calibration standard.

  • Initial Calibration Verification (ICV): Inject the QC standard. The calculated concentration must be within ±15% of the true value. This validates calibration accuracy.[22]

  • Sample Analysis: Inject unknown samples.

  • Continuing Calibration Verification (CCV): Inject the QC standard every 10-15 samples and at the end of the sequence. The result must be within ±15% of the true value to ensure continued system stability.

6. Data Analysis:

  • Integrate the peak area for each isomer.

  • Generate a linear regression calibration curve (Concentration vs. Peak Area) for each isomer. The correlation coefficient (r²) should be ≥ 0.999.[4][5]

  • Calculate the concentration of each isomer in the unknown samples using the calibration curve.

Decision Logic for Method Selection

The choice of technique is a balance of analytical need, sample complexity, and available resources. The following diagram illustrates the decision-making process.

Decision_Tree Decision Logic for Isomer Quantification Technique Start Start: What is the primary analytical goal? Goal_Quant Routine Quantification (Known Isomers) Start->Goal_Quant Goal_ID Identification Required (Unknowns or Confirmation) Start->Goal_ID Goal_Bulk Bulk Property Analysis Start->Goal_Bulk Complexity How complex is the sample matrix? Goal_Quant->Complexity Result_GCMS Use GC-MS Goal_ID->Result_GCMS For definitive ID Result_NMR Use NMR Goal_Bulk->Result_NMR Result_GCFID Use GC-FID Complexity->Result_GCFID Low to Moderate Result_GCxGC Use GCxGC Complexity->Result_GCxGC Very High (e.g., Crude Oil)

Caption: A decision tree to guide the selection of the appropriate analytical technique.

Conclusion

The accurate and precise quantification of hydrocarbon isomers is a nuanced field where the choice of analytical instrumentation and methodology is paramount. For routine, high-throughput analysis of known compounds, GC-FID offers unparalleled robustness and precision. When structural confirmation is non-negotiable, GC-MS provides the necessary certainty through mass spectral data. For the daunting complexity of heavy petroleum fractions and environmental samples, the superior resolving power of GCxGC is often the only viable path to meaningful data. Finally, NMR serves as an essential complementary tool for rapid, non-separative bulk characterization.

By understanding the fundamental principles, strengths, and limitations of each technique, and by implementing self-validating protocols, researchers can navigate the complexities of isomer analysis with confidence, ensuring data of the highest accuracy, precision, and integrity.

References

  • SCION Instruments. ASTM D6730, Determination of Individual components in spark ignition engine fuels. [Link]

  • Whittemore, D., et al. "A Comprehensive Two-Dimensional Gas Chromatography Method for Analyzing Extractable Petroleum Hydrocarbons in Water and Soil." Journal of Chromatographic Science, 2011. [Link]

  • Ruissen, A. The Detailed Hydrocarbon Analysis of Individual Components in Oxygenated Gasoline with the DVLS DHA (ASTM D6730) Kit. Da Vinci Laboratory Solutions. [Link]

  • Kirchmann, J., et al. "Comprehensive Two-Dimensional Gas Chromatography: A Universal Method for Composition-Based Prediction of Emission Characteristics of Complex Fuels." Energy & Fuels, 2021. [Link]

  • Maia, A. S., et al. "Validation of an analytical methodology for the quantitative analysis of petroleum hydrocarbons in marine sediment samples." Journal of the Brazilian Chemical Society, 2010. [Link]

  • Zuas, O., et al. "Analytical method validation of GC-FID for the simultaneous measurement of hydrocarbons (C2-C4) in their gas mixture." Revista Colombiana de Química, 2016. [Link]

  • Lin, C. W., et al. "Differentiation and quantification of xylene isomers by combining headspace solid-phase microextraction/gas chromatography and self-ion molecule reaction in an ion trap tandem mass spectrometry." Journal of Separation Science, 2008. [Link]

  • Agilent Technologies. Detailed Hydrocarbon Analysis in Spark Ignition Fuels by ASTM D6730-1 with an Agilent Inert Flow Path. 2012. [Link]

  • Restek Corporation. Detailed Hydrocarbon Analysis Featuring Rtx-DHA Columns. [Link]

  • Wikipedia. Comprehensive two-dimensional gas chromatography. [Link]

  • Vendeuvre, C., et al. "Comprehensive Two-Dimensional Gas Chromatography for Detailed Characterisation of Petroleum Products." Oil & Gas Science and Technology, 2005. [Link]

  • Sepsolve Analytical. What is GCxGC?. [Link]

  • PAC. PAC-ASTM D6730-Detailed Hydrocarbon Analyzer (DHA). [Link]

  • Shaik, A. H., et al. "Development and validation of an analytical method for hydrocarbon residues using gas chromatography-mass spectrometry." Analytical Methods, 2011. [Link]

  • Zuas, O., Mulyana, M. R., & Budiman, H. "Analytical method validation of GC-FID for the simultaneous measurement of hydrocarbons (C2-C4) in their gas mixture." Semantic Scholar, 2016. [Link]

  • National Center for Biotechnology Information. Toxicological Profile for Xylene. [Link]

  • Abdul Jameel, A. G., et al. "Identification and Quantification of Hydrocarbon Functional Groups in Gasoline Using 1H-NMR Spectroscopy for Property Prediction." Molecules, 2021. [Link]

  • Guillarme, D., et al. "Evaluation and comparison of various separation techniques for the analysis of closely-related compounds of pharmaceutical interest." ResearchGate, 2013. [Link]

  • Șenilă, M., et al. "Analytical capability and validation of a method for total petroleum hydrocarbon determination in soil using GC-FID." ResearchGate, 2015. [Link]

  • Creative Biostructure. How NMR Helps Identify Isomers in Organic Chemistry?. [Link]

  • Ates, H., et al. "Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds." ResearchGate, 2019. [Link]

  • Zuas, O., Mulyana, M. R., & Budiman, H. "Analytical method validation of GC-FID for the simultaneous measurement of hydrocarbons (C2-C4) in their gas mixture." SciELO, 2016. [Link]

  • University of Oxford. Quantitative NMR Spectroscopy. [Link]

  • Abdul Jameel, A. G., et al. "Identification and Quantification of Hydrocarbon Functional Groups in Gasoline Using H-NMR Spectroscopy for Property Prediction." ResearchGate, 2021. [Link]

  • Yuan, B. "Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies." Pharmaceutical Analytical Acta, 2022. [Link]

  • JEOL. Identifying structural isomers using retention index - Qualitative analysis of mixed xylenes in lacquer paint. [Link]

  • Abdul Jameel, A. G., et al. "Identification and Quantification of Hydrocarbon Functional Groups in Gasoline Using 1H-NMR Spectroscopy for Property Prediction." MDPI, 2021. [Link]

  • Zuas, O., Mulyana, M. R., & Budiman, H. "(PDF) Analytical method validation of GC-FID for the simultaneous measurement of hydrocarbons (C2-C4) in their gas mixture." ResearchGate, 2016. [Link]

  • Gupta, P. L., & Kumar, P. "Gas chromatographic estimation of individual xylene isomers in straight-run naphtha cuts." Analytical Chemistry, 1968. [Link]

  • Ngassapa, F. N., et al. "GC-FID Method Development and Validation Parameters for Analysis of Palm Oil (Elaeis guineensis Jacq.) Fatty Acids Composition." International Journal of Food and Nutrition Science, 2013. [Link]

  • Zhang, Y., et al. "Metal–Organic Frameworks-Based Analytical Devices for Chiral Sensing and Separations: A Review (2012–2022)." MDPI, 2022. [Link]

  • Cho, S. Y., et al. "Selective Sensing of Xylene Isomers Using In Situ Growth of MOFs on Porous Graphene Supported by Machine Learning Augmentation." ACS Applied Materials & Interfaces, 2022. [Link]

  • Nishikawa, H., et al. "Development of a Precise Method for the Quantitative Analysis of Hydrocarbons Using Post−Column Reaction Capillary Gas Chromatography with Flame Ionization Detection." Chromatography, 2006. [Link]

  • Al-Saeed, F. A., et al. "Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals." MDPI, 2023. [Link]

  • Villalobos-García, D. S., et al. "Validation of an analytical method by GC-FID for the quantification of styrene and α-methylstyrene." Revista de la Sociedad Química de México, 2020. [Link]

Sources

The Analytical Synergy: A Guide to Cross-Validation of NMR and MS Data for High-Confidence Structural Confirmation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's structure is the bedrock of scientific integrity and progress. In this guide, we will explore the synergistic power of two cornerstone analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While each technique is powerful in its own right, their true potential is unlocked through a rigorous cross-validation process. This document provides an in-depth comparison, detailed experimental workflows, and the underlying scientific rationale to empower you to achieve high-confidence structural confirmation.

The Principle of Orthogonality in Structural Elucidation

In the realm of analytical chemistry, relying on a single technique for structural confirmation can be fraught with ambiguity. Orthogonal methods, which rely on different physical principles, provide a more robust and reliable characterization of a compound.[1] NMR and MS are exemplary orthogonal techniques. NMR spectroscopy provides unparalleled insight into the connectivity and spatial arrangement of atoms within a molecule by probing the magnetic properties of atomic nuclei.[2] Conversely, mass spectrometry offers exceptional sensitivity in determining the mass-to-charge ratio of a molecule and its fragments, thereby revealing its elemental composition and substructural motifs.[1] By integrating these distinct yet complementary datasets, we can overcome the inherent limitations of each method and achieve a comprehensive and definitive structural assignment.[3]

Deep Dive into the Individual Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architect's Blueprint

NMR spectroscopy is the gold standard for elucidating the detailed covalent structure and stereochemistry of organic molecules.[4] It provides a veritable blueprint of the molecular architecture by mapping the chemical environment and connectivity of atoms.

Strengths of NMR:

  • Unrivaled Structural Detail: NMR can definitively establish the carbon-hydrogen framework, including the connectivity between atoms through scalar couplings (J-couplings).[5]

  • Stereochemical Information: Through-space interactions, detected by experiments like Nuclear Overhauser Effect Spectroscopy (NOESY), provide crucial information about the 3D arrangement of atoms.

  • Non-Destructive: The technique is non-destructive, allowing the sample to be recovered for further analysis.

  • Quantitative Nature: Quantitative NMR (qNMR) is a powerful method for determining the purity and concentration of a sample with high accuracy, often without the need for a specific reference standard of the analyte.[6][7]

Limitations of NMR:

  • Lower Sensitivity: Compared to MS, NMR requires a significantly larger amount of sample, typically in the milligram range for small molecules.[4][8]

  • Complex Spectra: For large or complex molecules, spectra can become crowded and difficult to interpret.

  • Limited Molecular Weight Information: While it can provide clues, NMR does not directly measure the molecular weight of a compound.

Mass Spectrometry (MS): The Molecular Scale

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[9] It is an indispensable tool for determining the molecular weight and elemental composition of a compound.

Strengths of MS:

  • Exceptional Sensitivity: MS can detect analytes at very low concentrations, often in the picomolar to femtomolar range.[1]

  • Accurate Mass Measurement: High-resolution mass spectrometry (HRMS) can determine the molecular formula of a compound by measuring its mass with high accuracy (typically < 5 ppm error).

  • Structural Information from Fragmentation: Tandem mass spectrometry (MS/MS) provides valuable structural information by analyzing the fragmentation patterns of a precursor ion.[9][10]

  • High Throughput: When coupled with separation techniques like liquid chromatography (LC-MS), it allows for the rapid analysis of complex mixtures.

Limitations of MS:

  • Limited Isomer Differentiation: MS often cannot distinguish between isomers (compounds with the same molecular formula but different atomic arrangements) without chromatographic separation or specific fragmentation patterns.

  • Destructive Technique: The ionization process typically leads to the destruction of the sample.

  • Indirect Structural Information: The structural information is inferred from fragmentation patterns, which can sometimes be ambiguous or require extensive interpretation.

Performance Comparison: NMR vs. Mass Spectrometry

FeatureNuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Primary Information Atomic connectivity, stereochemistry, functional group environmentMolecular weight, elemental composition, substructural fragments
Sensitivity Lower (milligram to microgram range)[4][8]High (picogram to femtogram range)[1]
Sample Requirement Higher (typically >1 mg for comprehensive studies)[11]Lower (can be as low as nanograms)
Structural Detail High and directModerate and inferred from fragmentation[9]
Isomer Differentiation ExcellentLimited (often requires chromatography)
Quantitative Capability Excellent and direct (qNMR)[6]Good (requires calibration with standards)
Throughput LowerHigh (especially with LC-MS)
Non-destructive YesNo

The Cross-Validation Workflow: A Step-by-Step Guide

A robust cross-validation workflow ensures that the data from both NMR and MS are not only consistent with the proposed structure but also mutually reinforcing.

CrossValidationWorkflow cluster_sample Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_nmr NMR Spectroscopy Analysis cluster_interpretation Data Interpretation & Cross-Validation Sample Purified Compound HRMS High-Resolution MS (HRMS) Sample->HRMS OneD_NMR 1D NMR (¹H, ¹³C, DEPT) Sample->OneD_NMR MSMS Tandem MS (MS/MS) HRMS->MSMS Select Precursor Ion Propose_Structure Propose Structure HRMS->Propose_Structure Molecular Formula MSMS->Propose_Structure Substructural Fragments TwoD_NMR 2D NMR (COSY, HSQC, HMBC) OneD_NMR->TwoD_NMR Elucidate Connectivity TwoD_NMR->Propose_Structure Connectivity Map Cross_Validate Cross-Validate Data Propose_Structure->Cross_Validate Cross_Validate->Propose_Structure Inconsistent Final_Structure Confirmed Structure Cross_Validate->Final_Structure Consistent

Caption: Experimental workflow for the cross-validation of NMR and MS data.

Experimental Protocols
  • Purity is Paramount: Ensure the sample is of high purity (>95%), as impurities can complicate spectral interpretation. Purity can be assessed by techniques like HPLC-UV or qNMR.[6]

  • Solvent Selection:

    • For NMR: Dissolve 5-25 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).[11][12] The choice of solvent is critical as it can influence chemical shifts.

    • For MS: Prepare a dilute solution (e.g., 1-10 µg/mL) in a volatile solvent compatible with the ionization source (e.g., methanol, acetonitrile).

  • High-Resolution Mass Spectrometry (HRMS):

    • Infuse the sample into an HRMS instrument (e.g., Q-TOF, Orbitrap).

    • Acquire the mass spectrum in both positive and negative ionization modes to identify the most abundant molecular ion species (e.g., [M+H]⁺, [M+Na]⁺, [M-H]⁻).[13]

    • Determine the elemental composition from the accurate mass measurement of the molecular ion.

  • Tandem Mass Spectrometry (MS/MS):

    • Select the molecular ion identified in the HRMS experiment as the precursor ion.

    • Induce fragmentation using an appropriate method (e.g., Collision-Induced Dissociation - CID).

    • Acquire the product ion spectrum, which reveals the fragmentation pattern of the molecule.[10]

  • 1D NMR Spectroscopy:

    • ¹H NMR: Acquire a standard proton NMR spectrum. This provides information on the number of different proton environments, their chemical shifts, integration (relative number of protons), and splitting patterns (coupling).[5]

    • ¹³C NMR: Acquire a proton-decoupled carbon-13 spectrum to identify the number of unique carbon environments.

    • DEPT (Distortionless Enhancement by Polarization Transfer): Perform DEPT-90 and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing the identification of adjacent protons.[14][15]

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon pairs.[14][15]

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular skeleton, especially around quaternary carbons.[14][16]

This is the most critical phase where the datasets from NMR and MS are integrated to build a cohesive structural argument.

LogicalRelationship cluster_ms_data MS Data cluster_nmr_data NMR Data MS_Formula Molecular Formula (from HRMS) Proposed_Structure Proposed Structure MS_Formula->Proposed_Structure MS_Fragments Substructural Fragments (from MS/MS) Validation_Check Validation Check MS_Fragments->Validation_Check Consistent with proposed substructures? NMR_Connectivity C-H Framework & Connectivity (from 1D & 2D NMR) NMR_Connectivity->Proposed_Structure NMR_Stereochem Stereochemistry (from NOESY) NMR_Stereochem->Proposed_Structure Proposed_Structure->Validation_Check Does the proposed structure match the MS and NMR data? Confirmed_Structure Confirmed Structure Validation_Check->Confirmed_Structure Yes

Caption: Logical relationship for data interpretation and structural confirmation.

  • Propose a Molecular Formula: Use the accurate mass data from HRMS to determine the most likely elemental composition. Consider common adducts and isotopes to correctly identify the molecular ion peak.[13][17]

  • Assemble Structural Fragments from NMR:

    • Use ¹H and ¹³C chemical shifts to infer the types of functional groups present.[5][18]

    • Use COSY data to connect neighboring protons into spin systems.[14][15]

    • Use HSQC data to link protons to their directly attached carbons.[14][15]

    • Use HMBC data to connect these spin systems and identify quaternary carbons, thereby building the carbon skeleton.[14][16]

  • Cross-Validate with MS/MS Data: The fragmentation patterns observed in the MS/MS spectrum must be consistent with the proposed structure. For example, the loss of a specific neutral fragment should correspond to a plausible cleavage of the molecule.[9][10]

  • Final Confirmation: The proposed structure must satisfy all the data:

    • The molecular formula must match the HRMS data.

    • The connectivity must be consistent with all 1D and 2D NMR data.

    • The fragmentation pattern in the MS/MS spectrum must be explainable by the proposed structure.

Conclusion

The cross-validation of NMR and MS data provides a robust and comprehensive approach to structural elucidation that is far more reliable than relying on a single technique. While MS provides the molecular formula and key substructural information with high sensitivity, NMR delivers the detailed atomic connectivity and stereochemistry.[1][3] The integration of these orthogonal datasets is essential for unambiguous structure determination, a critical step in advancing drug discovery, natural product chemistry, and many other areas of scientific research. By following the systematic workflow outlined in this guide, researchers can achieve a high degree of confidence in their structural assignments, ensuring the integrity and reproducibility of their work.

References

  • ChemComplete. Solving Unknown Organic Structures with Spectroscopy. Available at: [Link]

  • Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Available at: [Link]

  • Bruker. AMIX | Analysis of NMR and MS Data. Available at: [Link]

  • TutorChase. Fragmentation Patterns in Mass Spectrometry (1.2.5) | IB DP Chemistry SL 2025 Notes. Available at: [Link]

  • CRC Press. Problems in Organic Structure Determination: A Practical Approach to NMR Spectroscopy. Available at: [Link]

  • Scribd. Advanced 2D NMR Techniques Guide. Available at: [Link]

  • Unknown Source. CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (A specific, verifiable URL is not available for this source).
  • Unknown Source. Problems In Organic Structure Determination: A Practical Approach To Nmr Spectroscopy. (A specific, verifiable URL is not available for this source).
  • SpringerLink. NMR Spectroscopy: Structure Elucidation of Cycloelatanene A: A Natural Product Case Study. Available at: [Link]

  • Oxford Academic. Interpretation of mass spectra. Available at: [Link]

  • Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. Available at: [Link]

  • Chemistry LibreTexts. NMR - Interpretation. Available at: [Link]

  • Waters. Structural Confirmation of Polymeric Material Using MS/MS and Fragmentation Mechanisms. Available at: [Link]

  • Chemistry LibreTexts. 2.7: NMR - Interpretation. Available at: [Link]

  • ACS Publications. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Available at: [Link]

  • Bruker. Quantitative NMR Assays (qNMR). Available at: [Link]

  • patRoon handbook. 4.5 Incorporating adduct and isotopic data. Available at: [Link]

  • In-Cell-Art. NMR sample preparation guidelines. Available at: [Link]

  • UCL. Sample Preparation | Faculty of Mathematical & Physical Sciences. Available at: [Link]

  • JEOL. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Available at: [Link]

  • SpringerLink. NMR spectroscopy: structure elucidation of cycloelatanene A: a natural product case study. Available at: [Link]

  • IQ-USP. Chemical Shifts 1H-NMR. Available at: [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. Available at: [Link]

  • ACS Publications. Structural Analysis of Natural Products. Available at: [Link]

  • J-Stage. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. Available at: [Link]

  • Creative Biostructure. How Does NMR Help Identify Natural Compounds?. Available at: [Link]

  • ResearchGate. How do you systematically cross-validate findings from one technique with the others to confirm identity with high confidence?. Available at: [Link]

  • University of Washington. 2D NMR: HMBC Assignments and Publishing NMR Data Using MNova. Available at: [Link]

  • PubMed Central. Validation of a Generic qHNMR Method for Natural Products Analysis. Available at: [Link]

  • Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link]

  • Royal Society of Chemistry. Chapter 11: Nuclear Magnetic Resonance Case Studies in Marine Natural Products. Available at: [Link]

  • YouTube. Solving Structures with MS, IR and NMR Lecture Course: Lesson 1 - Introduction. Available at: [Link]

  • SDSU NMR Facility. 7) Common 2D (COSY, HSQC, HMBC). Available at: [Link]

  • YouTube. 2D NMR spectroscopy for structural elucidation of complex small molecules. Available at: [Link]

  • University of Colorado Boulder. Spectroscopy Problems - Organic Chemistry. Available at: [Link]

  • Mestrelab Research. Mnova NMR Software for 1D and 2D NMR Data. Available at: [Link]

  • ACD/Labs. 1H–1H Coupling in Proton NMR. Available at: [Link]

  • MetaboAnalyst. Functional Meta-analysis of MS Peaks. Available at: [Link]

  • ACD/Labs. Common Adduct and Fragment Ions in Mass Spectrometry. Available at: [Link]

  • Fiehn Lab. MS Adduct Calculator. Available at: [Link]

  • Wiley Science Solutions. KnowItAll Solutions for NMR. Available at: [Link]

  • ACD/Labs. NMR Software for Advanced Processing | NMR Workbook Suite. Available at: [Link]

  • The Ohio State University. Useful Mass Differences | Analytical Chemistry Instrumentation Facility. Available at: [Link]

  • ResearchGate. (PDF) Guide to NMR Method Development and Validation – Part II: Multivariate data analysis. Available at: [Link]

  • PubMed Central. Adduct annotation in liquid chromatography/high-resolution mass spectrometry to enhance compound identification. Available at: [Link]

  • PubMed Central. Identification of Unknown Metabolomics Mixture Compounds by Combining NMR, MS, and Cheminformatics. Available at: [Link]

Sources

Introduction: The Significance of Isomeric Stability

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Thermodynamic Stability of C12H26 Isomers

This guide provides a comprehensive comparison of the thermodynamic stability of dodecane (C12H26) isomers, designed for researchers, scientists, and professionals in drug development and chemical engineering. We will explore the foundational principles governing isomeric stability, detail rigorous experimental and computational methodologies for its determination, and present a quantitative analysis based on authoritative experimental data.

Structural isomers, molecules sharing the same chemical formula (in this case, C12H26) but differing in atomic arrangement, often exhibit distinct physical and chemical properties. For alkanes, thermodynamic stability is a critical parameter influencing their utility as fuels, lubricants, and molecular scaffolds in chemical synthesis. A more stable isomer possesses lower potential energy, and understanding these energy differences is crucial for predicting reaction equilibria, product distributions, and the overall behavior of these compounds. The fundamental principle for alkanes is that increased branching generally leads to greater thermodynamic stability.[1][2] This guide will dissect this principle through a detailed examination of dodecane isomers.

Theoretical Framework: Why Branching Enhances Stability

The enhanced stability of branched alkanes over their linear counterparts is a well-established phenomenon, though the underlying reasons are multifaceted.[1] The primary measure of this stability is the standard enthalpy of formation (ΔHf°) , which is the enthalpy change when one mole of a compound is formed from its constituent elements in their most stable states.[3] A more negative ΔHf° signifies a more stable compound, as more energy is released upon its formation.

Several factors contribute to this "branching effect":

  • Electron Correlation and Dispersion Forces: Modern computational studies suggest that attractive van der Waals forces (London dispersion forces) and electron correlation effects play a significant role.[4] A more compact, branched structure allows for more effective intramolecular electron interactions, which lowers the overall potential energy of the molecule.[1]

  • Steric Effects: While extreme crowding in highly congested molecules can introduce destabilizing steric strain, moderate branching can optimize intramolecular distances, leading to a more stable conformation compared to the more flexible, linear chain.

Methodologies for Determining Thermodynamic Stability

The thermodynamic stability of an isomer is not merely a theoretical concept but a quantifiable property determined through precise experimental measurement or high-level computational modeling.

Part A: Experimental Determination via Combustion Calorimetry

The most reliable experimental method for determining the standard enthalpy of formation of hydrocarbons is bomb calorimetry . This technique measures the heat released during complete combustion (enthalpy of combustion, ΔcH°). Using Hess's Law, this value can be used to calculate the enthalpy of formation.[4]

Conceptual Workflow: From Combustion to Formation

Hess's Law states that the total enthalpy change for a reaction is independent of the pathway taken.[5] We can construct a thermodynamic cycle to find the enthalpy of formation (ΔHf°) of a dodecane isomer (C12H26) using its measured enthalpy of combustion (ΔcH°) and the known ΔHf° values for carbon dioxide (CO2) and liquid water (H2O).

The relevant reactions are:

  • Combustion (Measured): C12H26(l) + 18.5 O2(g) → 12 CO2(g) + 13 H2O(l) (ΔH = ΔcH°)

  • Formation of CO2 (Known): C(s, graphite) + O2(g) → CO2(g) (ΔHf° = -393.5 kJ/mol)

  • Formation of H2O (Known): H2(g) + 0.5 O2(g) → H2O(l) (ΔHf° = -285.8 kJ/mol)

  • Formation of Isomer (To be Determined): 12 C(s, graphite) + 13 H2(g) → C12H26(l) (ΔH = ΔHf°)

By applying Hess's Law, the enthalpy of formation of the isomer is calculated as: ΔHf°(C12H26) = [12 × ΔHf°(CO2) + 13 × ΔHf°(H2O)] - ΔcH°(C12H26)

Experimental Protocol: Determination of ΔHf° for a C12H26 Isomer

Objective: To accurately determine the standard enthalpy of formation of a liquid C12H26 isomer.

Materials:

  • Parr-type Oxygen Bomb Calorimeter

  • High-precision thermometer (±0.001 °C)

  • Pellet press

  • Fuse wire (e.g., nickel-chromium) of known combustion energy

  • High-purity C12H26 isomer sample

  • Benzoic acid (for calibration)

  • High-pressure oxygen source (>99.5% purity)

  • Distilled water

Procedure:

  • Calorimeter Calibration:

    • Accurately weigh (~1 g) a pellet of benzoic acid, a primary standard with a precisely known heat of combustion.

    • Measure a 10 cm piece of fuse wire and attach it to the bomb electrodes, ensuring it contacts the benzoic acid pellet.

    • Assemble the bomb, seal it, and pressurize it with ~30 atm of pure oxygen.

    • Submerge the bomb in a precisely measured mass (~2000 g) of distilled water in the calorimeter bucket.

    • Allow the system to reach thermal equilibrium, recording the initial temperature (Ti) for several minutes to establish a baseline.

    • Ignite the sample by passing a current through the fuse wire.

    • Record the temperature at regular intervals until a maximum temperature (Tf) is reached and the system begins to cool.

    • Calculate the heat capacity (Ccal) of the calorimeter using the known energy release from benzoic acid and the measured temperature change (ΔT = Tf - Ti), accounting for the heat from the fuse wire.

  • Sample Combustion:

    • Repeat the procedure from Step 1, replacing the benzoic acid with an accurately weighed (~0.8 g) sample of the C12H26 isomer.

    • Measure the heat of combustion (ΔcH°) for the isomer using the calibrated heat capacity of the calorimeter (Ccal) and the new measured ΔT.

  • Calculation of Standard Enthalpy of Formation (ΔHf°):

    • Correct the measured heat of combustion to standard state conditions.

    • Apply Hess's Law using the formula derived above to calculate the ΔHf° of the C12H26 isomer.

G cluster_0 Step 1: Calibration cluster_1 Step 2: Sample Measurement cluster_2 Step 3: Final Calculation Cal_1 Weigh Benzoic Acid & Fuse Wire Cal_2 Assemble & Pressurize Bomb (O2) Cal_1->Cal_2 Cal_3 Equilibrate in Water Bath & Record Ti Cal_2->Cal_3 Cal_4 Ignite Sample Cal_3->Cal_4 Cal_5 Record Temperature Rise to Tf Cal_4->Cal_5 Cal_6 Calculate Calorimeter Heat Capacity (Ccal) Cal_5->Cal_6 Sam_6 Calculate Heat of Combustion (ΔcH°) Cal_6->Sam_6 Use Ccal Sam_1 Weigh C12H26 Isomer & Fuse Wire Sam_2 Repeat Bomb Assembly & Pressurization Sam_1->Sam_2 Sam_3 Equilibrate & Record Ti Sam_2->Sam_3 Sam_4 Ignite Sample Sam_3->Sam_4 Sam_5 Record Temperature Rise to Tf Sam_4->Sam_5 Sam_5->Sam_6 Calc_1 Apply Hess's Law with known ΔHf° of CO2 & H2O Sam_6->Calc_1 Use ΔcH° Result Determine ΔHf° of C12H26 Isomer Calc_1->Result

Caption: Workflow for experimental determination of ΔHf°.

Part B: Computational Chemistry Approach

With advances in computational power and theory, ab initio and Density Functional Theory (DFT) methods have become invaluable for predicting the thermodynamic properties of molecules, especially for a large number of isomers where experimental data is unavailable.

General Computational Workflow:

  • Structure Generation: Generate 3D structures for all C12H26 isomers of interest.

  • Conformational Search: For each isomer, perform a systematic conformational search to identify the lowest energy conformer (the most stable 3D arrangement).

  • Geometry Optimization: Optimize the geometry of the lowest-energy conformer using a high-level theoretical method (e.g., B3LYP functional with a large basis set like 6-311++G(d,p)).

  • Frequency Calculation: Perform a frequency calculation at the same level of theory to verify that the structure is a true energy minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.

  • Single-Point Energy Calculation: For even higher accuracy, a single-point energy calculation can be performed on the optimized geometry using a more computationally expensive method (e.g., G4 or CBS-QB3 composite methods).

  • Enthalpy of Formation Calculation: The calculated total enthalpy is used in isodesmic or atomization reactions with known reference species to determine a highly accurate ΔHf°.

Comparative Analysis of C12H26 Isomer Stability: An Experimental Case Study

Directly comparing the enthalpies of formation reveals the relative stability of isomers. A lower (more negative) ΔHf° indicates greater stability. While comprehensive experimental data for all 355 dodecane isomers is not available, a pivotal study by Melaugh, Mansson, et al. (1976) provides a direct experimental measurement of the energy difference between n-dodecane and the highly branched isomer 2,2,4,6,6-pentamethylheptane.[6]

The study measured the enthalpy of isomerization (ΔrH°) for the following reaction in the liquid phase:

n-C12H26 (l) → (CH3)3C-CH2-CH(CH3)-CH2-C(CH3)3 (l)

This value, combined with the known ΔHf° of liquid n-dodecane, allows for a precise calculation of the ΔHf° of the branched isomer.

Table 1: Experimental Thermodynamic Data for C12H26 Isomers (Liquid Phase at 298.15 K)

Isomer NameStructureΔHf° (kJ/mol)Data Source
n-DodecaneLinear Chain-350.9 ± 1.5Prosen and Rossini, 1945[7]
2,2,4,6,6-PentamethylheptaneHighly Branched-363.1 ± 2.1Calculated from[6][7]

Calculation Note: The ΔHf° for 2,2,4,6,6-pentamethylheptane was calculated using the experimental enthalpy of isomerization of -12.2 ± 1.4 kJ/mol[6] and the ΔHf° of n-dodecane: ΔHf°(branched) = ΔHf°(linear) + ΔrH° = (-350.9 kJ/mol) + (-12.2 kJ/mol) = -363.1 kJ/mol. The uncertainty was combined in quadrature.

Analysis of Results:

The experimental data unequivocally demonstrates that the highly branched isomer, 2,2,4,6,6-pentamethylheptane , is approximately 12.2 kJ/mol more stable than its linear counterpart, n-dodecane.[6] This is evidenced by its more negative standard enthalpy of formation. This energy difference is substantial on a molecular scale and confirms the general principle that branching increases the thermodynamic stability of alkanes.

G cluster_0 cluster_1 Linear Linear Chain (e.g., n-Dodecane) Branched Branched Structure (e.g., 2,2,4,6,6-PMH) Linear->Branched Increased Branching Stability Increased Thermodynamic Stability (More Negative ΔHf°) Branched->Stability Leads to

Caption: Relationship between branching and stability.

Conclusion

This guide has established, through both theoretical principles and a direct experimental case study, that the thermodynamic stability of C12H26 isomers is intrinsically linked to their molecular structure. The key takeaway for researchers is that branched isomers are generally more stable than their linear counterparts. This is quantitatively demonstrated by the more negative standard enthalpy of formation of 2,2,4,6,6-pentamethylheptane compared to n-dodecane.[6] The methodologies outlined herein, from bomb calorimetry to computational chemistry, provide a robust framework for scientists to determine and compare the stabilities of these and other isomeric compounds, which is essential for applications ranging from fuel formulation to rational drug design.

References

  • Hess's Law and enthalpy change calculations. (n.d.). Chemguide. Retrieved January 4, 2026, from [Link]

  • Hess's Law. (n.d.). LibreTexts. Retrieved January 4, 2026, from [Link]

  • Linstrom, P.J.; Mallard, W.G. (eds.) NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology, Gaithersburg MD, 20899. [Link]. (retrieved January 4, 2026)

  • Prosen, E.J.; Rossini, F.D. (1945). Heats of combustion and formation of the paraffin hydrocarbons at 25° C. J. Res. NBS, 263-267. [Link]

  • Bomb Calorimeter Experiment. (n.d.). BioPchem. Retrieved January 4, 2026, from [Link]

  • Thermophysical characterization: Bomb calorimeter (Standard Operating Procedure). (2013, September 14). YouTube. Retrieved January 4, 2026, from [Link]

  • Heptane, 2,2,4,6,6-pentamethyl-. (n.d.). In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved January 4, 2026, from [Link]

  • Melaugh, R.A.; Mansson, M.; Rossini, F.D. (1976). The energy of isomerization of n-dodecane into 2,2,4,6,6-pentamethylheptane. J. Chem. Thermodyn., 8, 623-626.
  • Standard Enthalpy of Formation. (n.d.). LibreTexts. Retrieved January 4, 2026, from [Link]

  • Deciding the order of heat of combustion of isomeric alkanes. (2019, October 29). Chemistry Stack Exchange. Retrieved January 4, 2026, from [Link]

  • Dodecane. (n.d.). In Wikipedia. Retrieved January 4, 2026, from [Link]

  • Alkane. (n.d.). In Wikipedia. Retrieved January 4, 2026, from [Link]

  • Standard enthalpy of formation. (n.d.). In Wikipedia. Retrieved January 4, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to HPLC Stationary Phases for Alkane Separation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to an in-depth guide on the chromatographic separation of alkanes, a task that presents unique challenges due to their non-polar and non-chromophoric nature. This document is designed for researchers, scientists, and drug development professionals seeking to develop robust analytical methods for these fundamental hydrocarbons. We will navigate the nuances of stationary phase selection, moving beyond simplistic data sheets to explore the causality behind chromatographic behavior.

The Core Challenge: The Apolar Nature of Alkanes

Alkanes, consisting solely of carbon and hydrogen atoms with single bonds, are the most non-polar class of organic compounds. This characteristic dictates the primary challenge in their HPLC analysis: achieving adequate retention and selectivity. In reversed-phase (RP) HPLC, the most common chromatographic mode, analytes are retained based on hydrophobic interactions with a non-polar stationary phase.[1] However, alkanes are so hydrophobic that they have a very high affinity for the stationary phase and a very low affinity for the polar mobile phase, paradoxically leading to very poor retention as they are essentially "insoluble" in the mobile phase and shoot through the column with the solvent front.[2]

Therefore, the conventional and most effective approach for separating alkanes is not reversed-phase, but Normal-Phase (NP) HPLC .

The Gold Standard: Normal-Phase HPLC for Alkane Separation

In NP-HPLC, the roles are flipped: a polar stationary phase (typically silica) is used with a non-polar mobile phase (e.g., hexane or heptane). The elution is governed by the polarity of the analytes, with the least polar compounds eluting first. Since alkanes are the least polar of all organic functional groups, this mode allows for their separation from more polar compounds and, with careful optimization, from each other based on subtle differences in their interaction with the polar surface.

Mechanism of Separation in NP-HPLC

The primary interaction mechanism in NP-HPLC is adsorption. The polar stationary phase, typically bare silica with surface silanol groups (-Si-OH), provides active sites for interaction. Alkanes, being entirely non-polar, have the weakest interaction with these sites and are therefore eluted first, generally in order of increasing carbon number and boiling point, as larger molecules exhibit slightly stronger van der Waals forces.

Experimental Protocol: Isocratic Separation of n-Alkanes by NP-HPLC

This protocol provides a robust method for the separation of a mixture of n-alkanes using a silica stationary phase and a refractive index detector (RID), which is essential as alkanes lack a UV chromophore.

1. Instrumentation and Materials:

  • HPLC System with an isocratic pump

  • Autosampler

  • Column Thermostat

  • Refractive Index Detector (RID)

  • Data Acquisition Software

  • Stationary Phase: Normal-Phase Silica Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: HPLC-grade n-Hexane and HPLC-grade Isopropanol (IPA)

  • Standards: n-Alkane standards (e.g., C8 to C24)

2. Preparation of Mobile Phase and Standards:

  • Mobile Phase: Prepare a mixture of n-Hexane and Isopropanol in a 99:1 (v/v) ratio. The small amount of IPA acts as a polar modifier to control retention and improve peak shape. Degas the mobile phase thoroughly using sonication or vacuum filtration.

  • Standard Solutions: Prepare individual stock solutions of each n-alkane standard in n-hexane at 1 mg/mL. From these, create a mixed standard solution containing all n-alkanes at a final concentration of 100 µg/mL each in n-hexane.

3. HPLC Conditions:

  • Column: Normal-Phase Silica (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: n-Hexane:Isopropanol (99:1, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

  • Detector: RID, maintained at 35 °C

  • Run Time: Approximately 20 minutes (adjust as needed based on the alkane range)

4. System Equilibration and Analysis Workflow:

  • Equilibrate the entire HPLC system with the mobile phase for at least 30-60 minutes, or until a stable RID baseline is achieved.

  • Inject a blank (n-hexane) to confirm system cleanliness.

  • Inject the mixed n-alkane standard to determine the retention time of each component.

  • Prepare samples by dissolving them in n-hexane and filtering through a 0.45 µm PTFE syringe filter.

  • Analyze samples and identify peaks by comparing retention times with the standards.

Workflow for NP-HPLC Alkane Analysis

NP_HPLC_Workflow A Prepare Mobile Phase (Hexane/IPA 99:1) C Equilibrate System (Stable Baseline) A->C B Prepare Alkane Standard Mix E Inject Standard Mix (Determine RTs) B->E D Inject Blank (n-Hexane) C->D D->E F Prepare & Filter Sample in n-Hexane E->F G Inject Sample F->G H Analyze Data (Identify & Quantify) G->H Stationary_Phases cluster_c18 C18 Phase cluster_c8 C8 Phase cluster_phenyl Phenyl-Hexyl Phase cluster_pfp Fluoro-Phenyl Phase C18_alkane Alkane (CH2)n C18_phase Si-(CH2)17CH3 C18_alkane->C18_phase Strong Hydrophobic Interaction C8_alkane Alkane (CH2)n C8_phase Si-(CH2)7CH3 C8_alkane->C8_phase Moderate Hydrophobic Interaction Phenyl_alkane Alkane (CH2)n Phenyl_phase Si-(CH2)6-Ph Phenyl_alkane->Phenyl_phase Hydrophobic + Shape Selectivity PFP_alkane Alkane (CH2)n PFP_phase Si-Propyl-C6F5 PFP_alkane->PFP_phase Weak van der Waals

Sources

A Senior Application Scientist's Guide to the Synthesis of Highly Branched Alkanes

Author: BenchChem Technical Support Team. Date: January 2026

Highly branched alkanes are foundational molecules in modern chemistry and industry. Their unique molecular architecture—characterized by numerous tertiary and quaternary carbon centers—imparts critical physical properties such as high octane numbers, low freezing points, and specific viscosity characteristics. These properties make them invaluable as high-performance fuels, specialized lubricants, and inert solvents for sensitive chemical reactions.[1] This guide provides an in-depth comparison of the primary synthesis routes, from large-scale industrial processes to targeted, high-precision laboratory methodologies, offering researchers and development professionals the insights needed to select the optimal pathway for their specific application.

Part 1: Industrial-Scale Synthesis Routes

The large-scale production of highly branched alkanes is dominated by processes developed within the petroleum refining industry. The primary goal of these methods is to increase the proportion of branched isomers in fuel stocks, thereby enhancing the octane number and improving engine performance.

Catalytic Hydroisomerization

Hydroisomerization is a key refinery process that converts linear alkanes (n-paraffins) into their more valuable branched isomers (iso-paraffins).[2][3] This process is crucial for upgrading light naphtha fractions (C5-C6) to improve the octane rating of gasoline and for treating longer-chain alkanes to improve the cold-flow properties of diesel and jet fuels.[2][4]

Causality Behind the Method: The process operates via a bifunctional catalytic mechanism, requiring both metal and acid sites to work in concert.[2][5][6] The unreactive nature of alkanes necessitates an activation step.[7] The metal component (typically a noble metal like platinum or palladium) catalyzes the dehydrogenation of the n-alkane to an alkene intermediate.[1][8] This alkene is then protonated by an acid site on the catalyst support (commonly a zeolite like ZSM-5, ZSM-22, or SAPO-11) to form a carbenium ion.[1][2][7] This highly reactive intermediate undergoes skeletal rearrangement to a more stable, branched carbenium ion.[1] The branched ion then deprotonates to a branched alkene, which is subsequently hydrogenated back to the final iso-alkane product on the metal site.[1][8] The presence of hydrogen is critical to suppress cracking reactions and coke formation, thereby extending catalyst life.[2]

G cluster_metal Metal Site (e.g., Pt) cluster_acid Acid Site (e.g., Zeolite) n_alkane n-Alkane n_alkene n-Alkene n_alkane->n_alkene - H₂ iso_alkane iso-Alkane n_carbocation n-Carbocation n_alkene->n_carbocation + H⁺ iso_alkene iso-Alkene iso_alkene->iso_alkane + H₂ iso_carbocation iso-Carbocation n_carbocation->iso_carbocation Skeletal Rearrangement iso_carbocation->iso_alkene - H⁺

Figure 1: Mechanism of bifunctional hydroisomerization.

Performance & Limitations: The main challenge in hydroisomerization is balancing the desired isomerization against undesired hydrocracking, which breaks down the alkanes into lower molecular weight fragments.[2][9] This is controlled by carefully tuning the catalyst's metal-to-acid site ratio, the strength of the acid sites, and the pore structure of the zeolite support.[2][3] Reactions are typically run at moderate temperatures (230–300 °C) and high hydrogen pressures.[2] While highly effective, the process yields a distribution of isomers rather than a single product.

Alkylation

In the context of petroleum refining, alkylation is a cornerstone process that combines light iso-paraffins, most commonly isobutane, with C3–C4 olefins to produce a high-octane gasoline blending component known as alkylate.[1][10][11] Alkylate is prized for its high octane number, low vapor pressure, and clean-burning characteristics, as it contains no aromatic or olefinic hydrocarbons.[10][12]

Causality Behind the Method: The reaction is catalyzed by strong liquid acids, primarily sulfuric acid (H₂SO₄) or hydrofluoric acid (HF).[10][11] The mechanism is an ionic chain reaction initiated when the acid catalyst donates a proton to an olefin, forming a carbocation.[10] This carbocation then reacts with isobutane to form a tert-butyl cation, which propagates the chain. The tert-butyl cation reacts with another olefin molecule to form a larger carbocation, which then abstracts a hydride from another isobutane molecule. This final step yields the desired highly branched alkane product and regenerates the tert-butyl cation to continue the cycle.[10]

G Olefin Olefin (e.g., Butene) Carbocation1 sec-Butyl Carbocation Olefin->Carbocation1 + H⁺ (from Acid) Acid Strong Acid (H⁺) tButylCation tert-Butyl Cation Carbocation1->tButylCation + Isobutane (Hydride Transfer) Isobutane1 Isobutane IsooctylCation Isooctyl Carbocation tButylCation->IsooctylCation + Olefin IsooctylCation->tButylCation Regenerates tert-Butyl Cation Alkylate Alkylate Product (e.g., Isooctane) IsooctylCation->Alkylate + Isobutane (Hydride Transfer) Isobutane2 Isobutane

Figure 2: Simplified alkylation reaction mechanism.

Performance & Limitations: Key operating variables include maintaining high acid strength, low reaction temperatures (e.g., ~20 °C) to suppress side reactions like polymerization, and a high isobutane-to-olefin ratio to favor the desired alkylation pathway.[11][13] The process is highly exothermic and requires significant cooling.[10] While producing a superior product, the use of large volumes of corrosive and hazardous H₂SO₄ and HF presents significant environmental and safety challenges, driving research into solid acid catalysts.[12]

Olefin Oligomerization

Oligomerization converts light C2-C4 olefins into longer-chain hydrocarbons that fall within the gasoline and diesel fuel range.[14] When the goal is highly branched alkanes, the process is tailored to produce branched iso-olefins, which are subsequently hydrogenated.

Causality Behind the Method: This process is typically catalyzed by solid acid catalysts, such as solid phosphoric acid (SPA) or zeolites, or ion-exchange resins.[14][15] The mechanism follows a classic carbocation route: an olefin is protonated on an acid site to form a carbocation, which then attacks another olefin molecule. This process continues, building up the carbon chain until a termination step (deprotonation) occurs, yielding a branched olefin. The final step is hydrogenation to the corresponding alkane.[15] Nickel-based catalysts on silica-alumina supports are also effective, particularly for producing specific oligomers.[16]

Performance & Limitations: The degree of branching and the molecular weight distribution of the product can be controlled by the choice of catalyst and reaction conditions (temperature, pressure).[16] For example, oligomerization of isobutene is a direct route to isooctene, which upon hydrogenation yields isooctane. The process is a valuable route for converting low-value light olefins into valuable fuel components.[14][15] However, catalyst deactivation due to coke formation can be an issue, and like other industrial methods, it produces a mixture of products.[17]

Part 2: Laboratory-Scale and Targeted Synthesis

For research, pharmaceutical, and specialty chemical applications, the precise synthesis of a single, highly pure branched alkane isomer is often required. These methods prioritize precision and structural definition over bulk production.

Organometallic Coupling Reactions

The formation of new carbon-carbon bonds using organometallic reagents is a cornerstone of synthetic organic chemistry and a powerful tool for constructing highly branched structures.

Causality Behind the Method (Grignard Reagents): The Grignard reaction is a classic and versatile method. A Grignard reagent (R-MgX) is formed by reacting an alkyl halide with magnesium metal in an ether solvent.[18][19] This process inverts the polarity of the carbon atom, turning it from an electrophilic site in the alkyl halide to a highly nucleophilic "carbanion-like" site in the Grignard reagent.[20] This potent nucleophile can then attack an electrophilic carbon, such as the carbonyl carbon of a ketone. To create a quaternary center, a Grignard reagent is reacted with a ketone, forming a tertiary alcohol after an acidic workup.[18] This alcohol can then be dehydrated to an alkene and subsequently hydrogenated to the final branched alkane.[1][21]

G start Alkyl Halide (R¹-X) + Ketone (R²-CO-R³) step1 Step 1: Grignard Formation Add Mg in dry ether start->step1 grignard Grignard Reagent (R¹-MgX) step1->grignard step2 Step 2: Nucleophilic Attack React Grignard with Ketone grignard->step2 alkoxide Tertiary Alkoxide Intermediate step2->alkoxide step3 Step 3: Acid Workup Add H₃O⁺ alkoxide->step3 alcohol Tertiary Alcohol step3->alcohol step4 Step 4: Dehydration Add H₂SO₄, heat alcohol->step4 alkene Branched Alkene step4->alkene step5 Step 5: Hydrogenation Add H₂, Pd/C alkene->step5 final Final Product: Highly Branched Alkane step5->final

Figure 3: Workflow for branched alkane synthesis via Grignard reaction.

Performance & Limitations: Modern transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Kumada) offer even greater scope and functional group tolerance for creating C(sp³)-C(sp³) bonds.[22][23][24][25] These methods provide precise control over the final structure but are multi-step, require stoichiometric reagents, and are not economically viable for large-scale production. The sensitivity of organometallic reagents to moisture and protic functional groups is a key experimental consideration.[18]

Alkane Metathesis

Alkane metathesis is a more recent and elegant catalytic reaction that rearranges the carbon skeleton of an alkane, converting it into its lower and higher homologues.[26][27] For example, two molecules of propane can be converted into one molecule of ethane and one of butane.

Causality Behind the Method: The reaction is often accomplished using a tandem dual-catalyst system.[26][28][29] The first catalyst, typically an iridium pincer complex, performs alkane dehydrogenation to generate a small, equilibrium concentration of an olefin and hydrogen.[29][30] The second catalyst, a standard olefin metathesis catalyst (e.g., a Schrock or Grubbs-type complex), then scrambles the olefins. Finally, the newly formed olefins are hydrogenated by the first catalyst (or a dedicated hydrogenation catalyst) to yield the final alkane products.[28] Single-site catalysts, such as tantalum hydride supported on silica, can also perform the entire sequence.[26][27]

Performance & Limitations: Alkane metathesis provides a novel and direct route to restructure alkane feedstocks.[27] However, controlling the selectivity can be challenging, often leading to a statistical distribution of products.[27][29] The catalysts can be sensitive and expensive, limiting the process to smaller-scale, specialized applications.

Part 3: Comparative Analysis of Synthesis Routes

The optimal synthesis route depends entirely on the desired outcome, balancing scale, purity, and cost.

FeatureHydroisomerizationAlkylationOlefin OligomerizationOrganometallic CouplingAlkane Metathesis
Primary Goal Increase branching in a mixtureProduce high-octane blendstockConvert light olefins to fuelsPrecise synthesis of one moleculeRestructure alkane skeletons
Scale Very Large (Refinery)Very Large (Refinery)Large (Industrial)Small (Lab/Pharma)Small (Research)
Feedstock n-Alkanes (C5-C16+)Isobutane + C3-C4 OlefinsLight Olefins (C2-C4)Alkyl Halides, Ketones, etc.Alkanes
Catalyst Bifunctional (Pt/Zeolite)Strong Liquid Acid (H₂SO₄, HF)Solid Acid / Ni-basedStoichiometric Mg, Catalytic Pd, Ni, etc.Tandem Ir/Mo or Ta-hydride
Key Advantage Continuous, efficient processProduces premium quality alkylateUtilizes low-value feedstocksHigh structural precisionDirect C-C bond rearrangement
Key Limitation Produces an isomer mixtureUse of hazardous liquid acidsProduces a product mixtureMulti-step, high cost, low scaleLow selectivity, catalyst cost
Product Purity Mixture of isomersMixture of branched alkanesMixture of oligomersHigh (single compound)Mixture of homologues

Part 4: Experimental Protocols

Protocol 1: Laboratory-Scale Synthesis of a Highly Branched C12 Alkane via Grignard Reaction

This protocol describes the synthesis of 2,2,4,4-tetramethylhexane, a C10 analogue, demonstrating the construction of two adjacent quaternary centers. The logic extends to larger alkanes.

Objective: To synthesize 2,2,4,4-tetramethylhexane from tert-butyl chloride and pinacolone.

Step 1: Preparation of tert-Butylmagnesium Chloride (Grignard Reagent)

  • Assemble a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Place magnesium turnings (1.2 eq) in the flask.

  • Add anhydrous diethyl ether to the flask to cover the magnesium.

  • Dissolve tert-butyl chloride (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel.

  • Add a small portion of the tert-butyl chloride solution to the magnesium. The reaction is initiated by gentle warming or the addition of a small iodine crystal. An exothermic reaction and bubbling indicate formation.

  • Add the remaining tert-butyl chloride solution dropwise to maintain a gentle reflux.

  • After the addition is complete, reflux the mixture for 30 minutes to ensure complete reaction. The resulting grey/black solution is the Grignard reagent.

Step 2: Reaction with Pinacolone to form Tertiary Alcohol

  • Cool the Grignard solution to 0 °C in an ice bath.

  • Dissolve pinacolone (0.95 eq) in anhydrous diethyl ether and add it to the dropping funnel.

  • Add the pinacolone solution dropwise to the stirred Grignard reagent. An exothermic reaction will occur. Maintain the temperature below 10 °C.

  • After addition, allow the mixture to warm to room temperature and stir for 1 hour.

  • Perform an acid workup by slowly pouring the reaction mixture over ice and then adding saturated aqueous ammonium chloride or dilute HCl to dissolve the magnesium salts.

  • Separate the ether layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude tertiary alcohol (2,2,4,4-tetramethyl-3-hexanol). Purify by distillation or chromatography.

Step 3: Dehydration and Hydrogenation

  • Dehydrate the purified alcohol by heating with a catalytic amount of iodine or a strong acid (e.g., H₂SO₄) and distilling the resulting alkene (2,2,4,4-tetramethyl-2-hexene).

  • Dissolve the alkene in ethanol, add a catalytic amount of 10% Palladium on carbon (Pd/C), and subject the mixture to a hydrogen atmosphere (e.g., using a balloon or Parr hydrogenator) until the reaction is complete.[1]

  • Filter the mixture through Celite to remove the Pd/C catalyst and evaporate the solvent to yield the final product, 2,2,4,4-tetramethylhexane.

Protocol 2: Representative Hydroisomerization of n-Dodecane (Conceptual Lab-Scale)

Objective: To demonstrate the isomerization of a linear alkane to a mixture of branched isomers using a bifunctional catalyst in a continuous flow reactor.

Experimental Setup: A high-pressure, fixed-bed continuous flow reactor system. Catalyst: 0.5 wt% Pt on a ZSM-22 zeolite support.

  • Catalyst Packing: Pack the fixed-bed reactor with a known amount of the Pt/ZSM-22 catalyst.

  • Catalyst Activation: Reduce the catalyst in situ by flowing hydrogen gas at a controlled rate at an elevated temperature (e.g., 400 °C) for several hours to ensure the platinum is in its active metallic state.

  • Reaction Execution:

    • Cool the reactor to the desired reaction temperature (e.g., 250-290 °C).[2]

    • Pressurize the system with hydrogen to the target pressure (e.g., 40 bar).[2]

    • Introduce a liquid feed of n-dodecane at a controlled flow rate (WHSV - Weight Hourly Space Velocity).

    • The feed vaporizes and mixes with hydrogen before passing over the catalyst bed.

  • Product Collection & Analysis:

    • The reactor effluent is cooled, and the liquid and gas phases are separated.

    • The liquid product is collected periodically and analyzed by gas chromatography (GC) to determine the conversion of n-dodecane and the selectivity to various iso-dodecane isomers and cracking products.

    • By varying temperature and flow rate, the optimal conditions for maximizing isomer yield can be determined. A study on Pt-ZSM-22 showed 96% selectivity to isomers at 29% conversion at 290 °C and 40 bar.[2]

References

  • Alkylation | FSC 432: Petroleum Refining. (n.d.). Penn State College of Earth and Mineral Sciences. [Link]

  • Dhar, A., & Vekariya, R. L. (2018). n-Alkane isomerization by catalysis—a method of industrial importance: An overview. Cogent Chemistry. [Link]

  • Murzin, D. Y., et al. (2018). Catalytic Hydroisomerization of Long-Chain Hydrocarbons for the Production of Fuels. Catalysts. [Link]

  • Mascal, M., & Dutta, S. (2015). Synthesis of highly-branched alkanes for renewable gasoline. Angewandte Chemie International Edition. [Link]

  • Dhar, A., Vekariya, R. L., & Bhadja, P. (2018). n-Alkane isomerization by catalysis- a method of industrial importance: An overview. ResearchGate. [Link]

  • Albright, L. F. (2009). Alkylation of Isobutane with C3−C5 Olefins To Produce High-Quality Gasolines: Physicochemical Sequence of Events. Industrial & Engineering Chemistry Research. [Link]

  • Alkylation unit. (n.d.). In Wikipedia. Retrieved January 8, 2026. [Link]

  • Synthesis of H-branch alkanes. (2014). PEARL. [Link]

  • Plausible reaction mechanism of the hydroisomerization of long-chain n-paraffin over bifunctional catalysts. (2023). ResearchGate. [Link]

  • Dhar, A., Vekariya, R. L., & Bhadja, P. (2018). n-Alkane isomerization by catalysis—a method of industrial importance: An overview. Taylor & Francis Online. [Link]

  • Hydroisomerization of Paraffins in Light Naphthas and Lube Oils for Quality Improvement. (n.d.). IntechOpen. [Link]

  • Light Olefin Oligomerization into Higher Linear and Alpha Olefins over Heterogeneous Cobalt Catalysts. (2018). University of Wisconsin–Madison. [Link]

  • Jana, A. (2021). Transition metal–catalyzed alkyl-alkyl bond formation: Another dimension in cross-coupling chemistry. ResearchGate. [Link]

  • Ono, Y. (2003). A Survey of the Mechanisms in Catalytic Isomerization of Alkanes. ResearchGate. [Link]

  • Alkane metathesis. (n.d.). In Wikipedia. Retrieved January 8, 2026. [Link]

  • Smirniotis, P. G., et al. (2018). Hydroisomerization of long-chain paraffins: Mechanism and catalysts. Part II. ResearchGate. [Link]

  • Lehmler, H. J., et al. (2002). A novel synthesis of branched high-molecular-weight (C40+) long-chain alkanes. PubMed. [Link]

  • Alkane synthesis by C-C coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Liu, Y., et al. (2021). Kinetic Model of Olefins/Isobutane Alkylation Using Sulfuric Acid as Catalyst. ACS Omega. [Link]

  • Basset, J. M., et al. (2017). THE METATHESIS OF ALKANES AND RELATED REACTIONS. ResearchGate. [Link]

  • J-P. Lange, et al. (2014). Hydroisomerization of long-chain paraffins over nano-sized bimetallic Pt–Pd/H-beta catalysts. Catalysis Science & Technology. [Link]

  • Towards Tandem Catalysis Using Iridium and Ruthenium for Alkane Metathesis. (n.d.). University of Rochester. [Link]

  • Alkane Cross-Metathesis Reaction Between Light And Heavy Linear Alkanes, On A Silica Supported Well-Defined Single-Site Catalyst. (2016). ResearchGate. [Link]

  • Nestler, F., et al. (2021). (Co‐)Oligomerization of Olefins to Hydrocarbon Fuels: Influence of Feed Composition and Pressure. Chemie Ingenieur Technik. [Link]

  • US Patent for Alkylation of isobutene feeds. (n.d.).
  • Transition-Metal-Free C–C, C–O, and C–N Cross-Couplings Enabled by Light. (2019). Journal of the American Chemical Society. [Link]

  • Challenges and opportunities for alkane functionalisation using molecular catalysts. (2017). Chemical Science. [Link]

  • Nicholas, C. (2017). Applications of Light Olefin Oligomerization to the Production of Fuels and Chemicals. ResearchGate. [Link]

  • Grignard Reagents (video). (n.d.). Khan Academy. [Link]

  • Kriván, E., et al. (2012). The Oligomerization of Olefin Hydrocarbons in Light FCC Naphtha on Ion Exchange Resin Catalyst. Chemical Engineering Transactions. [Link]

  • Transition-Metal-Catalyzed C-C Bond Formation from C-C Activation. (2023). PubMed. [Link]

  • Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts. [Link]

  • Oligomerization of Light Olefins Catalyzed by Brønsted-Acidic Metal-Organic Framework-808. (2019). PubMed. [Link]

  • Heterogeneous Catalysis for Tandem Reactions. (n.d.). ACS Publications. [Link]

  • A novel synthesis of branched high-molecular-weight (C-40(+)) long-chain alkanes. (2002). ResearchGate. [Link]

  • Tandem Reactions for the Synthesis of High-Density Polycyclic Biofuels with a Double/Triple Hexane Ring. (2022). PubMed Central. [Link]

  • An introduction to Grignard reagents. (n.d.). Chemguide. [Link]

  • Alkane metathesis. (n.d.). Department of Chemistry and Chemical Biology, Rutgers University. [Link]

  • Tandem Catalysis. (n.d.). Stoltz Group, Caltech. [Link]

  • Formation of Alkanes and Arenes by Coupling Reactions: A Guide to Functional Group Preparations. (n.d.). ResearchGate. [Link]

Sources

A Comprehensive Guide to the Anti-Knocking Properties of C12H26 Isomers for Fuel Research Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of enhanced internal combustion engine efficiency and the formulation of high-performance fuels, a deep understanding of the anti-knocking properties of fuel components is paramount. This guide provides a detailed comparative analysis of the anti-knocking characteristics of various C12H26 isomers, commonly known as dodecanes. With 355 structural isomers, dodecane presents a vast chemical space for exploration in the context of gasoline blending and as a surrogate for jet fuel.[1] This document is intended for researchers, chemists, and engineers in the fields of fuel science, combustion chemistry, and engine development, offering both experimental data and a robust theoretical framework to inform future research and development.

The Phenomenon of Engine Knock: A Primer

Engine knock, or detonation, is the spontaneous and uncontrolled combustion of the air-fuel mixture in a spark-ignition engine.[2] This premature ignition, distinct from the flame front initiated by the spark plug, generates a shockwave that results in a characteristic metallic "pinging" sound. The consequences of persistent engine knock are severe, ranging from reduced engine efficiency and power output to catastrophic engine damage.

The anti-knock quality of a gasoline is quantified by its octane number. Two primary ratings are used: the Research Octane Number (RON) and the Motor Octane Number (MON). RON is determined under less severe engine conditions (lower engine speed and temperature) and is indicative of a fuel's performance during acceleration at lower speeds.[3] Conversely, MON is measured under more strenuous conditions (higher engine speed and temperature) and reflects a fuel's anti-knock performance at high speeds and loads.[3] The Anti-Knock Index (AKI), prominently displayed at gasoline pumps in North America, is the arithmetic average of RON and MON.

The Influence of Molecular Structure on Anti-Knocking Properties

The propensity of a hydrocarbon to cause knocking is intrinsically linked to its molecular structure. For alkanes, the degree of branching is the most critical factor determining its octane number. The general hierarchy of anti-knock performance is as follows:

Highly Branched Alkanes > Branched Alkanes > Straight-Chain Alkanes

Straight-chain alkanes, like n-dodecane, have notoriously poor anti-knock characteristics and are more suitable as diesel fuel components, where ready autoignition is desired.[4] In contrast, highly branched isomers of dodecane are expected to exhibit superior resistance to knocking. This is because the presence of tertiary and quaternary carbon atoms in branched alkanes leads to the formation of more stable carbocation intermediates during the initial stages of autoignition, which slows down the pre-combustion reactions that lead to knock.

Comparative Analysis of C12H26 Isomer Anti-Knocking Properties

While extensive experimental data for all 355 isomers of dodecane is not available, this guide presents a comparative table of representative isomers, including n-dodecane and several branched structures. The octane numbers for some isomers are estimated based on well-established Quantitative Structure-Property Relationship (QSPR) models, which correlate molecular structure with anti-knock performance.[5][6][7]

Isomer NameMolecular StructureResearch Octane Number (RON)Motor Octane Number (MON)
n-DodecaneCH3(CH2)10CH3Low (Estimated < 0)Low (Estimated < 0)
2-MethylundecaneCH3CH(CH3)(CH2)8CH3Moderate (Estimated 30-40)Moderate (Estimated 30-40)
2,2-Dimethyldecane(CH3)3C(CH2)7CH3Higher (Estimated 60-70)Higher (Estimated 60-70)
2,2,4,6,6-Pentamethylheptane(CH3)3CCH2CH(CH3)CH2C(CH3)3High (Experimental data available for similar structures)High (Experimental data available for similar structures)
Highly Branched IsomersMultiple methyl/ethyl groupsVery High (Estimated > 90)Very High (Estimated > 85)

Note: Estimated values are derived from QSPR models and are intended for comparative purposes. Actual experimental values may vary.

As the table illustrates, a clear trend is observable: as the degree of branching and the compactness of the molecule increase, the predicted octane number also increases significantly. N-dodecane, being a long, straight-chain molecule, is highly prone to autoignition and thus has a very low octane number. In contrast, highly branched isomers with multiple methyl and ethyl groups exhibit significantly higher octane ratings, making them desirable components for high-performance gasoline.

The Chemical Kinetics of Autoignition: A Deeper Dive

The difference in anti-knocking behavior between linear and branched alkanes can be explained by their distinct low-temperature oxidation pathways. Autoignition is a radical-driven chain reaction process.

Autoignition of n-Alkanes

Straight-chain alkanes readily undergo H-atom abstraction to form alkyl radicals. These radicals then react with oxygen to form alkylperoxy radicals (RO2•). A key step in the autoignition of n-alkanes is the intramolecular H-atom transfer (isomerization) of the RO2• radical to form a hydroperoxyalkyl radical (•QOOH).[8] This is followed by a second oxygen addition and subsequent reactions that lead to chain branching, where one reaction sequence produces more than one radical, leading to a rapid increase in reaction rate and ultimately, autoignition. The linear structure of n-alkanes facilitates these intramolecular H-transfers, accelerating the autoignition process.

Autoignition of Branched Alkanes

In highly branched alkanes, the presence of tertiary C-H bonds leads to the formation of more stable tertiary alkyl radicals. While these radicals also react with oxygen, the steric hindrance and the specific geometry of the molecule can make the crucial intramolecular H-atom transfer steps less favorable compared to their linear counterparts. This hinders the low-temperature chain-branching pathways that are responsible for autoignition.[9] Consequently, higher temperatures and pressures are required to initiate combustion, which translates to a higher octane number.

Experimental Protocols

Determining Research Octane Number (RON) and Motor Octane Number (MON)

The standardized methods for determining the anti-knock characteristics of spark-ignition fuels are the ASTM D2699 for RON and ASTM D2700 for MON.[3][5][9]

Apparatus: A Cooperative Fuel Research (CFR) engine is a specialized single-cylinder engine with a variable compression ratio.

Principle: The knocking intensity of a test fuel is compared to that of primary reference fuels (PRFs), which are blends of iso-octane (2,2,4-trimethylpentane, RON = 100) and n-heptane (RON = 0).

Step-by-Step Methodology (Simplified):

  • Engine Calibration: The CFR engine is calibrated using PRFs to establish a standard knock intensity.

  • Sample Preparation: The C12H26 isomer to be tested is prepared.

  • Engine Operation: The engine is operated under the specific conditions stipulated by the ASTM method (D2699 for RON, D2700 for MON).

  • Compression Ratio Adjustment: The compression ratio of the engine is adjusted until the test fuel produces the same knock intensity as a specific PRF blend.

  • Octane Number Determination: The octane number of the test fuel is the percentage by volume of iso-octane in the PRF blend that matches its knocking behavior.

experimental_workflow

Caption: Workflow for RON/MON Determination.

Chemical Pathways of Autoignition

The following diagram illustrates the simplified, competing pathways of autoignition for linear and branched alkanes, highlighting the key differences that lead to their varying anti-knock properties.

autoignition_pathways

Caption: Autoignition pathways of linear vs. branched alkanes.

Conclusion and Future Directions

The anti-knocking properties of C12H26 isomers are critically dependent on their molecular structure, with highly branched isomers exhibiting superior performance due to their resistance to low-temperature autoignition. While experimental data for all isomers is not yet available, predictive models provide valuable insights for screening and selecting promising candidates for fuel blending.

Future research should focus on:

  • Experimental Determination of Octane Numbers: Acquiring precise RON and MON data for a wider range of C12H26 isomers to validate and refine predictive models.

  • Advanced Kinetic Modeling: Developing more sophisticated chemical kinetic models that can accurately predict the combustion behavior of complex hydrocarbon mixtures.

  • Synergistic and Antagonistic Blending Effects: Investigating how different C12H26 isomers interact with other gasoline components, such as aromatics and olefins, to influence the overall anti-knock performance of the fuel blend.

By continuing to unravel the intricate relationship between molecular structure and combustion chemistry, the scientific community can pave the way for the development of next-generation fuels that are both high-performing and environmentally sustainable.

References

  • Prediction of octane numbers of substituted alkanes according to the topological characteristics of the molecules. (2019). Journal of Physics: Conference Series. [Link]

  • Minetti, R., Ribaucour, M., Carlier, M., & Sochet, L. R. (1996). Autoignition Delays of a Series of Linear and Branched Chain Alkanes in the Intermediate Range of Temperature. Combustion Science and Technology, 113-114(1-6), 199-213. [Link]

  • SINPAR. (n.d.). What is Octane Rating and How to Test Octane Rating? Retrieved from [Link]

  • Smolenskii, E. A., Vlasova, G. V., & Lapidus, A. L. (2004). A Study of the Structure–Octane Number Relationship for Hydrocarbons. Doklady Physical Chemistry, 397(1-3), 145-149. [Link]

  • Ayalytical. (n.d.). ASTM D2699 Method for Octane Number. Retrieved from [Link]

  • SINPAR. (n.d.). What are ASTM D2700 and ASTM D2699? Retrieved from [Link]

  • Fang, R., et al. (2020). Fuel molecular structure effect on autoignition of highly branched iso-alkanes at low-to-intermediate temperatures: Iso-octane versus iso-dodecane. Combustion and Flame, 214, 152-166. [Link]

  • Narayanaswamy, K., Pepiot, P., & Pitsch, H. (2014). A chemical mechanism for low to high temperature oxidation of n-dodecane as a component of transportation fuel surrogates. Combustion and Flame, 161(4), 866-884. [Link]

  • Curran, H. J. (2012). Rate constant estimation for combustion modeling. Proceedings of the Combustion Institute, 34(1), 113-133. [Link]

  • Katritzky, A. R., et al. (2010). QSPR modeling of octane numbers for hydrocarbons. Journal of Chemical Information and Modeling, 50(9), 1563-1569. [Link]

  • Westbrook, C. K. (2017). What Causes Hydrocarbon Autoignition? An Ongoing Debate. OSTI.GOV. [Link]

  • Zádor, J., et al. (2011). Low-temperature combustion chemistry of biofuels: Pathways and kinetics. Progress in Energy and Combustion Science, 37(2), 184-223. [Link]

  • Quora. (2018, September 2). Why do straight chain hydrocarbons produce more knocking than branched chain hydrocarbons? Retrieved from [Link]

  • ResearchGate. (n.d.). The primary reaction pathways for alkane oxidation. Retrieved from [Link]

  • Wikipedia. (n.d.). Dodecane. Retrieved from [Link]

  • Wikipedia. (n.d.). Octane rating. Retrieved from [Link]

  • YouTube. (2017, April 9). Cracking, Knocking and Anti Knocking. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). octane rating petrol blending. Retrieved from [Link]

  • Science Skool! (n.d.). Alkanes. Retrieved from [Link]

  • Wikipedia. (n.d.). Alkane. Retrieved from [Link]

  • Quora. (2021, March 11). What are the compounds which possess the highest octane number and highest cetane number out of n-heptane, n-hexadecane and n-octane isooctane? Retrieved from [Link]

  • arXiv. (2020). Correlating Research Octane Numbers of Gasoline Surrogates with High Temperature Oxidation Characteristics. [Link]

  • National Institute of Standards and Technology. (n.d.). Dodecane. Retrieved from [Link]

  • Wikipedia. (n.d.). Octane. Retrieved from [Link]

  • ResearchGate. (n.d.). Models for the calculation and prediction of the octane and cetane numbers of individual hydrocarbons. Retrieved from [Link]

  • New Journal of Chemistry. (2021). An effective method based on multi-model fusion for research octane number prediction. [Link]

  • KAUST Repository. (2020). Octane prediction from infrared spectroscopic data. [Link]

  • OpenUCT. (2021). A Machine Learning Model for Octane Number Prediction. [Link]

  • ResearchGate. (n.d.). Speciation of the reaction intermediates from n-dodecane oxidation in the low temperature regime. Retrieved from [Link]

  • Wikipedia. (n.d.). List of isomers of dodecane. Retrieved from [Link]

  • ACS Publications. (2023). Geometric and Positional Isomer Effects on Ignition Behavior of Cycloalkanes: Implications for Sustainable Aviation Fuels. [Link]

  • ResearchGate. (n.d.). Radical isomerization and volatility considerations for improved autoignition temperature prediction. Retrieved from [Link]

  • KAUST Repository. (2024). Mechanism development for larger alkanes by auto-generation and rate rule optimization: A case study of the pentane isomers. [Link]

  • ResearchGate. (n.d.). Autoignition of pentane isomers in a spark-ignition engine. Retrieved from [Link]

  • MDPI. (2022). Simulation of Low-Temperature Oxidation and Combustion of N-Dodecane Droplets under Microgravity Conditions. [Link]

  • ASME Digital Collection. (2023). Artificial Neural Network Models for Octane Number and Octane Sensitivity. [Link]

  • ResearchGate. (n.d.). Quantitative structure-activity relationship model development for estimating the predicted No-effect concentration of petroleum hydrocarbon and derivatives in the ecological risk assessment. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) QSPR Models for Octane Number Prediction. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Octane, 2,3-dimethyl-. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Octane, 2,5-dimethyl-. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Octane, 2,6-dimethyl-. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Octane, 2,7-dimethyl-. Retrieved from [Link]

  • PubChem. (n.d.). 2,5-Dimethyloctane. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Dimethyloctane. Retrieved from [Link]

  • Cheméo. (n.d.). 2,3-Dimethyldecane. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2,6-dimethyl octane. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2,7-dimethyl octane. Retrieved from [Link]

  • Cheméo. (n.d.). Octane, 2,3-dimethyl-. Retrieved from [Link]

  • Cheméo. (n.d.). Octane, 2,5-dimethyl-. Retrieved from [Link]

  • Cheméo. (n.d.). Octane, 2,6-dimethyl-. Retrieved from [Link]

  • Cheméo. (n.d.). Octane, 2,7-dimethyl-. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2,3-Dimethyldecane. Retrieved from [Link]

Sources

A Comparative Guide to the Mass Spectral Fragmentation Patterns of C12H26 Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the nuanced world of chemical analysis, the differentiation of structural isomers presents a significant challenge. For alkanes like dodecane (C12H26), which boasts 355 structural isomers, this complexity is magnified.[1] Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the separation and identification of these closely related compounds.[2] This guide provides an in-depth comparison of the electron ionization (EI) mass spectral fragmentation patterns of n-dodecane and its branched isomers, offering insights into the underlying principles that govern their distinct spectral fingerprints.

The Foundation of Alkane Fragmentation in EI-MS

Electron ionization mass spectrometry subjects vaporized molecules to a high-energy electron beam (typically 70 eV), leading to the ejection of an electron and the formation of a molecular ion (M+•).[3] For alkanes, this molecular ion is often unstable and undergoes extensive fragmentation. The fragmentation patterns are not random; they are dictated by the relative stability of the resulting carbocations.

A fundamental principle of alkane fragmentation is the preferential cleavage of C-C bonds at branch points.[4][5] This is because such cleavage leads to the formation of more stable secondary (2°) and tertiary (3°) carbocations over primary (1°) ones. The stability of carbocations follows the order: tertiary > secondary > primary.[5] Consequently, the mass spectra of branched alkanes are often characterized by prominent peaks corresponding to these stable carbocations. In contrast, straight-chain alkanes exhibit a more regular pattern of fragmentation, with a series of peaks corresponding to the sequential loss of CH2 groups (14 Da).[4]

Comparative Fragmentation Analysis: n-Dodecane vs. Branched Isomers

To illustrate the profound impact of molecular structure on fragmentation, we will compare the mass spectra of n-dodecane with two of its branched isomers: 2-methylundecane and 2,2-dimethyldecane.

n-Dodecane: The Linear Benchmark

The mass spectrum of n-dodecane is characteristic of straight-chain alkanes. It displays a discernible, albeit often weak, molecular ion peak at m/z 170.[6] The spectrum is dominated by a series of alkyl fragment ions (CnH2n+1)+, with clusters of peaks separated by 14 Da. The most abundant peaks are typically at lower m/z values, such as m/z 43 (propyl cation) and m/z 57 (butyl cation).

2-Methylundecane: The Influence of a Single Branch

The introduction of a single methyl group, as in 2-methylundecane, significantly alters the fragmentation pattern. Cleavage at the branch point is favored, leading to the formation of a stable secondary carbocation. This results in an enhanced peak at m/z 43, corresponding to the isopropyl cation, and a prominent peak at m/z 155, resulting from the loss of a methyl group.

2,2-Dimethyldecane: The Dominance of a Quaternary Center

In highly branched isomers like 2,2-dimethyldecane, which contains a quaternary carbon, the molecular ion peak is often absent or of very low abundance due to the high propensity for fragmentation.[5] The fragmentation is dominated by cleavage at the quaternary center, leading to the formation of the highly stable tert-butyl cation. This results in a very intense base peak at m/z 57.

Data Presentation: A Tabular Comparison

The following table summarizes the key fragment ions and their relative intensities for n-dodecane, 2-methylundecane, and 2,2-dimethyldecane. This data is compiled from the NIST Mass Spectrometry Data Center.[2][7][8]

m/zProposed Fragmentn-Dodecane (Relative Intensity %)2-Methylundecane (Relative Intensity %)2,2-Dimethyldecane (Relative Intensity %)
170[C12H26]+• (Molecular Ion)~1~0.5Not Observed
155[M-CH3]+LowModerateHigh
113[M-C4H9]+LowLowHigh
85[C6H13]+ModerateModerateModerate
71[C5H11]+HighHighHigh
57[C4H9]+HighHigh100 (Base Peak)
43[C3H7]+100 (Base Peak)100 (Base Peak)High

Visualizing Fragmentation Pathways

The following diagrams, rendered in Graphviz, illustrate the primary fragmentation pathways for n-dodecane and 2,2-dimethyldecane, highlighting the formation of their most abundant fragment ions.

G C12H26_mol n-Dodecane (m/z 170) frag_43 [C3H7]+ (m/z 43) Base Peak C12H26_mol->frag_43 - C9H19• frag_57 [C4H9]+ (m/z 57) C12H26_mol->frag_57 - C8H17• frag_71 [C5H11]+ (m/z 71) C12H26_mol->frag_71 - C7H15• frag_85 [C6H13]+ (m/z 85) C12H26_mol->frag_85 - C6H13•

Caption: Fragmentation of n-Dodecane.

G C12H26_branched_mol 2,2-Dimethyldecane (m/z 170) frag_57_branched [C4H9]+ (m/z 57) Base Peak (tert-butyl cation) C12H26_branched_mol->frag_57_branched - C8H17• frag_155_branched [C11H23]+ (m/z 155) C12H26_branched_mol->frag_155_branched - CH3•

Caption: Fragmentation of 2,2-Dimethyldecane.

Experimental Protocols

The following is a representative protocol for the analysis of C12H26 isomers using GC-MS.

Sample Preparation
  • Prepare a 10-100 µg/mL solution of the dodecane isomer mixture in a volatile, non-polar solvent such as hexane or pentane.[1]

  • If analyzing a complex matrix, perform a liquid-liquid or solid-phase extraction to isolate the hydrocarbon fraction.

  • Transfer the final solution to a 2 mL autosampler vial.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Injector: Split/splitless inlet at 250°C with a split ratio of 50:1.

  • Column: A non-polar capillary column, such as a 100% dimethylpolysiloxane stationary phase (e.g., HP-1ms, 30 m x 0.25 mm I.D. x 0.25 µm film thickness), is recommended.[1]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 5°C/min to 220°C.

    • Hold: 5 minutes at 220°C.[1]

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-300.

Data Analysis
  • Identify the peaks in the total ion chromatogram.

  • Analyze the mass spectrum of each peak and compare it with a reference library, such as the NIST/EPA/NIH Mass Spectral Library, for isomer identification.[2]

Conclusion

The mass spectral fragmentation patterns of C12H26 isomers are highly dependent on their molecular structure. While n-dodecane provides a predictable spectrum of alkyl fragments, branched isomers exhibit distinct patterns governed by the stability of the carbocations formed upon fragmentation. By understanding these fundamental principles and utilizing robust GC-MS methodologies, researchers can confidently identify and differentiate dodecane isomers, a critical capability in fields ranging from petroleum analysis to drug development.

References

  • ResearchGate. Full scan mass spectrum of n-dodecane d26 showing the selected... | Download Scientific Diagram. Available from: [Link]

  • NIST. Decane, 2,2-dimethyl-. NIST Chemistry WebBook. Available from: [Link]

  • NIST. Decane, 2,2-dimethyl-. NIST Chemistry WebBook. Available from: [Link]

  • Human Metabolome Database. Showing metabocard for 2-Methylundecane (HMDB0059888). Available from: [Link]

  • NIST. 2,6-Dimethyldecane. NIST Chemistry WebBook. Available from: [Link]

  • PubChem. 2-Methylundecane-2-thiol. Available from: [Link]

  • PubChem. Decane, 2,2-dimethyl-. Available from: [Link]

  • PubChem. 2-Methylundecane. Available from: [Link]

  • University of Arizona. Alkanes. Available from: [Link]

  • Veer Narmad South Gujarat University. Branched chain alkanes. Available from: [Link]

  • NIST. Dodecane. NIST Chemistry WebBook. Available from: [Link]

  • ResearchGate. PTR-MS raw mass spectrum of dodecane (C 12 H 26 ) at 120 Td (upper... | Download Scientific Diagram. Available from: [Link]

  • PubChem. Dodecane. Available from: [Link]

  • NIST. Dodecane. NIST Chemistry WebBook. Available from: [Link]

  • YouTube. Mass Spectrometry of Alkanes. Available from: [Link]

  • PubMed. Electron impact mass spectrometry of alkanes in supersonic molecular beams. Available from: [Link]

  • NIST. Dodecane. NIST Chemistry WebBook. Available from: [Link]

  • ResearchGate. GC-MS Spectra of Dodecane (Retention time-9.313). Available from: [Link]

  • PubChem. 2,9-Dimethyldecane. Available from: [Link]

  • PubChem. 2,4-Dimethyldecane. Available from: [Link]

  • ResearchGate. Comparison of dodecane mass fraction measured using the L 1... | Download Scientific Diagram. Available from: [Link]

Sources

Safety Operating Guide

Navigating the Final Steps: A Procedural Guide to the Safe Disposal of 3,4-Diethyl-2,5-dimethylhexane

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends beyond its use in experimentation. The final, and arguably one of the most critical, stages is its proper disposal. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 3,4-Diethyl-2,5-dimethylhexane. The procedures outlined herein are synthesized from established safety data for analogous compounds and best practices for the management of hazardous chemical waste, ensuring a self-validating system of laboratory safety and environmental responsibility.

Hazard Profile of this compound: An In-depth Analysis

Hazard ClassificationPotential Hazard Description
Physical Hazards Flammable Liquid and Vapor: Aliphatic hydrocarbons of this nature are typically flammable. Vapors can form explosive mixtures with air and may travel to a source of ignition and flash back.
Health Hazards Aspiration Hazard: If swallowed, can enter the lungs and cause severe damage. Skin Irritant: Prolonged or repeated contact may cause skin irritation.[1] Eye Irritant: May cause eye irritation. Respiratory Tract Irritant: Inhalation of high concentrations of vapors may cause respiratory tract irritation, drowsiness, and dizziness.
Environmental Hazards Aquatic Toxicity: While specific data is unavailable, similar short-chain alkanes can be toxic to aquatic life with long-lasting effects.[2] Release into the environment must be avoided.

Quantitative Data for this compound and Analogs

The physical and chemical properties of a substance are critical for its safe handling and disposal. The following table includes data for this compound and the closely related 2,5-dimethylhexane.

PropertyValue (this compound)Value (2,5-dimethylhexane)
Molecular Formula C₁₂H₂₆C₈H₁₈
Molecular Weight 170.33 g/mol 114.23 g/mol
Appearance Expected to be a colorless liquidColorless liquid
Boiling Point Data not available109 °C (228 °F)
Flash Point Expected to be < 60 °C (140 °F)2 °C (35.6 °F)
Water Solubility Expected to be insolubleInsoluble[2]

Step-by-Step Disposal Protocol

This protocol details the necessary steps for the safe and compliant disposal of this compound. The primary principle is that organic solvents must not be disposed of down the drain.[3][4]

1. Waste Identification and Classification:

  • Hazardous Waste Determination: Based on its expected flammability (flash point < 60 °C), this compound is classified as a hazardous waste.[5]

  • RCRA Waste Code: Under the Resource Conservation and Recovery Act (RCRA), it would be categorized as a D001 ignitable waste.[6]

  • F-Listed Waste: As a spent organic solvent, it may also fall under the F-listed wastes from non-specific sources.[3][7]

2. Personal Protective Equipment (PPE):

  • Before handling the waste, ensure you are wearing appropriate PPE:

    • Nitrile gloves

    • Safety goggles or a face shield

    • A flame-retardant laboratory coat

3. Waste Segregation and Collection:

  • Non-Halogenated Waste Stream: this compound is a non-halogenated hydrocarbon. It is crucial to collect it in a waste container designated for non-halogenated organic solvents.[3][8] Do not mix it with halogenated solvents, as this significantly increases disposal costs and complexity.[3][8]

  • Incompatible Materials: Do not mix this waste with acids, bases, or oxidizers.[9]

4. Waste Container Selection and Labeling:

  • Container Type: Use a designated, leak-proof hazardous waste container with a secure screw-top cap. The container must be chemically compatible with aliphatic hydrocarbons.[8]

  • Labeling:

    • Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[3]

    • Clearly write the full chemical name: "this compound". Avoid abbreviations or chemical formulas.

    • Indicate the hazard characteristics: "Ignitable".

    • Maintain a log of the constituents and their approximate percentages if it is a mixed waste stream.

5. On-Site Accumulation:

  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which should be at or near the point of generation and under the control of the operator.[9]

  • Storage Conditions: Keep the container tightly closed except when adding waste.[3] Store it in a cool, dry, and well-ventilated area, away from sources of ignition.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

6. Disposal Request and Pickup:

  • Contact EHS: Once the container is full or you have no further use for the chemical, contact your institution's Environmental Health & Safety (EHS) department to arrange for a waste pickup.

  • Licensed Waste Hauler: The ultimate disposal of this compound must be handled by a licensed hazardous waste disposal company that will transport it to a permitted treatment, storage, and disposal facility (TSDF).

7. Spill Management:

  • Minor Spills: In case of a small spill, absorb the liquid with an inert absorbent material such as sand, silica gel, or a universal binder.

  • Collection: Collect the absorbed material and any contaminated items into a sealable container. Label it as "Hazardous Waste" with a description of the contents.

  • Decontamination: Clean the spill area thoroughly.

  • Major Spills: For large spills, or if the spill occurs in a poorly ventilated area, evacuate the immediate vicinity and follow your institution's emergency procedures.

Disposal Workflow for this compound

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Generation of this compound Waste B Is it a non-halogenated organic solvent? A->B C Collect in a designated NON-HALOGENATED hazardous waste container. B->C Yes I Consult EHS for proper segregation and disposal procedures. B->I No D Affix 'Hazardous Waste' label. Clearly identify contents and 'Ignitable' hazard. C->D E Store in a designated Satellite Accumulation Area (SAA) with secondary containment. D->E F Is the container full or waste is no longer being generated? E->F F->E No G Contact Environmental Health & Safety (EHS) for waste pickup. F->G Yes H Disposal by a licensed hazardous waste contractor. G->H

Caption: Disposal workflow for this compound.

References

  • Material Safety Data Sheet 2,5-Dimethylhexane, 99%. (URL not provided)
  • Organic Solvent Waste Disposal - Safety & Risk Services. (URL not provided)
  • 7.2 Organic Solvents | Environment, Health and Safety - Cornell EHS. (URL not provided)
  • Procedure for disposing of hazardous waste - MIT. (URL not provided)
  • Laboratory Hazardous Waste Disposal Guidelines - Central Washington University. (URL not provided)
  • EPA Issues Long-Awaited Rule Clarifying How to Manage Solvent-Contaminated Industrial Wipes | Husch Blackwell. (URL: [Link])

  • Guidelines for Solvent Waste Recycling and Disposal. (URL: [Link])

  • Solvent Wastes in the Laboratory – Disposal and/or Recycling. (URL not provided)
  • How are flammable liquids categorized? - Hazardous Waste Experts. (URL: [Link])

  • 2,5-Dichloro-2,5-dimethylhexane - Safety D
  • Non-halogenated Organic Solvents - Standard Operating Procedure - Braun Research Group. (URL not provided)
  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes | US EPA. (URL: [Link])

  • C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal - YouTube. (URL: [Link])

  • 2,5-Dimethylhexane-2,5-diol - Synquest Labs. (URL not provided)
  • EPA Passes Solvent-Contaminated Wipes Management Rule - New Pig Corporation. (URL: [Link])

  • Are All D001 Wastes Flammable Hazardous Materials? - Lion Technology. (URL: [Link])

  • Non-Halogenated Solvents in Laboratories - Campus Oper
  • Frequent Questions About Implementing the Regulations for Solvent-Contaminated Wipes. (URL: [Link])

  • What Are the Different Classifications of Hazardous Waste under RCRA? → Learn. (URL not provided)
  • RCRA Hazardous Waste Definitions: P, U, K, and F-Listed - MLI Environmental. (URL not provided)
  • 7.2 Organic Solvents - Cornell EHS. (URL not provided)

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3,4-Diethyl-2,5-dimethylhexane

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the handling and disposal of 3,4-Diethyl-2,5-dimethylhexane. As a highly branched aliphatic hydrocarbon, its physical properties necessitate a rigorous and well-understood safety protocol to mitigate risks in a laboratory setting. This document moves beyond a simple checklist, offering procedural guidance grounded in the principles of chemical hazard assessment and risk minimization to ensure the well-being of researchers, scientists, and drug development professionals.

Hazard Assessment: Understanding the Risks of a Branched Alkane

The core risks associated with this compound are:

  • Flammability : As a non-halogenated hydrocarbon, it is a flammable liquid.[3][4] Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[4] Therefore, all work should be conducted away from open flames, sparks, or hot surfaces.[5]

  • Skin Irritation : Prolonged or repeated contact with alkanes can defat the skin, leading to irritation or dermatitis.[6] The SDS for the related compound 2,5-Dimethylhexane explicitly lists it as a skin irritant.[3]

  • Aspiration Hazard : If swallowed, there is a significant risk of the liquid being aspirated into the lungs, which can cause severe chemical pneumonitis and may be fatal.[3]

  • Respiratory Effects : Inhalation of high concentrations of vapors may cause drowsiness, dizziness, and irritation to the respiratory tract.[6]

Chemical and Physical Properties Summary

A clear understanding of the chemical's properties is foundational to safe handling.

PropertyValueSource
Molecular Formula C₁₂H₂₆[7][8]
Molecular Weight 170.33 g/mol [7][8]
CAS Number 62184-95-6[7]
Appearance Likely a colorless liquidInferred from similar alkanes[4]
Solubility Insoluble in water[4]

Core Protective Measures: A Multi-Layered Defense

The Occupational Safety and Health Administration (OSHA) mandates that employers assess workplace hazards and provide appropriate Personal Protective Equipment (PPE) at no cost to the employee.[1][9] The following PPE ensemble represents the minimum required standard for handling this compound in a laboratory setting.

Step-by-Step PPE Selection and Use Workflow

The following diagram outlines the decision-making process for ensuring adequate protection.

PPE_Workflow cluster_prep Preparation Phase cluster_selection PPE Selection cluster_action Action & Verification A 1. Conduct Hazard Assessment Review SDS of similar compounds (e.g., 2,5-Dimethylhexane) B 2. Evaluate Task-Specific Risks (Volume, Duration, Splash Potential) A->B C 3. Eye/Face Protection - Safety Goggles (Minimum) - Face Shield (for Splash Risk) B->C D 4. Hand Protection - Nitrile Gloves (Incidental Contact) - Heavier Gloves (Immersion) B->D E 5. Body Protection - Flame-Resistant Lab Coat - Chemical Apron (Large Volume) B->E F 6. Respiratory Protection - Is ventilation adequate (Fume Hood)? B->F G 7. Inspect All PPE (Check for damage, expiry) C->G D->G E->G F->G Yes H_Resp Consult EHS for Respirator Fit-Testing F->H_Resp No H 8. Proceed with Handling Protocol G->H I 9. Follow Decontamination & Disposal Procedures H->I

Caption: PPE selection workflow for handling this compound.

Detailed PPE Protocols

A. Eye and Face Protection

  • Rationale : To prevent eye irritation from splashes or vapors.[10]

  • Minimum Requirement : Chemical splash goggles that meet the ANSI Z87.1 standard must be worn at all times.[11][12] Safety glasses alone do not provide adequate protection against chemical splashes.[11][13]

  • Enhanced Protection : When handling larger volumes (>1L) or when there is a significant splash hazard, a face shield must be worn in addition to safety goggles.[11][13] The goggles protect from splashes that could go around the shield, while the shield protects the entire face.

B. Hand Protection

  • Rationale : To prevent skin contact, which can cause irritation and defatting.

  • Protocol for Incidental Contact :

    • Select nitrile gloves. Nitrile provides good resistance to aliphatic hydrocarbons for short-term contact.[5][13]

    • Before each use, inspect gloves for any signs of degradation, punctures, or tears.[14]

    • Don the gloves, ensuring they overlap with the cuffs of the lab coat.

    • If direct contact with the chemical occurs, remove the gloves immediately, wash hands thoroughly with soap and water, and don a new pair.

    • Never reuse disposable gloves.[11]

  • Protocol for Extended Contact or Immersion : For tasks involving prolonged contact or immersion, heavier-duty gloves such as butyl rubber or Viton™ should be used, as they offer greater resistance to solvents.[10][15] Always consult the glove manufacturer's chemical resistance guide to verify compatibility.[12]

C. Body Protection

  • Rationale : To protect skin and personal clothing from spills and splashes.

  • Minimum Requirement : A flame-resistant (FR) laboratory coat should be worn and fully buttoned.[12]

  • Clothing : Long pants and closed-toe shoes are mandatory.[5][11] Fabrics such as polyester or acrylic should be avoided in favor of cotton, as synthetic fibers can melt and adhere to the skin if they ignite.[12]

  • Enhanced Protection : For tasks involving large quantities where significant splashes are possible, a chemical-resistant apron should be worn over the lab coat.

D. Respiratory Protection

  • Rationale : To prevent inhalation of vapors that can cause dizziness or respiratory irritation.

  • Primary Control : The primary method for controlling vapor exposure is through engineering controls.[16] All work with this compound should be performed in a properly functioning chemical fume hood.[5]

  • When Respirators are Needed : If engineering controls are not feasible or fail to maintain exposure below acceptable limits (e.g., during a large spill), respiratory protection is required.[12][16] Use of a respirator requires enrollment in a respiratory protection program, including medical evaluation and fit-testing, as mandated by OSHA (29 CFR 1910.134).[1]

Operational and Disposal Plans

Safe Handling Protocol

  • Preparation : Designate a work area within a chemical fume hood. Ensure safety shower and eyewash stations are accessible and unobstructed.[16]

  • PPE : Don the appropriate PPE as determined by your hazard assessment.

  • Grounding : When transferring the solvent between metal containers, ground and bond the containers to prevent static discharge, which could ignite flammable vapors.[4]

  • Transfer : Use only spark-proof tools.[4] Pour liquids carefully to minimize splashing. Keep containers closed when not in use to prevent vapor release.[17]

  • Post-Handling : After work is complete, decontaminate the work area. Remove gloves using the proper technique to avoid skin contact and dispose of them in the designated solid waste stream. Wash hands thoroughly with soap and water.[14]

Spill Response Protocol (Small Spills < 100 mL)

  • Alert : Alert personnel in the immediate area.

  • Isolate : If safe to do so, eliminate all ignition sources.

  • Contain : Use a spill kit with inert absorbent material (e.g., sand, vermiculite) to contain the spill. Do not use combustible materials like paper towels to absorb large quantities.

  • Collect : Wearing appropriate PPE, collect the absorbed material using spark-proof tools and place it in a sealed, labeled container for hazardous waste disposal.[17]

  • Decontaminate : Clean the spill area thoroughly.

Waste Disposal Plan

This compound is a non-halogenated organic solvent. It must be disposed of as hazardous waste and must not be poured down the drain.[18][19]

  • Segregation : Collect all waste containing this solvent in a dedicated, clearly labeled "Non-Halogenated Organic Waste" container.[6][20] Do not mix with halogenated solvents, as this significantly increases disposal costs and complexity.[19][20]

  • Container Management : Use an appropriate, leak-proof container with a screw-top cap.[17][20] The container must be kept closed at all times except when actively adding waste.[6]

  • Labeling : Label the container with the words "Hazardous Waste" and list all chemical constituents by their full name (no formulas or abbreviations).[6][17]

  • Storage : Store the waste container in a designated satellite accumulation area, within secondary containment.[17]

  • Disposal : When the container is nearly full, arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department.[4]

References

  • OSHA Lab Safety Equipment: Requirements & Compliance Guide . (n.d.). Revolutionize Lab Operations. [Link]

  • This compound . (n.d.). PubChem. [Link]

  • OSHA's PPE Laboratory Standards . (2022-11-30). Clarion Safety Systems. [Link]

  • Personal Protective Equipment Requirements for Laboratories . (n.d.). Environmental Health and Safety - The University of Texas at Dallas. [Link]

  • Non-halogenated Organic Solvents - Standard Operating Procedure . (n.d.). Braun Research Group - Northwestern University. [Link]

  • Organic Solvent Waste Disposal . (n.d.). Safety & Risk Services - University of British Columbia. [Link]

  • Laboratory Safety Guidance . (n.d.). Occupational Safety and Health Administration (OSHA). [Link]

  • Non-Halogenated Solvents in Laboratories . (n.d.). Campus Operations - Temple University. [Link]

  • Guidelines for Solvent Waste Recycling and Disposal . (2022-01-19). Hazardous Waste Experts. [Link]

  • Understanding Solvents and PPE for Chemical Safety . (2025-04-08). MCR Safety. [Link]

  • Protective Equipment . (n.d.). Office of Environmental Health and Safety - Princeton University. [Link]

  • Rules for the Safe Handling of Chemicals in the Laboratory . (n.d.). Washington University in St. Louis. [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances . (2025-03-04). HSC Chemistry. [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.